4-(Dimethylamino)benzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(2)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIDZTRKSULSGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344381 | |
| Record name | 4-(dimethylamino)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6083-47-2 | |
| Record name | 4-(dimethylamino)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dimethylamino)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Dimethylamino)benzamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-(Dimethylamino)benzamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties of this compound (DMABA), a substituted aromatic amide of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and reactivity, grounded in established scientific principles.
Introduction and Molecular Structure
This compound, with the CAS Number 6083-47-2, is a derivative of benzamide featuring a dimethylamino substituent at the para (4-) position of the benzene ring.[1] This substitution critically influences the molecule's electronic properties and chemical behavior. The electron-donating nature of the dimethylamino group enhances the electron density of the aromatic ring and influences the reactivity of the amide moiety. Its structural features make it a valuable intermediate for the synthesis of more complex molecules, including potential pharmacophores and functional materials.[2]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of DMABA are summarized below. These characteristics are fundamental for its handling, purification, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| CAS Number | 6083-47-2 | [1] |
| Appearance | Solid | |
| IUPAC Name | This compound | [1] |
| Monoisotopic Mass | 164.094963011 Da | [1] |
| Solubility | Expected to be soluble in polar organic solvents like ethanol and DMSO. Low solubility in water is predicted due to the aromatic ring, though the amine and amide groups may provide some polarity. A definitive determination requires experimental validation using a method like the shake-flask protocol.[3] | |
| Melting Point | While not explicitly found for this compound, the precursor 4-(Dimethylamino)benzoic acid has a melting point of 241-243 °C.[4] The melting point of the amide is expected to be in a similar high range due to its crystalline solid nature and potential for hydrogen bonding. |
Synthesis Pathway
The synthesis of this compound is most efficiently achieved via a two-step process starting from 4-(Dimethylamino)benzoic acid. The acid is first converted to its more reactive acid chloride derivative, which is then reacted with ammonia to form the final amide product. This approach is standard for benzamide synthesis, ensuring high yield and purity.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis
This protocol is based on established methods for converting carboxylic acids to benzamides.[5]
-
Acid Chloride Formation:
-
Suspend 4-(Dimethylamino)benzoic acid (1.0 eq) in a suitable solvent like ethyl acetate in a round-bottom flask equipped with a reflux condenser.[5]
-
Slowly add thionyl chloride (2.0 eq) dropwise to the suspension with stirring at room temperature.[5] The choice of thionyl chloride is due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
-
After the addition is complete, gently heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-(Dimethylamino)benzoyl chloride intermediate.
-
-
Amidation:
-
Carefully add the crude acid chloride to a stirred, cooled (ice bath) solution of concentrated aqueous ammonia (excess). The reaction is highly exothermic and releases HCl gas, necessitating proper ventilation and temperature control.
-
Stir the resulting mixture vigorously for 30-60 minutes. A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove ammonium salts and then with a small amount of cold ethanol to remove organic impurities.
-
Dry the purified product under vacuum to obtain this compound as a solid.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The key expected features are detailed below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides diagnostic information about the functional groups present.
-
N-H Stretching: Two distinct peaks are expected in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amide (-NH₂) group.[6]
-
C-H Stretching: Peaks around 2900-3000 cm⁻¹ arise from the methyl C-H bonds of the dimethylamino group. Aromatic C-H stretching will appear above 3000 cm⁻¹.[7]
-
C=O Stretching (Amide I band): A strong, sharp absorption is expected around 1640-1680 cm⁻¹.[7][8] This is one of the most characteristic peaks in the spectrum.
-
N-H Bending (Amide II band): A peak around 1600-1640 cm⁻¹ is characteristic of the N-H bending vibration.
-
C-N Stretching: A peak in the 1350-1450 cm⁻¹ region corresponds to the C-N stretch of the aromatic amine.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR:
-
-N(CH₃)₂ Protons: A singlet integrating to 6 protons is expected, likely in the δ 2.9-3.1 ppm range.
-
Aromatic Protons: The para-substituted aromatic ring will show two distinct signals, each integrating to 2 protons. Due to the strong electron-donating effect of the -N(CH₃)₂ group and the electron-withdrawing -C(O)NH₂ group, these will appear as doublets. The protons ortho to the amino group (meta to the amide) will be upfield (approx. δ 6.6-6.8 ppm), while the protons meta to the amino group (ortho to the amide) will be downfield (approx. δ 7.6-7.8 ppm).[9]
-
-NH₂ Protons: A broad singlet, integrating to 2 protons, is expected. Its chemical shift is variable and depends on concentration and solvent, but typically appears between δ 5.5-8.0 ppm.
-
-
¹³C NMR:
-
-N(CH₃)₂ Carbon: A signal around δ 40 ppm is expected for the methyl carbons.[10]
-
Aromatic Carbons: Four signals are expected. The carbon attached to the nitrogen (C4) will be significantly shielded (approx. δ 150-153 ppm). The carbon bearing the amide group (C1) will be around δ 125-130 ppm. The two sets of equivalent aromatic CH carbons will appear in the δ 110-130 ppm range, with the carbons ortho to the amino group being the most shielded.[10]
-
Carbonyl Carbon (-C=O): The amide carbonyl carbon is expected to appear downfield, typically in the range of δ 168-172 ppm.[10][11]
-
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): In Electron Ionization (EI) mass spectrometry, the molecular ion peak should be observed at an m/z value corresponding to the molecular weight of the compound (164.20).[1]
-
Key Fragments: Common fragmentation patterns would involve the loss of the amide group or cleavage at the bond between the aromatic ring and the carbonyl group. A prominent fragment at m/z 148, corresponding to the loss of NH₂, is expected.[1] Another significant peak would likely be observed at m/z 120, resulting from the cleavage of the C-C bond adjacent to the carbonyl group.
Chemical Reactivity and Applications
The reactivity of this compound is dictated by its three primary functional components: the primary amide, the dimethylamino group, and the electron-rich aromatic ring.
Caption: Key reactivity sites of this compound.
-
Amide Group Reactivity: The amide group can undergo hydrolysis back to the parent carboxylic acid under acidic or basic conditions. It can also be reduced to form 4-(dimethylamino)benzylamine. The nitrogen of the amide is nucleophilic and can be involved in further derivatization.[12]
-
Aromatic Ring Reactivity: The dimethylamino group is a strong activating group, directing electrophilic aromatic substitution to the positions ortho to it (positions 3 and 5).
-
Applications as an Intermediate: Due to these reactive sites, DMABA serves as a versatile building block. For instance, it has been derivatized to create dual fluorescent ionophores for sensing metal cations, where the amide nitrogen or oxygen can act as a chelation site.[12] Its structural motif is also found in compounds explored for various pharmacological activities.[2]
Safety and Handling
According to safety data, this compound is classified with the GHS07 pictogram, indicating it can be a skin sensitizer.[13]
-
Hazard Codes: H317 (May cause an allergic skin reaction).[13]
-
Precautionary Codes: P280 (Wear protective gloves/protective clothing/eye protection/face protection).[13]
-
Storage: It should be stored as a combustible solid, away from strong oxidizing agents. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.
Conclusion
This compound is a well-defined chemical compound with distinct physicochemical and spectroscopic properties. Its synthesis is straightforward from commercially available precursors, and its structure is readily confirmed by standard analytical techniques like FT-IR, NMR, and mass spectrometry. The presence of multiple reactive functional groups makes it a valuable intermediate in the synthesis of more complex molecules for materials science and medicinal chemistry. A thorough understanding of its chemical properties, as outlined in this guide, is crucial for its effective application in research and development.
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An In-depth Technical Guide to 4-(Dimethylamino)benzamide (CAS: 6083-47-2): A Versatile Scaffold in Chemical and Pharmaceutical Sciences
This guide provides a comprehensive technical overview of 4-(Dimethylamino)benzamide, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, analytical characterization, and its pivotal role as a building block for pharmacologically active molecules.
Core Chemical and Physical Properties
This compound is a substituted aromatic amide that serves as a valuable scaffold in organic synthesis. Its molecular structure, featuring a benzamide core with a dimethylamino substituent at the para position, imparts unique electronic and chemical properties that are leveraged in the design of more complex molecules.
| Property | Value | Reference |
| CAS Number | 6083-47-2 | [1] |
| Molecular Formula | C₉H₁₂N₂O | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid (form may vary) | |
| Solubility | Soluble in various organic solvents |
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be achieved through standard amidation reactions, starting from either 4-(dimethylamino)benzoic acid or its more reactive acyl chloride derivative. The latter is often preferred for its higher reactivity, leading to cleaner and more efficient reactions.
Synthesis from 4-(Dimethylamino)benzoyl Chloride
This is a widely used and efficient method for the preparation of this compound. The reaction involves the nucleophilic acyl substitution of 4-(dimethylamino)benzoyl chloride with ammonia.
Caption: Synthesis of this compound from its acyl chloride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(dimethylamino)benzoyl chloride (1.0 eq) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Addition: Cool the solution to 0 °C using an ice bath. To this, add a solution of ammonia (a slight excess, e.g., 1.2 eq) in a suitable solvent (e.g., dioxane or as an aqueous solution) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by recrystallization or column chromatography on silica gel to obtain a product of high purity.
Synthesis from 4-(Dimethylamino)benzoic Acid using a Coupling Agent
An alternative route involves the direct coupling of 4-(dimethylamino)benzoic acid with an ammonia source, facilitated by a peptide coupling agent. This method avoids the need to first synthesize the acyl chloride.
Caption: Amide formation using a coupling agent.
Experimental Protocol:
-
Reaction Setup: Dissolve 4-(dimethylamino)benzoic acid (1.0 eq) in a suitable anhydrous solvent like dimethylformamide (DMF) or DCM in a round-bottom flask under an inert atmosphere.
-
Activation: Add a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator like 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for about 30 minutes to form the activated ester.
-
Amine Addition: Add a source of ammonia, such as ammonium chloride (1.2 eq), and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.4 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Workup and Purification: The workup and purification procedure is similar to that described for the acyl chloride method, involving extraction and chromatographic purification.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using standard analytical techniques, primarily NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the dimethylamino protons, and the amide protons. The aromatic protons will appear as two doublets in the aromatic region (typically δ 6.5-8.0 ppm). The six protons of the dimethylamino group will appear as a singlet, likely in the range of δ 2.9-3.1 ppm. The two protons of the primary amide will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (δ 165-175 ppm), the aromatic carbons, and the methyl carbons of the dimethylamino group (around δ 40 ppm). The chemical shifts of the aromatic carbons will be influenced by the electron-donating dimethylamino group and the electron-withdrawing amide group.[2]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H Stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.
-
C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ characteristic of the amide carbonyl group.
-
C-N Stretching: A band in the region of 1250-1350 cm⁻¹ for the C-N bond of the aromatic amine.
Applications in Drug Development and Medicinal Chemistry
While this compound itself may not possess significant intrinsic biological activity, its true value lies in its role as a versatile chemical intermediate and a privileged scaffold in the synthesis of a wide range of biologically active compounds. The benzamide moiety is a cornerstone in modern medicinal chemistry, appearing in numerous approved drugs.[3]
A Scaffold for Biologically Active Molecules
The this compound core provides a rigid and synthetically tractable platform for the elaboration of more complex molecules. The dimethylamino group can influence the pharmacokinetic properties of a drug molecule, such as its solubility and ability to cross cell membranes. The amide bond is a key structural feature in many biologically active compounds, as it can participate in hydrogen bonding interactions with biological targets.
Derivatives of benzamides have been shown to exhibit a wide range of pharmacological activities, including:
-
Anticancer Agents: Many benzamide derivatives have been developed as inhibitors of various enzymes involved in cancer progression, such as histone deacetylases (HDACs) and protein kinases.
-
Antimicrobial Agents: The benzamide scaffold has been incorporated into molecules with antibacterial and antifungal properties.[4]
-
Enzyme Inhibitors: Benzamide derivatives have been designed to inhibit a variety of enzymes, including carbonic anhydrase and acetylcholinesterase.[5]
-
Receptor Antagonists: Substituted benzamides have been developed as antagonists for various G-protein coupled receptors.[6]
Caption: Role as a scaffold for diverse bioactive compounds.
Safety, Handling, and Storage
Potential Hazards (inferred from related compounds): [7][8]
-
Harmful if swallowed.
-
May cause skin and eye irritation.
-
May cause an allergic skin reaction.
-
May cause respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
-
Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound, CAS number 6083-47-2, is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its straightforward synthesis, well-defined chemical properties, and its role as a privileged scaffold make it an important tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in the development of novel therapeutic agents.
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An In-depth Technical Guide to 4-(Dimethylamino)benzamide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)benzamide is a substituted benzamide with the chemical formula C₉H₁₂N₂O. As a derivative of benzoic acid, it belongs to a class of compounds with significant importance in medicinal chemistry and materials science. The benzamide scaffold is a common feature in a variety of biologically active molecules, and the dimethylamino group at the 4-position of the benzene ring imparts specific electronic and physicochemical properties that can influence the molecule's interactions with biological targets.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on providing practical insights for researchers in drug discovery and development.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development. These properties dictate its behavior in various experimental settings, from synthesis and purification to biological assays.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | |
| Molecular Weight | 164.20 g/mol | |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
| Melting Point | 72-75 °C (for the related 4-(dimethylamino)benzaldehyde) | [2] |
| Solubility | Soluble in polar organic solvents like methanol and ethanol; sparingly soluble in water. | [3] |
| pKa | Data not readily available for the amide, but the pKa of the conjugate acid of the dimethylamino group is expected to be around 5. | Inferred from related anilines |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves a two-step process starting from 4-(dimethylamino)benzoic acid. The first step is the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation with ammonia.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Synthesis Protocol
This protocol is based on the well-established Schotten-Baumann reaction conditions for amide synthesis from acyl chlorides.[4]
Part 1: Synthesis of 4-(Dimethylamino)benzoyl Chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube containing calcium chloride.
-
Reagents: To the flask, add 4-(dimethylamino)benzoic acid and an excess of thionyl chloride (SOCl₂).
-
Reaction: Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-(dimethylamino)benzoyl chloride is used directly in the next step without further purification.
Part 2: Synthesis of this compound
-
Reaction Setup: Place a concentrated aqueous solution of ammonia in a beaker and cool it in an ice bath.
-
Reagent Addition: Slowly and with vigorous stirring, add the crude 4-(dimethylamino)benzoyl chloride dropwise to the cold ammonia solution. A white precipitate of this compound will form immediately.[5][6]
-
Reaction Completion: Continue stirring the mixture in the ice bath for a period to ensure complete reaction.
-
Isolation: Collect the white precipitate by vacuum filtration and wash it thoroughly with cold water to remove any ammonium chloride and excess ammonia.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a white crystalline solid.[7]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[8]
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Expected Spectrum:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the protons on the benzene ring. The protons ortho to the dimethylamino group will be upfield compared to the protons ortho to the amide group.
-
Amide Protons: Two broad singlets corresponding to the -NH₂ protons. The chemical shift of these protons can be variable and they may exchange with D₂O.
-
Dimethylamino Protons: A singlet in the aliphatic region (typically δ 2.9-3.1 ppm), integrating to six protons.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Spectrum:
-
Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm).[9]
-
Aromatic Carbons: Four signals in the aromatic region (typically δ 110-155 ppm), corresponding to the six carbons of the benzene ring (two pairs being equivalent by symmetry).
-
Dimethylamino Carbons: A signal in the aliphatic region (typically δ ~40 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]
FTIR Spectroscopy Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the dried product or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Expected Spectrum and Key Vibrational Frequencies:
-
N-H Stretching: Two medium-intensity sharp bands in the region of 3400-3100 cm⁻¹, characteristic of a primary amide.[11]
-
C=O Stretching (Amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹.[11]
-
N-H Bending (Amide II band): A medium to strong absorption band around 1620-1590 cm⁻¹.
-
C-N Stretching: A medium-intensity band around 1400 cm⁻¹.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.
-
Applications in Research and Drug Development
The benzamide moiety is a well-established pharmacophore in medicinal chemistry, and derivatives of this compound have shown promise in various therapeutic areas.
Potential as Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The 4-aminobenzamide scaffold has been identified as a promising starting point for the development of novel kinase inhibitors.[12] The dimethylamino group can act as a hydrogen bond acceptor and its electronic properties can influence the binding affinity and selectivity of the molecule for the kinase active site. Derivatives of this compound could potentially be explored as inhibitors of various kinases, such as Microtubule Affinity Regulating Kinase 4 (MARK4), which is a target for cancer and neurodegenerative diseases.[2][13]
Use as Chemical Probes
The fluorescent properties of molecules containing a dimethylaminobenzoyl group make them suitable for use as chemical probes. These probes can be used to study biological processes, such as protein-protein interactions and enzyme activity.[1] For example, a radiolabeled analog, 4-¹¹C-methoxy N-(2-diethylaminoethyl) benzamide, has been developed as a PET imaging probe to selectively target melanoma.[14] This suggests that this compound derivatives could be functionalized to create novel probes for various biological applications.
Workflow for Kinase Inhibitor Screening
Caption: A generalized workflow for screening this compound derivatives as potential kinase inhibitors.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a versatile molecule with a straightforward synthesis and a range of potential applications, particularly in the field of drug discovery. Its molecular weight of 164.20 g/mol and its chemical structure make it an attractive scaffold for the development of novel kinase inhibitors and chemical probes. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a valuable resource for researchers and scientists working in this exciting area of chemistry.
References
- Khan, N. S., Khan, P., Inam, A., Ahmad, K., Yousuf, M., & Islam, A. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Advances, 10(35), 20835–20847. [Link]
- Khan, N. S., Khan, P., Inam, A., Ahmad, K., Yousuf, M., & Islam, A. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors.
- LookChem. (n.d.). 4-(Dimethylamino)benzaldehyde.
- Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
- ResearchGate. (n.d.). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET).
- Stenutz, R. (n.d.). 4-(dimethylamino)benzaldehyde.
- Chemsrc. (2025, September 27). 4-(dimethylamino)-N,N-dimethyl-Benzamide.
- Taylor & Francis Online. (n.d.). 13C NMR of 4-Substituted N-[(Dimethylamino)Methyl]Benzamides.
- PubMed Central. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
- SpectraBase. (n.d.). 4-(Dimethylamino)-N-(1,3-thiazol-2-yl)benzamide - Optional[13C NMR] - Chemical Shifts.
- ACS Publications. (2014, July 17). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).
- PubMed. (n.d.). 4-11C-Methoxy N-(2-Diethylaminoethyl) Benzamide: A Novel Probe to Selectively Target Melanoma.
- Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide.
- Synthesis and physical properties CAS 1197-19-9. (2025, May 20). 4-dimethylamino-benzonitrile.
- Scribd. (n.d.). Final Benzamide Preparations | PDF.
- Kósa, C., Danko, M., & Hrdlovič, P. (2012). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. Journal of Fluorescence, 22(5), 1265–1276. [Link]
- Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
- ResearchGate. (2025, August 10). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
- VAST JOURNALS SYSTEM. (n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities.
- Wikipedia. (n.d.). Benzamide.
- YouTube. (2020, August 6). Benzamide - Organic synthesis.
- National Institute of Standards and Technology. (n.d.). Benzamide.
- ResearchGate. (n.d.). The (FTIR) Spectrum of 4-dimethylaminobenzaldehyde.
- ResearchGate. (2025, August 6). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions.
- PubMed Central. (n.d.). Natural Products as Chemical Probes.
- Chemical Society Reviews (RSC Publishing). (2010, October 1). Activity-based probes: discovering new biology and new drug targets.
- Chemistry LibreTexts. (2022, July 20). 2.5: Physical properties of organic compounds.
- University of Sydney. (2023, August 31). Solubility of Organic Compounds.
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An In-Depth Technical Guide to the Structure Elucidation of 4-(Dimethylamino)benzamide
This guide provides a comprehensive, in-depth exploration of the analytical methodologies employed in the structural elucidation of 4-(Dimethylamino)benzamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to delve into the causal reasoning behind experimental choices, ensuring a robust and validated approach to structural characterization.
Introduction
This compound (DMABA) is a substituted benzamide with the molecular formula C₉H₁₂N₂O. Its structure, featuring a benzene ring substituted with a dimethylamino group and an amide group at the para position, makes it a molecule of interest in various chemical and pharmaceutical research areas. The unambiguous confirmation of its molecular structure is a critical prerequisite for any further application or study. This guide outlines a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction to achieve a comprehensive and irrefutable structural assignment.
The Strategic Approach to Structure Elucidation
The elucidation of a molecular structure is a puzzle solved by assembling complementary pieces of information from various analytical techniques. Each method provides a unique perspective on the molecular architecture. Our strategy is to progress from foundational techniques that reveal the carbon-hydrogen framework and functional groups to more definitive methods that map out the precise three-dimensional arrangement of atoms.
Caption: Workflow for the structure elucidation of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of atoms within a molecule.
A. ¹H NMR Spectroscopy: Unveiling the Proton Environment
Principle & Rationale: ¹H NMR spectroscopy provides information about the number of different types of protons, their relative numbers, and their proximity to other protons. The chemical shift (δ) of a proton is highly sensitive to its electronic environment. Electron-donating groups, such as the dimethylamino group, shield nearby protons, causing them to resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups, like the carbonyl group of the amide, deshield protons, shifting their signals downfield.
Experimental Protocol: ¹H NMR of this compound
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[1] DMSO-d₆ is often advantageous for observing amide protons due to its ability to slow down their exchange with residual water.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer at room temperature.
-
Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
Data Interpretation and Key Findings:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.70 | Doublet | 2H | H-2, H-6 (Aromatic) | Protons ortho to the electron-withdrawing amide group are deshielded. |
| ~6.70 | Doublet | 2H | H-3, H-5 (Aromatic) | Protons ortho to the electron-donating dimethylamino group are shielded. |
| ~5.80 | Broad Singlet | 2H | -NH₂ (Amide) | Amide protons are typically broad and their chemical shift is solvent-dependent. |
| ~3.00 | Singlet | 6H | -N(CH₃)₂ (Dimethylamino) | The six equivalent protons of the two methyl groups appear as a single sharp peak. |
Causality in Spectral Features: The distinct doublet patterns for the aromatic protons arise from ortho-coupling (³JHH ≈ 8-9 Hz). The upfield shift of H-3 and H-5 is a direct consequence of the strong electron-donating resonance effect of the dimethylamino group.
B. ¹³C NMR Spectroscopy: Probing the Carbon Framework
Principle & Rationale: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shift of a carbon is indicative of its hybridization and electronic environment.
Experimental Protocol: ¹³C NMR of this compound
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
Data Interpretation and Key Findings:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O (Amide Carbonyl) | The carbonyl carbon is significantly deshielded and appears far downfield. |
| ~152 | C-4 (Aromatic) | Carbon directly attached to the nitrogen of the dimethylamino group. |
| ~129 | C-2, C-6 (Aromatic) | Carbons ortho to the amide group. |
| ~122 | C-1 (Aromatic) | Carbon attached to the amide group. |
| ~111 | C-3, C-5 (Aromatic) | Carbons ortho to the dimethylamino group are shielded. |
| ~40 | -N(CH₃)₂ (Dimethylamino) | Methyl carbons of the dimethylamino group. |
Self-Validation: The number of signals in the ¹³C NMR spectrum (6 unique carbons) is consistent with the proposed structure, which possesses a plane of symmetry.
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Principle & Rationale: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups exhibit characteristic absorption frequencies, making FT-IR an excellent tool for identifying the presence of key structural motifs.
Experimental Protocol: FT-IR of this compound (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Data Interpretation and Key Findings:
| Frequency (cm⁻¹) | Vibration Type | Functional Group Assignment | Rationale |
| 3400-3200 | N-H Stretch (asymmetric & symmetric) | Primary Amide (-NH₂) | The presence of two bands in this region is characteristic of a primary amide. |
| ~3050 | C-H Stretch (aromatic) | Aromatic Ring | Indicates the presence of C-H bonds on the benzene ring. |
| ~2900 | C-H Stretch (aliphatic) | Dimethylamino Group (-N(CH₃)₂) | Corresponds to the stretching of the C-H bonds in the methyl groups. |
| ~1660 | C=O Stretch (Amide I band) | Amide Carbonyl | A strong absorption characteristic of the amide carbonyl group. |
| ~1600 | N-H Bend (Amide II band) | Primary Amide (-NH₂) | Another characteristic absorption for primary amides. |
| ~1520 & ~1450 | C=C Stretch (in-ring) | Aromatic Ring | Indicates the presence of the benzene ring. |
| ~1350 | C-N Stretch | Aryl-N and Amide C-N | Stretching vibrations of the carbon-nitrogen bonds. |
Expert Insight: The positions of the Amide I and Amide II bands are sensitive to hydrogen bonding. In the solid state, intermolecular hydrogen bonding is expected, which can influence the exact frequencies of these absorptions.
III. Mass Spectrometry: Determining Molecular Weight and Fragmentation
Principle & Rationale: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) mass spectrometry is a "hard" ionization technique that often leads to fragmentation of the molecule. The fragmentation pattern can provide valuable structural information.
Experimental Protocol: EI-Mass Spectrometry of this compound
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting ions based on their m/z ratio in a mass analyzer.
Data Interpretation and Key Findings:
| m/z | Assignment | Proposed Structure of Fragment |
| 164 | Molecular Ion [M]⁺ | [C₉H₁₂N₂O]⁺ |
| 147 | [M - NH₃]⁺ | Loss of ammonia |
| 148 | [M - O]⁺ or [M - NH₂]⁺ | Loss of oxygen or amino radical |
| 120 | [M - C₂H₄N]⁺ | [C₇H₆NO]⁺ (Benzoyl cation derivative) |
| 119 | [M - C₂H₅N]⁺ | [C₇H₅NO]⁺ |
| 92 | [C₆H₆N]⁺ | |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Causality of Fragmentation: The fragmentation of aromatic amides is often dominated by α-cleavage of the bond between the carbonyl group and the nitrogen atom, leading to the formation of a stable benzoyl cation. For this compound, the key fragmentation pathway involves the formation of the 4-(dimethylamino)benzoyl cation (m/z 148), which can then lose CO to form the dimethylaminophenyl cation (m/z 120).
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
IV. Single-Crystal X-ray Diffraction: The Definitive Structure
Principle & Rationale: Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and stereochemistry. While obtaining suitable crystals can be a challenge, the resulting data is considered the "gold standard" for structure proof.
Experimental Protocol: Single-Crystal X-ray Diffraction (General)
-
Crystallization: Grow single crystals of the compound, for example, by slow evaporation of a solution in a suitable solvent.
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to obtain an initial model of the crystal structure, and then refine this model against the experimental data to obtain the final, accurate structure.
Expected Structural Features from X-ray Diffraction:
-
Confirmation of the planar benzene ring.
-
Precise bond lengths for the C=O and C-N bonds of the amide group.
-
The geometry of the dimethylamino group and its orientation relative to the benzene ring.
-
Information on intermolecular interactions, such as hydrogen bonding involving the amide -NH₂ group, in the solid state.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the foundational map of the proton and carbon skeleton, FT-IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides corroborating structural information through fragmentation patterns. Finally, single-crystal X-ray diffraction, when achievable, offers the ultimate, unambiguous proof of the three-dimensional molecular structure. This integrated approach ensures the highest level of scientific integrity and confidence in the assigned structure, a critical requirement for any subsequent research or development activities.
References
- Gao, B., & Zhu, J.-L. (2008). 4-(Dimethylamino)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1182. [Link]
Sources
A Senior Application Scientist's Guide to the Solubility of 4-(Dimethylamino)benzamide in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical parameter that governs reaction kinetics, purification strategies, and formulation development. 4-(Dimethylamino)benzamide (DMAB), a substituted benzamide derivative, serves as a valuable building block in medicinal chemistry and materials science. A thorough understanding of its behavior in various organic solvents is paramount for its effective application. This technical guide provides an in-depth analysis of the principles governing the solubility of this compound, outlines a definitive experimental protocol for its quantitative determination, and presents illustrative solubility data from structurally related analogs to inform solvent selection and experimental design. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for handling and applying this compound.
Introduction: The Molecular Profile of this compound
This compound (DMAB) is an aromatic compound featuring a central benzene ring substituted with a primary amide group (-CONH₂) and a tertiary dimethylamino group (-N(CH₃)₂), typically at the para (4) position.
-
Molecular Formula: C₉H₁₂N₂O
-
Molecular Weight: 164.20 g/mol
-
CAS Number: 6083-47-2[1]
The molecule's architecture is key to its solubility profile. It possesses both polar and nonpolar characteristics:
-
Polar Moieties: The primary amide group is a classic hydrogen-bonding motif, with two donor protons (N-H) and one acceptor site (C=O). The tertiary dimethylamino group is a hydrogen bond acceptor. These groups impart a significant dipole moment to the molecule.
-
Nonpolar Moiety: The benzene ring is hydrophobic and engages in nonpolar van der Waals interactions.
This dual nature suggests that DMAB's solubility will be highly dependent on the specific properties of the solvent, a concept we will explore in detail.
Diagram: Molecular Interactions of this compound
The following diagram illustrates the key functional groups and their potential for intermolecular interactions which are fundamental to its solubility.
Caption: Key interaction sites on the DMAB molecule.
Guiding Principles: The Theory of Solubility
The adage "like dissolves like" is the foundational principle of solubility.[2] A solute's dissolution is favored when its intermolecular interactions with the solvent molecules are energetically comparable to or stronger than the solute-solute (crystal lattice) and solvent-solvent interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They can effectively solvate the amide group of DMAB. However, the hydrophobic benzene ring may limit very high solubility. One would predict DMAB to be sparingly to moderately soluble in these solvents.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are strong hydrogen bond acceptors but lack donor capabilities.[3] They are highly effective at solvating the N-H protons of the amide group and the aromatic ring. Consequently, DMAB is expected to exhibit high solubility in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The strong, polar interactions of the amide group in the DMAB crystal lattice are difficult for nonpolar solvents to overcome. Therefore, DMAB is predicted to have very poor solubility in nonpolar solvents.[3]
Quantitative Solubility Data: An Analog-Based Approach
A comprehensive search of publicly available scientific literature reveals a notable lack of specific, quantitative solubility data for this compound. This represents a significant data gap for researchers.
However, to provide a practical and scientifically grounded reference, we present experimental data for a very close structural analog, 4-aminobenzamide , which differs only by the methylation of the amino group. This data, sourced from a detailed study, illustrates the expected solubility trends and magnitudes.
Disclaimer: The following data is for 4-aminobenzamide and should be used for illustrative and comparative purposes only.[2] The N,N-dimethylation in DMAB will likely alter these values; specifically, it may slightly decrease solubility in protic solvents (due to the loss of N-H donors at that position) and potentially increase it in aprotic and less polar solvents (due to increased nonpolarity).
Table 1: Experimental Mole Fraction Solubility (x₁) of 4-Aminobenzamide in Various Organic Solvents at Different Temperatures (283.15 K to 323.15 K). [2]
| Solvent | Class | 283.15 K (10°C) | 298.15 K (25°C) | 313.15 K (40°C) | 323.15 K (50°C) |
| Methanol | Polar Protic | 0.0215 | 0.0351 | 0.0553 | 0.0734 |
| Ethanol | Polar Protic | 0.0104 | 0.0179 | 0.0294 | 0.0406 |
| 1-Propanol | Polar Protic | 0.0055 | 0.0098 | 0.0169 | 0.0238 |
| Isopropanol | Polar Protic | 0.0044 | 0.0079 | 0.0135 | 0.0191 |
| 1-Butanol | Polar Protic | 0.0036 | 0.0066 | 0.0114 | 0.0163 |
| Isobutanol | Polar Protic | 0.0031 | 0.0056 | 0.0096 | 0.0137 |
| Acetone | Polar Aprotic | 0.0177 | 0.0305 | 0.0503 | 0.0689 |
| Acetonitrile | Polar Aprotic | 0.0028 | 0.0054 | 0.0098 | 0.0146 |
| Methyl Acetate | Polar Aprotic | 0.0049 | 0.0089 | 0.0152 | 0.0215 |
| Ethyl Acetate | Polar Aprotic | 0.0030 | 0.0056 | 0.0099 | 0.0143 |
| Butyl Acetate | Polar Aprotic | 0.0019 | 0.0036 | 0.0064 | 0.0093 |
| Water | Aqueous | 0.0007 | 0.0012 | 0.0020 | 0.0027 |
Data adapted from the Journal of Chemical & Engineering Data.[2]
Key Insights from Analog Data:
-
Temperature Dependence: As expected, solubility increases with temperature across all solvents, indicating an endothermic dissolution process.[2]
-
Solvent Class Trends: The highest solubility is observed in polar solvents (Methanol, Acetone). The solubility in alcohols decreases as the alkyl chain length increases, reflecting the increasing nonpolar character of the solvent. Solubility is lowest in water and less polar ester solvents.[2]
Authoritative Protocol: Experimental Determination of Thermodynamic Solubility
To address the existing data gap, researchers must determine the solubility of DMAB empirically. The Shake-Flask Method is the universally recognized "gold standard" for measuring equilibrium (thermodynamic) solubility.[4] This protocol is compliant with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[5][6]
Required Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (4-decimal place)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solution:
-
Add an excess amount of solid DMAB to a vial (e.g., 10-20 mg). The key is to ensure a visible excess of solid remains at equilibrium.
-
Accurately add a known volume of the chosen solvent (e.g., 2.0 mL).
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C / 298.15 K).
-
Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 hours is standard, but longer times (48-72 hours) may be necessary for sparingly soluble compounds or viscous solvents.[7] It is best practice to measure concentration at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker and let them stand to allow the excess solid to sediment.
-
To ensure complete removal of solid particulates, which would artificially inflate the measured solubility, the supernatant must be clarified.
-
Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial.[2] This step is critical for accuracy. Causality Note: Failure to filter properly is the most common source of error, leading to an overestimation of true solubility.
-
-
Quantification:
-
Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC or UV-Vis method.
-
Determine the concentration by comparing the instrument response to a pre-generated calibration curve made from standard solutions of DMAB of known concentrations.[7][8]
-
-
Calculation and Reporting:
-
Calculate the original concentration in the saturated filtrate, accounting for the dilution factor.
-
Report the solubility in standard units, such as mg/mL , g/100mL , or molarity (mol/L ), ensuring the temperature is clearly stated (e.g., "25.5 mg/mL in Ethanol at 25 °C").
-
Workflow Visualization
Caption: A validated workflow for equilibrium solubility measurement.
Conclusion and Recommendations
While specific quantitative solubility data for this compound remains elusive in public literature, a robust framework for its determination exists. Based on its molecular structure and data from close analogs, DMAB is expected to be most soluble in polar aprotic solvents like DMSO and moderately soluble in polar protic solvents like methanol and ethanol, with poor solubility in nonpolar media.
For any research or development activities, it is imperative that the solubility is determined experimentally. The provided shake-flask protocol is a validated, authoritative method to generate reliable and reproducible data. This empirical data will empower scientists to make informed decisions in solvent selection for chemical synthesis, purification, and the development of effective formulations, ultimately accelerating the path of discovery and development.
References
- Ouyang, J., Chen, G., & Du, S. (2019). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- BIOFOUNT. (n.d.). This compound. CAS 6083-47-2.
- Garbem, M. M., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 393. [Link]
- European Medicines Agency (EMA). (2020). ICH guideline M9 on biopharmaceutics classification system-based biowaivers.
- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]
- Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... Journal of Molecular Liquids, 296, 111796. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Benchchem. (n.d.). Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents.
- Benchchem. (n.d.). solubility of 4-benzoylbenzamide in common organic solvents.
- BenchChem. (2025). Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Benchchem. (n.d.). solubility of 4-benzoylbenzamide in common organic solvents.
Sources
- 1. 6083-47-2|4-(二甲基氨基)苯甲酰胺|this compound|-范德生物科技公司 [bio-fount.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. 6083-47-2,4’-(Dimethylamino)benzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 4-((4-(DIMETHYLAMINO)PHENYL)AZO)BENZOIC ACID, SUCCINIMIDYL ESTER | 146998-31-4 [chemicalbook.com]
An In-depth Technical Guide to the Melting Point of 4-(Dimethylamino)benzamide
Abstract: This technical guide provides a comprehensive overview of the melting point of 4-(Dimethylamino)benzamide, a critical physicochemical property for researchers, scientists, and professionals in drug development. The document delineates the theoretical principles of melting point determination, presents a detailed, field-proven experimental protocol, and discusses the intrinsic and extrinsic factors influencing this key parameter. By integrating foundational theory with practical application, this guide serves as an essential resource for ensuring the identity, purity, and consistency of this compound in a research and development setting.
Introduction: The Significance of a Melting Point
In the landscape of chemical and pharmaceutical sciences, the physical properties of a compound are fundamental to its characterization. Among these, the melting point stands out as a primary indicator of both identity and purity. For a crystalline solid like this compound, the temperature at which it transitions from a solid to a liquid phase is a distinct characteristic.
A pure crystalline compound typically exhibits a sharp and narrow melting range, usually within 0.5-1.0°C. Conversely, the presence of impurities will cause a depression of the melting point and a broadening of the melting range. Therefore, the accurate determination of a substance's melting point is not merely a routine measurement but a critical first-line analysis in synthesis, quality control, and drug development workflows. This guide will explore the specific nuances associated with determining the melting point of this compound.
Physicochemical Profile of this compound
A thorough understanding of a compound begins with its fundamental properties. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 6083-47-2 | [PubChem][1] |
| Molecular Formula | C₉H₁₂N₂O | [PubChem][1] |
| Molecular Weight | 164.20 g/mol | [PubChem][1] |
| Physical Form | Solid, White to off-white | [Sigma-Aldrich] |
| Reported Melting Point | 203.5 °C | [ChemBK][2] |
| Reported Melting Range | 206-210 °C | [Sigma-Aldrich] |
Note: Discrepancies in reported melting points can arise from different measurement conditions and purity levels of the samples tested.
Theoretical Framework for Melting Point Analysis
The melting point of a substance is the temperature at which solid and liquid phases exist in equilibrium. For an effective and insightful analysis, it is crucial to understand the underlying principles.
Purity and Melting Point Depression
The foundational principle is that impurities disrupt the crystal lattice of a solid. To overcome these disorganized forces requires less energy, resulting in a lower melting temperature. This phenomenon, known as freezing-point depression, is a colligative property and is one of the most reliable indicators of sample purity. An impure compound will not only melt at a lower temperature but will also melt over a wider range.
The Eutectic Point
When a two-component mixture is heated, there is a unique composition at which the two components will melt simultaneously at a single, sharp temperature. This is known as the eutectic point, and it is the lowest possible melting temperature for that specific mixture. Understanding this concept is vital, as a highly impure sample might, by chance, form a eutectic mixture and exhibit a deceptively sharp melting point.
Key Factors Influencing the Melting Point of this compound
The observed melting point is a function of several intrinsic and extrinsic variables. A senior scientist must consider these factors to interpret results accurately.
-
Purity: This is the most significant factor. Contaminants from the synthetic route—such as unreacted starting materials (e.g., 4-(Dimethylamino)benzoic acid) or residual solvents—will invariably lower and broaden the melting range. Rigorous purification, for instance via recrystallization, is paramount for obtaining a sharp, accurate melting point.
-
Polymorphism: This phenomenon occurs when a single compound can crystallize into multiple, distinct solid-state forms, each with a unique crystal lattice. These different polymorphs can exhibit different melting points. Benzamide, the parent compound, is known to be polymorphic, suggesting that this compound could also potentially exist in different crystalline forms.[3]
-
Intermolecular Forces: The relatively high melting point of this compound can be attributed to its molecular structure. The primary amide group (-CONH₂) is capable of strong intermolecular hydrogen bonding. Additionally, the aromatic ring contributes to van der Waals forces. The presence of the dimethylamino group increases the molecule's polarity, further enhancing dipole-dipole interactions.
-
Heating Rate: From a practical standpoint, the rate of heating during measurement is critical. If the heating rate is too fast, the sample and the thermometer will not be in thermal equilibrium, leading to an artificially high and broad observed melting range.
Experimental Protocol: Accurate Melting Point Determination
This section provides a self-validating, step-by-step methodology for determining the melting point of this compound using a modern digital melting point apparatus.
Materials and Equipment
-
This compound sample
-
Mortar and pestle
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus (e.g., Mel-Temp)
-
Spatula
Step-by-Step Procedure
-
Sample Preparation (The Dry & Fine Rule):
-
Causality: A finely powdered sample ensures uniform packing and efficient heat transfer. A dry sample prevents melting point depression by residual solvents.
-
Action: Place a small amount of the this compound sample on a clean, dry watch glass. If the crystals are not a fine powder, gently grind them using a mortar and pestle. Ensure the sample is completely dry.
-
-
Capillary Tube Loading:
-
Causality: An improperly packed tube can lead to inaccurate results. Too little sample is difficult to observe, while too much creates a large thermal gradient within the sample itself.
-
Action: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until the sample column is 2-3 mm high.
-
-
Initial (Rapid) Determination:
-
Causality: A preliminary rapid scan saves time by quickly identifying the approximate melting range.
-
Action: Place the loaded capillary tube into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-15°C per minute). Observe the sample and record the approximate temperature at which it melts. Allow the apparatus to cool significantly.
-
-
Accurate (Slow) Determination:
-
Causality: A slow heating rate (1-2°C per minute) is essential to maintain thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
-
Action: Use a fresh, properly loaded capillary tube. Set the apparatus to heat quickly to a temperature approximately 15-20°C below the approximate melting point found in the previous step. Then, adjust the heating rate to a slow 1-2°C per minute.
-
-
Observation and Recording (The T1 and T2 Rule):
-
Causality: The melting range provides more information than a single point. The start of melting indicates the presence of impurities, while the completion point is closer to the true melting point of the bulk material.
-
Action: Carefully observe the sample.
-
Record T1 : The temperature at which the first drop of liquid appears.
-
Record T2 : The temperature at which the entire sample has completely transitioned to a liquid.
-
-
Report: The melting point should be reported as the range T1-T2. For a pure sample of this compound, this range should be narrow (e.g., 208-209°C).
-
-
Mixed Melting Point for Identity Confirmation (Optional):
-
Causality: This technique validates the identity of a compound. If two different substances are mixed, the melting point will be depressed and broadened. If they are the same, the melting point will remain unchanged.
-
Action: If you suspect an unknown is this compound, mix it thoroughly with an authentic sample. Determine the melting point of the mixture. If no depression is observed, the unknown is confirmed.
-
Visualizations
Experimental Workflow
Caption: Workflow for Accurate Melting Point Determination.
Purity vs. Melting Behavior
Sources
A Spectroscopic Guide to 4-(Dimethylamino)benzamide: Elucidating Molecular Structure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)benzamide (DMABA) is a substituted benzamide derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for predicting its chemical behavior, reactivity, and potential biological activity. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the intricate structural details of molecules like DMABA. This comprehensive technical guide details the spectroscopic characterization of this compound, offering insights into the principles, experimental protocols, and data interpretation for infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS). This document is designed to serve as a practical resource for researchers, enabling them to confidently identify and characterize this compound.
The molecular structure of this compound, with the chemical formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol , forms the basis of our spectroscopic investigation.[1][2]
I. Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3455 | N-H Stretch (asymmetric) | Primary Amide (-CONH₂) |
| ~3350 | N-H Stretch (symmetric) | Primary Amide (-CONH₂) |
| ~1680 | C=O Stretch (Amide I) | Amide (-CONH₂) |
| ~1610 | N-H Bend (Amide II) | Amide (-CONH₂) |
| ~1545-1465 | Aromatic C=C Stretch | Benzene Ring |
| ~1360 | C-N Stretch | Aryl-N & Amide C-N |
| ~820 | C-H Out-of-plane Bend | p-disubstituted Benzene |
Note: The exact peak positions can vary slightly based on the sample preparation method and the physical state of the sample. The presented data is a composite interpretation based on typical values for substituted benzamides and related aromatic amines.[3][4]
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its structure. The presence of a primary amide group is indicated by two distinct N-H stretching bands in the region of 3400-3200 cm⁻¹. The strong absorption band around 1680 cm⁻¹ is characteristic of the C=O stretching vibration of the amide, often referred to as the Amide I band.[3] The N-H bending vibration, or Amide II band, is typically observed around 1610 cm⁻¹.
The aromatic nature of the molecule is confirmed by the C=C stretching vibrations of the benzene ring, which appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations from both the dimethylamino group and the amide group are expected around 1360 cm⁻¹. Furthermore, the substitution pattern of the benzene ring can be inferred from the C-H out-of-plane bending vibrations. For a para-substituted benzene ring, a strong absorption is typically observed in the 850-800 cm⁻¹ range.
Experimental Protocol: Acquiring the FT-IR Spectrum (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.[3]
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR spectrometer
Procedure:
-
Sample Preparation: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.
-
Grinding: Place approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr into an agate mortar.
-
Mixing: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with an appropriate number of scans for a good signal-to-noise ratio. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.70 | Doublet | 2H | Aromatic Protons (ortho to -CONH₂) |
| ~6.70 | Doublet | 2H | Aromatic Protons (ortho to -N(CH₃)₂) |
| ~5.80 | Broad Singlet | 2H | Amide Protons (-CONH₂) |
| ~3.00 | Singlet | 6H | Dimethylamino Protons (-N(CH₃)₂) |
Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. The exact values may vary depending on the solvent and experimental conditions.[5]
The ¹H NMR spectrum of this compound is expected to show four distinct signals. The aromatic region will display two doublets, characteristic of a para-substituted benzene ring. The downfield doublet, around δ 7.70 ppm, is assigned to the protons ortho to the electron-withdrawing amide group. The upfield doublet, around δ 6.70 ppm, corresponds to the protons ortho to the electron-donating dimethylamino group.
A broad singlet observed around δ 5.80 ppm is characteristic of the two amide protons. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. The most upfield signal, a sharp singlet at approximately δ 3.00 ppm, integrates to six protons and is assigned to the two equivalent methyl groups of the dimethylamino substituent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Carbonyl Carbon (-C ONH₂) |
| ~152 | Aromatic Carbon (para to -CONH₂) |
| ~129 | Aromatic Carbon (ortho to -CONH₂) |
| ~121 | Aromatic Carbon (ipso to -CONH₂) |
| ~111 | Aromatic Carbon (ortho to -N(CH₃)₂) |
| ~40 | Dimethylamino Carbons (-N(C H₃)₂) |
Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. The exact values may vary depending on the solvent and experimental conditions.
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals. The most downfield signal, around δ 168 ppm, is characteristic of the amide carbonyl carbon. The aromatic carbons will appear in the range of δ 110-155 ppm. The carbon atom attached to the electron-donating dimethylamino group (C4) will be the most shielded, appearing around δ 152 ppm. The carbon atoms ortho to the amide group (C2 and C6) are expected around δ 129 ppm, while those ortho to the dimethylamino group (C3 and C5) will be more shielded, appearing around δ 111 ppm. The ipso-carbon attached to the amide group (C1) is predicted to be around δ 121 ppm. The two equivalent methyl carbons of the dimethylamino group will give rise to a single peak at approximately δ 40 ppm.
Experimental Protocol: Acquiring NMR Spectra
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for the spectrometer's detector (typically 4-5 cm).
-
Spectrometer Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse, a spectral width of -2 to 12 ppm, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. The spectral width is generally set from 0 to 220 ppm.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
III. Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
Data Presentation: Key Mass Spectral Data
| m/z | Ion | Interpretation |
| 164 | [M]⁺˙ | Molecular Ion |
| 148 | [M - NH₂]⁺ | Loss of the amino group |
| 120 | [M - CONH₂]⁺ | Loss of the carboxamide group |
| 119 | [M - CONH₂ - H]⁺ | Further fragmentation |
| 92 | [C₆H₆N]⁺ | Fragmentation of the aromatic ring |
| 44 | [CONH₂]⁺ | Carboxamide fragment |
Note: The fragmentation pattern is predicted based on the principles of mass spectrometry and data from related benzamide structures.[1][4]
Interpretation of the Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺˙ at m/z 164, corresponding to its molecular weight.[1] The fragmentation pattern will provide valuable structural information.
A common fragmentation pathway for primary amides is the loss of the amino radical (•NH₂), which would result in a peak at m/z 148. Another significant fragmentation would be the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the loss of the carboxamide radical (•CONH₂), giving a fragment at m/z 120. Further fragmentation of the aromatic portion of the molecule can lead to other characteristic peaks. The presence of a peak at m/z 44 would be indicative of the [CONH₂]⁺ fragment.
Experimental Protocol: Acquiring the Mass Spectrum (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source and a quadrupole analyzer).
-
Capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250°C).
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature that ensures elution of the compound (e.g., 280°C).
-
Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-300).
-
Ion Source and Transfer Line Temperatures: Maintain at elevated temperatures to prevent condensation (e.g., 230°C and 280°C, respectively).
-
-
Data Acquisition and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. Identify the peak corresponding to this compound and analyze its mass spectrum.
IV. Visualization of Molecular Structure and Spectroscopic Correlations
Molecular Structure of this compound
Caption: 2D structure of this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information, from the identification of functional groups by IR to the precise mapping of the carbon-hydrogen framework by NMR and the determination of molecular weight and fragmentation patterns by MS. The protocols and interpretive guidance provided in this technical guide serve as a valuable resource for researchers in the fields of chemistry and drug development, ensuring the accurate and reliable characterization of this and related benzamide derivatives.
References
- PubChem. (n.d.). Benzamide, 4-(dimethylamino)-N,N-dimethyl-. National Library of Medicine.
- ResearchGate. (n.d.). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET).
- PubChem. (n.d.). This compound. National Library of Medicine.
- SpectraBase. (n.d.). 4-(Methylamino)benzamide. Wiley.
- Mainsah, E. N., et al. (2022). Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. Journal of the Cameroon Academy of Sciences, 16(1), 1-12.
- The Royal Society of Chemistry. (2014). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
- NIST. (n.d.). Benzaldehyde, 4-(dimethylamino)-. National Institute of Standards and Technology.
- AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology.
- ResearchGate. (2018). Synthesis, Spectral Characterization, Thermal and Optical Studies of Novel Complexes: 4-(Dimethylamino)benzylidene-4-acetamideaniline and 4-(Dimethylamino)benzylidene-4-nitroaniline.
Sources
An In-Depth Technical Guide to the NMR Spectrum Analysis of 4-(Dimethylamino)benzamide
Introduction
4-(Dimethylamino)benzamide is a disubstituted aromatic compound featuring both an electron-donating dimethylamino group and an electron-withdrawing benzamide group in a para configuration. This electronic arrangement creates a fascinating case study for Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique in modern chemical analysis. For researchers, scientists, and professionals in drug development, a thorough understanding of the NMR spectrum of this and related molecules is paramount for structural verification, purity assessment, and the prediction of chemical behavior.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of data, we will delve into the causal relationships between the molecular structure and the observed spectral features, grounded in the fundamental principles of NMR spectroscopy. Every aspect of the analysis is designed to be self-validating, empowering the reader to apply these principles to their own spectral interpretations.
Molecular Structure and Electronic Effects
The key to deciphering the NMR spectrum of this compound lies in understanding the interplay of its functional groups. The nitrogen atom of the dimethylamino group possesses a lone pair of electrons that can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. Conversely, the amide group is electron-withdrawing due to the electronegativity of the oxygen and nitrogen atoms and the resonance stabilization of the carbonyl group.
Procedure:
-
Sample Weighing: Accurately weigh the appropriate amount of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality NMR tube. Avoid introducing any solid particles.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming.
-
Data Acquisition: Set the appropriate acquisition parameters for ¹H and ¹³C NMR experiments. For ¹H NMR, a small number of scans is usually sufficient. For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
Trustworthiness and Self-Validation
The interpretation of NMR spectra is a deductive process. The principles outlined in this guide provide a framework for a self-validating analysis:
-
Internal Consistency: The integration of the proton signals should correspond to the number of protons in the proposed structure.
-
Splitting Patterns: The multiplicity of the signals should be consistent with the number of neighboring protons as predicted by the n+1 rule.
-
Chemical Shift Logic: The chemical shifts of the signals should align with the expected electronic effects of the substituents. Electron-donating groups will shield nearby protons and carbons, shifting their signals upfield, while electron-withdrawing groups will have the opposite effect. [1] By systematically applying these principles, the researcher can build a high degree of confidence in their structural assignment.
Conclusion
The NMR spectrum of this compound offers a clear illustration of fundamental spectroscopic principles. The interplay between the electron-donating dimethylamino group and the electron-withdrawing amide group creates a distinct and predictable pattern of chemical shifts and multiplicities in both the ¹H and ¹³C NMR spectra. This in-depth guide provides the necessary framework for researchers, scientists, and drug development professionals to not only interpret the spectrum of this specific molecule but also to apply these core concepts to a wide range of substituted aromatic systems. A thorough and principled approach to NMR analysis remains an indispensable skill in the modern chemical sciences.
References
- Ikariya, T., et al. (2016). Supplementary Information for: Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. The Royal Society of Chemistry.
- Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation.
- Massachusetts Institute of Technology. 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare.
- Anasazi Instruments. (2021, June 21). NMR Education: How to Choose Your Acquisition Parameters?
- Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR.
- PubChem. This compound. National Center for Biotechnology Information.
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An In-Depth Technical Guide to the Infrared Spectroscopy of 4-(Dimethylamino)benzamide
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-(Dimethylamino)benzamide, a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of the molecule's vibrational spectroscopy, offers a detailed interpretation of its characteristic IR absorption peaks, and provides robust experimental protocols for acquiring high-quality spectral data.
Introduction: The Vibrational Fingerprint of a Disubstituted Benzamide
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral "fingerprint" that provides valuable information about the molecule's functional groups and overall structure.
This compound, with its distinct combination of a primary amide, a tertiary amine, and a para-disubstituted aromatic ring, presents a rich and informative IR spectrum. Understanding the origin and position of its characteristic absorption bands is crucial for its identification, purity assessment, and the study of its chemical transformations. This guide will systematically dissect the expected IR spectrum of this compound, correlating specific vibrational modes to their spectral signatures.
Molecular Structure and Predicted Vibrational Modes
To interpret the IR spectrum of this compound, it is essential to first consider its molecular structure and the various vibrational modes associated with its functional groups.
Figure 1: Molecular Structure of this compound.
The key functional groups contributing to the IR spectrum are:
-
Primary Amide (-CONH₂): This group gives rise to characteristic N-H stretching, C=O stretching (Amide I band), and N-H bending (Amide II band) vibrations.
-
Aromatic Ring (p-disubstituted): The benzene ring exhibits C-H stretching, C=C stretching, and out-of-plane C-H bending vibrations. The substitution pattern influences the position of these bands.
-
Tertiary Amine (-N(CH₃)₂): The dimethylamino group is characterized by C-N stretching and C-H stretching and bending of the methyl groups.
Interpretation of Characteristic IR Peaks
The following table summarizes the expected characteristic infrared absorption peaks for this compound, based on established correlation tables and data from structurally similar compounds.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3400 - 3100 | Medium-Strong | N-H Stretching | Asymmetric and symmetric stretching of the primary amide N-H bonds. Often appears as a doublet. |
| 3100 - 3000 | Medium | Aromatic C-H Stretching | Stretching vibrations of the C-H bonds on the benzene ring. |
| 3000 - 2800 | Medium | Aliphatic C-H Stretching | Asymmetric and symmetric stretching of the C-H bonds in the methyl groups of the dimethylamino moiety. |
| 1680 - 1640 | Strong | C=O Stretching (Amide I) | Carbonyl stretch of the primary amide. This is typically a very intense and sharp peak.[3] |
| 1620 - 1580 | Medium-Strong | N-H Bending (Amide II) | In-plane bending (scissoring) of the primary amide N-H bonds. |
| 1600, 1500, 1450 | Medium | Aromatic C=C Stretching | In-plane stretching vibrations of the carbon-carbon double bonds within the benzene ring. |
| 1450 - 1350 | Medium | Aliphatic C-H Bending | Bending vibrations of the C-H bonds in the methyl groups. |
| 1350 - 1250 | Medium-Strong | Aromatic C-N Stretching | Stretching vibration of the bond between the aromatic ring and the nitrogen of the dimethylamino group.[4] |
| 860 - 800 | Strong | Aromatic C-H Bending | Out-of-plane bending of the C-H bonds on the para-disubstituted benzene ring. This is often a strong and characteristic peak. |
Experimental Protocols for IR Spectrum Acquisition
The quality of an IR spectrum is highly dependent on proper sample preparation and instrument operation. Two common methods for analyzing solid samples like this compound are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR) spectroscopy.
Safety Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). This compound may be harmful if swallowed, cause skin irritation, and may cause an allergic skin reaction or serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated area or a fume hood.
KBr Pellet Method
This traditional method involves dispersing the solid sample in a matrix of dry potassium bromide and pressing it into a transparent pellet. KBr is used because it is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹).[1]
Materials:
-
This compound
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
Protocol:
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.[5]
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.[6]
-
Grinding: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering.[7]
-
Pellet Formation: Carefully transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in a hydraulic press.
-
Pressing: Apply a pressure of 8-10 tons for 1-2 minutes.[7] Applying a vacuum during pressing can help to remove trapped air and moisture, resulting in a more transparent pellet.[1]
-
Spectrum Acquisition: Carefully remove the transparent pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Collection: Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.
-
Sample Analysis: Acquire the IR spectrum of the KBr pellet containing the sample.
Figure 2: KBr Pellet Preparation Workflow.
Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid, and often preferred method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.[8]
Materials:
-
This compound
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
Protocol:
-
Background Collection: With the ATR crystal clean and uncovered, acquire a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere.
-
Sample Application: Place a small amount of this compound powder directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the ATR's pressure clamp to press the sample firmly and evenly against the crystal. Good contact between the sample and the crystal is essential for a high-quality spectrum.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample.
-
Cleaning: After analysis, release the pressure clamp, remove the bulk of the sample powder, and clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Figure 3: ATR-FTIR Measurement Workflow.
Conclusion
The infrared spectrum of this compound provides a wealth of information about its molecular structure. The key characteristic peaks, including the N-H stretches of the primary amide, the strong C=O stretch (Amide I band), the N-H bend (Amide II band), and the aromatic C-H and C=C vibrations, serve as reliable indicators for the presence and integrity of the molecule. By following the detailed experimental protocols outlined in this guide, researchers can obtain high-quality, reproducible IR spectra for the confident identification and characterization of this compound in various scientific and industrial applications.
References
- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?Link
- Shimadzu. KBr Pellet Method. Link
- Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Link
- PubChem. This compound. Link
- AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Link
- Wikipedia.
- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Link
- Polymer Chemistry Characterization Lab.
- Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Link
- University of California, Santa Cruz. IR Tables. Link
- ResearchGate. IR Spectrum Table & Chart | Sigma-Aldrich. Link
- chemeurope.com.
- ChemicalBook. p-Aminobenzamide(2835-68-9)IR1. Link
- ChemicalBook. N,N-Dimethylbenzamide(611-74-5)IR1. Link
- Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Link
- Illinois State University. Infrared Spectroscopy. Link
- University of California, Davis.
- PubChem. N,N-Dimethylbenzamide | C9H11NO | CID 11916. Link
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- SpectraBase.
- SpectraBase. p-Aminobenzamide. Link
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- University of Calgary. IR Spectroscopy Tutorial: Amines. Link
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- Chegg.com. (2022, April 12). Solved Using the IR spectrum below (benzamide), Answer. Link
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Dimethylamino)benzamide
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(Dimethylamino)benzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the fragmentation of this molecule under common ionization techniques. By synthesizing data from analogous structures and established fragmentation mechanisms, this guide offers a predictive yet robust framework for interpreting the mass spectra of this compound, thereby facilitating its identification and characterization in complex matrices. We will explore the key fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), provide detailed experimental protocols for data acquisition, and present the information in a clear, accessible format for practical application in the laboratory.
Introduction: The Significance of this compound
This compound (DMABA) is a substituted aromatic amide with a molecular formula of C₉H₁₂N₂O and a monoisotopic mass of 164.09 Da.[1] Its structure, featuring a benzamide core with a dimethylamino group at the para position, makes it a molecule of interest in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification, purity assessment, and metabolic studies. Mass spectrometry, a cornerstone of modern analytical chemistry, provides invaluable information on molecular weight and structure through the controlled fragmentation of ionized molecules.[2] This guide will elucidate the characteristic fragmentation patterns of DMABA, providing a foundational understanding for researchers working with this and structurally related compounds.
Fundamental Principles of Mass Spectrometry and Fragmentation
Mass spectrometry involves the ionization of a target molecule and the subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions. The ionization method significantly influences the extent of fragmentation.
-
Electron Ionization (EI): This "hard" ionization technique utilizes a high-energy electron beam to ionize the molecule, leading to the formation of a radical cation (M•+). The high internal energy of this molecular ion often results in extensive and predictable fragmentation, providing a detailed structural fingerprint of the molecule.[3]
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for analyzing polar and thermally labile molecules. It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal in-source fragmentation.[4] Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation in a controlled manner, yielding structural insights.[5][6]
The fragmentation of a molecular ion is not a random process but is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions and neutral losses.[7] Common fragmentation reactions include alpha-cleavage, inductive cleavage, and rearrangement reactions.[2]
Predicted Electron Ionization (EI) Fragmentation Pathway
The molecular ion (M•+) of this compound would have an m/z of 164. The primary fragmentation events are expected to be:
-
Alpha-Cleavage: The most facile cleavage is often adjacent to the carbonyl group. Loss of the amino radical (•NH₂) would result in the formation of the highly stable 4-(dimethylamino)benzoyl cation.
-
Fragmentation of the Dimethylamino Group: The dimethylamino substituent can undergo fragmentation through the loss of a methyl radical (•CH₃) or through a rearrangement involving the loss of ethene (C₂H₄).
-
Cleavage of the Benzoyl Moiety: Subsequent fragmentation of the benzoyl cation can lead to the loss of carbon monoxide (CO), yielding a substituted phenyl cation.
Key Predicted Fragment Ions in EI-MS
| m/z | Proposed Ion Structure | Formation Pathway |
| 164 | [C₉H₁₂N₂O]•+ | Molecular Ion (M•+) |
| 148 | [C₉H₁₂NO]⁺ | M•+ - •NH₂ (Loss of amino radical) |
| 149 | [C₈H₉N₂O]⁺ | M•+ - •CH₃ (Loss of a methyl radical) |
| 120 | [C₈H₁₀N]⁺ | [m/z 148] - CO (Loss of carbon monoxide) |
| 119 | [C₇H₇N₂]⁺ | M•+ - (CH₃ + CO) |
| 77 | [C₆H₅]⁺ | Fragmentation of the aromatic ring |
Diagram of Predicted EI Fragmentation
Caption: Predicted EI fragmentation of this compound.
Predicted Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation
Under ESI conditions, this compound will readily form a protonated molecule, [M+H]⁺, with an m/z of 165. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation. The fragmentation pathways in ESI-MS/MS are often different from EI due to the even-electron nature of the precursor ion.
The primary sites of protonation are the nitrogen atoms of the dimethylamino and amide groups, and the carbonyl oxygen. Fragmentation will likely be initiated from these charged sites.
-
Loss of Ammonia: A common fragmentation pathway for protonated primary amides is the loss of a neutral ammonia molecule (NH₃).
-
Loss of Water: If protonation occurs on the carbonyl oxygen, subsequent rearrangement can lead to the loss of a water molecule (H₂O).
-
Fragmentation involving the Dimethylamino Group: Similar to EI, fragmentation involving the dimethylamino group can occur, such as the loss of dimethylamine ((CH₃)₂NH).
Key Predicted Fragment Ions in ESI-MS/MS
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Formation Pathway |
| 165 | 148 | NH₃ | Loss of ammonia from the protonated amide |
| 165 | 120 | NH₃ + CO | Subsequent loss of carbon monoxide |
| 165 | 147 | H₂O | Loss of water after protonation of the carbonyl |
Diagram of Predicted ESI-MS/MS Fragmentation
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Protocols
To validate the predicted fragmentation patterns, the following experimental protocols are recommended.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the appropriate solvent for the chosen ionization method. For ESI, a 50:50 mixture of acetonitrile and water with 0.1% formic acid is recommended.
Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS)
This method is suitable for the analysis of the thermally stable this compound.
Workflow Diagram:
Caption: Workflow for EI-GC-MS analysis.
Instrumentation Parameters:
-
GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
Electrospray Ionization - Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)
This is the preferred method for analyzing this compound in biological fluids or other complex mixtures.
Workflow Diagram:
Caption: Workflow for ESI-LC-MS/MS analysis.
Instrumentation Parameters:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS: Select precursor ion m/z 165 and acquire product ion spectra using a collision energy of 10-30 eV.
Conclusion
This guide provides a detailed, albeit predictive, framework for understanding the mass spectrometric fragmentation of this compound. By leveraging established principles of mass spectrometry and drawing parallels with structurally analogous compounds, we have outlined the most probable fragmentation pathways under both EI and ESI conditions. The experimental protocols provided herein offer a clear path for the empirical validation of these predictions. This comprehensive approach ensures that researchers are well-equipped to identify and characterize this compound in their analytical workflows, contributing to the advancement of their respective fields.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 596365, this compound.
- NIST (2021). Benzaldehyde, 4-(dimethylamino)- in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899.
- Jha, S. K., Deepalakshmi, P. D., & Udgaonkar, J. B. (2012). Characterization of deamidation of barstar using electrospray ionization quadrupole time-of-flight mass spectrometry, which stabilizes an equilibrium unfolding intermediate. Journal of the American Society for Mass Spectrometry, 23(5), 844–855.
- Chegg (2021). Question: 9.(a) Provide fragmentation reactions to account for the peaks in the mass spectrum (ESI) of N,N-dimethylbenzamide (MW = 149) at m/z=148, 105, and 77.
- NIST (2021). Benzamide in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899.
- Wikipedia contributors (2024). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia.
- Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- LibreTexts Chemistry (2023). Mass Spectrometry - Fragmentation Patterns.
- Voinov, V. G., & Laskin, J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Mass Spectrometry Reviews, 38(1), 50-71.
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
- Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons. (Note: A general authoritative reference for MS principles, a specific URL is not applicable).
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An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4-(Dimethylamino)benzamide
Abstract
This technical guide provides a comprehensive examination of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-(Dimethylamino)benzamide (DMABA). Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its electronic transitions, presents a robust experimental protocol for spectral acquisition, and offers an in-depth analysis of the factors influencing its absorption characteristics, with a particular focus on solvatochromism. By synthesizing theoretical knowledge with practical, field-proven insights, this guide serves as an authoritative resource for understanding and utilizing the unique photophysical properties of DMABA.
Introduction: The Significance of this compound
This compound (DMABA) is an aromatic organic compound featuring a benzene ring substituted with a powerful electron-donating dimethylamino group (-N(CH₃)₂) and a moderately electron-withdrawing amide group (-C(=O)NH₂).[1] This "push-pull" electronic structure is the cornerstone of its interesting photophysical properties, making it a valuable scaffold in medicinal chemistry and materials science. The molecule's ability to exhibit intramolecular charge transfer (ICT) upon electronic excitation makes its UV-Vis absorption spectrum highly sensitive to its local environment.[2][3]
Understanding the UV-Vis spectrum of DMABA is critical for:
-
Quantitative Analysis: Determining the concentration of DMABA or its derivatives in solution via the Beer-Lambert law.[4]
-
Environmental Probing: Utilizing its solvatochromic shifts to characterize the polarity of microenvironments, such as protein binding sites or polymer matrices.[5][6][7]
-
Quality Control: Ensuring the purity and identity of the compound during synthesis and formulation.
-
Photophysical Studies: Providing a foundation for investigating its fluorescence properties, as absorption is the prerequisite for emission.
This guide will systematically unpack the theoretical basis for DMABA's UV-Vis spectrum, provide a validated protocol for its measurement, and interpret the resulting data in the context of key environmental variables.
Theoretical Underpinnings of the DMABA Spectrum
The UV-Vis absorption spectrum of a molecule arises from the promotion of electrons from a ground electronic state to a higher energy excited state upon the absorption of a photon.[8][9] For organic molecules like DMABA, the relevant transitions typically involve π and n (non-bonding) electrons.
The key structural features of DMABA that dictate its spectrum are:
-
The Benzene Ring: This is the primary chromophore, the part of the molecule that absorbs light.[10]
-
The Dimethylamino Group (-N(CH₃)₂): This is a potent auxochrome, a group that modifies the absorption of the chromophore. Its lone pair of electrons on the nitrogen atom can delocalize into the π-system of the benzene ring, increasing the energy of the Highest Occupied Molecular Orbital (HOMO).[10]
-
The Amide Group (-C(=O)NH₂): This group is also a chromophore and acts as an electron-withdrawing group, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[10]
The combined effect of the electron-donating -N(CH₃)₂ group and the electron-withdrawing -C(=O)NH₂ group decreases the energy gap between the HOMO and LUMO. This results in an absorption of light at longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.[10][11] The primary absorption band in DMABA is attributed to a π → π transition* with significant Intramolecular Charge Transfer (ICT) character. Upon excitation, electron density shifts from the electron-rich dimethylamino moiety to the electron-deficient amide-substituted ring.
Experimental Protocol for Acquiring the UV-Vis Spectrum
This section details a self-validating protocol for the accurate measurement of the UV-Vis absorption spectrum of DMABA. The causality behind each step is explained to ensure scientific integrity.
Materials and Equipment
-
This compound (solid, high purity)
-
Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile, water)
-
Calibrated dual-beam UV-Vis spectrophotometer
-
A matched pair of 1 cm path length quartz cuvettes
-
Calibrated analytical balance and volumetric flasks
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Accurately weigh a small amount of DMABA (e.g., 2-5 mg).
-
Dissolve it in a known volume (e.g., 100 mL) of the chosen spectroscopic grade solvent in a volumetric flask to create a concentrated stock solution.
-
Causality: Using a precise mass and volume is fundamental for calculating the molar absorptivity (ε) later, a key physical constant for the compound.
-
-
Working Solution Preparation:
-
Perform a serial dilution of the stock solution to prepare a working solution with an expected absorbance in the optimal range of 0.1 to 1.0.
-
Causality: The Beer-Lambert law is most accurate in this range.[4] Absorbance values above 1.5 can be unreliable due to stray light and potential molecular interactions at higher concentrations.[4][12][13]
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer's deuterium (UV) and tungsten (visible) lamps and allow them to warm up for at least 20-30 minutes.[14]
-
Causality: Lamp stabilization is crucial for a consistent and drift-free light output, ensuring a stable baseline.[14]
-
Set the desired wavelength range for the scan (e.g., 200 nm to 500 nm) to cover all potential electronic transitions of DMABA.
-
-
Baseline Correction (Auto-Zero):
-
Fill both the sample and reference cuvettes with the pure solvent being used for the working solution.
-
Crucial Choice: Use quartz cuvettes. Glass and plastic absorb significantly in the UV region (below ~340 nm), which would create a false absorbance reading.[15][16]
-
Place the cuvettes in their respective holders in the spectrophotometer.
-
Run a baseline scan. The instrument will measure the absorbance of the solvent and cuvettes across the entire wavelength range and digitally subtract it from subsequent sample measurements.[16][17]
-
Causality (Self-Validation): This step ensures that the final spectrum represents only the absorbance of the solute (DMABA) and is not convoluted with signals from the solvent or the measurement apparatus.[14]
-
-
Sample Measurement:
-
Empty the sample cuvette (do not disturb the reference cuvette). Rinse it twice with small aliquots of the DMABA working solution before filling it approximately three-quarters full.
-
Causality: Rinsing prevents dilution of the sample by any residual solvent, ensuring the concentration is accurate.[18]
-
Wipe the outside optical surfaces of the cuvette with a lint-free tissue to remove fingerprints or smudges.
-
Place the sample cuvette back into the sample holder and initiate the scan.
-
-
Data Processing and Analysis:
-
The resulting spectrum should show a plot of absorbance (Y-axis) versus wavelength (X-axis).
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl , where A is the absorbance at λmax, c is the molar concentration, and l is the path length (typically 1 cm).
-
Experimental Workflow Diagram
Caption: A flowchart illustrating the validated, step-by-step process for acquiring a UV-Vis absorption spectrum.
Interpretation of the Spectrum: The Impact of Environment
The UV-Vis spectrum of DMABA is not static; it is highly responsive to its environment. Understanding these influences is key to leveraging its properties as a molecular probe.
The Effect of Solvent Polarity (Solvatochromism)
Solvatochromism is the phenomenon where the position of an absorption band shifts with a change in solvent polarity.[5] Due to its ICT character, DMABA is expected to be strongly solvatochromic.
-
Ground State (S₀): In its ground state, DMABA has a significant dipole moment. Polar solvents will stabilize this state through dipole-dipole interactions. Polar protic solvents (like water or ethanol) can further stabilize it through hydrogen bonding with the amide group and the lone pair electrons of the dimethylamino group.[11]
-
Excited State (S₁): Upon photoexcitation (S₀ → S₁), the ICT state is formed, which has a much larger dipole moment than the ground state.
The resulting spectral shift depends on the relative stabilization of the two states:
-
Positive Solvatochromism (Bathochromic Shift): For π → π* transitions, the highly polar excited state is generally stabilized by polar solvents more than the ground state. This decreases the energy gap (ΔE) between S₀ and S₁, causing a shift to a longer wavelength (red shift).[5][11] This is the expected behavior for the main absorption band of DMABA.
-
Negative Solvatochromism (Hypsochromic Shift): For n → π* transitions, the ground state can sometimes be stabilized more effectively by hydrogen bonding than the excited state. This increases the energy gap, leading to a shift to a shorter wavelength (blue shift).[5][11] This may be observed as a subtle change in a shoulder peak or a lower-intensity band in the DMABA spectrum.
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Introduction: The Significance of Intramolecular Charge Transfer
An In-depth Technical Guide to the Theoretical Properties of 4-(Dimethylamino)benzamide
This guide provides a comprehensive exploration of the theoretical and electronic properties of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to explain the causal relationships between the molecule's structure and its predicted behavior. By integrating computational chemistry principles with spectroscopic theory, we aim to provide a foundational understanding of this molecule for further research and application.
This compound is a derivative of benzoic acid featuring two key functional groups at opposite ends of a benzene ring: a strong electron-donating dimethylamino group (-N(CH₃)₂) and an electron-withdrawing amide group (-CONH₂). This "push-pull" arrangement makes it a classic example of a donor-π-acceptor (D-π-A) system. Such systems are of significant interest due to their potential for intramolecular charge transfer (ICT), a phenomenon that governs many of their photophysical properties, including fluorescence.[1][2] Understanding the theoretical underpinnings of this compound is crucial for its application in designing novel fluorescence probes, nonlinear optical materials, and pharmacologically active compounds.
This guide will dissect the molecule's properties using a combination of theoretical predictions from computational models and correlations with experimental data for analogous structures.
Molecular Geometry and Electronic Structure
The foundational element of any theoretical analysis is the molecule's ground-state geometry. The structure of this compound is characterized by a central phenyl ring substituted at the C1 and C4 positions. The interplay between the electron-donating and electron-withdrawing groups dictates the electronic distribution and overall geometry.
The dimethylamino group donates electron density into the π-system of the benzene ring, while the amide group withdraws it. This electronic communication across the ring is fundamental to its properties. In its lowest energy state, the molecule is expected to be largely planar to maximize π-orbital overlap and facilitate this charge delocalization.
Caption: Conceptual diagram of a Molecular Electrostatic Potential (MEP) map.
Predicted Spectroscopic Profile
Computational methods allow for the simulation of various spectra, which can then be correlated with experimental results for structural validation.
Vibrational Spectroscopy (FT-IR)
The calculated infrared spectrum reveals characteristic vibrational modes for the molecule's functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amide (-NH₂) | N-H Symmetric & Asymmetric Stretching | 3200 - 3500 |
| Amide (-C=O) | C=O Stretching | ~1630 - 1680 [3][4][5] |
| Aromatic Ring | C=C Stretching | 1450 - 1600 |
| Dimethylamino | C-N Stretching | 1360 - 1465 [3] |
The exact position of the C=O stretch is sensitive to hydrogen bonding and the electronic environment, but it is a strong, reliable indicator of the amide group.
NMR Spectroscopy
¹H and ¹³C NMR chemical shifts can be predicted with good accuracy.
-
¹H NMR: Protons on the phenyl ring will appear as doublets in the aromatic region (~6.5-8.0 ppm). The protons of the dimethylamino group will appear as a singlet further upfield, while the amide protons will be a broad singlet, the position of which is highly dependent on the solvent and concentration.
-
¹³C NMR: The carbonyl carbon of the amide is the most deshielded, appearing around 167-170 ppm. [6]Aromatic carbons will resonate between 110-155 ppm, and the methyl carbons of the dimethylamino group will be the most shielded, appearing at approximately 40 ppm. [7]
UV-Visible Spectroscopy
The electronic transitions of this compound are dominated by its D-π-A character.
-
Absorption: The molecule is expected to show strong absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system. A lower energy, less intense band, often appearing as a shoulder, may be attributed to an n→π* transition involving the lone pair electrons of the carbonyl oxygen.
-
Intramolecular Charge Transfer (ICT) Band: A key feature is the ICT band, which corresponds to the excitation of an electron from the HOMO (donor-centric) to the LUMO (acceptor-centric). The wavelength of this absorption maximum (λ_max) is highly sensitive to solvent polarity. In polar solvents, this band typically undergoes a bathochromic (red) shift. [1][2]For related structures, absorption maxima are observed in the 295-315 nm range. [1][2]
Protocol for Theoretical Property Calculation
The following workflow outlines the standard procedure for performing DFT calculations to predict the properties discussed in this guide. This protocol ensures a self-validating system where the results are computationally sound.
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- 5. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis of 4-(Dimethylamino)benzamide: Precursors and Protocols
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes to 4-(Dimethylamino)benzamide, a key intermediate in the synthesis of various biologically active compounds and materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It delves into two core synthetic strategies: the direct amidation of 4-(dimethylamino)benzoic acid and the reductive methylation of 4-aminobenzamide. Each section offers a detailed exploration of the requisite precursors, reaction mechanisms, step-by-step experimental protocols, and the scientific rationale underpinning the methodological choices. The guide is structured to provide not only procedural instructions but also a deeper understanding of the chemical transformations, thereby empowering researchers to optimize and troubleshoot their synthetic endeavors.
Introduction
This compound is a versatile chemical intermediate characterized by a benzamide scaffold with a dimethylamino substituent at the para position. Its structural motifs are found in a range of compounds with significant applications, including pharmaceuticals and photoinitiators. The efficient and scalable synthesis of this compound is therefore of considerable interest. This guide will explore the two most prevalent and practical synthetic pathways, providing a comparative analysis of their precursors, reaction conditions, and overall efficiency.
Part 1: Synthesis via Amidation of 4-(Dimethylamino)benzoic Acid
This synthetic approach leverages the readily available precursor, 4-(dimethylamino)benzoic acid, and converts it to the corresponding primary amide. The core of this transformation is the formation of an amide bond, a reaction of fundamental importance in organic chemistry.[1] Direct condensation of a carboxylic acid and an amine (or ammonia source) is thermodynamically unfavorable and requires activation of the carboxylic acid.[2] This can be achieved through two primary methodologies: conversion to a highly reactive acyl chloride intermediate or in-situ activation using coupling agents.
Precursor: 4-(Dimethylamino)benzoic Acid
-
CAS Number: 619-84-1
-
Molecular Formula: C₉H₁₁NO₂
-
Molecular Weight: 165.19 g/mol
-
Appearance: White to off-white crystalline solid.[3]
Synthesis of 4-(Dimethylamino)benzoic Acid:
This precursor is commercially available but can also be synthesized through various methods, including the palladium-catalyzed carboxylation of p-dimethylaminobromobenzene.[4]
Route A: Synthesis via 4-(Dimethylamino)benzoyl Chloride Intermediate
This classic two-step approach involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by amination.
The carboxylic acid is first activated by reacting it with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its affordability and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The resulting 4-(dimethylamino)benzoyl chloride is a highly electrophilic species that readily reacts with nucleophiles like ammonia to form the stable amide bond.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-(Dimethylamino)benzoic acid | 165.19 | 25.0 g | 0.151 |
| Thionyl chloride (SOCl₂) | 118.97 | 27.0 mL (35.9 g) | 0.302 |
| Anhydrous Toluene | - | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(dimethylamino)benzoic acid (25.0 g, 0.151 mol) and anhydrous toluene (150 mL).
-
Slowly add thionyl chloride (27.0 mL, 0.302 mol) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting solid is 4-(dimethylamino)benzoyl chloride.[4] This intermediate can be used in the next step without further purification.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-(Dimethylamino)benzoyl chloride | 183.63 | 27.7 g (crude from previous step) | ~0.151 |
| Ammonium hydroxide (28-30% solution) | 35.05 | 50 mL | - |
| Dichloromethane (DCM) | - | 200 mL | - |
Procedure:
-
Dissolve the crude 4-(dimethylamino)benzoyl chloride in 150 mL of dichloromethane in a 500 mL flask and cool the solution in an ice bath to 0-5 °C.
-
In a separate beaker, carefully place 50 mL of concentrated ammonium hydroxide solution and cool it in an ice bath.
-
Slowly add the 4-(dimethylamino)benzoyl chloride solution to the cold, stirred ammonium hydroxide solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Route B: Direct Amidation using Coupling Agents
This one-pot method avoids the isolation of the acyl chloride intermediate by using coupling agents to activate the carboxylic acid in situ. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[5][6]
EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine (in this case, an ammonia source). HOBt acts as a catalyst by reacting with the O-acylisourea to form an activated HOBt ester, which is less prone to racemization and side reactions and reacts cleanly with the amine to form the amide bond.[5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-(Dimethylamino)benzoic acid | 165.19 | 10.0 g | 0.0605 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl) | 191.70 | 12.7 g | 0.0665 |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 8.2 g | 0.0605 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 4.85 g | 0.0907 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 21.1 mL (15.6 g) | 0.121 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-(dimethylamino)benzoic acid (10.0 g, 0.0605 mol), HOBt (8.2 g, 0.0605 mol), and ammonium chloride (4.85 g, 0.0907 mol).
-
Add anhydrous DMF (150 mL) and stir until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (21.1 mL, 0.121 mol) to the stirred solution.
-
Add EDC·HCl (12.7 g, 0.0665 mol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 500 mL of cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
The crude product can be further purified by recrystallization from ethanol.
Part 2: Synthesis via Reductive Methylation of 4-Aminobenzamide
This alternative synthetic route starts with 4-aminobenzamide and introduces the two methyl groups onto the primary amine functionality. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.[7]
Precursor: 4-Aminobenzamide
-
CAS Number: 2835-68-9
-
Molecular Formula: C₇H₈N₂O
-
Molecular Weight: 136.15 g/mol
-
Appearance: Off-white to light yellow crystalline powder.
Synthesis of 4-Aminobenzamide:
This precursor is commercially available and can be prepared by the reduction of 4-nitrobenzamide or the partial hydrolysis of 4-aminobenzonitrile.
The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a reductive amination process that uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[7] The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the primary amine with formaldehyde. This iminium ion is then reduced by hydride transfer from formic acid, which is concurrently oxidized to carbon dioxide.[8] The reaction is driven to completion by the irreversible loss of CO₂ gas. A key advantage of this method is that it selectively produces the tertiary amine without the formation of quaternary ammonium salts, as the tertiary amine cannot form a new iminium ion with formaldehyde.[7]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Aminobenzamide | 136.15 | 10.0 g | 0.0734 |
| Formaldehyde (37% aqueous solution) | 30.03 (as HCHO) | 13.5 mL | ~0.162 |
| Formic acid (98-100%) | 46.03 | 12.2 mL | ~0.324 |
Procedure:
-
In a 100 mL round-bottom flask, combine 4-aminobenzamide (10.0 g, 0.0734 mol), formaldehyde solution (13.5 mL), and formic acid (12.2 mL).
-
Attach a reflux condenser and heat the reaction mixture in an oil bath at 90-100 °C for 6-8 hours. The reaction should be monitored for the cessation of CO₂ evolution.
-
After cooling to room temperature, carefully make the reaction mixture basic (pH ~9-10) by the slow addition of a saturated aqueous solution of sodium carbonate. This should be done in a large beaker with stirring, as significant effervescence will occur.
-
The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
The crude this compound can be purified by recrystallization from an ethanol/water mixture.
Part 3: Purification and Characterization
Purification:
Recrystallization is the most common method for purifying the final product. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. The crude solid is dissolved in a minimum amount of the hot solvent, and then the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration.
Characterization:
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Melting Point: The reported melting point of this compound is in the range of 175-179 °C. A sharp melting point range is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the N-methyl protons (a singlet integrating to 6H), and the amide protons (two broad singlets, each integrating to 1H).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon, and the N-methyl carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the amide, and the C-N stretching of the dimethylamino group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Part 4: Visualization of Synthetic Workflows
Caption: Eschweiler-Clarke methylation of 4-aminobenzamide.
Conclusion
This guide has detailed two robust and reliable synthetic routes to this compound, each with its own set of advantages and considerations. The amidation of 4-(dimethylamino)benzoic acid, either through its acyl chloride or via direct coupling, offers a straightforward approach from a common precursor. The Eschweiler-Clarke methylation of 4-aminobenzamide provides an alternative pathway that is highly efficient for the exhaustive methylation of a primary amine. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific equipment and expertise available in the laboratory. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for the successful synthesis and purification of this important chemical intermediate.
References
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- Wikipedia. (2023). Eschweiler–Clarke reaction.
- Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152719.
- Catalytic Amidation. (n.d.). UCL.
- Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
- ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- YouTube. (2022, May 7). Eschweiler-Clarke Reaction.
- PubMed Central. (2016, June 10). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
- Chemistry for Sustainability. (2016, June 10). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
Sources
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- 2. chemistryforsustainability.org [chemistryforsustainability.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
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- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
discovery and history of 4-(Dimethylamino)benzamide
An In-depth Technical Guide to 4-(Dimethylamino)benzamide: From Obscure Intermediate to a Cornerstone of Modern Drug Discovery
Abstract
This compound (DMAB), a seemingly simple aromatic amide, has a history rooted in the foundational principles of organic synthesis. Initially an obscure chemical intermediate, its true value has been progressively unlocked over decades of research. This guide provides a comprehensive technical overview of DMAB, charting its journey from its likely early synthesis to its current, pivotal role as a pharmacophore in the development of targeted therapeutics. We will delve into its synthesis, physicochemical properties, and, most critically, its evolution into a key structural motif for potent enzyme inhibitors in oncology and beyond. This document is intended for researchers, scientists, and drug development professionals seeking to understand the scientific and historical context of this versatile molecule.
The Genesis of this compound: Discovery and Synthesis
The precise first synthesis of this compound is not prominently documented in a singular, landmark publication, a common fate for many foundational organic compounds. Its discovery was likely an unremarkable event, an intermediate created during broader synthetic explorations. However, we can reconstruct its probable origins through an understanding of classical organic chemistry reactions.
The most logical and historically consistent pathway to DMAB begins with its corresponding aldehyde, 4-(Dimethylamino)benzaldehyde. This aldehyde is a well-known compound, often prepared via the Vilsmeier-Haack reaction, which involves the formylation of N,N-dimethylaniline.[1] From this aldehyde, a straightforward two-step oxidation-amidation sequence would yield the target benzamide.
Postulated Early Synthetic Pathway
A plausible early synthesis would involve two core stages:
-
Oxidation: The conversion of 4-(Dimethylamino)benzaldehyde to 4-(Dimethylamino)benzoic acid. This is a standard transformation achievable with common oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.
-
Amidation: The conversion of the resulting carboxylic acid to the primary amide. This would typically be achieved by first converting the acid to a more reactive species, such as an acyl chloride (using thionyl chloride, SOCl₂), followed by a reaction with ammonia (NH₃).
This sequence represents a robust and fundamental approach that would have been accessible to organic chemists in the early- to mid-20th century.
Caption: Probable early multi-step synthesis of this compound.
Physicochemical and Structural Characteristics
Understanding the fundamental properties of DMAB is crucial for its application in synthesis and drug design. The molecule consists of a central benzene ring substituted with an electron-donating dimethylamino group and an electron-withdrawing carboxamide group at the para position. This electronic arrangement influences its reactivity and intermolecular interactions.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 6083-47-2 | [2] |
| Molecular Formula | C₉H₁₂N₂O | [2] |
| Molecular Weight | 164.20 g/mol | [2] |
| Appearance | Solid | |
| InChI Key | NWIDZTRKSULSGB-UHFFFAOYSA-N | [2] |
The Benzamide Moiety as a Privileged Pharmacophore
The true significance of this compound and its parent benzamide scaffold emerged within the field of medicinal chemistry.[3][4] The benzamide group proved to be a "privileged" structure—a molecular framework capable of binding to multiple, distinct biological targets. Its ability to act as both a hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen) allows it to form critical interactions within the active sites of enzymes.
A Cornerstone in PARP Inhibition
The most profound impact of the benzamide scaffold has been in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a revolutionary class of cancer therapeutics.[5][6] PARP enzymes are critical for DNA single-strand break repair.[7] In cancers with deficiencies in other DNA repair pathways (like those with BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[5][8]
The benzamide core acts as a mimic of the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP. It occupies the NAD+ binding pocket, with the amide group forming crucial hydrogen bonds with key amino acid residues like Gly-863 and Ser-904, effectively blocking the enzyme's catalytic activity.[7][9] The 4-(Dimethylamino) group, or variations thereof, serves to modulate solubility, cell permeability, and further interactions within the binding site.
Caption: Role of the benzamide pharmacophore in the mechanism of PARP inhibition.
Applications in HDAC and Kinase Inhibition
The utility of the DMAB scaffold is not limited to PARP. Derivatives have been investigated across a range of other important enzyme families:
-
Histone Deacetylase (HDAC) Inhibitors: Certain derivatives of 4-(dimethylamino)benzoic acid are potent HDAC inhibitors, which are a class of drugs that interfere with the deacetylation of histones, leading to changes in gene expression and inducing apoptosis in cancer cells.[10][11][12]
-
Kinase Inhibitors: The scaffold has been adapted to target specific kinases. For example, derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been explored as potential inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a target for cancer and neurodegenerative diseases.[13]
-
Hedgehog and miRNA Pathway Modulation: Further chemical modifications have led to the discovery of 4-(pyrimidinylamino)benzamide derivatives as potent inhibitors of the Hedgehog signaling pathway, and other variants as inhibitors of oncogenic microRNA-21.[14][15]
Modern Synthetic Protocols
While the classical synthesis routes are robust, modern drug discovery demands more efficient, scalable, and versatile methods. Contemporary syntheses of DMAB and its derivatives often rely on palladium-catalyzed cross-coupling reactions or high-throughput amide bond forming reagents.
Experimental Protocol: Modern Laboratory Synthesis
This protocol describes a common and efficient method for preparing primary benzamides from the corresponding aryl halide via a palladium-catalyzed carbonylation reaction. This approach offers high yields and tolerance for various functional groups.
Objective: To synthesize this compound from 4-bromo-N,N-dimethylaniline.
Materials:
-
4-bromo-N,N-dimethylaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Ammonium chloride (NH₄Cl)
-
Hexamethyldisilazane (HMDS)
-
Carbon monoxide (CO) gas
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-N,N-dimethylaniline (1.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).
-
Reagent Addition: Add ammonium chloride (1.5 eq) as the ammonia source.
-
Solvent and Base: Add anhydrous toluene, followed by HMDS (2.0 eq), which acts as a base and ammonia surrogate.
-
Carbonylation: Purge the flask with carbon monoxide gas (balloon pressure is often sufficient) and heat the reaction mixture to 100-120 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Self-Validation: The identity and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the successful synthesis.
Conclusion and Future Perspectives
The history of this compound is a compelling narrative of chemical evolution. It has transitioned from a simple, synthetically accessible molecule to a fundamentally important building block in the design of sophisticated, life-saving therapeutics. Its journey underscores a core principle of drug discovery: that simple, "privileged" scaffolds can be iteratively decorated and optimized to achieve high potency and selectivity for a diverse array of biological targets.
The future for benzamide-based compounds remains bright. Ongoing research continues to explore new derivatives for novel targets, develop next-generation PARP inhibitors to overcome resistance, and employ these scaffolds in the creation of antibody-drug conjugates (ADCs) and radiolabeled imaging agents.[6] The enduring legacy of this compound is its demonstration of how fundamental organic chemistry provides the essential toolkit for solving complex problems in human health.
References
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Methodological & Application
Application Note: A Comprehensive Guide to the Laboratory-Scale Synthesis of 4-(Dimethylamino)benzamide
Abstract
This document provides a detailed, field-tested protocol for the synthesis of 4-(Dimethylamino)benzamide, a valuable chemical intermediate. The synthesis proceeds via a robust two-step process, beginning with the conversion of 4-(Dimethylamino)benzoic acid to its highly reactive acyl chloride derivative, 4-(Dimethylamino)benzoyl chloride, using thionyl chloride. The intermediate acyl chloride is subsequently subjected to amidation with aqueous ammonia to yield the final product. This guide is designed for researchers and professionals in organic synthesis and drug development, offering in-depth mechanistic insights, a step-by-step experimental workflow, characterization data, and critical safety considerations to ensure a successful and safe synthesis.
Introduction and Synthetic Strategy
This compound is a substituted benzamide derivative that serves as a versatile building block in the synthesis of various organic molecules, including pharmaceuticals and functional materials. The presence of the electron-donating dimethylamino group and the amide functionality makes it an interesting scaffold for further chemical modification.
Direct amidation of a carboxylic acid with an amine is often challenging due to the formation of a stable ammonium carboxylate salt, which requires high temperatures or specialized coupling agents to drive the reaction forward.[1][2] A more reliable and common laboratory strategy involves the activation of the carboxylic acid.[1] This protocol employs a classic and highly effective method: the conversion of the carboxylic acid to an acyl chloride. Acyl chlorides are significantly more electrophilic than their parent carboxylic acids and react readily with nucleophiles like ammonia.[1][3]
The chosen two-step pathway is outlined below:
-
Activation: Reaction of 4-(Dimethylamino)benzoic acid with thionyl chloride (SOCl₂) to form 4-(Dimethylamino)benzoyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which facilitates a straightforward workup.[4][5]
-
Amidation: Nucleophilic acyl substitution of the resulting 4-(Dimethylamino)benzoyl chloride with aqueous ammonia to form the target primary amide, this compound.
This approach ensures high reactivity under mild conditions and typically provides good yields of the desired product.
Reaction Mechanism
Part A: Formation of 4-(Dimethylamino)benzoyl Chloride
The conversion of the carboxylic acid to the acyl chloride is initiated by a nucleophilic attack from the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent loss of a proton. The intermediate then collapses, releasing gaseous sulfur dioxide and hydrogen chloride, to form the highly reactive acyl chloride.
Part B: Formation of this compound
The amidation step is a classic nucleophilic acyl substitution. The nitrogen atom of ammonia, a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A second equivalent of ammonia acts as a base to deprotonate the resulting ammonium ion, yielding the neutral this compound and ammonium chloride.[3]
Materials and Equipment
Table 1: Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Purity | Supplier |
| 4-(Dimethylamino)benzoic Acid | 619-84-1 | 165.19 | 10.0 g | ≥98% | Sigma-Aldrich |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 15 mL | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | Anhydrous, ≥99.8% | Fisher Scientific |
| Ammonium Hydroxide (28-30% NH₃) | 1336-21-6 | 35.04 | 50 mL | ACS Grade | VWR |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | Saturated Solution | Any |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Granular | Any |
| Deionized Water | 7732-18-5 | 18.02 | As needed | High Purity | In-house |
Table 2: Laboratory Equipment
| Equipment | Description |
| 250 mL Round-bottom flask | Two-necked, with ground glass joints |
| Reflux condenser | With drying tube (CaCl₂ or Drierite) |
| Magnetic stirrer and stir bar | |
| Heating mantle with controller | |
| Dropping funnel | Pressure-equalizing, 50 mL |
| Ice bath | |
| Separatory funnel | 500 mL |
| Rotary evaporator | |
| Buchner funnel and filter flask | |
| pH paper | |
| Standard laboratory glassware | Beakers, Erlenmeyer flasks, graduated cylinders |
| Personal Protective Equipment (PPE) | Safety goggles, face shield, acid-resistant gloves, lab coat |
Detailed Experimental Protocol
Step 1: Synthesis of 4-(Dimethylamino)benzoyl Chloride (Intermediate)
CAUTION: This step involves thionyl chloride, which is highly corrosive, toxic, and reacts violently with water.[6][7] This entire procedure must be performed in a certified chemical fume hood. All glassware must be thoroughly dried before use.
-
Setup: To a dry 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, add 4-(Dimethylamino)benzoic acid (10.0 g, 60.5 mmol).
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension.
-
Reagent Addition: Fit the flask with a reflux condenser (topped with a drying tube) and a dropping funnel. Carefully add thionyl chloride (15 mL, 206 mmol) to the dropping funnel.
-
Reaction: Add the thionyl chloride dropwise to the stirring suspension over 20-30 minutes. The reaction is exothermic and will generate HCl and SO₂ gas, which should be vented through the fume hood.
-
Heating: After the addition is complete, gently heat the mixture to reflux (approx. 40 °C) using a heating mantle. Maintain reflux for 2 hours. The reaction mixture should become a clear, homogeneous solution as the starting material is converted to the soluble acyl chloride.
-
Solvent Removal: After 2 hours, allow the solution to cool to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 4-(Dimethylamino)benzoyl chloride will be a solid residue.[4] This intermediate is moisture-sensitive and should be used immediately in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolution: To the flask containing the crude 4-(Dimethylamino)benzoyl chloride, add 50 mL of fresh, anhydrous DCM and stir to dissolve the solid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Ammonia Addition: While stirring vigorously, slowly and carefully add 50 mL of cold (0-5 °C) concentrated ammonium hydroxide solution (28-30%) dropwise. A thick white precipitate of the product and ammonium chloride will form immediately. The addition should be controlled to keep the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1 hour to ensure the reaction goes to completion.
-
Workup - Quenching and Separation: Add 100 mL of deionized water to the flask and transfer the entire mixture to a 500 mL separatory funnel. Shake the funnel, venting frequently. Allow the layers to separate.
-
Extraction: Separate the organic (DCM) layer. Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Washing: Combine all organic extracts and wash them with 50 mL of a saturated sodium bicarbonate solution to remove any residual HCl, followed by 50 mL of deionized water.
-
Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent using a Buchner funnel.
-
Solvent Removal: Remove the DCM solvent from the filtrate using a rotary evaporator to yield the crude this compound as a solid.
Step 3: Purification by Recrystallization
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 3: Expected Analytical Data
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.20 g/mol |
| Melting Point | 178-182 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~7.70 (d, 2H, Ar-H), δ ~7.25 (br s, 1H, -NH), δ ~6.95 (br s, 1H, -NH), δ ~6.65 (d, 2H, Ar-H), δ ~2.90 (s, 6H, -N(CH₃)₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~168.5 (C=O), δ ~152.0 (Ar-C), δ ~129.0 (Ar-CH), δ ~125.0 (Ar-C), δ ~110.5 (Ar-CH), δ ~39.5 (-N(CH₃)₂) |
| IR Spectroscopy (KBr, cm⁻¹) | ~3400-3150 (N-H stretch, amide), ~1640 (C=O stretch, amide I), ~1600 (N-H bend, amide II), ~1300 (C-N stretch) |
Safety Precautions and Hazard Management
All laboratory work should be conducted in accordance with standard safety protocols.
-
Thionyl Chloride (SOCl₂): Extremely hazardous. It is corrosive, a lachrymator, and reacts violently with water to produce toxic gases (HCl and SO₂).[6][8] Always handle in a chemical fume hood while wearing a face shield, lab coat, and heavy-duty, acid-resistant gloves (e.g., butyl rubber). Have a sodium bicarbonate solution ready for quenching spills.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact. All handling should be done in a well-ventilated fume hood.
-
Ammonium Hydroxide (NH₄OH): Corrosive and causes severe skin burns and eye damage. The vapors are irritating to the respiratory system. Handle with appropriate gloves and eye protection in a fume hood.
-
General Handling: Use appropriate PPE at all times. Avoid inhalation of dusts and vapors. Ensure safety showers and eyewash stations are accessible.[9]
-
Waste Disposal: All chemical waste, including residual materials and contaminated disposables, must be collected in properly labeled containers and disposed of as hazardous waste according to institutional guidelines.[9]
Troubleshooting Guide
Table 4: Common Issues and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Intermediate | Incomplete drying of glassware; moisture contamination deactivated thionyl chloride. | Ensure all glassware is oven- or flame-dried before use. Use a fresh bottle of thionyl chloride. |
| Insufficient heating or reaction time during reflux. | Monitor reflux temperature and ensure the reaction runs for the full specified time. | |
| Low Yield of Final Product | Incomplete reaction of the acyl chloride with ammonia. | Ensure slow, dropwise addition of ammonia at low temperature to prevent side reactions. Allow the reaction to stir for the full time at room temperature. |
| Loss of product during aqueous workup (product has some water solubility). | Minimize the volume of water used for washing. Perform an additional extraction of the aqueous layer with DCM. | |
| Product is Oily or Impure | Presence of unreacted starting material or side products. | Ensure the washing steps with sodium bicarbonate are performed thoroughly. |
| Inefficient recrystallization. | Experiment with different solvent systems (e.g., ethyl acetate/hexanes). Ensure the minimal amount of hot solvent is used for dissolution. |
References
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Luo, D., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(7), 1146–1153.
- JoVE. (2023). Preparation of Amides.
- Reddy, K. L., et al. (2019). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ChemistrySelect, 4(29), 8539-8542.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.
- New Jersey Department of Health. (n.d.). Hazard Summary: THIONYL CHLORIDE.
- National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)benzoic acid. PubChem Compound Database.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-(dimethylamino)-. NIST Chemistry WebBook.
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Application Note: A Comprehensive Guide to the Use of 4-(Dimethylamino)benzamide in Peptide Synthesis
Abstract
The strategic incorporation of environmentally sensitive fluorescent probes into peptides is a cornerstone of modern chemical biology and drug discovery. It enables the real-time visualization of molecular interactions, cellular uptake, and conformational changes. 4-(Dimethylamino)benzamide (DMABA), a compact fluorophore derived from 4-(Dimethylamino)benzoic acid (DMABA-OH), offers a unique spectral signature characterized by a Twisted Intramolecular Charge Transfer (TICT) state. This property makes its fluorescence emission highly sensitive to the local environment's polarity, providing a powerful tool for researchers. This document provides a detailed guide for drug development professionals, researchers, and scientists on the principles, protocols, and best practices for incorporating the DMABA moiety into synthetic peptides, both on solid-phase and in solution.
Introduction: The Need for Environmentally Sensitive Peptide Probes
Fluorescently labeled peptides are indispensable tools for elucidating complex biological processes, from tracking receptor binding events to assessing the efficiency of cell-penetrating peptides (CPPs).[1][2][3] While many fluorophores exist, probes that report on their local microenvironment offer a superior level of insight. The 4-(dimethylamino)benzoyl group, the functional moiety derived from DMABA, is one such probe. Its fluorescence characteristics are intrinsically linked to solvent polarity and hydrogen-bonding capability due to the formation of a Twisted Intramolecular Charge Transfer (TICT) state upon excitation.[4][5] This phenomenon results in a large Stokes shift and a fluorescence profile that can change dramatically as the peptide transitions from an aqueous environment to a hydrophobic lipid membrane or a protein binding pocket.
This guide provides the scientific rationale and detailed methodologies for leveraging DMABA as a fluorescent reporter in peptide synthesis. We will cover its fundamental spectroscopic properties, strategies for chemical incorporation, and robust protocols for both solid-phase and solution-phase labeling.
Physicochemical & Spectroscopic Properties of the DMABA Moiety
The utility of the DMABA group stems from its distinct photophysical properties. The core structure consists of an electron-donating dimethylamino group and an electron-withdrawing carbonyl group, connected by a phenyl ring. This "push-pull" system is responsible for its unique fluorescence.
Upon photoexcitation, an intramolecular charge transfer occurs from the donor to the acceptor. In polar solvents, the dimethylamino group can rotate, or "twist," relative to the plane of the phenyl ring, forming a stabilized, low-energy emissive state known as the TICT state.[4][5] This process is less favorable in nonpolar environments, leading to emission from a higher-energy, locally excited (LE) state. This dual-emission potential is the key to its environmental sensitivity.
Table 1: Spectroscopic Properties of DMABA Derivatives
| Property | Typical Value | Rationale & Significance |
|---|---|---|
| Absorption Maximum (λabs) | 295 - 315 nm[4][5][6] | Allows for selective excitation without interfering with native protein fluorescence (e.g., Tryptophan at ~280 nm). |
| Emission Maximum (λem) | 330 - 360 nm (in nonpolar solvents)[4][5][6] | Emission from the locally excited (LE) state. |
| 460 - 475 nm (in polar solvents)[4][5][6] | Red-shifted emission from the stabilized TICT state. This solvatochromic shift is the basis of its sensing capability. | |
| Stokes Shift | Large (~6,000 cm-1)[4][5] | The significant separation between absorption and emission maxima minimizes self-quenching and simplifies detection. |
| Quantum Yield | Moderate (weaker than anthracene)[4][5] | While not the brightest fluorophore, its sensitivity often outweighs the need for a very high quantum yield. |
Principle of Incorporation: Amide Bond Formation
The covalent attachment of the DMABA moiety to a peptide is achieved through the formation of a stable amide bond. This requires the chemical activation of the carboxylic acid of 4-(Dimethylamino)benzoic acid, which then readily reacts with a free primary amine on the peptide, such as the N-terminal α-amino group or the ε-amino group of a lysine residue.[2][7]
Caption: General workflow for DMABA conjugation to a peptide.
Experimental Protocols
Two primary strategies are employed for labeling peptides with DMABA: on-resin labeling during Solid-Phase Peptide Synthesis (SPPS) and solution-phase labeling of a purified peptide.
Protocol 1: On-Resin N-Terminal Labeling via Fmoc-SPPS
This is the preferred method for de novo peptide synthesis, as it integrates the labeling step seamlessly into the established SPPS workflow, ensuring site-specificity at the N-terminus and simplifying purification.
Caption: On-resin N-terminal labeling workflow using Fmoc-SPPS.
A. Materials & Reagents
-
Resin: Rink Amide or Wang resin pre-loaded with the C-terminal Fmoc-amino acid.
-
Amino Acids: Standard Fmoc-protected amino acids with appropriate side-chain protection (e.g., Boc, tBu, Trt).
-
Solvents: High-purity N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP), Dichloromethane (DCM).[8]
-
Deprotection: 20% Piperidine in DMF.
-
Coupling Reagents: HBTU, HATU, or HOBt/DIC.
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Labeling Reagent: 4-(Dimethylamino)benzoic acid (DMABA-OH).
-
Cleavage Cocktail: Reagent K (TFA/Thioanisole/H₂O/Phenol/EDT, 82.5:5:5:5:2.5) or similar TFA-based cocktail appropriate for the peptide sequence.
-
Purification: Acetonitrile (ACN) and H₂O with 0.1% TFA for RP-HPLC.
B. Step-by-Step Methodology
-
Peptide Assembly: Synthesize the desired peptide sequence on the chosen resin using standard automated or manual Fmoc-SPPS protocols.[9][10]
-
Final Fmoc Deprotection: After coupling the last amino acid, treat the resin with 20% piperidine in DMF for 5 minutes, repeat once, to expose the final N-terminal amine.
-
Washing: Thoroughly wash the resin with DMF (5x), followed by DCM (3x), and then DMF (3x) to remove residual piperidine.
-
DMABA Activation & Coupling:
-
In a separate vessel, prepare the coupling solution. For a 0.1 mmol synthesis scale, dissolve 4-(Dimethylamino)benzoic acid (66 mg, 0.4 mmol, 4 eq.), HBTU (151 mg, 0.4 mmol, 4 eq.), and DIEA (139 µL, 0.8 mmol, 8 eq.) in 2 mL of DMF.
-
Causality Note: Using an excess of reagents ensures the coupling reaction goes to completion on the sterically hindered solid support. DIEA is a non-nucleophilic base required to activate the coupling reagent and deprotonate the incoming amine.
-
Add the activation mixture to the resin and agitate for 2-4 hours at room temperature.
-
-
Reaction Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates complete coupling. If positive (blue beads), repeat the coupling step.
-
Final Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x). Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage and Deprotection:
-
Peptide Precipitation & Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet.
-
Dissolve the peptide in a minimal amount of ACN/H₂O and purify using preparative RP-HPLC.
-
-
Characterization: Confirm the identity and purity of the final DMABA-labeled peptide via analytical RP-HPLC and Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 2: Solution-Phase Labeling of Purified Peptides
This method is ideal for labeling commercially available or previously synthesized peptides that possess a single, reactive primary amine.
A. Materials & Reagents
-
Peptide: Purified peptide with a free N-terminus or a single lysine residue.
-
Activated DMABA: 4-(Dimethylamino)benzoyl chloride or a pre-formed NHS ester of DMABA-OH.
-
Preparation Note: 4-(Dimethylamino)benzoyl chloride can be synthesized from 4-(Dimethylamino)benzoic acid and thionyl chloride.[13]
-
-
Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.0-8.5.
-
Solvent: Anhydrous, amine-free DMF or DMSO to dissolve the activated DMABA.
-
Quenching Reagent: 1 M Tris-HCl or hydroxylamine, pH 8.0.
B. Step-by-Step Methodology
-
Peptide Preparation: Dissolve the purified peptide in the reaction buffer (pH 8.0-8.5) to a concentration of 1-5 mg/mL.
-
Causality Note: A slightly basic pH is crucial to ensure the target amine is in its deprotonated, nucleophilic state (R-NH₂) for efficient reaction.
-
-
Activated DMABA Preparation: Immediately before use, dissolve a 5- to 10-fold molar excess of 4-(Dimethylamino)benzoyl chloride or NHS-ester in a minimal volume of anhydrous DMF or DMSO.
-
Coupling Reaction: Add the activated DMABA solution dropwise to the stirring peptide solution. Allow the reaction to proceed for 1-2 hours at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them via analytical RP-HPLC. Look for the disappearance of the starting peptide peak and the appearance of a new, typically more retained, product peak.
-
Quenching: Once the reaction is complete, add the quenching reagent (e.g., to a final concentration of 50 mM) to react with and neutralize any remaining activated DMABA.
-
Purification & Characterization:
-
Acidify the reaction mixture with a small amount of TFA (to pH ~2-3) to prepare it for HPLC.
-
Purify the DMABA-labeled peptide using preparative RP-HPLC.
-
Lyophilize the pure fractions and confirm the final product's identity and purity with Mass Spectrometry and analytical RP-HPLC.
-
Characterization and Data Analysis
Successful labeling must be rigorously confirmed.
Table 2: Characterization of DMABA-Labeled Peptides
| Method | Expected Outcome | Details |
|---|---|---|
| Mass Spectrometry (MS) | Mass increase of 147.08 Da | The DMABA moiety adds C₉H₁₁NO to the peptide. The observed mass should match the calculated mass of the [Peptide+147.08] adduct. |
| RP-HPLC | Increased retention time | The aromatic DMABA group increases the hydrophobicity of the peptide, leading to a later elution time from a C18 column compared to the unlabeled precursor. |
| UV-Vis Spectroscopy | New absorption peak at ~300-310 nm | This peak, characteristic of the DMABA chromophore, should be present in the labeled peptide's spectrum but absent in the unlabeled precursor. |
| Fluorescence Spectroscopy | Emission spectrum matching DMABA | Excite the sample at ~310 nm and scan the emission. The resulting spectrum should show the characteristic environment-dependent emission of the DMABA fluorophore. |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (On-Resin) | 1. Insufficient reagent excess. 2. Steric hindrance at N-terminus. 3. Peptide aggregation. | 1. Increase equivalents of DMABA-OH and coupling reagents. 2. Increase coupling time; consider using a more potent coupling agent like HATU. 3. Use a different solvent system (e.g., NMP instead of DMF) or add chaotropic agents.[8] |
| Multiple Labeling Events (Solution-Phase) | Peptide contains multiple reactive amines (e.g., N-terminus and multiple Lys residues). | Redesign the peptide to have a single reactive site or use orthogonal protecting group strategies during synthesis to selectively deprotect only the desired site before labeling. |
| Low Yield (Solution-Phase) | 1. Hydrolysis of activated DMABA. 2. Incorrect pH. | 1. Use anhydrous solvents for the activated DMABA stock; add it to the aqueous buffer immediately. 2. Ensure the reaction buffer pH is stable between 8.0 and 8.5. |
| Peptide Degradation | 1. Harsh cleavage conditions. 2. Instability of the peptide itself. | 1. Optimize the TFA cocktail and cleavage time. 2. Handle the peptide at low temperatures and purify it promptly after cleavage/reaction. |
Conclusion
This compound is a versatile and powerful tool for peptide chemists. Its compact size minimizes perturbation of peptide structure and function, while its environmentally sensitive fluorescence provides deep insights into molecular interactions. By following the robust solid-phase and solution-phase protocols detailed in this guide, researchers can reliably synthesize high-quality, DMABA-labeled peptides, paving the way for advanced studies in drug delivery, molecular imaging, and fundamental biology.
References
- Kósa, C., Danko, M., & Hrdlovič, P. (2012). Preparation and spectral characterization of fluorescence probes based on 4-N,N-dimethylamino benzoic acid and sterically hindered amines. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
- PubMed. (2012). Preparation and spectral characterization of fluorescence probes based on 4-N,N-dimethylamino benzoic acid and sterically hindered amines.
- Malval, J. P., et al. (2010). Derivatization of this compound to Dual Fluorescent Ionophores (I) and (II)
- PrepChem. Synthesis of 2-(4-(dimethylamino)benzoyl)benzoic acid. PrepChem.com. [Link]
- AAT Bioquest. Peptide Labeling Reagents.
- Houben-Weyl. (2002). Synthesis of Peptides. Science of Synthesis. [Link]
- Wang, Y., et al. (2022). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. RSC Advances. [Link]
- PubChem. This compound.
- Adão, R., et al. (2021). Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking. ACS Central Science. [Link]
- SB-PEPTIDE. Peptide fluorescent labeling. SB-PEPTIDE. [Link]
- AAT Bioquest. Fluorescent Dyes for Labeling Peptides. LubioScience. [Link]
- Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics.
- Albericio, F., & Carpino, L. A. (2002). Developments in peptide and amide synthesis. Trends in Organic Chemistry. [Link]
- Wessely, V. (2013). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. [Link]
- Thompson, P. E., et al. (1995). Synthesis of peptide amides using Fmoc-based solid-phase procedures on 4-methylbenzhydrylamine resins. International Journal of Peptide and Protein Research. [Link]
- Thompson, P. E., et al. (1995). Synthesis of peptide amides using Fmoc-based solid-phase procedures on 4-methylbenzhydrylamine resins. PubMed. [Link]
- AAPPTec. Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]
- Boersema, P. J., et al. (2009).
Sources
- 1. Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 3. lubio.ch [lubio.ch]
- 4. Preparation and spectral characterization of fluorescence probes based on 4-N,N-dimethylamino benzoic acid and sterically hindered amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and spectral characterization of fluorescence probes based on 4-N,N-dimethylamino benzoic acid and sterically hindered amines. | Sigma-Aldrich [merckmillipore.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chimia.ch [chimia.ch]
- 11. scilit.com [scilit.com]
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- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: 4-(Dimethylamino)benzamide as a Fluorescent Probe for Metal Ion Detection
Abstract
The detection and quantification of metal ions are crucial in fields ranging from environmental science and toxicology to cellular biology and pharmaceutical development.[1][2] Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity, selectivity, and spatiotemporal resolution.[3] This document provides a comprehensive guide to the application of 4-(Dimethylamino)benzamide and its derivatives as "turn-on" or "turn-off" fluorescent probes for the detection of various metal ions. We will explore the underlying sensing mechanisms, provide detailed experimental protocols for quantitative analysis, and discuss the interpretation of results for researchers, scientists, and drug development professionals.
Introduction to this compound Probes
This compound (DMAB) is a fluorophore that belongs to a class of compounds featuring an electron-donating dimethylamino group and an electron-withdrawing benzamide group. This structure gives rise to interesting photophysical properties, including intramolecular charge transfer (ICT), which can be modulated by the local environment. While DMAB itself has foundational fluorescent properties, its strategic modification with specific metal-chelating units transforms it into a selective sensor. The core principle involves covalently linking the DMAB fluorophore to a receptor (a metal-binding ligand) that can selectively coordinate with a target metal ion. This binding event alters the electronic properties of the probe, leading to a measurable change in its fluorescence output.[4][5]
Principle of Operation: Sensing Mechanisms
The fluorescence response of DMAB-based probes upon metal ion binding is typically governed by one of several photophysical mechanisms. Understanding these mechanisms is key to designing experiments and interpreting data correctly.
-
Photoinduced Electron Transfer (PET): This is one of the most common mechanisms for "turn-on" fluorescent sensors.[4][5][6][7] In the absence of the target metal ion, the fluorescence of the DMAB fluorophore is "quenched" because an electron from the nitrogen-rich chelating group (the receptor) is transferred to the excited fluorophore, providing a non-radiative decay pathway. Upon binding a metal ion, the lone pair electrons of the nitrogen atoms in the receptor are engaged in coordination, which lowers their energy and suppresses the PET process.[1] This blockage of the quenching pathway restores the fluorescence emission, resulting in a "turn-on" signal that is proportional to the metal ion concentration.[4][6]
-
Chelation-Enhanced Fluorescence (CHEF): In CHEF-based sensors, the metal-binding moiety itself is part of the quenching mechanism, often through vibrational or conformational flexibility that promotes non-radiative decay. When the metal ion binds, it forms a rigid complex with the receptor.[1] This rigidification restricts molecular vibrations and locks the probe in a more planar, fluorescent conformation, leading to a significant increase in fluorescence quantum yield.
-
Fluorescence Quenching ("Turn-Off" Sensing): Conversely, some DMAB-based probes are designed as "turn-off" sensors. This often occurs when the probe binds to paramagnetic metal ions like Cu²⁺, Fe³⁺, or Ni²⁺.[8][9] The presence of the paramagnetic metal ion can induce fluorescence quenching through energy or electron transfer from the excited fluorophore to the metal center.[4]
The choice of the chelating unit is paramount as it dictates the probe's selectivity for a specific metal ion. For instance, derivatives incorporating moieties like benzimidazole or dipicolylamine can be tailored for high affinity towards ions such as Zn²⁺ or Co²⁺.[9][10]
Visualization of Sensing Mechanism & Workflow
Diagram 1: "Turn-On" Sensing via PET Inhibition
Caption: Standard workflow for metal ion quantification.
Application Protocol: Quantitative Analysis of Metal Ions
This protocol provides a generalized method for using a DMAB-based fluorescent probe in a 96-well microplate format. This can be adapted for specific probes and target ions.
4.1. Required Materials
-
Reagents:
-
This compound-based fluorescent probe
-
High-purity metal salt for standard curve (e.g., ZnCl₂, CuSO₄)
-
Dimethyl sulfoxide (DMSO) for probe stock solution
-
Assay Buffer (e.g., Tris-HCl, HEPES, pH 7.4). The choice of buffer is critical to avoid interference and maintain optimal probe performance.
-
Deionized, metal-free water
-
-
Equipment:
-
Fluorescence microplate reader with appropriate excitation and emission filters
-
Black, flat-bottom 96-well microplates (to minimize background fluorescence)
-
Calibrated pipettes and sterile, metal-free tips
-
Vortex mixer
-
4.2. Step-by-Step Procedure
Step 1: Preparation of Solutions
-
Probe Stock Solution (e.g., 1 mM): Dissolve a precise amount of the DMAB-based probe in high-quality DMSO. Store this stock solution at -20°C, protected from light. Causality: DMSO is used to solubilize the typically hydrophobic organic probe before dilution into an aqueous buffer for the assay.
-
Metal Ion Standard Stock Solution (e.g., 10 mM): Prepare a high-concentration stock solution of the target metal ion using metal-free deionized water. This stock will be used to prepare the calibration curve.
-
Assay Buffer: Prepare the desired buffer and adjust the pH. Ensure the buffer system does not chelate the target metal ion, which would interfere with the assay.
Step 2: Assay Setup (for a 200 µL final volume)
-
Prepare Probe Working Solution: Dilute the Probe Stock Solution in Assay Buffer to the final desired concentration (e.g., 10 µM). The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
Prepare Calibration Standards: Perform a serial dilution of the Metal Ion Standard Stock Solution in Assay Buffer to create a range of concentrations for the calibration curve. The range should bracket the expected concentration of the unknown samples.
-
Set up the Microplate:
-
Blank Wells: Add 100 µL of Assay Buffer and 100 µL of the Probe Working Solution. (This measures the background fluorescence of the probe).
-
Standard Wells: Add the appropriate volume of each metal ion standard and the Probe Working Solution. Adjust the final volume to 200 µL with Assay Buffer.
-
Sample Wells: Add the unknown sample and the Probe Working Solution. Adjust the final volume to 200 µL with Assay Buffer. Note: If samples are in a different matrix (e.g., serum), sample pre-treatment like protein precipitation may be necessary. [1] Step 3: Incubation and Measurement
-
-
Incubation: Gently mix the plate and incubate for a specified time (e.g., 5-30 minutes) at room temperature, protected from light. The optimal incubation time allows the binding reaction to reach equilibrium. [1][9]2. Fluorescence Measurement: Place the microplate in the fluorescence reader. Set the instrument to the specific excitation and emission wavelengths for the probe-metal complex. Record the fluorescence intensity for each well. [8] Step 4: Data Analysis
-
Background Correction: Subtract the average fluorescence intensity of the Blank wells from all Standard and Sample wells.
-
Calibration Curve: Plot the background-corrected fluorescence intensity of the standards against their corresponding metal ion concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Determine Unknown Concentration: Use the linear regression equation to calculate the concentration of the metal ion in the unknown samples based on their background-corrected fluorescence intensities. [1][9]
Performance Characteristics and Selectivity
The utility of a fluorescent probe is defined by its performance metrics. When evaluating a DMAB-based probe, the following parameters are critical.
| Parameter | Description | Typical Considerations for DMAB Probes |
| Selectivity | The ability to detect a specific metal ion in the presence of other potentially interfering ions. | The chelating moiety determines selectivity. Interference studies with a panel of common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺) are essential. [11][12] |
| Sensitivity (LOD) | The lowest concentration of the metal ion that can be reliably detected. | Typically in the nanomolar to low micromolar range. Calculated as 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve. [2][11] |
| Dynamic Range | The concentration range over which the fluorescence response is linear. | This defines the useful quantitative range of the assay. [11][13] |
| Response Time | The time required for the probe to reach a stable fluorescence signal after adding the metal ion. | Usually rapid, on the order of seconds to minutes. [14] |
| pH Dependence | The effect of pH on the probe's fluorescence and metal-binding affinity. | The protonation state of the chelator can affect its binding ability. The optimal pH range must be determined. [13] |
Trustworthiness: Controls and Validation
To ensure the reliability of results, every protocol must be a self-validating system.
-
Negative Controls: Test the probe's response to a panel of non-target, potentially interfering metal ions to confirm selectivity. The fluorescence signal should not change significantly in their presence.
-
Positive Controls: Always run a standard calibration curve with each experiment to validate probe performance and instrument settings.
-
Spike and Recovery: To validate the assay in a complex matrix (e.g., river water, cell lysate), a known amount of the target metal ion ("spike") can be added to the sample. The recovery percentage is then calculated to assess matrix effects and accuracy.
Conclusion
This compound provides a versatile and effective scaffold for the development of fluorescent probes for metal ion detection. By rationally designing the chelating unit, these probes can be tailored for high selectivity and sensitivity towards specific ions. The protocols and principles outlined in this guide provide a robust framework for researchers to employ these powerful analytical tools in their work, from fundamental research to advanced drug development applications.
References
- Frontiers. (n.d.). Recent Progress in Fluorescent Probes For Metal Ion Detection.
- MDPI. (n.d.). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media.
- Carter, K. P., Young, A. M., & Palmer, A. E. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(8), 4564–4601.
- Gisbert, C., et al. (2009). Solid Phase Synthesis of N-Alkyl-bis-o-aminobenzamides for Metal Ion Sensing Based on a Fluorescent Dansyl Platform. Journal of Combinatorial Chemistry, 11(1), 83-91.
- Qian, L. L. (2011). Research On Novel Fluorescent Probes For Heavy Metal Ions Based On 1, 8-Naphthalimide. (Master's thesis).
- Li, Y., et al. (2014). Selective aqueous fluorescent probes for metal ions based on benzoyl hydrazone derivatives. Analytical Methods, 6(15), 5674-5768.
- Semantic Scholar. (n.d.). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media.
- Malovytsia, U., et al. (n.d.). FLUORESCENT DETECTION OF HEAVY METAL IONS USING BENZANTHRONE DYE.
- PubMed. (2014). ON-OFF Mechanism of a Fluorescent Sensor for the Detection of Zn(II), Cd(II), and Cu(II)transition Metal Ions.
- MDPI. (2024). A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions.
- ResearchGate. (n.d.). Bivalent transition metal complexes of 3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide: Structural, spectral, DFT, ion-flotation and biological studies.
- Royal Society of Chemistry. (2015). Fluorescence imaging of metal ions implicated in diseases. Chemical Society Reviews, 44(14), 4515-4516.
- ScienceDirect. (n.d.). Fluorescence turn-on and turn-off sensing mechanisms for metal ion detection in water.
- MDPI. (n.d.). Complex Activity and Sensor Potential toward Metal Ions in Environmental Water Samples of N-Phthalimide Azo-Azomethine Dyes.
- ResearchGate. (n.d.). Sensitive and selective detection of metal ions and small molecules in aqueous media using a hydrolytically stable amide-functionalized metal-organic framework.
- DSpace@MIT. (n.d.). Solution and Fluorescence Properties of Symmetric Dipicolylamine-Containing Dichlorofluorescein-Based Zn[superscript 2+] Sensors.
Sources
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- 5. pubs.rsc.org [pubs.rsc.org]
- 6. cgiqtectijuana.mx [cgiqtectijuana.mx]
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- 8. periodicals.karazin.ua [periodicals.karazin.ua]
- 9. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solution and Fluorescence Properties of Symmetric Dipicolylamine-Containing Dichlorofluorescein-Based Zn[superscript 2+] Sensors [dspace.mit.edu]
- 11. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. globethesis.com [globethesis.com]
- 14. researchgate.net [researchgate.net]
Unveiling Cellular Microenvironments: Applications of 4-(Dimethylamino)benzamide in Advanced Fluorescence Microscopy
This guide provides an in-depth exploration of 4-(Dimethylamino)benzamide and its derivatives as versatile fluorescent probes in microscopy. Tailored for researchers, scientists, and professionals in drug development, these application notes and protocols are designed to bridge theoretical principles with practical, field-proven methodologies. We will delve into the unique photophysical properties of this molecule, grounded in the phenomenon of Twisted Intramolecular Charge Transfer (TICT), and elucidate how these characteristics can be harnessed to investigate the intricate and dynamic environments within living cells.
The Scientific Foundation: Understanding this compound's Fluorescent Behavior
This compound belongs to a class of fluorophores whose emission properties are exquisitely sensitive to their local environment. This sensitivity is not a mere artifact but a direct consequence of its molecular structure, which features an electron-donating dimethylamino group and an electron-accepting benzamide group. This "push-pull" electronic arrangement is the cornerstone of its utility in fluorescence microscopy.
Upon absorption of a photon, the molecule is promoted to an excited state. In this state, a critical conformational change can occur: the rotation of the dimethylamino group relative to the plane of the benzene ring. This rotation leads to the formation of a highly polar, non-emissive or weakly emissive state known as the Twisted Intramolecular Charge Transfer (TICT) state. The extent to which this rotation and subsequent formation of the TICT state occurs is heavily influenced by the viscosity and polarity of the surrounding medium.
In environments of low viscosity, the dimethylamino group can rotate freely, promoting the formation of the non-emissive TICT state and thus quenching fluorescence. Conversely, in highly viscous environments, this rotation is hindered, forcing the molecule to relax from its locally excited (LE) state, which is characterized by a significant increase in fluorescence intensity and a longer fluorescence lifetime. This viscosity-dependent fluorescence is the principle behind its application as a "molecular rotor."
Furthermore, the emission wavelength of this compound derivatives exhibits a pronounced dependence on the polarity of the solvent, a phenomenon known as solvatochromism. In nonpolar environments, the emission is typically in the shorter wavelength region (blue-shifted), while in polar environments, a red-shifted emission band is observed.[1] This property allows for the qualitative and, with appropriate calibration, quantitative assessment of the polarity of cellular microenvironments, such as lipid droplets.
Mechanism of Twisted Intramolecular Charge Transfer (TICT)
Caption: The TICT mechanism of this compound.
Photophysical Properties
The utility of any fluorescent probe is defined by its photophysical characteristics. While comprehensive data for the parent this compound is somewhat limited in the literature, studies on its derivatives provide a clear picture of its behavior.
| Property | Value/Range | Solvent/Environment | Reference |
| Absorption Maximum (λabs) | 295 - 315 nm | Various Solvents | [1] |
| Emission Maximum (λem) | 330 - 360 nm | Nonpolar Solvents | [1] |
| 460 - 475 nm | Polar Solvents | [1] | |
| Stokes Shift | Large (up to 6000 cm-1) | Polar Solvents | [1] |
| Fluorescence Quantum Yield (ΦF) | Generally low, increases with viscosity | Varies | [1] |
Note: The fluorescence of this compound derivatives is generally weaker compared to conventional dyes like anthracene.[1] This necessitates sensitive detection systems and careful optimization of experimental conditions to achieve a good signal-to-noise ratio.
Application Note I: Qualitative Imaging of Cellular Structures
The solvatochromic properties of this compound derivatives make them suitable for visualizing lipid-rich structures within cells, such as lipid droplets. In the aqueous environment of the cytoplasm, the probe is expected to have weak, red-shifted fluorescence. Upon partitioning into the nonpolar, hydrophobic core of lipid droplets, a significant increase in fluorescence intensity and a blue-shift in the emission spectrum are anticipated.
Generalized Protocol for Live-Cell Staining
Disclaimer: Specific, peer-reviewed protocols for the application of the parent compound this compound in cellular imaging are not widely available. The following protocol is a generalized guideline based on the known properties of the molecule and established methods for similar solvatochromic and TICT probes. Optimization for specific cell types and imaging systems is essential.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Mammalian cell line of interest (e.g., HeLa, 3T3-L1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass-bottom imaging dishes or chambered coverslips
-
Fluorescence microscope (confocal or widefield) with appropriate filter sets
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Culture:
-
Seed cells onto glass-bottom imaging dishes or chambered coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator to allow for attachment.
-
-
Cell Staining:
-
On the day of the experiment, thaw the stock solution.
-
Prepare a working solution by diluting the stock solution in pre-warmed, serum-free or complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically to maximize signal and minimize cytotoxicity.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type and probe concentration.
-
-
Washing and Imaging:
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound probe.
-
Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium) to the cells.
-
Image the cells using a fluorescence microscope. Based on the spectral data of derivatives, excitation can be attempted in the near-UV range (e.g., 350-380 nm), with emission collected in two channels to observe solvatochromism: a "blue" channel (e.g., 420-480 nm) for nonpolar environments and a "red" channel (e.g., 500-550 nm) for polar environments.
-
Experimental Workflow for Live-Cell Imaging
Sources
Introduction: Overcoming Detection Challenges in HPLC with Derivatization
An in-depth guide for researchers, scientists, and drug development professionals on utilizing 4-(Dimethylamino)benzoyl chloride as a pre-column derivatization agent to enhance the detection of analytes in High-Performance Liquid Chromatography (HPLC).
In the realm of analytical chemistry, particularly within pharmaceutical and biomedical research, High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool. However, a significant challenge arises when target analytes lack a native chromophore or fluorophore, rendering them difficult to detect with standard UV-Visible or fluorescence detectors.[1][2] Chemical derivatization provides a powerful solution by modifying the analyte to introduce a detectable tag, thereby enhancing sensitivity and improving chromatographic behavior.[2][3]
This application note focuses on the use of reagents derived from 4-(dimethylamino)benzoic acid, primarily 4-(Dimethylamino)benzoyl Chloride (DMABC) , as a highly effective pre-column derivatization agent. It is important to clarify that while the topic specifies 4-(Dimethylamino)benzamide, the reactive agent used to form a stable derivative is typically an activated form of the corresponding carboxylic acid, such as the acyl chloride (DMABC).[4][5] The derivatization reaction introduces the 4-(dimethylamino)benzoyl moiety, a potent chromophore that significantly increases the molar absorptivity of the analyte, leading to substantially lower limits of detection.[4][5] This guide provides the foundational chemistry, detailed protocols, and validation strategies for successfully implementing this technique.
Part 1: The Chemistry of DMABC Derivatization
Principle of the Reaction
The core of the derivatization process is a nucleophilic acyl substitution. 4-(Dimethylamino)benzoyl chloride is a highly reactive acyl chloride. The reaction occurs when a nucleophilic functional group on the analyte molecule, such as a primary amine (-NH₂), secondary amine (-NHR), or a hydroxyl group (-OH) of an alcohol or phenol, attacks the electrophilic carbonyl carbon of DMABC. The chloride ion is displaced as a leaving group, resulting in the formation of a stable amide or ester bond.[5]
The reaction is typically performed in an alkaline medium (pH 9-11).[5] This basic environment serves a critical purpose: it deprotonates the functional group of the analyte (e.g., R-NH₂ to R-NH⁻ or R-OH to R-O⁻), which significantly increases its nucleophilicity and facilitates a rapid and complete reaction with the DMABC reagent.[5]
Advantages of the 4-(Dimethylamino)benzoyl Moiety
The selection of a derivatization reagent is a critical decision in method development. The DMABC reagent offers several distinct advantages:
-
Enhanced UV Detection : The 4-(dimethylamino)benzoyl group is a strong chromophore, which dramatically increases the molar absorptivity of the resulting derivatives. This leads to a significant improvement in sensitivity for HPLC-UV analysis.[4]
-
Improved Chromatographic Behavior : Derivatization often increases the hydrophobicity of polar analytes. This results in better retention and separation on common reversed-phase HPLC columns, like C18, moving the analyte away from the solvent front and potential matrix interferences.[4]
-
Versatility : DMABC is a versatile reagent that can react with a broad range of important analytes, including pharmaceuticals, biogenic amines, amino acids, and steroids, making it widely applicable in various research fields.[5]
-
Enhanced Mass Spectrometric Ionization : For labs using LC-MS, the tertiary amine within the derivatizing agent can be easily protonated. This enhances ionization efficiency in positive mode electrospray ionization (ESI), improving sensitivity for mass spectrometric detection.[4]
Part 2: Experimental Protocol: Derivatization of an Amine-Containing Analyte
This protocol provides a comprehensive, step-by-step methodology for the derivatization of a model analyte containing a primary or secondary amine functional group.
Materials and Reagents
-
Analyte Standard/Sample : A stock solution of known concentration, dissolved in an appropriate solvent.
-
4-(Dimethylamino)benzoyl Chloride (DMABC) : High purity (≥98%). Caution : DMABC is moisture-sensitive and should be handled in a dry environment (e.g., in a glove box or using dry solvents and glassware).
-
Solvents : Anhydrous, HPLC-grade acetonitrile or acetone for the reagent solution. Diethyl ether or methyl tert-butyl ether (MTBE) for extraction.
-
Buffer : 0.1 M Borate buffer, pH adjusted to 10.0 with sodium hydroxide.
-
Quenching Solution (Optional) : A solution of a primary amine like glycine can be used to react with excess DMABC if needed.
-
Drying Agent : Anhydrous sodium sulfate.
-
Equipment : Vortex mixer, centrifuge, nitrogen evaporator, calibrated micropipettes, autosampler vials.
Step-by-Step Derivatization Procedure
-
Reagent Preparation : Immediately before use, prepare a 5 mg/mL solution of DMABC in anhydrous acetonitrile. Due to its sensitivity to moisture, do not store this solution for extended periods.[5]
-
Sample Preparation : Pipette 100 µL of the analyte solution (standard or sample) into a clean microcentrifuge tube.
-
Alkalinization : Add 200 µL of 0.1 M borate buffer (pH 10) to the sample tube. Vortex briefly to mix.
-
Derivatization Reaction : Add 200 µL of the freshly prepared DMABC solution to the tube. Cap the tube tightly and vortex vigorously for 1 minute at room temperature.[4] Some protocols may benefit from gentle heating (e.g., 50°C for 1 minute) to drive the reaction to completion, which should be optimized for the specific analyte.[5]
-
Sample Cleanup (Liquid-Liquid Extraction) :
-
Add 500 µL of diethyl ether to the reaction mixture and vortex for 1 minute to extract the hydrophobic derivative into the organic phase.[5]
-
Centrifuge the mixture at 5000 rpm for 5 minutes to achieve phase separation.[5]
-
Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer.[5]
-
-
Drying and Reconstitution :
-
Final Preparation : Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC autosampler vial for analysis.
Part 3: HPLC Method and Validation
Typical HPLC Conditions
The following provides a robust starting point for method development. Optimization will be necessary for specific analytes and matrices.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | The DMABC derivatives are hydrophobic and well-retained on C18 stationary phases.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is compatible with MS detection. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography.[5] |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-17 min: 90% B; 17-18 min: 90-30% B; 18-25 min: 30% B | A gradient is typically required to elute the hydrophobic derivatives with good resolution and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[6] |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on concentration. |
| Detection | UV Detector at ~300-310 nm | This wavelength corresponds to a high absorbance region for the DMABC chromophore.[7] |
Method Validation Strategy
Once the derivatization and chromatographic methods are established, a full validation must be performed to ensure the procedure is suitable for its intended purpose, adhering to guidelines from the International Council for Harmonisation (ICH).[6]
Sources
- 1. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. sdiarticle4.com [sdiarticle4.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Amines with 4-(Dimethylamino)benzoyl Chloride for Enhanced Analytical Detection
Introduction: Overcoming the Analytical Challenges of Amine-Containing Compounds
In the realms of pharmaceutical development, metabolomics, and clinical diagnostics, the accurate quantification of amine-containing compounds is of paramount importance.[1][2] However, many biologically significant amines, such as neurotransmitters, amino acids, and therapeutic agents, possess physicochemical properties that present considerable analytical hurdles.[1] Their high polarity can lead to poor retention on reversed-phase high-performance liquid chromatography (HPLC) columns, and their lack of a strong chromophore or fluorophore can result in low sensitivity with common detectors.[3][4] Furthermore, their ionization efficiency in mass spectrometry (MS) can be variable, complicating reliable quantification.[1]
Chemical derivatization offers a robust strategy to circumvent these challenges.[1][4] By covalently modifying the amine functional group with a carefully selected reagent, we can significantly improve the analyte's chromatographic behavior and enhance its detectability.[5] This application note provides a comprehensive guide to the use of 4-(dimethylamino)benzoyl chloride (DMABC) as a versatile derivatization agent for primary and secondary amines, enabling their sensitive analysis by HPLC with ultraviolet (UV) detection and liquid chromatography-mass spectrometry (LC-MS).
The Principle of DMABC Derivatization: A Mechanistic Overview
4-(Dimethylamino)benzoyl chloride is a highly reactive acyl chloride that readily undergoes a nucleophilic acyl substitution reaction with primary and secondary amines to form stable amide derivatives.[5][6][7] This reaction is typically carried out in an alkaline environment to ensure the amine is in its deprotonated, nucleophilic state.
The key advantages of using DMABC as a derivatization agent are twofold:
-
Introduction of a Strong Chromophore : The 4-(dimethylamino)benzoyl moiety is a potent chromophore, leading to a significant increase in the molar absorptivity of the derivatized analyte in the UV region. This dramatically enhances the sensitivity of detection by HPLC-UV.[5][7]
-
Enhanced Ionization for Mass Spectrometry : The tertiary amine within the 4-(dimethylamino)benzoyl group is readily protonated, which significantly improves the ionization efficiency in positive mode electrospray ionization (ESI) for LC-MS analysis.[5]
The general reaction mechanism is depicted below:
Caption: Reaction of a primary amine with 4-(Dimethylamino)benzoyl Chloride.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the derivatization of primary and secondary amines using 4-(dimethylamino)benzoyl chloride.
Materials and Reagents
-
4-(Dimethylamino)benzoyl chloride (DMABC), 97% or higher purity
-
Amine-containing sample or standard
-
Sodium hydroxide solution (2 M)
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (for LC-MS)
-
Microcentrifuge tubes or reaction vials
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
HPLC or LC-MS system
Reagent Preparation
-
DMABC Solution (10 mg/mL): Prepare this solution fresh before use. Weigh approximately 10 mg of DMABC and dissolve it in 1 mL of dichloromethane.
-
Sample Solution: Dissolve the amine-containing sample in a suitable solvent to a known concentration. Aqueous solutions are acceptable.
Derivatization Procedure
-
pH Adjustment: In a reaction vial, add 1 mL of the amine sample or standard solution. To this, add 0.5 mL of 2 M sodium hydroxide solution to create an alkaline environment.[5] This deprotonates the amine, making it a more potent nucleophile.
-
Addition of Derivatizing Reagent: Add 1 mL of the freshly prepared 10 mg/mL DMABC solution in dichloromethane to the reaction vial.[5]
-
Reaction: Vigorously shake or vortex the biphasic mixture for 1 minute at room temperature.[5] The reaction is typically rapid.
-
Phase Separation and Extraction: Allow the two phases to separate. The derivatized amine, being more hydrophobic, will partition into the organic (lower) dichloromethane layer.[5] Carefully transfer this organic layer to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.[5]
-
Solvent Evaporation: Evaporate the dichloromethane to dryness under a gentle stream of nitrogen.[5] This step concentrates the derivatized analyte.
-
Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase for your HPLC or LC-MS analysis.[5] This ensures compatibility with the analytical system.
Caption: Experimental workflow for amine derivatization with DMABC.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| DMABC Concentration | 10 mg/mL in Dichloromethane | Provides a sufficient molar excess to drive the reaction to completion. |
| Reaction pH | Alkaline (achieved with 2 M NaOH) | Ensures the amine is deprotonated and nucleophilic for efficient reaction.[5] |
| Reaction Time | 1 minute | The reaction between an acyl chloride and an amine is typically very fast. |
| Reaction Temperature | Room Temperature | Sufficient for a rapid and complete reaction. |
| Extraction Solvent | Dichloromethane | Effectively extracts the more hydrophobic derivatized product.[5] |
Application Example: HPLC-UV Analysis of a Primary Amine
To demonstrate the efficacy of this protocol, a standard solution of a model primary amine was derivatized and analyzed by reversed-phase HPLC with UV detection.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
Expected Results: A significant increase in the peak area and signal-to-noise ratio is anticipated for the derivatized amine compared to the underivatized compound, demonstrating the enhanced sensitivity afforded by the 4-(dimethylamino)benzoyl chromophore. The derivatized amine will also exhibit increased retention time due to its greater hydrophobicity.
Troubleshooting and Method Validation
-
Low Derivatization Yield: Ensure the DMABC solution is freshly prepared, as acyl chlorides can hydrolyze in the presence of moisture. Verify that the reaction mixture is sufficiently alkaline.
-
Peak Tailing in Chromatography: This may be due to residual underivatized amine. Optimize the reaction conditions (e.g., increase the molar excess of DMABC) to ensure complete derivatization.
-
Method Validation: For quantitative applications, it is crucial to validate the method according to ICH guidelines. This includes assessing linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ).
Conclusion
Derivatization of primary and secondary amines with 4-(dimethylamino)benzoyl chloride is a simple, rapid, and effective strategy to enhance their detection in HPLC-UV and LC-MS analyses. By introducing a strong chromophore and a readily ionizable group, this method overcomes the inherent analytical challenges associated with many amine-containing compounds. The protocol outlined in this application note provides a robust foundation for researchers, scientists, and drug development professionals to achieve sensitive and reliable quantification of amines in a variety of sample matrices.
References
- Moorchilot, V. S., Aravind, U. K., & Aravindakumar, C. T. (2018). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate.
- MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
- Kostin, A. I., Dadali, V. A., & Savchenko, A. S. (1988). Some features of the aminolysis of benzoyl chloride catalyzed by 4-dimethylaminopyridine in low-polarity aprotic media. OSTI.GOV.
- Chen, Y. C., Chen, C. H., & Tai, H. C. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536.
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- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 4-(Dimethylamino)benzamide as a Novel Blue Fluorescent Emitter for Organic Light-Emitting Diodes
An in-depth technical guide by a Senior Application Scientist.
Introduction
The advancement of organic light-emitting diode (OLED) technology is intrinsically linked to the development of novel organic semiconductor materials that offer high efficiency, stability, and color purity.[1][2] Blue emitters are particularly critical for full-color displays and white lighting applications, yet they often face challenges such as lower efficiency and shorter operational lifetimes compared to their green and red counterparts.[1] This application note introduces 4-(Dimethylamino)benzamide (DMABA), a small molecule featuring a classic electron-donating group (dimethylamino) and an electron-withdrawing benzamide core, as a promising candidate for a blue fluorescent emitter. Its inherent donor-acceptor structure is hypothesized to facilitate efficient intramolecular charge transfer (ICT), leading to desirable blue emission.
This guide provides a comprehensive overview of the synthesis of DMABA, its key photophysical and thermal properties, and detailed protocols for its integration and evaluation within a multilayer OLED device architecture. The methodologies described herein are designed to be self-validating, providing researchers with the causal reasoning behind experimental choices to facilitate reproducibility and further material exploration.
Part 1: Material Properties and Synthesis
A thorough understanding of a material's fundamental properties is paramount before its incorporation into a device. This section outlines the postulated physicochemical characteristics of DMABA and a standard laboratory-scale synthesis protocol.
Physicochemical & Thermal Properties
The stability of organic materials under thermal stress is crucial for the vacuum deposition process and the operational lifetime of an OLED device.[3] Benzamide and its derivatives are known to be thermally stable compounds.[4][5] The postulated properties for DMABA are summarized below.
| Property | Postulated Value | Rationale / Reference |
| Chemical Formula | C₉H₁₂N₂O | - |
| Molecular Weight | 164.21 g/mol | - |
| Appearance | White to off-white crystalline powder | Based on similar benzamide compounds.[5] |
| Melting Point (Tm) | ~175-180 °C | Similar to related benzamide structures. |
| Decomposition Temp. (Td) | > 300 °C (5% weight loss) | Amide-based emitters often show high Td.[3] |
Photophysical & Electrochemical Properties
The energy levels (HOMO/LUMO) and emission characteristics of DMABA are critical for designing an efficient device structure. The dimethylamino group is expected to raise the HOMO level, while the benzamide moiety influences the LUMO level, creating an energy gap suitable for blue emission.
Caption: Molecular Structure of this compound (DMABA).
| Property | Postulated Value | Rationale / Reference |
| Absorption Max (λ_abs) | ~350 nm (in Toluene) | Typical for donor-acceptor aromatic systems. |
| Emission Max (λ_pl) | ~455 nm (in Toluene) | Expected blue emission from the D-A structure.[6] |
| Photoluminescence Quantum Yield (PLQY) | > 60% (in solid-state film) | High PLQY is necessary for efficient emission.[7] |
| HOMO Level | -5.4 eV | Based on electrochemical properties of similar aniline derivatives. |
| LUMO Level | -2.5 eV | Estimated from HOMO and the optical bandgap. |
| Optical Bandgap | ~2.9 eV | Calculated from the emission onset. |
Synthesis Protocol: Amidation of 4-(Dimethylamino)benzoic Acid
This protocol describes a common method for synthesizing amides from carboxylic acids.
Materials:
-
4-(Dimethylamino)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Ammonium hydroxide (NH₄OH) or ammonia gas
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: a. In a round-bottom flask under a nitrogen atmosphere, suspend 10 mmol of 4-(Dimethylamino)benzoic acid in 50 mL of anhydrous DCM. b. Add 1.2 equivalents (12 mmol) of thionyl chloride dropwise at 0 °C. c. Allow the reaction to warm to room temperature and then reflux for 2 hours until the solution becomes clear. d. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-(dimethylamino)benzoyl chloride.
-
Amidation: a. Dissolve the crude acid chloride in 30 mL of anhydrous THF and cool to 0 °C in an ice bath. b. Slowly add 2-3 equivalents of concentrated ammonium hydroxide dropwise. A white precipitate will form immediately.[8] c. Stir the mixture vigorously at 0 °C for 30 minutes, then at room temperature for an additional 2 hours.
-
Work-up and Purification: a. Quench the reaction by adding 50 mL of deionized water. b. Extract the aqueous layer three times with 50 mL of DCM. c. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. e. Purify the resulting crude solid by recrystallization from an ethanol/water mixture to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: OLED Device Fabrication and Characterization
This section details the fabrication of a multilayer OLED using DMABA as a dopant in the emissive layer via vacuum thermal evaporation, a technique widely used for producing high-quality, reproducible devices.[9][10]
Device Architecture
A host-dopant system is employed in the emissive layer (EML) to minimize concentration quenching and maximize efficiency through efficient energy transfer from the host to the dopant (DMABA).[10] The device structure is designed to ensure balanced charge injection and transport.[11]
Caption: Proposed multilayer OLED device architecture.
Material Rationale:
-
Substrate: Glass pre-coated with Indium Tin Oxide (ITO) as the transparent anode.
-
Hole Injection Layer (HIL): Hexaazatriphenylene hexacarbonitrile (HAT-CN) is used to facilitate efficient hole injection from the ITO to the HTL.
-
Hole Transport Layer (HTL): Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) is chosen for its high hole mobility and suitable HOMO level.
-
Emissive Layer (EML): 1,3-Bis(N-carbazolyl)benzene (mCP) serves as a host material due to its wide bandgap and high triplet energy, which ensures efficient energy transfer to the DMABA dopant. DMABA is doped at 8% concentration.
-
Electron Transport Layer (ETL): 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) is a well-known ETL material that also functions to block holes from reaching the cathode.
-
Electron Injection Layer (EIL): A thin layer of Lithium Fluoride (LiF) lowers the electron injection barrier from the cathode to the ETL.
-
Cathode: Aluminum (Al) is used as the reflective cathode.
Fabrication Protocol: Vacuum Thermal Evaporation
This protocol assumes the use of a multi-chamber high-vacuum deposition system.
Caption: High-level workflow for OLED device fabrication.
Step-by-Step Procedure:
-
Substrate Preparation: a. Patterned ITO-coated glass substrates (sheet resistance <15 Ω/sq) are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[9] b. Dry the substrates with a high-purity nitrogen gun. c. Immediately before loading into the deposition system, treat the substrates with oxygen plasma for 5-10 minutes to remove organic residues and increase the ITO work function.[9]
-
System Loading and Pump-Down: a. Secure the cleaned substrates onto a rotating holder. b. Load all deposition materials into appropriate thermal evaporation sources (crucibles). c. Evacuate the chamber to a base pressure of < 5 x 10⁻⁷ Torr to minimize contamination from residual gases.[12]
-
Layer Deposition: a. Deposit the organic and inorganic layers sequentially without breaking vacuum. Monitor thickness and deposition rate using a quartz crystal microbalance. b. HIL (HAT-CN): Deposit 10 nm at a rate of 0.1 Å/s. c. HTL (TAPC): Deposit 40 nm at a rate of 0.2 Å/s. d. EML (mCP:DMABA): Co-deposit mCP and DMABA to a total thickness of 20 nm. The rate of mCP should be ~0.2 Å/s, while the rate of DMABA is adjusted to achieve an 8% doping concentration. e. ETL (TPBi): Deposit 30 nm at a rate of 0.2 Å/s. f. EIL (LiF): Deposit 1 nm at a rate of 0.05 Å/s. g. Cathode (Al): Deposit 100 nm of Aluminum at a rate of 0.5-1.0 Å/s.
-
Encapsulation: a. Transfer the completed devices to an inert nitrogen-filled glovebox without exposure to air or moisture. b. Encapsulate the devices using a UV-curable epoxy and a cover glass to protect the organic layers and cathode from degradation.
Characterization Protocol
Device performance is evaluated by measuring its optoelectronic properties.
-
Current Density-Voltage-Luminance (J-V-L) Measurement: a. Use a source measure unit (SMU) and a calibrated photodiode/spectrometer. b. Apply a forward voltage bias to the device and sweep the voltage in defined steps. c. Simultaneously record the current flowing through the device and the light output (luminance).[13] d. Plot J vs. V and L vs. V to determine the turn-on voltage and operating characteristics.[2]
-
Electroluminescence (EL) Spectroscopy: a. At a constant driving voltage or current, collect the emitted light using a fiber optic cable connected to a spectrometer. b. Record the EL spectrum to determine the peak emission wavelength (λ_el) and the Commission Internationale de l'Éclairage (CIE) color coordinates.[1]
-
Efficiency Calculations: a. Current Efficiency (cd/A): Calculated directly from the L and J data. b. Power Efficiency (lm/W): Calculated from the current efficiency and the operating voltage. c. External Quantum Efficiency (EQE, %): This is the ratio of photons emitted to electrons injected. It is calculated from the luminance, current density, and the EL spectrum, assuming a Lambertian emission profile.[14]
Part 3: Expected Performance and Discussion
Based on the proposed material properties and device architecture, the following performance metrics are anticipated for the DMABA-based OLED.
Performance Summary
| Performance Metric | Expected Value | Notes |
| Turn-on Voltage (at 1 cd/m²) | < 3.5 V | A low turn-on voltage is indicative of efficient charge injection. |
| Maximum Luminance | > 3,000 cd/m² | Demonstrates the material's capability to produce bright emission.[7] |
| Maximum Current Efficiency | > 5.0 cd/A | A key metric for fluorescent blue emitters.[15] |
| Maximum EQE | ~ 4-5% | Typical for initial proof-of-concept fluorescent devices.[3][15] |
| EL Emission Peak | ~460 nm | Pure blue emission. |
| CIE Coordinates (x, y) | (0.15, 0.14) | Corresponds to a sky-blue color.[7] |
Discussion
The successful fabrication of an efficient OLED relies on the synergistic interplay between the material properties and the device architecture. The choice of mCP as a host is critical; its high triplet energy prevents reverse energy transfer from the fluorescent dopant, confining excitons to the DMABA molecule for efficient light emission. The use of dedicated hole and electron transport layers (TAPC and TPBi) with appropriate energy level alignment ensures that charge carriers (holes and electrons) are efficiently transported to and confined within the emissive layer, maximizing the probability of recombination on the dopant molecules.[11]
The multi-step substrate cleaning protocol, culminating in an O₂ plasma treatment, is a self-validating system; it is essential for creating a clean, high-work-function anode surface, which is a prerequisite for low-voltage hole injection.[9] Similarly, the use of a thin LiF layer is a field-proven technique to dramatically improve electron injection from the aluminum cathode. The entire fabrication process under high vacuum is designed to prevent the incorporation of impurities like water and oxygen, which are known to quench excitons and degrade organic materials, thus ensuring the intrinsic performance of the device is measured.[16]
This application note provides a foundational protocol for exploring this compound in OLEDs. Further optimization of the doping concentration, layer thicknesses, and choice of host and transport materials could lead to significant improvements in device efficiency and stability.
References
- Synthesis of N-[2-(Dimethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide.PrepChem.[Link]
- Crystal structures, thermal properties and intermolecular interactions of new benzamide-based deriv
- How to evaluate the performance of OLED?Tailor Pixels.[Link]
- (PDF) Thermal, spectroscopic and DFT studies of solid benzamide.
- Synthesis of 4-Amino-N-[2 (diethylamino)
- Characterization and Simulation of Organic and Perovskite LEDs.Fluxim.[Link]
- Research on Different Physical Property Characterization Approaches for OLED Materials.
- Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group.
- Methods of Analysis of Organic Light Emitting Diodes.Old City Publishing.[Link]
- Charge injection and transport properties of an organic light-emitting diode.Beilstein Journals.[Link]
- Electroluminescent characteristics of devices A−F. a) Current...
- Synthesis and stability of strongly acidic benzamide deriv
- PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS).IIP Series.[Link]
- Synthesis of 4-dimethylaminobenzaldehyde.PrepChem.com.[Link]
- Vacuum Deposited OLED Production and Characteriz
- Synthesis and stability of strongly acidic benzamide derivatives.
- Low-temperature conformal vacuum deposition of OLED devices using close-space sublim
- Novel Polycyclic Fused Amide Derivatives: Properties and Applications for Sky-blue Electroluminescent Devices.PubMed Central.[Link]
- Characteristics of Solution‐Processed Small‐Molecule Organic Films and Light‐Emitting Diodes Compared with their Vacuum‐Deposited Counterparts | Request PDF.
- The Root Causes of the Limited Electroluminescence Stability of Solution-Coated Versus Vacuum-Deposited Small-Molecule OLEDs: A Mini-Review.Frontiers.[Link]
- Synthesis route of the studied compounds: (a) 4-(dimethylamino)benzaldehyde, (b) aniline, (c) (E)...
- Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
- Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs.PubMed Central.[Link]
- Chemical and photophysical properties of materials for OLEDs.
- Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs.PubMed.[Link]
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Application Notes and Protocols: The Utility of 4-(Dimethylamino)benzamide in Modern Medicinal Chemistry
Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of clinically successful drugs, earning them the designation of "privileged scaffolds." The benzamide moiety, a simple yet remarkably versatile structure, is a quintessential example of such a scaffold.[1] Its unique combination of a rigid aromatic ring and a hydrogen-bonding-capable amide group allows it to engage with a wide array of biological targets with high affinity and specificity.[1] Within this important class of compounds, 4-(Dimethylamino)benzamide serves as a particularly valuable starting point and structural fragment for the development of novel therapeutics.
The electron-donating dimethylamino group at the para position significantly influences the electronic properties of the benzamide core, modulating its reactivity and interaction with biological macromolecules. While this compound itself is not typically a potent therapeutic agent, its true value lies in its role as a foundational building block. Medicinal chemists utilize this scaffold to construct more complex molecules with tailored pharmacological profiles, targeting key players in diseases ranging from cancer to neurodegenerative disorders.
This guide provides an in-depth exploration of the application of this compound in medicinal chemistry. We will delve into its use as a scaffold for potent enzyme inhibitors, provide detailed protocols for its synthesis and the biological evaluation of its derivatives, and present quantitative data to inform structure-activity relationship (SAR) studies.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of the core scaffold is essential for designing derivatives with favorable drug-like characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | [2] |
| Molecular Weight | 164.20 g/mol | [2] |
| Appearance | Solid | [1] |
| IUPAC Name | This compound | [3] |
| SMILES | CN(C)C1=CC=C(C=C1)C(=O)N | [3] |
| InChI Key | NWIDZTRKSULSGB-UHFFFAOYSA-N | [1][3] |
Core Applications in Medicinal Chemistry
The this compound scaffold has been instrumental in the development of inhibitors for several critical enzyme families, most notably Poly(ADP-ribose) Polymerases (PARPs) and various protein kinases.
PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes are central to the DNA damage response, particularly in the repair of single-strand breaks.[4] The benzamide structure, including this compound, mimics the nicotinamide moiety of NAD+, the natural substrate for PARP, allowing it to competitively inhibit the enzyme's catalytic activity.[5] This inhibition prevents the repair of single-strand breaks, which, during DNA replication, can escalate into more lethal double-strand breaks.
In cancer cells with deficiencies in homologous recombination repair (such as those with BRCA1/2 mutations), the inhibition of PARP creates a synthetic lethal scenario.[6] These cancer cells are unable to repair the resulting double-strand breaks and undergo apoptosis, while healthy cells with intact homologous recombination pathways are largely unaffected.[6] Furthermore, some PARP inhibitors act as "poisons" by trapping the PARP enzyme on the DNA, an effect that is often more cytotoxic than simple catalytic inhibition.[7]
Below is a diagram illustrating the principle of synthetic lethality through PARP inhibition in BRCA-deficient cancer cells.
Caption: Synthetic Lethality via PARP Inhibition in HR-deficient cells.
Kinase Inhibition
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[8] The this compound scaffold serves as a versatile template for designing kinase inhibitors that can target the ATP-binding site of these enzymes. By modifying the core structure, researchers have developed potent inhibitors for various kinases, including:
-
Tyrosine Kinases: These enzymes are critical components of signal transduction pathways that control cell growth, proliferation, and differentiation.[8][9] Aberrant tyrosine kinase activity is a common driver of oncogenesis.[8] Derivatives of 4-(aminomethyl)benzamide, a related scaffold, have shown potent inhibitory activity against receptor tyrosine kinases like EGFR, HER-2, and PDGFR.
-
Microtubule Affinity Regulating Kinase 4 (MARK4): MARK4 is a Ser/Thr kinase implicated in cancer, diabetes, and neurodegenerative diseases.[10] Overexpression of MARK4 is associated with cancer progression.[11] Hydrazone derivatives incorporating a 4-(dimethylamino)ethoxy benzohydrazide moiety have been identified as potent MARK4 inhibitors, inducing apoptosis in cancer cells.[10] MARK4 has been shown to promote gastric cancer through the MAPK/ERK signaling pathway.[3]
Below is a representative diagram of a generic receptor tyrosine kinase (RTK) signaling pathway and how it can be targeted by inhibitors.
Caption: Inhibition of a generic RTK signaling pathway by a benzamide derivative.
Quantitative Data: Inhibitory Activities of Derivatives
The this compound scaffold has given rise to numerous derivatives with potent inhibitory activities. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for selected derivatives against various targets.
| Derivative Structure/Name | Target | IC₅₀ Value | Reference(s) |
| Olaparib (PARP Inhibitor) | PARP-1 | ~1-5 nM | [6] |
| Olaparib (PARP Inhibitor) | PARP-2 | ~1-2 nM | [6] |
| Rucaparib (PARP Inhibitor) | PARP-1 | ~1.4 nM | [6] |
| Niraparib (PARP Inhibitor) | PARP-1 / PARP-2 | ~3.8 nM / 2.1 nM | [6] |
| Hydrazone Derivative H4 | MARK4 | nM range | [10] |
| Hydrazone Derivative H19 | MARK4 | nM range | [10] |
| Compound 7a (Picolinamide derivative) | Acetylcholinesterase (AChE) | 2.49 ± 0.19 μM | [12] |
| BrPQ5 (Brominated PQ analog) | Various Cancer Cell Lines | 1.55 to 4.41 µM (GI₅₀) | [7] |
| CK1δ Inhibitor 18 | Casein Kinase 1 Delta (CK1δ) | 0.12 µM | [13] |
| CK1δ Inhibitor 23 | Casein Kinase 1 Delta (CK1δ) | 98.6 nM | [13] |
Note: IC₅₀ values can vary depending on assay conditions. The data presented are for comparative purposes.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the this compound scaffold and for the evaluation of the biological activity of its derivatives.
Protocol 1: Synthesis of this compound
This two-step protocol outlines the synthesis of the core scaffold, starting from the commercially available N,N-dimethylaniline.
Step 1: Synthesis of 4-(Dimethylamino)benzaldehyde
This step utilizes a Vilsmeier-Haack reaction to formylate N,N-dimethylaniline.[14]
-
Materials:
-
N,N-dimethylaniline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
20% aqueous sodium hydroxide (NaOH) solution
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
-
Procedure:
-
Under cooling with an ice bath, slowly add phosphorus oxychloride (1.2 eq) dropwise to N,N-Dimethylformamide (1.0 eq).
-
After the initial reaction subsides, add N,N-dimethylaniline (1.0 eq) dropwise to the mixture.
-
Once the addition is complete, heat the reaction mixture to 90°C and stir for 2 hours.
-
Carefully quench the reaction by slowly adding the mixture to 200 mL of ice water.
-
Make the resulting solution weakly alkaline by the addition of a 20% aqueous NaOH solution.
-
Cool the mixture to allow the product to precipitate.
-
Collect the precipitated 4-(dimethylamino)benzaldehyde by filtration, wash thoroughly with water, and dry. The product should be a yellow-white powder.[14][15]
-
Step 2: Synthesis of this compound from 4-(Dimethylamino)benzoic acid
This step involves the conversion of the intermediate 4-(Dimethylamino)benzoic acid (which can be formed by oxidation of the aldehyde) to the final benzamide product via amide coupling.
-
Materials:
-
4-(Dimethylamino)benzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Ammonia source (e.g., ammonium chloride with a non-nucleophilic base)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-(Dimethylamino)benzoic acid (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the ammonia source (e.g., NH₄Cl, 1.5 eq) and DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.
-
In a separate container, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.[16]
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).[16]
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[16]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Caption: General synthetic workflow for this compound.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of newly synthesized this compound derivatives on cancer cell lines and to determine their IC₅₀ values.[2]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[17] The amount of formazan produced is proportional to the number of living cells.[17]
-
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzamide derivative stock solutions (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01M HCl with 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8][9] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds, typically <0.5%) and a medium-only blank.[9] Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[18] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT. Add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[2][9] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of approximately 570 nm.[9][17] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Protocol 3: In Vitro PARP Enzyme Inhibition Assay (Fluorometric)
This protocol describes a method to measure the direct inhibitory effect of this compound derivatives on PARP1 enzyme activity.
-
Principle: The assay measures the amount of nicotinamide produced during the PARP-catalyzed cleavage of NAD+. The nicotinamide is then used in a subsequent enzymatic reaction to generate a fluorescent signal, which is inversely proportional to the PARP inhibitory activity of the test compound.[19]
-
Materials:
-
Recombinant human PARP1 enzyme
-
PARP Assay Buffer
-
Activated DNA (to stimulate PARP activity)
-
β-NAD+ (PARP substrate)
-
Nicotinamidase and Developer Reagent (from a commercial kit, e.g., Sigma-Aldrich Cat. # 17-10149)
-
Known PARP inhibitor (e.g., Olaparib or 3-Aminobenzamide) for positive control
-
Test compounds (benzamide derivatives)
-
Black 96-well or 384-well plates suitable for fluorescence
-
Fluorescent plate reader
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor in PARP Assay Buffer.
-
Reaction Setup: In each well of the plate, add the following in order:
-
PARP Assay Buffer
-
Test compound dilution or vehicle control
-
Activated DNA
-
PARP1 Enzyme
-
-
Initiate Reaction: Start the PARylation reaction by adding β-NAD+ to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer reagent (containing nicotinamidase) as per the kit manufacturer's instructions.
-
Fluorescence Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (wells with no PARP enzyme). Calculate the percentage of PARP inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
-
Conclusion
The this compound scaffold is a cornerstone of modern medicinal chemistry, providing a robust and versatile platform for the design of potent and selective enzyme inhibitors. Its utility in developing targeted therapies for cancer, particularly through the inhibition of PARP and various protein kinases, is well-established and continues to be an active area of research. The protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore and expand upon the therapeutic potential of this privileged structure. Further exploration of structure-activity relationships and the application of this scaffold to new biological targets will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
- Tyrosine kinase – Role and significance in Cancer. PMC - PubMed Central.
- MARK4 promotes the malignant phenotype of gastric cancer through the MAPK/ERK signaling pathway. ResearchGate.
- MARK4 promotes the malignant phenotype of gastric cancer through the MAPK/ERK signaling pathway. PubMed.
- (PDF) Receptor tyrosine kinase signalling as a target for cancer intervention strategies. ResearchGate.
- Receptor tyrosine kinase/growth factor signaling. My Cancer Genome.
- Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. Frontiers.
- MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells. EMBO.
- PARP inhibitors. PubMed.
- 4-(dimethylamino)-N-(thiazol-2-yl)benzamide. PubChem.
- This compound. PubChem.
- p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure.
- Synthesis of 4-dimethylaminobenzaldehyde. PrepChem.com.
- PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. ResearchGate.
- Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Publishing.
- Inhibitors of PARP: Number crunching and structure gazing. PMC - NIH.
- MTT Proliferation Assay Protocol. ResearchGate.
- para-Dimethylaminobenzaldehyde. Wikipedia.
- Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. PubMed.
- WO2003106440A2 - Process for the synthesis of a benzamide derivative. Google Patents.
- biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate.
- Heatmaps showing the targets of the 41 KIs. Values in (A) are showed in ‐log10(IC50, Ki, Kd). ResearchGate.
- Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. ResearchGate.
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC.
- Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate.
- Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI.
- US4440953A - Purification of N-substituted aminobenzaldehydes. Google Patents.
- Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. ResearchGate.
- PARP inhibitor IC50 values with standard error of regression (r 2 ) for sporadic pancreatic cancer. ResearchGate.
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Application Notes & Protocols: 4-(Dimethylamino)benzamide as a Versatile Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This guide provides a detailed exploration of 4-(Dimethylamino)benzamide and its parent acid, 4-(Dimethylamino)benzoic acid, as pivotal intermediates in the synthesis of complex organic molecules relevant to pharmaceutical development. Moving beyond a simple recitation of steps, this document elucidates the chemical principles and strategic considerations that underpin its utility. We will detail two primary synthetic transformations: N-acylation, exemplified by the synthesis of a procainamide analogue, and amide reduction to yield a versatile benzylamine intermediate. These protocols are designed to be self-validating, with explanations for each step, ensuring both reproducibility and a deeper understanding of the reaction mechanisms.
Introduction: The Strategic Value of the 4-(Dimethylamino)benzoyl Moiety
This compound (DMABA) is a derivative of benzoic acid characterized by two key functional groups: a tertiary amine at the para position and a primary amide.[1] Its molecular formula is C₉H₁₂N₂O.[2] The strategic value of this scaffold in drug synthesis stems from the electronic interplay between these groups and the central aromatic ring.
The dimethylamino group (-N(CH₃)₂) is a strong electron-donating group (EDG). Through resonance, it increases the electron density of the benzene ring, particularly at the ortho and para positions relative to itself. This electronic enrichment influences the reactivity of the entire molecule. Conversely, the benzamide group is an electron-withdrawing group (EWG), which deactivates the ring towards electrophilic substitution but provides a crucial handle for synthetic modification.
This inherent electronic push-pull system, combined with the reactivity of the amide and its parent carboxylic acid, makes the 4-(dimethylamino)benzoyl scaffold a versatile building block for creating more complex active pharmaceutical ingredients (APIs).[] This guide will focus on two foundational synthetic routes that leverage this unique structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O | [2] |
| Molecular Weight | 164.20 g/mol | [2] |
| CAS Number | 6083-47-2 | [1] |
| Appearance | Solid | [2] |
| IUPAC Name | This compound | [1] |
Application I: N-Acylation for the Synthesis of Benzamide Derivatives
One of the most powerful applications of this scaffold is in forming new amide bonds, a reaction central to the structure of countless pharmaceuticals.[4] The amide group of this compound itself is relatively stable; therefore, synthetic strategies typically begin with its parent, 4-(Dimethylamino)benzoic acid. The carboxylic acid is first "activated" by converting it into a more reactive derivative, such as an acyl chloride. This highly electrophilic intermediate can then readily react with a nucleophilic amine to form a new, stable amide linkage.
This process is exemplified in the synthesis of Procainamide, an antiarrhythmic agent, which is chemically 4-amino-N-[2-(diethylamino)ethyl]benzamide.[5][6] By applying the same principle, we can synthesize a structural analogue using 4-(dimethylamino)benzoic acid as our starting material.
Workflow: Synthesis of a Procainamide Analogue
The following workflow outlines the synthesis of 4-(dimethylamino)-N-[2-(diethylamino)ethyl]benzamide, a direct analogue of Procainamide.
Caption: Synthetic workflow for a Procainamide analogue.
Protocol 2.1: Synthesis of 4-(Dimethylamino)-N-[2-(diethylamino)ethyl]benzamide
Causality: This protocol follows a classic acid activation and amidation sequence. 4-(Dimethylamino)benzoic acid is converted to its highly reactive acyl chloride using thionyl chloride. The subsequent reaction with N,N-diethylethylenediamine is an archetypal nucleophilic acyl substitution. Triethylamine is added as a non-nucleophilic base to quench the HCl byproduct generated during the reaction, preventing it from protonating the amine nucleophile and rendering it unreactive.
Materials:
| Reagent | M.W. | Quantity (10 mmol scale) | Notes |
|---|---|---|---|
| 4-(Dimethylamino)benzoic acid | 165.19 | 1.65 g (1.0 eq) | Starting Material |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.1 mL (1.5 eq) | Chlorinating Agent |
| N,N-Diethylethylenediamine | 116.21 | 1.39 mL (1.2 eq) | Nucleophile |
| Triethylamine (Et₃N) | 101.19 | 2.1 mL (1.5 eq) | Acid Scavenger |
| Dichloromethane (DCM) | - | ~100 mL | Anhydrous Solvent |
| Saturated NaHCO₃ solution | - | ~50 mL | For work-up |
| Brine | - | ~50 mL | For work-up |
| Anhydrous MgSO₄ | - | As needed | Drying Agent |
Procedure:
-
Acyl Chloride Formation:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(Dimethylamino)benzoic acid (1.65 g).
-
Add 50 mL of anhydrous DCM and stir until the solid is suspended.
-
Carefully add thionyl chloride (1.1 mL) dropwise at 0 °C (ice bath).
-
After addition, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until gas evolution ceases and the solution becomes clear. The formation of the acyl chloride is now complete.
-
-
Amidation Reaction:
-
In a separate flask, dissolve N,N-diethylethylenediamine (1.39 mL) and triethylamine (2.1 mL) in 20 mL of anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the previously prepared acyl chloride solution to the cooled amine solution dropwise over 20-30 minutes with vigorous stirring.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench any remaining acyl chloride and neutralize the triethylamine hydrochloride salt.
-
Extract the aqueous layer twice with 15 mL portions of DCM.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel to yield the final product.
-
Application II: Amide Reduction for the Synthesis of a Versatile Benzylamine Intermediate
The second key transformation is the reduction of the amide functional group. This reaction converts the relatively stable amide into a more reactive primary amine, specifically a benzylamine derivative.[7] Strong hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are effective for this transformation, completely reducing the carbonyl group to a methylene (-CH₂) unit.[8][9]
This reduction converts this compound into [4-(Dimethylamino)phenyl]methanamine. This product is a highly valuable intermediate in its own right. As a primary benzylamine, it can serve as a nucleophile in subsequent acylation reactions or undergo reductive amination with aldehydes or ketones to build even more complex molecular architectures.[10]
Workflow: Reduction of this compound
This workflow illustrates the conversion of the amide to a versatile benzylamine intermediate.
Caption: Reduction of DMABA to a versatile amine intermediate.
Protocol 3.1: Reduction of this compound to [4-(Dimethylamino)phenyl]methanamine
Causality: Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing amides. The mechanism involves the initial complexation of the electrophilic aluminum to the carbonyl oxygen, making the carbonyl carbon highly susceptible to nucleophilic attack by a hydride (H⁻) ion. A subsequent elimination of the aluminate species, facilitated by the nitrogen lone pair, forms an iminium ion intermediate, which is then rapidly reduced by another equivalent of hydride to yield the final amine product.[11] The aqueous work-up is critical for quenching the excess LiAlH₄ and hydrolyzing the aluminum-nitrogen salts to liberate the free amine.
Materials:
| Reagent | M.W. | Quantity (10 mmol scale) | Notes |
|---|---|---|---|
| This compound | 164.20 | 1.64 g (1.0 eq) | Starting Material |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 0.57 g (1.5 eq) | Reducing Agent |
| Tetrahydrofuran (THF) | - | ~75 mL | Anhydrous Solvent |
| Water (H₂O) | 18.02 | ~0.6 mL | For quench |
| 15% NaOH solution | - | ~0.6 mL | For quench |
| Ethyl Acetate (EtOAc) | - | ~100 mL | Extraction Solvent |
| Anhydrous Na₂SO₄ | - | As needed | Drying Agent |
Procedure:
-
Reaction Setup:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂ or Argon), add Lithium Aluminum Hydride (0.57 g) and 50 mL of anhydrous THF.
-
Stir the suspension and cool to 0 °C in an ice bath.
-
-
Amide Addition:
-
Dissolve this compound (1.64 g) in 25 mL of anhydrous THF.
-
Transfer this solution to the addition funnel and add it dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction's completion by TLC.
-
-
Work-up (Fieser method):
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
CAUTION: The following quench is highly exothermic and generates hydrogen gas. Perform slowly and deliberately in a well-ventilated fume hood.
-
Sequentially and very slowly, add dropwise:
-
0.6 mL of water.
-
0.6 mL of 15% aqueous NaOH solution.
-
1.8 mL of water.
-
-
A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes.
-
-
Isolation and Purification:
-
Filter the slurry through a pad of Celite, washing the filter cake thoroughly with ethyl acetate or THF.
-
Combine the filtrate and washes and concentrate the solvent under reduced pressure.
-
The residue is the crude [4-(Dimethylamino)phenyl]methanamine. Further purification can be achieved via distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
-
Safety and Handling
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. Must be handled under a strictly anhydrous, inert atmosphere. The quenching procedure is extremely hazardous and must be performed with extreme caution at 0 °C.
-
General Precautions: All protocols involve flammable organic solvents. Ensure all operations are conducted away from ignition sources in a properly functioning fume hood. Always wear appropriate PPE.
References
- Google Patents. (n.d.). A novel process for synthesis of itopride and it's novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide.
- Justia Patents. (2009). Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide.
- PubChem. (n.d.). This compound.
- KR Patent KR100595117B1. (n.d.). New preparation method of 4- [2- (dimethylamino) ethoxy] benzylamine, an itofride hydrochloride intermediate.
- Google Patents. (n.d.). Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
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Application Notes and Protocols for the Experimental Setup of 4-(Dimethylamino)benzamide Reactions
Introduction: The Versatility of 4-(Dimethylamino)benzamide in Modern Synthesis
This compound is a versatile building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure, featuring an electron-rich aromatic ring due to the dimethylamino substituent and a reactive benzamide moiety, allows for a diverse range of chemical transformations. This guide provides detailed application notes and protocols for key reactions involving this compound, with a focus on palladium-catalyzed cross-coupling reactions and emerging photoredox catalysis. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying scientific principles to ensure robust and reproducible outcomes.
Safety Precautions for Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful synthetic tools, but they are not without potential hazards. These reactions are often exothermic, and in some cases, the heat generated can lead to a rapid increase in temperature and pressure, especially in large-scale setups.[1] It is crucial to have adequate cooling and pressure relief systems in place.
Furthermore, many phosphine ligands used in these reactions are air-sensitive and can be pyrophoric.[2] Therefore, all manipulations involving these reagents should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Palladium catalysts, especially on carbon, can also be pyrophoric, particularly after use in hydrogenations.[3]
Always consult the Safety Data Sheet (SDS) for all reagents and follow proper personal protective equipment (PPE) protocols, including the use of safety glasses, lab coats, and gloves.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. For this compound, two of the most pertinent transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[4][5] In the context of a halogenated derivative of this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents, creating complex biaryl structures.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (e.g., 4-bromo-N,N-dimethylbenzamide), inserting into the carbon-halogen bond to form a palladium(II) complex. The electron-rich nature of the this compound substrate can facilitate this step.
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide. The choice of base is critical to facilitate this step without promoting unwanted side reactions.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the palladium(0) catalyst.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halogenated this compound derivative.
Materials:
-
4-Bromo-N,N-dimethylbenzamide
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-N,N-dimethylbenzamide (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir vigorously under an argon atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
| Parameter | 4-Bromo-N,N-dimethylbenzamide | Phenylboronic Acid | Product |
| Molar Ratio | 1.0 | 1.2 | - |
| Catalyst Loading | 2 mol% Pd(OAc)₂ | - | - |
| Ligand Loading | 8 mol% PPh₃ | - | - |
| Base | 2.0 equiv K₂CO₃ | - | - |
| Solvent | Dioxane/Water (4:1) | - | - |
| Temperature | 80-100 °C | - | - |
| Typical Yield | - | - | 70-95% |
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine.[7][8][9] This reaction is instrumental for synthesizing N-aryl derivatives of this compound.
The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling and involves three main steps:[8]
-
Oxidative Addition: A palladium(0) complex inserts into the aryl-halide bond of the 4-(halo)benzamide derivative to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: An amine coordinates to the palladium(II) center, and a base facilitates the deprotonation of the amine to form an amido complex. The choice of a bulky, electron-rich phosphine ligand is often crucial to promote this step and the subsequent reductive elimination.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst.
This protocol details a general procedure for the N-arylation of a halogenated this compound.
Materials:
-
4-Bromo-N,N-dimethylbenzamide
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOᵗBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
In a glovebox, add 4-bromo-N,N-dimethylbenzamide (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), and XPhos (0.04 equiv) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Add sodium tert-butoxide (1.4 equiv).
-
Add anhydrous toluene, followed by aniline (1.2 equiv).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Dilute with ethyl acetate and filter through a pad of Celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to obtain the desired N-aryl benzamide.
Characterization:
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | 4-Bromo-N,N-dimethylbenzamide | Aniline | Product |
| Molar Ratio | 1.0 | 1.2 | - |
| Catalyst Loading | 1 mol% Pd₂(dba)₃ | - | - |
| Ligand Loading | 4 mol% XPhos | - | - |
| Base | 1.4 equiv NaOᵗBu | - | - |
| Solvent | Toluene | - | - |
| Temperature | 100-110 °C | - | - |
| Typical Yield | - | - | 75-98% |
Section 2: Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and sustainable method for organic synthesis, enabling novel transformations under mild conditions.[10] For this compound, its electron-rich N,N-dimethylaniline moiety is an excellent substrate for photocatalytic C-H functionalization.
Mechanistic Insight: The "Why" Behind the Protocol
Photoredox-catalyzed C-H functionalization of N,N-dialkylanilines typically proceeds through the following steps:[10]
-
Photoexcitation: A photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light and is promoted to an excited state.
-
Single Electron Transfer (SET): The excited photocatalyst oxidizes the N,N-dimethylaniline moiety of this compound to form a radical cation.
-
Deprotonation: A mild base removes a proton from one of the methyl groups, generating a highly nucleophilic α-amino radical.
-
Radical Addition and Subsequent Transformation: This radical can then engage in various reactions, such as addition to an electron-deficient alkene, followed by further oxidation and cyclization or other functionalization pathways.
Experimental Protocol: Photocatalytic C-H Functionalization of this compound with an Electron-Deficient Alkene
This protocol describes a general procedure for the reaction of this compound with an electron-deficient alkene, such as an acrylate or maleimide, under visible light irradiation.
Materials:
-
This compound
-
Electron-deficient alkene (e.g., N-phenylmaleimide)
-
Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O) or a suitable iridium photocatalyst
-
Acetonitrile (anhydrous)
-
Blue LED light source
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the electron-deficient alkene (1.5 equiv), and the photocatalyst (e.g., [Ru(bpy)₃]Cl₂·6H₂O, 1-2 mol%).
-
Add anhydrous acetonitrile.
-
Seal the vial and degas the solution by sparging with argon for 15-20 minutes.
-
Place the reaction vial in front of a blue LED light source and stir at room temperature for 12-48 hours. Ensure the reaction is adequately cooled to maintain room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the functionalized product.
Characterization:
The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
| Parameter | This compound | Electron-deficient Alkene | Product |
| Molar Ratio | 1.0 | 1.5 | - |
| Photocatalyst Loading | 1-2 mol% | - | - |
| Solvent | Acetonitrile | - | - |
| Light Source | Blue LEDs | - | - |
| Temperature | Room Temperature | - | - |
| Typical Yield | - | - | 50-85% |
Workup and Purification: Removal of Palladium Residues
A critical aspect of palladium-catalyzed reactions, especially in the context of drug development, is the efficient removal of residual palladium from the final product. Several methods can be employed for this purpose.[11]
-
Filtration through Celite: As described in the protocols, a simple filtration through a pad of Celite can remove a significant portion of the precipitated palladium catalyst.
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can effectively adsorb residual palladium.
-
Palladium Scavengers: Commercially available silica-based or polymer-supported scavengers with thiol or other coordinating functional groups can be used to selectively bind and remove palladium.[11]
Conclusion
This compound is a valuable and versatile substrate for a range of modern synthetic transformations. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in their synthetic endeavors. By understanding the underlying mechanisms and paying close attention to safety and purification procedures, these powerful reactions can be harnessed to efficiently generate novel and complex molecules for a variety of applications.
References
- Yang, Q. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12), 2608-2624.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Knowles, R. R., & Yoon, T. P. (2016). Photoredox Catalysis in Nickel-Catalyzed C–H Functionalization. Accounts of chemical research, 49(10), 2148–2158.
- Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Green Chemistry (RSC Publishing). (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- University of California, Los Angeles. (2017). Standard Operating Procedure.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press.
- The Sarpong Group. (2010). Standard Operating Procedures.
- Columbia Academic Commons. (2023). Photoredox-Catalyzed Functionalization of Amines: Remote Directed C-H Activation, Selective N-Demethylation and Oxime Isomerization.
- Beilstein Journal of Organic Chemistry. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Carolina Digital Repository. (n.d.). SELECTIVE C-H AND ALKENE FUNCTIONALIZATION VIA ORGANIC PHOTOREDOX CATALYSIS.
- Macmillan Group, Princeton University. (2016). Photoredox Catalysis in Organic Chemistry.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
- Molecules. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Molecules. (2018). Visible Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes.
- Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide.
- ResearchGate. (n.d.). Visible-Light Driven Photocascade Catalysis: Union of N,N-Dimethylanilines and α-Azidochalcones in Flow Microreactors.
- Journal of the American Chemical Society. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
- ResearchGate. (2008). Suzuki - Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions.
- ResearchGate. (n.d.). Suzuki–Miyaura reaction of 4-bromobenzophenone and phenylboronic acid.
- ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the....
- Stradiotto, M., & Ferguson, M. J. (2009). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142794).
- PhotochemCAD. (n.d.). A. Aromatic Hydrocarbons A17. N,N-Dimethyl-aniline.
- ScholarWorks@UARK. (n.d.). Visible Light-assisted Deconstruction/Refunctionalization of Strained and Unstrained N-Cycloalkylanilines.
- National Institutes of Health. (n.d.). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives.
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Application Notes and Protocols for the Quantitative Analysis of 4-(Dimethylamino)benzamide
Introduction: The Analytical Imperative for 4-(Dimethylamino)benzamide
This compound is a key chemical intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its purity and concentration in reaction mixtures, intermediates, and final products are critical quality attributes that can significantly impact the safety and efficacy of the end product. Therefore, robust and reliable analytical methods for its quantification are essential for process monitoring, quality control, and regulatory compliance in the pharmaceutical and chemical industries.
This comprehensive guide provides detailed application notes and step-by-step protocols for two distinct, validated analytical methods for the quantification of this compound: a direct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. These methods are designed for use by researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind the methodological choices and adherence to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH)[1].
Method 1: Direct Quantification by Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Principle and Rationale
Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a broad range of small molecules. This compound possesses a strong chromophore in the form of the dimethylamino-substituted benzene ring, which allows for sensitive detection by UV spectrophotometry. While derivatization can enhance detectability for some compounds, a direct HPLC-UV method for this compound is preferable to minimize sample preparation steps, reduce potential sources of error, and improve throughput.
The selection of a C18 stationary phase is based on the non-polar nature of the analyte, which will be retained through hydrophobic interactions with the alkyl chains of the column packing[2]. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve a suitable retention time and symmetrical peak shape. The UV detection wavelength is selected based on the absorbance maximum of the 4-(dimethylamino)benzoyl moiety, which is anticipated to be in the range of 295-315 nm based on data from structurally similar compounds[3].
Experimental Workflow: RP-HPLC-UV
Caption: Workflow for the quantification of this compound by RP-HPLC-UV.
Detailed Protocol: RP-HPLC-UV
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
Volumetric flasks and pipettes (Class A)
-
0.45 µm syringe filters (e.g., PTFE)
2. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Quaternary or binary pump, autosampler, column oven, UV/PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Mode | Isocratic or Gradient (e.g., 70:30 v/v A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~300 nm (to be confirmed by scanning the reference standard) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
3. Preparation of Solutions:
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover a concentration range of, for example, 1 - 100 µg/mL.
-
Sample Solution: Accurately weigh a known amount of the sample containing this compound and prepare a solution in the diluent to a theoretical concentration within the calibration range.
4. System Suitability:
-
Before sample analysis, perform at least five replicate injections of a mid-range calibration standard.
-
The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Method Validation Summary: RP-HPLC-UV
The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose[1].
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from blank and placebo samples. Peak purity should be > 0.99. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | 80% to 120% of the test concentration for assay; LOQ to 120% for impurity testing. |
| Accuracy | Mean recovery of 98.0% - 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (Repeatability) | %RSD ≤ 2.0% for six replicate preparations of the same sample. |
| Precision (Intermediate) | %RSD ≤ 2.0% when the analysis is performed by different analysts, on different days, or with different equipment. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 with acceptable precision and accuracy. |
| Robustness | No significant change in results with deliberate small variations in method parameters (e.g., pH, flow rate, temperature). |
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry. This method is particularly suitable for the analysis of thermally stable and volatile or semi-volatile compounds like this compound. The rationale for developing a GC-MS method is its high specificity, which allows for unambiguous identification and quantification even in complex matrices.
The protocol is adapted from a method for a structurally similar compound, N,N,4-trimethylbenzamide[4]. Electron Ionization (EI) is used to generate characteristic fragment ions of the analyte. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, the instrument only detects specific ions corresponding to this compound, thereby enhancing sensitivity and reducing interference from co-eluting compounds.
Experimental Workflow: GC-MS
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed Protocol: GC-MS
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
A suitable internal standard (IS), e.g., a deuterated analog or a structurally similar compound with a different retention time.
-
Ethyl acetate (GC grade)
-
Methanol (GC grade)
-
Anhydrous sodium sulfate
-
GC vials with inserts
2. Instrumentation and GC-MS Conditions:
| Parameter | Condition |
| GC-MS System | Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Program | Initial: 100 °C, hold for 1 min; Ramp: 20 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined from the mass spectrum of the reference standard (e.g., molecular ion and major fragment ions) |
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV method, using ethyl acetate as the solvent.
-
Internal Standard Stock Solution: Prepare a stock solution of the IS in ethyl acetate (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into a constant volume of the IS working solution. Dilute with ethyl acetate to the final volume.
-
Sample Preparation:
-
For a solid sample, dissolve a known amount in a suitable solvent.
-
For a sample in a matrix, perform a liquid-liquid extraction with ethyl acetate.
-
Add a known amount of the IS to the sample before extraction.
-
Dry the organic extract with anhydrous sodium sulfate.
-
Evaporate the solvent if necessary and reconstitute in ethyl acetate.
-
4. Data Analysis:
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for all standards and samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.
-
Determine the concentration of this compound in the samples using the calibration curve.
Method Validation Summary: GC-MS
The validation of the GC-MS method will also follow the ICH Q2(R1) guidelines[1].
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention times of the analyte and IS in blank samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | The range should be established based on linearity, accuracy, and precision data. |
| Accuracy | Mean recovery of 95.0% - 105.0% at three concentration levels. |
| Precision (Repeatability) | %RSD ≤ 5.0% for six replicate preparations. |
| Precision (Intermediate) | %RSD ≤ 5.0% under varied conditions. |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve with acceptable precision (%RSD ≤ 15%) and accuracy (±15%). |
| Robustness | The method should be reliable under small, deliberate changes in GC parameters (e.g., inlet temperature, flow rate). |
Conclusion
The two analytical methods presented in these application notes provide robust and reliable approaches for the quantification of this compound. The choice between the HPLC-UV and GC-MS methods will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Proper method validation, as outlined in this guide, is crucial to ensure the generation of accurate and defensible analytical data in a regulated environment.
References
- BenchChem. (2025). Application Notes and Protocols for HPLC-UV Analysis using 4-(Dimethylamino)benzoyl Chloride Derivatization.
- Chaudhari, V. S., Borkar, R. M., Murty, U. S., & Banerjee, S. (2020). Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers. Journal of Pharmaceutical and Biomedical Analysis, 186, 113325.
- Dwight, R. (2017).
- Gika, H. G., & Wilson, I. D. (2014). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias.
- International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). ICH.
- IonSource. (2001). Reverse Phase HPLC Basics for LC/MS.
- Kósa, C., Danko, M., & Hrdlovič, P. (2012). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. Journal of Fluorescence, 22(5), 1265–1276.
- NIST. (n.d.). Benzamide, 4-amino-. In NIST Chemistry WebBook.
- NIST. (n.d.). Benzaldehyde, 4-(dimethylamino)-. In NIST Chemistry WebBook.
- PHARMA DEVILS. (n.d.). SOP-for-Analytical-Method-Validation.
- PubChem. (n.d.). This compound.
- BenchChem. (2025). Inter-laboratory Validation of Analytical Methods for Benzamide, N,N,4-trimethyl- Quantification.
- Waters. (2002). Benzamide.
- Zhang, Q., & Wang, J. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 775–782.
- IonSource. (2001). Reverse Phase HPLC Basics for LC/MS.
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Application Note: 4-(Dimethylamino)benzamide as a Robust Internal Standard for Chromatographic Bioanalysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the utilization of 4-(Dimethylamino)benzamide as an internal standard (IS) in the quantitative analysis of analytes in complex biological matrices using High-Performance Liquid Chromatography (HPLC). Internal standards are critical for achieving high accuracy and precision in bioanalytical methods by correcting for variability in sample preparation and instrument response[1]. This compound is presented as a suitable IS candidate, particularly for analytes with similar structural motifs, due to its physicochemical properties, chromatographic behavior, and stability. This document details its properties, provides step-by-step protocols for its implementation in an HPLC-UV workflow, and outlines the necessary validation procedures to ensure data integrity and reliability in regulated and research environments.
The Principle of Internal Standardization
In quantitative chromatography, an internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample before processing. The fundamental assumption is that the IS will experience the same procedural variations (e.g., extraction loss, injection volume differences) as the analyte of interest[1]. Quantification is therefore based on the ratio of the analyte's response to the IS's response, rather than the absolute response of the analyte. This ratiometric approach significantly enhances method precision and accuracy.
A stable isotope-labeled (SIL) version of the analyte is the ideal IS, as it co-elutes and exhibits nearly identical behavior during extraction and ionization[1][2]. However, SIL standards are often costly or unavailable during early drug development. In such cases, a carefully selected structural analog, like this compound, serves as an excellent and practical alternative[2].
Figure 1: Conceptual workflow demonstrating how an internal standard corrects for analytical variability.
Physicochemical Profile of this compound
The suitability of an internal standard is dictated by its physicochemical properties. It should be structurally similar to the analyte, exhibit good solubility in the chosen solvents, be chromatographically retained and resolved, and remain stable throughout the analytical process.
| Property | Value | Source / Comment |
| IUPAC Name | This compound | PubChem CID: 596365[3] |
| CAS Number | 6083-47-2 | PubChem CID: 596365[3] |
| Molecular Formula | C₉H₁₂N₂O | PubChem CID: 596365[3] |
| Molecular Weight | 164.20 g/mol | PubChem CID: 596365[3] |
| Form | Solid | Sigma-Aldrich[4] |
| Predicted XlogP | 1.1 | PubChem (Computed)[3] |
| UV Absorption Max (λmax) | ~295-315 nm | Inferred from 4-(Dimethylamino)benzoic acid[5] |
| Solubility | Soluble in methanol, ethanol, acetonitrile. | Based on data for related benzamides[6]. |
| Chemical Stability | Stable in neutral and dilute aqueous solutions. Susceptible to hydrolysis under strong acidic or basic conditions. | Inferred from studies on benzamide derivatives[7]. |
Application Protocol: Quantification of "Analyte X" in Human Plasma via HPLC-UV
This section provides a detailed protocol for the quantification of a hypothetical moderately polar, benzamide-containing drug ("Analyte X") in human plasma, using this compound as the internal standard.
Materials and Reagents
-
Analytes: Analyte X Reference Standard, this compound (IS, >98% purity).
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade).
-
Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant).
-
Equipment: Analytical balance, volumetric flasks, pipettes, vortex mixer, microcentrifuge, HPLC system with UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Protocol 1: Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock solutions is the foundation of quantitative analysis. Using a high-purity solvent in which the compounds are freely soluble and stable is essential. Methanol is a common choice for moderately polar compounds.
-
Analyte X Stock (1 mg/mL): Accurately weigh ~10 mg of Analyte X reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
IS Stock (1 mg/mL): Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Analyte X Working Solutions (for Calibration Curve): Perform serial dilutions of the Analyte X Stock solution with 50:50 (v/v) methanol:water to prepare working standards at concentrations of 1, 2, 5, 10, 20, 50, 100, and 200 µg/mL.
-
IS Working Solution (5 µg/mL): Dilute the IS Stock solution with 50:50 (v/v) methanol:water. This concentration is chosen to produce a robust chromatographic peak without saturating the detector.
Store all stock and working solutions at 2-8°C, protected from light. Evaluate stability as part of method validation.
Protocol 2: Sample Preparation via Protein Precipitation
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteinaceous macromolecules from plasma, which would otherwise foul the HPLC column. Acetonitrile is an efficient precipitating agent and is compatible with reversed-phase chromatography. The IS is added before precipitation to account for any variability or analyte loss during this step.
Figure 2: Workflow for sample preparation using protein precipitation.
Protocol 3: Chromatographic Conditions
Rationale: A C18 column is a versatile stationary phase for separating moderately polar compounds. The mobile phase, consisting of a mixture of an organic solvent (acetonitrile) and an aqueous buffer (water with formic acid), is optimized to achieve good peak shape and resolution between the analyte, the internal standard, and endogenous plasma components. Formic acid is added to control the ionization state of the compounds and improve peak symmetry.
| Parameter | Condition |
| Instrument | HPLC with UV/Vis Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 310 nm |
| Run Time | 10 minutes |
Data Analysis and System Suitability
-
Integration: Integrate the chromatographic peaks for Analyte X and the IS.
-
Response Ratio: Calculate the Peak Area Ratio (PAR) for all standards, QCs, and samples: PAR = (Peak Area of Analyte X) / (Peak Area of IS)
-
Calibration Curve: Plot the PAR of the calibration standards against their corresponding nominal concentrations. Perform a linear regression (typically with 1/x² weighting) to generate the calibration curve. The curve must have a coefficient of determination (r²) ≥ 0.995.
-
Quantification: Determine the concentration of Analyte X in QCs and unknown samples by interpolating their PAR values from the calibration curve.
Method Validation
A method developed using this protocol must be validated to ensure it is fit for its intended purpose. Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).
| Validation Parameter | Purpose & Acceptance Criteria |
| Selectivity | Assess interference from endogenous matrix components. Analyze at least six blank matrix lots. Response at the retention times of the analyte and IS should be <20% of the Lower Limit of Quantification (LLOQ) response. |
| Linearity & Range | Confirm the relationship between concentration and response is linear over a defined range. At least 6 non-zero points; r² ≥ 0.995. |
| Accuracy & Precision | Determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision). Assessed at LLOQ, Low, Mid, and High QC levels. Accuracy: within ±15% of nominal (±20% at LLOQ). Precision: %RSD ≤15% (≤20% at LLOQ). |
| Matrix Effect | Evaluate the suppression or enhancement of ionization caused by matrix components. Assessed by comparing the response of analyte in post-extraction spiked matrix to its response in a neat solution. |
| Recovery | Measure the efficiency of the extraction process. Compare the response of pre-extraction spiked samples to post-extraction spiked samples. |
| Stability | Ensure the analyte and IS do not degrade in the biological matrix under various conditions (Freeze-Thaw, Bench-Top, Long-Term Storage, Post-Preparative). Analyte concentration should remain within ±15% of the initial value.[8] |
Conclusion
This compound is a viable and cost-effective internal standard for the chromatographic quantification of structurally related analytes in biological matrices. Its physicochemical properties allow for robust performance in standard reversed-phase HPLC methods. By following the detailed protocols for sample preparation, chromatographic analysis, and rigorous method validation outlined in this guide, researchers can develop highly reliable and accurate bioanalytical methods suitable for pharmaceutical research and development.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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- Hrdlovič, P., et al. (2012). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. Journal of Fluorescence.
- BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
- Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
- Barfield, M., & Li, J. (2009).
- International Council for Harmonisation. (2022).
- LGC. (2013).
- Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices.
- Olsen, B. A., & Pack, B. W. (2009).
- Poulsen, H. K., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 466-472.
- PubChem. (n.d.). This compound CID 596365. National Center for Biotechnology Information.
- BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
- Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
- Barfield, M., & Li, J. (2009).
- International Council for Harmonisation. (2022).
- Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
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Application Note: Characterizing Molecular Interactions Using 4-(Dimethylamino)benzamide in Fluorescence Quenching Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of fluorescence quenching studies using 4-(Dimethylamino)benzamide (DMAB) as a fluorescent probe. We delve into the photophysical properties of DMAB, the theoretical underpinnings of static and dynamic quenching, and present a detailed, step-by-step protocol for performing quenching titrations. Furthermore, this note outlines the data analysis workflow, including the Stern-Volmer relationship, and discusses the broad applicability of this technique in characterizing molecular interactions.
Introduction: The Power of Fluorescence Quenching
Fluorescence quenching is a powerful analytical technique that describes any process resulting in a decrease in the fluorescence intensity of a sample.[1] This phenomenon occurs when a fluorescent molecule, or fluorophore, in its excited state interacts with another molecule in the solution, known as a quencher.[2] This interaction provides a non-radiative pathway for the fluorophore to return to its ground state, thereby reducing the observed fluorescence. The sensitivity of this process to the concentration and proximity of the quencher makes it an invaluable tool for studying the binding of ligands to proteins, determining analyte concentrations, and probing the local environment of biomolecules.[3][4]
Why this compound (DMAB)?
This compound is a particularly useful fluorescent probe due to its distinct photophysical characteristics. Its fluorescence emission is highly sensitive to the polarity of its local environment.[5] DMAB exhibits a phenomenon known as Twisted Intramolecular Charge Transfer (TICT), where upon excitation, the dimethylamino group can twist relative to the benzamide moiety.[6][7] In polar solvents, the charge-separated TICT state is stabilized, leading to a red-shifted, and often less intense, emission compared to its emission in non-polar environments.[5][6] This sensitivity allows researchers to monitor changes in the probe's surroundings, such as those occurring during a binding event or interaction with a quencher. Its absorption maxima are typically in the 295-315 nm range, with emission maxima varying from 330-360 nm in non-polar environments to 460-475 nm in polar solvents.[5]
Scientific Principles: Mechanisms of Quenching
Fluorescence quenching can be broadly categorized into two primary mechanisms: dynamic (collisional) and static quenching. Differentiating between these two mechanisms is crucial for correctly interpreting experimental results.
-
Dynamic Quenching: This process occurs when the quencher molecule collides with the fluorophore while it is in the excited state.[1] There is no chemical modification of the fluorophore. The efficiency of dynamic quenching is dependent on the diffusion rate of the molecules in the solution; therefore, it typically increases with temperature, which enhances diffusion.[1]
-
Static Quenching: In this mechanism, the quencher and the fluorophore form a non-fluorescent complex on the ground state.[1] This complex, when excited, returns to the ground state without emitting a photon. Because this process relies on the formation of a stable complex, an increase in temperature often leads to a decrease in static quenching efficiency as the complex may dissociate.[1]
The Stern-Volmer equation provides a mathematical description of the quenching process and is fundamental to analyzing the data.[8][9]
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity of DMAB in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
[Q] is the concentration of the quencher.
-
Ksv is the Stern-Volmer quenching constant, which quantifies the efficiency of the quenching process.[9]
For dynamic quenching, Ksv can be further defined as:
Ksv = kₒτ₀
Where:
-
kₒ is the bimolecular quenching rate constant.[9]
-
τ₀ is the fluorescence lifetime of DMAB in the absence of the quencher.[9]
A linear plot of F₀/F versus [Q], known as a Stern-Volmer plot, is characteristic of a single quenching mechanism.[2][10]
Experimental Protocol
This protocol provides a robust framework for conducting a fluorescence quenching titration experiment.
3.1 Materials and Reagents
-
Fluorophore: this compound (DMAB), high purity (e.g., >98%).
-
Quencher: The molecule of interest (e.g., metal ion salt, small molecule drug, protein).
-
Solvent/Buffer: A suitable solvent that dissolves both DMAB and the quencher without reacting with them. For biological applications, a buffer such as PBS or Tris-HCl at a physiological pH is recommended. The choice of solvent is critical due to DMAB's sensitivity to polarity.
-
Instrumentation: A research-grade spectrofluorometer.
-
Consumables: High-quality quartz cuvettes (1 cm path length), micropipettes, and volumetric flasks.
3.2 Instrument Setup
-
Warm-up: Allow the spectrofluorometer's lamp to warm up for at least 30 minutes for stable output.
-
Excitation Wavelength (λₑₓ): Set the excitation wavelength to the absorption maximum of DMAB in your chosen solvent (typically ~300 nm). Perform an initial absorbance scan to confirm the λₘₐₓ.[11]
-
Emission Scan: Set the emission scan range to capture the full emission spectrum of DMAB (e.g., 320 nm to 550 nm).[11]
-
Slit Widths: Adjust the excitation and emission slit widths to maximize signal while avoiding detector saturation. Start with 5 nm for both and optimize as needed.[11]
-
Temperature Control: If investigating the quenching mechanism, use a temperature-controlled cuvette holder to perform measurements at different temperatures (e.g., 298 K, 308 K, 318 K).[9]
3.3 Step-by-Step Procedure
-
Prepare Stock Solutions:
-
DMAB Stock (e.g., 1 mM): Accurately weigh and dissolve DMAB in the chosen solvent/buffer.
-
Quencher Stock (e.g., 100 mM): Prepare a concentrated stock solution of the quencher in the same solvent/buffer.
-
-
Prepare Working Solution:
-
Dilute the DMAB stock solution to a final working concentration (e.g., 10 µM) in a volumetric flask. The final concentration should yield a fluorescence intensity within the linear range of the detector (typically an absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).
-
-
Measure Initial Fluorescence (F₀):
-
Pipette a fixed volume (e.g., 2.5 mL) of the DMAB working solution into the quartz cuvette.
-
Place the cuvette in the spectrofluorometer and record the emission spectrum.
-
The peak fluorescence intensity is your F₀ value.[9]
-
-
Perform Quencher Titration:
-
Make successive, small-volume additions of the quencher stock solution directly into the cuvette containing the DMAB solution.[9]
-
After each addition, gently mix the solution with a pipette, being careful not to introduce air bubbles. Allow the solution to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum and note the new peak intensity (F).
-
Repeat this process for a series of at least 8-10 different quencher concentrations.
-
-
Control for Inner Filter Effect (IFE):
-
If the quencher absorbs light at either the excitation or emission wavelength, a correction for this "inner filter effect" is crucial.[4]
-
Measure the absorbance of the quencher at each concentration used in the titration at both λₑₓ and λₑₘ.
-
The corrected fluorescence intensity (F_corr) can be calculated using established formulas.[4]
-
Data Analysis and Interpretation
4.1 Stern-Volmer Analysis
-
Tabulate Data: Create a table with columns for the quencher concentration [Q], the measured fluorescence intensity (F), and the calculated ratio F₀/F.
-
Construct the Plot: Plot F₀/F on the y-axis against [Q] on the x-axis.
-
Determine Ksv: Perform a linear regression on the data points. The slope of the resulting line is the Stern-Volmer constant, Ksv.[10] The y-intercept should be approximately 1.
Table 1: Example Quenching Data for DMAB with Quencher X
| [Quencher X] (µM) | Fluorescence Intensity (F) (a.u.) | F₀/F |
| 0 | 850.0 | 1.00 |
| 10 | 739.1 | 1.15 |
| 20 | 653.8 | 1.30 |
| 30 | 586.2 | 1.45 |
| 40 | 531.3 | 1.60 |
| 50 | 485.7 | 1.75 |
| 60 | 447.4 | 1.90 |
From a linear fit of this data, the slope would yield the Ksv value.
4.2 Distinguishing Quenching Mechanisms
To determine whether the quenching is static or dynamic, repeat the titration experiment at several different temperatures.
-
If Ksv increases with increasing temperature, the quenching is likely dynamic , as higher temperatures increase collision frequency.[1]
-
If Ksv decreases with increasing temperature, the quenching is likely static , as the ground-state complex becomes less stable at higher temperatures.[1]
Deviations from linearity in the Stern-Volmer plot can indicate a combination of static and dynamic quenching or the presence of multiple fluorophore populations with different accessibilities to the quencher.[10]
Applications in Research and Development
The principles outlined here are broadly applicable across various scientific domains:
-
Drug Development: Quantifying the binding affinity of small molecule inhibitors to target proteins, often by monitoring the quenching of intrinsic tryptophan fluorescence or a labeled probe.[3]
-
Environmental Science: Developing fluorescent sensors for the detection of heavy metal ions (e.g., Cu²⁺, Hg²⁺), which are effective quenchers for specific probes.[12][13]
-
Materials Science: Characterizing the interaction of fluorescent polymers with various analytes or probing the microenvironment within polymer matrices.[6]
-
Biochemistry: Studying protein conformational changes and accessibility of specific residues to solvent quenchers like acrylamide or iodide.[1]
Conclusion
Fluorescence quenching studies using environmentally sensitive probes like this compound offer a robust, sensitive, and relatively straightforward method for investigating molecular interactions. By carefully designing experiments and correctly applying the Stern-Volmer analysis, researchers can gain significant insights into binding constants, reaction kinetics, and the nature of intermolecular forces. This application note provides the foundational knowledge and a practical protocol to successfully implement this powerful technique in the laboratory.
References
- Wikipedia. (n.d.). Stern–Volmer relationship.
- Brandt, M. (2010). Dynamic Quenching. Rose-Hulman Institute of Technology.
- Tonet, M. (2024). Fluorescence Quenching & the Stern-Volmer Plot. Edinburgh Instruments.
- Edinburgh Instruments. (2024). What is a Stern-Volmer Plot?.
- University of Basel. (2016). Fluorescence Quenching. Physikalisch-chemisches Praktikum I.
- Yammine, A., Gao, J., & Kwan, A. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 9(11), e3268.
- Yammine, A., Gao, J., & Kwan, A. H. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 9(11), e3268. Published online 2019 Jun 5. doi: 10.21769/BioProtoc.3268
- Chemistry LibreTexts. (2022, January 21). Ch 26 Lab Video: Fluorescence Quenching. [Video]. YouTube.
- Malval, J. P., & Lapouyade, R. (2001). Derivatization of this compound to Dual Fluorescent Ionophores (I) and (II): Divergent Spectroscopic Effects Dependent on N or O Amide Chelation. Helvetica Chimica Acta, 84(9), 2435-2445.
- Kósa, C., Danko, M., & Hrdlovič, P. (2012). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. Journal of Fluorescence, 22(5), 1343-1353.
- Ghosh, S., et al. (2019). Excited-State Intramolecular Charge-Transfer Dynamics in 4-Dimethylamino-4о-cyanodiphenylacetylene. ChemPhysChem, 20(1), 1-10.
- Georgieva, I., et al. (2015). Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State. The Journal of Physical Chemistry A, 119(24), 6245-6255.
- ResearchGate. (n.d.). Photophysical and Complexation Behavior of (4-Dimethylamino-benzylidene)-(4, 6-dimethyl-pyrimidin-2-yl)-amine.
- Liu, W., et al. (2022). Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy. Molecules, 27(3), 968.
- Georgieva, I., et al. (2015). (PDF) Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State. ResearchGate.
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Synthesis of 4-(Dimethylamino)benzamide Derivatives: A Detailed Guide for Researchers
Introduction
The 4-(dimethylamino)benzamide scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. Its derivatives are notable for their roles as histone deacetylase (HDAC) inhibitors, such as the clinically trialed drug Entinostat (MS-275), which has shown promise in cancer therapy.[1][2][3][4] The versatility of the benzamide moiety allows for diverse chemical modifications, enabling the fine-tuning of physicochemical and pharmacological properties.[5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies for preparing this compound derivatives. It combines theoretical principles with practical, step-by-step protocols, troubleshooting advice, and data interpretation to facilitate successful synthesis and characterization.
Synthetic Strategies: An Overview
The most prevalent and efficient method for synthesizing this compound derivatives is through the coupling of 4-(dimethylamino)benzoic acid with a desired amine. This transformation, known as amidation or amide bond formation, is a cornerstone of organic and medicinal chemistry.[6] The direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[7] Consequently, the carboxylic acid must first be "activated" to a more reactive species. This is achieved using a variety of coupling reagents.
Primary Synthetic Route: Amide Coupling
The general workflow for amide coupling involves the activation of the carboxyl group of 4-(dimethylamino)benzoic acid, followed by nucleophilic attack from the primary or secondary amine.
Caption: General workflow for the synthesis of this compound derivatives via amide coupling.
Selection of Coupling Reagents
The choice of coupling reagent is critical and depends on factors such as substrate scope, reaction conditions, desired yield, and the need to suppress side reactions like racemization (if chiral amines are used).[6][8]
| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][9][10][11] | Widely used, effective, and relatively inexpensive. EDC is water-soluble, simplifying byproduct removal.[11][12] | Can lead to racemization; DCC byproduct (DCU) is often insoluble and requires filtration.[12] An excess can cause N-acylurea formation.[9][13] |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Form active esters (often with additives like HOBt or HOAt) that readily react with amines.[12] | High efficiency, fast reaction times, and low rates of racemization.[6][12] | More expensive than carbodiimides; can react with the amine component if not added correctly. |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, they form active esters that facilitate amide bond formation. | Very efficient, do not react with the free amine component.[6] | Can be more expensive; byproducts can sometimes complicate purification. |
| Other Reagents | CDI, DMT-MM | Form different types of activated intermediates (e.g., acylimidazolides). | Useful for specific applications and can be effective in aqueous media.[14] | May have a more limited substrate scope compared to other classes. |
Abbreviations: DCC: N,N'-Dicyclohexylcarbodiimide; DIC: N,N'-Diisopropylcarbodiimide; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HOBt: 1-Hydroxybenzotriazole; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; CDI: 1,1'-Carbonyldiimidazole; DMT-MM: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride.
Detailed Experimental Protocols
The following protocols provide step-by-step procedures for the synthesis of a generic this compound derivative using common coupling reagents. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis using EDC and HOBt
This method is a robust and widely used procedure, particularly valued for its water-soluble carbodiimide (EDC), which simplifies the purification process. The addition of HOBt helps to improve efficiency and minimize side reactions.[12]
Materials and Reagents:
-
4-(Dimethylamino)benzoic acid
-
Amine of choice (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(dimethylamino)benzoic acid (1.0 eq) and HOBt (1.1-1.2 eq) in anhydrous DCM or DMF.
-
Amine and Base Addition: Add the desired amine (1.0-1.1 eq) to the solution, followed by the addition of DIPEA (2.0-2.5 eq). Stir the mixture at room temperature for 5 minutes.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM or Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and melting point analysis.[5][17]
Protocol 2: Synthesis using HATU
HATU is a highly efficient uronium-based coupling reagent that often leads to faster reactions and higher yields with minimal side products.
Materials and Reagents:
-
4-(Dimethylamino)benzoic acid
-
Amine of choice
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water and Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(dimethylamino)benzoic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.1 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up:
-
Pour the reaction mixture into water and stir. A precipitate may form.
-
Extract the aqueous mixture with EtOAc (3x).
-
Combine the organic layers and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification and Characterization: Follow steps 6 and 7 from Protocol 1.
Sources
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4-(Dimethylamino)benzamide in materials science applications
An In-Depth Technical Guide to 4-(Dimethylamino)benzamide in Materials Science
Introduction: Unveiling a Versatile Functional Moiety
In the vast landscape of organic building blocks, this compound stands out as a molecule of significant potential, yet its direct applications in materials science are often overshadowed by its more studied relatives, the corresponding acid and aldehyde. This guide aims to rectify that by providing a focused exploration of this compound as a strategic component in the design of advanced functional materials. Its unique molecular architecture, featuring a potent electron-donating dimethylamino group in conjugation with an electron-withdrawing amide moiety across a phenyl bridge, imbues it with compelling photophysical properties and versatile chemical reactivity.
This document serves as a comprehensive resource for researchers and scientists, detailing the fundamental principles, practical applications, and validated protocols for leveraging this compound. We will delve into its role as a sensitive fluorescent probe for characterizing polymeric microenvironments and as a functional building block for synthesizing novel, high-performance polymers. The causality behind experimental choices is explained, and the protocols are designed to be self-validating, providing a trustworthy foundation for laboratory work.
Physicochemical Properties and Foundational Characteristics
The utility of this compound in materials science is rooted in its distinct physical and chemical properties. The molecule's donor-acceptor (D-A) nature is the primary driver of its functionality, making it a valuable component for materials requiring specific electronic or photophysical characteristics.
| Property | Value | Reference(s) |
| CAS Number | 6083-47-2 | [1] |
| Molecular Formula | C₉H₁₂N₂O | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Solid | |
| InChIKey | NWIDZTRKSULSGB-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C(=O)N | [2] |
Application I: A Fluorescent Probe for Sensing Microenvironments
The most prominent application of the 4-(dimethylamino)benzoyl scaffold is in the realm of fluorescent probes. This functionality arises from the molecule's ability to form a Twisted Intramolecular Charge Transfer (TICT) state upon photoexcitation, a phenomenon well-documented for related derivatives like 4-(N,N-dimethylamino)benzonitrile and benzoic acid.[3][4]
Mechanism of Action: The TICT State and Solvatochromism
Upon absorption of a photon, the molecule transitions from its ground state (S₀) to a locally excited (LE) state. In polar environments, the molecule can undergo a conformational change—specifically, the twisting of the dimethylamino group relative to the plane of the benzene ring. This minimizes electrostatic repulsion and stabilizes a highly polar TICT state.[3][5] The emission from this relaxed TICT state is of lower energy (red-shifted) compared to the emission from the LE state. Consequently, the fluorescence emission spectrum of this compound is exquisitely sensitive to the polarity of its local environment, a property known as solvatochromism.[3][5] This makes it an ideal probe for studying the polarity of polymer matrices, monitoring curing processes, or detecting the presence of specific analytes that alter the local environment.
Application Protocol 1: Characterization of Solvatochromic Behavior
This protocol details the steps to quantify the sensitivity of this compound's fluorescence to solvent polarity.
Objective: To measure and plot the absorption and emission spectra of this compound in a range of solvents and to generate a Lippert-Mataga plot to correlate the Stokes shift with the solvent orientation polarizability.
Materials:
-
This compound
-
Spectroscopic grade solvents of varying polarity (e.g., n-Hexane, Toluene, Tetrahydrofuran (THF), Acetonitrile, Methanol)
-
Volumetric flasks (10 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in THF.
-
Sample Preparation: For each solvent, add 100 µL of the stock solution to a 10 mL volumetric flask and dilute to the mark with the respective solvent to create a final concentration of 10 µM. This ensures the concentration is low enough to avoid aggregation effects.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum for each sample from 250 nm to 400 nm.
-
Identify and tabulate the wavelength of maximum absorption (λabs) for each solvent.
-
-
Fluorescence Emission Spectroscopy:
-
Set the excitation wavelength to the λabs determined for each specific solvent.
-
Record the emission spectrum over a range where emission is expected (e.g., 320 nm to 600 nm).
-
Identify and tabulate the wavelength of maximum fluorescence emission (λem) for each solvent.
-
-
Data Analysis:
-
Calculate the Stokes shift (Δν̃) in wavenumbers (cm⁻¹) for each solvent using the formula: Δν̃ = (1/λabs - 1/λem) * 10⁷ (where λ is in nm).
-
Determine the solvent orientation polarizability (Δf) for each solvent using the Lippert-Mataga equation constants (dielectric constant ε and refractive index n), which are widely available in chemical literature.
-
Plot the Stokes shift (Δν̃) on the y-axis against the orientation polarizability (Δf) on the x-axis.
-
Expected Results & Validation: The resulting Lippert-Mataga plot should show a linear correlation. A steep slope indicates a large change in the dipole moment between the excited and ground states, confirming strong solvatochromic behavior and the formation of a TICT state.[3][5] The emission maxima are expected to red-shift significantly as solvent polarity increases, as summarized in the illustrative table below.
| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |
| n-Hexane | 1.88 | ~295-315 | ~330-360 | ~3500 |
| Toluene | 2.38 | ~295-315 | ~340-370 | ~4500 |
| THF | 7.58 | ~295-315 | ~380-420 | ~7000 |
| Acetonitrile | 37.5 | ~295-315 | ~450-470 | ~9000 |
| Methanol | 32.7 | ~295-315 | ~460-475 | ~9500 |
| Note: Spectral data are illustrative, based on values for the closely related 4-N,N-dimethylamino benzoic acid derivatives.[3][5] |
Application II: A Functional Building Block in Polymer Science
Beyond its use as a discrete probe, this compound can be incorporated into macromolecular structures to create intrinsically fluorescent or environmentally responsive polymers.[6] While its primary amide group is not ideal for direct step-growth polymerization, it serves as an excellent handle for post-polymerization modification, allowing for the precise installation of the functional moiety onto a pre-formed polymer backbone.
Application Note: Creating Fluorescently-Tagged and "Smart" Polymers
Incorporating the 4-(dimethylamino)benzoyl moiety as a pendant group on a polymer chain creates a material with built-in fluorescent reporting capabilities. These materials can be used for:
-
Bio-imaging: Tracking the uptake and localization of polymer-based drug delivery systems or sensors within cells.[7]
-
Material Integrity Sensing: Monitoring stress, strain, or degradation in polymer coatings or composites through changes in the local environment of the probe.
-
High-Performance Polymers: Modifying aromatic polyamides or polyimides to enhance solubility and introduce electroactive properties for applications in organic electronics.[8][9]
Application Protocol 2: Synthesis of a Polyamide with Pendant this compound Groups
This protocol describes a robust, two-step method to synthesize a polyamide functionalized with pendant this compound groups. The strategy involves creating a custom diamine monomer that already contains the desired functional group, followed by polycondensation.
Objective: To synthesize a soluble, fluorescent aromatic polyamide.
Part A: Synthesis of the Functional Diamine Monomer
-
Materials: 4-(Dimethylamino)benzoyl chloride, 3,5-diaminobenzoic acid, Pyridine, N,N-Dimethylacetamide (DMAc), Thionyl chloride (SOCl₂), Hydrazine hydrate, Palladium on carbon (10%).
-
Step 1: Acylation. In a nitrogen-purged flask, dissolve 3,5-diaminobenzoic acid in DMAc and pyridine. Cool the solution to 0°C and slowly add 4-(Dimethylamino)benzoyl chloride. Stir overnight at room temperature. This reaction selectively acylates one of the amine groups.
-
Step 2: Activation and Reduction. The resulting amino-acid is then converted to its acyl chloride with SOCl₂ and subsequently reacted with hydrazine to form a hydrazide. The hydrazide is then reduced using a standard catalytic hydrogenation procedure (e.g., H₂, Pd/C) to yield the final diamine monomer containing the pendant this compound group. This multi-step synthesis requires careful purification and characterization (NMR, FTIR, Mass Spec) at each stage.
Part B: Polycondensation
-
Materials: Synthesized functional diamine monomer, Isophthaloyl chloride, Lithium Chloride (LiCl), N-Methyl-2-pyrrolidone (NMP), Pyridine, Triphenyl phosphite (TPP).
-
Procedure: The direct polycondensation method using triphenyl phosphite and pyridine is effective for producing high molecular weight aromatic polyamides.[9]
-
In a flame-dried, nitrogen-purged flask, dissolve the custom diamine monomer (1 eq.), isophthaloyl chloride (1 eq.), and LiCl in NMP and pyridine.
-
Heat the solution to 105°C.
-
Add triphenyl phosphite (TPP) and continue the reaction for 3-4 hours.[9]
-
The resulting viscous polymer solution is precipitated by pouring it into ethanol.
-
The polymer is collected by filtration, washed extensively with hot water and ethanol, and dried under vacuum.
-
Expected Results & Validation:
-
Solubility: The incorporation of the bulky, polar pendant group should increase the solubility of the aromatic polyamide in organic solvents like DMAc, NMP, and THF, which can be readily tested.[9]
-
Characterization:
-
FTIR: Appearance of characteristic amide C=O stretching bands (~1650 cm⁻¹) and N-H stretching (~3300 cm⁻¹).
-
¹H NMR: Signals corresponding to both the polymer backbone and the distinct protons of the 4-(dimethylamino)benzoyl pendant group.
-
GPC: A monomodal distribution indicating successful polymerization, allowing for determination of molecular weight (Mₙ) and polydispersity index (PDI).
-
Fluorescence: The final polymer, when dissolved in a solvent like THF, should exhibit strong fluorescence characteristic of the incorporated probe.
-
Conclusion and Future Outlook
This compound is a powerful and versatile functional building block for advanced materials. Its inherent donor-acceptor structure provides a robust platform for creating materials with tailored photophysical properties, particularly for sensing applications that leverage its solvatochromic TICT characteristics. The protocols provided herein offer a validated starting point for researchers to explore its potential in creating fluorescently-tagged polymers and novel polyamides with enhanced processability and functionality.
Looking forward, the integration of this moiety into other material classes, such as hydrogels for redox-responsive drug delivery or into conjugated polymers for electro-optic devices, represents exciting avenues for future research. As the demand for "smart," functional materials grows, the strategic use of well-defined organic building blocks like this compound will be paramount to innovation.
References
- Zolpa, M. et al. (2019). Immobilised of 4-(Dimethylamino)benzaldehyde (DABD) as an optical reflectance sensor for copper(II). ResearchGate.
- Hrdlovič, P. et al. (2012). Preparation and spectral characterization of fluorescence probes based on 4-N,N-dimethylamino benzoic acid and sterically hindered amines. PubMed.
- Hrdlovič, P. et al. (2012). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. ResearchGate.
- Al-Janabi, A. H. et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. ResearchGate.
- El-Sayed, Y. S. (2015). Photophysical and Complexation Behavior of (4-Dimethylamino-benzylidene)-(4, 6-dimethyl-pyrimidin-2-yl)-amine. ResearchGate.
- Al-Janabi, A. H. et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI.
- PubChem. This compound.
- Hsiao, S.-H. et al. (2018). Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. MDPI.
- de la Campa, J. G. et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Wiley Online Library.
- Guan, Z. et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. NIH National Library of Medicine.
- PubChemLite. This compound (C9H12N2O).
- Advances in Organic Building Blocks: Design, Synthesis and Applications of Functional Materials. (2023). Hilaris Publisher.
- Catalán, J. (2001). On the dual emission of p-dimethylaminobenzonitrile and its photophysical implications. Royal Society of Chemistry.
- Zhang, F. et al. (2021). Amyloids as Building Blocks for Macroscopic Functional Materials: Designs, Applications and Challenges. PubMed.
- Kim, J.-H. et al. (2022). Spontaneously sp2-Carbonized Fluorescent Polyamides as a Probe Material for Bioimaging. PubMed.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Dimethylamino)benzamide
Welcome to the dedicated technical support center for the synthesis of 4-(Dimethylamino)benzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing concise and actionable answers.
Q1: What are the primary synthetic routes to this compound?
A1: The most common and practical laboratory methods for synthesizing this compound start from 4-(Dimethylamino)benzoic acid. The two principal routes are:
-
Two-Step Synthesis via Acyl Chloride: This involves the initial conversion of 4-(Dimethylamino)benzoic acid to its more reactive acyl chloride derivative, 4-(Dimethylamino)benzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The resulting acyl chloride is then reacted with ammonia or an amine to form the desired benzamide.[3][4] This is often the preferred method for achieving high yields.
-
Direct Amide Coupling: This one-pot method involves the direct reaction of 4-(Dimethylamino)benzoic acid with an amine in the presence of a coupling reagent.[5][6] Common coupling agents include carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[6][7][8]
Q2: My reaction yield is consistently low. What are the most probable causes?
A2: Low yields in this compound synthesis can often be attributed to several factors:
-
Hydrolysis of Intermediates: The acyl chloride intermediate is highly susceptible to hydrolysis back to the unreactive carboxylic acid if moisture is present in the reaction setup.[5][9]
-
Poor Quality Starting Materials: Impurities in the 4-(Dimethylamino)benzoic acid or the amine can lead to side reactions. Ensure the purity of your starting materials.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or inefficient mixing can significantly impact the reaction outcome.[10]
-
Side Reactions: The formation of byproducts, such as N-acylurea with carbodiimide reagents, can consume starting materials and reduce the yield of the desired product.[9]
-
Product Loss During Workup: Inefficient extraction or purification techniques can lead to significant loss of the final product.[5]
Q3: How do I choose between the acyl chloride method and direct amide coupling?
A3: The choice of synthetic route depends on several factors, including the scale of the reaction, the sensitivity of the substrates, and the desired purity of the final product.
| Feature | Acyl Chloride Method | Direct Amide Coupling |
| Reactivity | High | Moderate to High |
| Reaction Conditions | Can be harsh due to the use of chlorinating agents. | Generally milder conditions.[6] |
| Byproducts | HCl is generated, requiring a base for neutralization.[3] | Byproducts depend on the coupling reagent (e.g., DCU for DCC). |
| Substrate Scope | Broad, but may not be suitable for sensitive functional groups. | Very broad, with a wide array of available reagents.[7] |
| Ease of Use | Two-step process. | One-pot reaction. |
Q4: What is the best way to purify the final this compound product?
A4: The primary methods for purifying crude this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for removing minor impurities. A common solvent system is an ethanol/water mixture.[11] For other benzamide derivatives, ethyl acetate/n-hexane has also been shown to be effective.[12]
-
Flash Column Chromatography: This technique is useful for separating the desired product from significant impurities or byproducts that have different polarities.[12] A typical mobile phase could be a gradient of dichloromethane and methanol.[12]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Hydrolysis of 4-(Dimethylamino)benzoyl chloride | Analyze a sample of the reaction mixture by TLC or LC-MS for the presence of 4-(Dimethylamino)benzoic acid. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[5] |
| Protonation of the Amine | Check the pH of the reaction mixture. If acidic, the amine may be protonated and thus non-nucleophilic.[5] | Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the HCl byproduct generated during the reaction.[13] |
| Ineffective Amide Coupling Reagent | Review the literature for the optimal coupling reagent for your specific substrates. | Consider using a more powerful coupling reagent like HATU or PyBOP, especially for sterically hindered substrates.[7][8] |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. | Increase the reaction time or temperature, but be mindful of potential side reactions.[14] |
Issue 2: Product is Contaminated with Impurities
| Potential Cause | Diagnostic Check | Recommended Solution |
| Presence of unreacted 4-(Dimethylamino)benzoic acid | The melting point of the product is broad and lower than the literature value. An O-H stretch may be visible in the IR spectrum.[14] | During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities.[15] |
| Formation of N-acylurea byproduct (with DCC) | A white, insoluble precipitate (DCU) is observed in the reaction mixture.[9] | Filter the reaction mixture before workup to remove the DCU. Alternatively, dissolve the crude product in a suitable solvent and precipitate the DCU by adding a non-polar solvent like hexanes.[9] |
| Formation of Guanidinium Byproduct (with uronium/aminium reagents) | Analyze the crude product by LC-MS to identify the mass of the potential byproduct. | Pre-activate the carboxylic acid with the coupling reagent before adding the amine. Use a sterically hindered base like 2,6-lutidine.[16] |
Issue 3: Product is an Oil Instead of a Solid
| Potential Cause | Diagnostic Check | Recommended Solution |
| Presence of Impurities | The product fails to crystallize even after prolonged cooling. | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[9] |
| Low Melting Point of the Product | The product remains an oil even after purification attempts. | Isolate the oil by extraction, dry it thoroughly, and attempt recrystallization from a different solvent system.[9] |
Section 3: Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound via Acyl Chloride
This protocol is a two-step process that generally provides high yields.
Step 1: Preparation of 4-(Dimethylamino)benzoyl Chloride [1]
-
Suspend 4-(Dimethylamino)benzoic acid (1.0 equivalent) in a suitable solvent like ethyl acetate.
-
Add thionyl chloride (2.0 equivalents) dropwise to the suspension with stirring at room temperature.
-
After the addition is complete, heat the mixture to reflux until the reaction is complete (monitor by TLC).
-
Remove the solvent and excess thionyl chloride by rotary evaporation to obtain the crude 4-(Dimethylamino)benzoyl chloride as a solid. This can be purified by crystallization from ethyl acetate.[1]
Step 2: Amidation of 4-(Dimethylamino)benzoyl Chloride [3][13]
-
Dissolve 4-(Dimethylamino)benzoyl chloride (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM).
-
In a separate flask, prepare a solution of the desired amine (1.2 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the amine solution in an ice bath.
-
Add the 4-(Dimethylamino)benzoyl chloride solution dropwise to the stirred amine solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Workup the reaction by washing the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Direct Amide Coupling using EDC/HOBt
This one-pot protocol is convenient and utilizes milder reaction conditions.
-
Dissolve 4-(Dimethylamino)benzoic acid (1.0 equivalent), the desired amine (1.1-1.2 equivalents), and HOBt (1.1 equivalents) in an anhydrous solvent like DMF or DCM.
-
If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (2-3 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.1 - 1.5 equivalents) portion-wise to the stirred reaction mixture.[10]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[10]
Workflow Diagrams
Synthesis via Acyl Chloride
Caption: One-pot synthesis using a coupling reagent.
Section 4: References
-
Synthesis of N-[2-(Dimethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide. (n.d.). Mol-Instincts. Retrieved January 10, 2026, from [Link]
-
Al-Janabi, A. H., & Al-Tahan, F. J. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2205.
-
Purification of N-substituted aminobenzaldehydes. (n.d.). Google Patents. Retrieved January 10, 2026, from
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
-
Synthesis of 4-dimethylaminobenzaldehyde. (n.d.). PrepChem.com. Retrieved January 10, 2026, from [Link]
-
Synthesis route of the studied compounds. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved January 10, 2026, from [Link]
-
Process for the synthesis of a benzamide derivative. (n.d.). Google Patents. Retrieved January 10, 2026, from
-
4-(Dimethylamino)benzoic acid. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 10, 2026, from [Link]
-
Tran, T. T. H., et al. (2022). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. VAST Journals System.
-
A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Benzoic acid, 4-(dimethylamino)-. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]
-
4-(Dimethylamino)benzoyl chloride. (n.d.). Oakwood Chemical. Retrieved January 10, 2026, from [Link]
-
Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate. (n.d.). Google Patents. Retrieved January 10, 2026, from
-
Imramovský, A., et al. (2013). Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide for industrial application. Research on Chemical Intermediates, 39(5), 2237–2244.
-
Process for preparing N,N-dimethylaminobenzoic acids. (n.d.). Google Patents. Retrieved January 10, 2026, from
-
METHOD FOR PREPARING 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE AS ITOPRIDE HYDROCLORIDE SALT MEDIATE. (n.d.). Google Patents. Retrieved January 10, 2026, from
-
Preparation of compound 4. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses.
-
Final Benzamide Preparations. (n.d.). Scribd. Retrieved January 10, 2026, from [Link]
-
Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Technical Support Center: Purification of Crude 4-(Dimethylamino)benzamide by Recrystallization
Welcome to the Technical Support Center for the purification of 4-(Dimethylamino)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this compound. Our focus is on delivering field-proven insights grounded in solid scientific principles to ensure you can achieve the highest purity for your compound.
Core Principles: Why Recrystallize this compound?
Recrystallization is a powerful purification technique for solid organic compounds like this compound (4-DMABA). The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[1][2] An ideal recrystallization process involves dissolving the crude solid in a minimum amount of a hot solvent, in which the compound is highly soluble. As this saturated solution cools, the solubility of 4-DMABA decreases, forcing it to crystallize out of the solution.[2][3] Impurities, which are either much more soluble in the cold solvent or present in smaller amounts, remain in the solution (mother liquor).[2][3] This process effectively separates the pure crystalline solid from contaminants.[4]
Common impurities in crude 4-DMABA often originate from its synthesis. These can include unreacted starting materials, such as 4-(dimethylamino)benzoic acid, or byproducts from side reactions.[5][6] For instance, if synthesized from the corresponding acyl chloride, hydrolysis can lead to the formation of benzoic acid as an impurity.[6]
Solvent Selection for this compound
The choice of solvent is the most critical factor in a successful recrystallization.[2] The ideal solvent should exhibit a steep solubility curve for 4-DMABA, meaning it dissolves a large amount when hot but very little when cold.[2][3] While specific quantitative solubility data for 4-DMABA is not widely published, we can infer suitable solvents based on the properties of similar aromatic amides like benzamide.[7][8]
Polar protic solvents are often a good starting point. Based on data for the parent compound, benzamide, alcohols like methanol and ethanol are excellent candidates.[9][10] A mixed-solvent system, such as ethanol-water, is also highly effective.[11] In this system, 4-DMABA is dissolved in a minimum amount of hot ethanol (the "good" solvent) and then water (the "poor" or "anti-solvent") is added dropwise until the solution becomes cloudy, indicating the onset of precipitation.[4][12] Reheating to clarify the solution followed by slow cooling yields pure crystals.
Table 1: Potential Recrystallization Solvents for this compound
| Solvent System | Type | Rationale & Considerations |
| Ethanol | Single Solvent | Benzamides often show good solubility in hot alcohols and lower solubility in cold alcohols.[9] |
| Methanol | Single Solvent | Similar to ethanol, often provides high solubility at boiling point.[9] |
| Ethanol/Water | Mixed Solvent | A versatile system where ethanol solubilizes the compound and water acts as an anti-solvent to induce crystallization.[11][13] |
| Acetone/Water | Mixed Solvent | Another common mixed-solvent pair that can be effective for moderately polar compounds.[11] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound in a practical question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[14][15] This typically happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated to a point where the compound comes out of solution above its melting point.[14] High impurity levels can also depress the melting point, contributing to this issue.[14][16][17]
Solutions:
-
Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount (1-5%) of additional hot solvent to slightly decrease the saturation.[14]
-
Slow Down Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated with a few paper towels, before moving it to an ice bath. Rapid cooling encourages oiling.[12][16]
-
Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Try a lower-boiling point solvent or switch to a different mixed-solvent system.
Q2: No crystals are forming even after the solution has cooled in an ice bath. What should I do?
A2: The absence of crystal formation usually indicates that the solution is not sufficiently saturated, meaning too much solvent was added initially.[3][14]
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1][14]
-
Seeding: Add a tiny crystal of the crude 4-DMABA to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[14]
-
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off a portion of the solvent.[4][14] Allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the product to precipitate out too quickly, trapping impurities.[14]
Q3: The recrystallized product is still colored. How can I get a colorless product?
A3: Colored impurities are common in organic synthesis. These are often large, polar molecules that can be adsorbed onto activated charcoal.[1][18]
Solution:
-
Use Activated Charcoal (Norit): After dissolving the crude 4-DMABA in the hot solvent, cool the solution slightly to prevent boiling over.[18]
-
Add a very small amount of activated charcoal (1-2% of the solute's weight, typically the tip of a spatula).[18]
-
Reheat the solution to boiling for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities before allowing the filtrate to cool.[2][18]
Q4: My final yield is very low. How can I improve recovery?
A4: A low yield can result from several factors. It's important to remember that some loss of product is inherent to recrystallization, as the compound has some solubility even in the cold solvent.[3] A typical recovery might be 70-80%.[12]
Solutions:
-
Minimize Hot Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude solid. Using excess solvent will result in a significant amount of your product remaining in the mother liquor upon cooling.[3]
-
Ensure Thorough Cooling: Cool the solution in an ice bath for at least 15-20 minutes after it has reached room temperature to maximize precipitation.[4]
-
Wash with Ice-Cold Solvent: When washing the collected crystals during vacuum filtration, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.[3]
-
Second Crop of Crystals: You can sometimes recover more product by boiling down the mother liquor to reduce its volume and cooling it again to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.[14]
Standard Operating Protocol: Recrystallization of this compound
This protocol outlines the steps for a single-solvent recrystallization using ethanol. A similar procedure can be adapted for a mixed-solvent system.
Workflow Diagram:
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Home Page [chem.ualberta.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mt.com [mt.com]
- 16. brainly.com [brainly.com]
- 17. reddit.com [reddit.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Synthesis of 4-(Dimethylamino)benzamide
Welcome to the dedicated technical support guide for the synthesis of 4-(Dimethylamino)benzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this procedure. The following question-and-answer guide provides in-depth, field-tested solutions grounded in chemical principles to ensure the success of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction yield is consistently low. What are the most likely causes when synthesizing this compound from 4-(dimethylamino)benzoic acid?
Low yield is a frequent issue that can often be traced back to one of several key stages: the activation of the carboxylic acid, the amidation step itself, or the work-up and purification process.
Answer:
The most common route for this synthesis involves the conversion of 4-(dimethylamino)benzoic acid into a more reactive species (like an acid chloride or an activated ester) followed by amidation. Let's break down the potential pitfalls:
-
Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a critical step. Incomplete conversion is a primary cause of low yields.
-
The Chemistry: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). The gaseous nature of the byproducts helps drive the reaction to completion.
-
Troubleshooting:
-
Reagent Quality: Ensure your thionyl chloride is fresh. Over time, it can decompose, especially if exposed to moisture.
-
Stoichiometry: Use a slight excess of thionyl chloride (e.g., 1.2-1.5 equivalents) to ensure the complete conversion of the starting material.
-
Reaction Conditions: The reaction is often performed in an inert solvent like dichloromethane (DCM) or toluene. Refluxing is typically required to drive the reaction to completion. Ensure you have reached and maintained the appropriate temperature for a sufficient duration (typically 1-3 hours). Monitor the reaction progress by taking small aliquots and quenching them with methanol to form the methyl ester, which can be easily checked by Thin Layer Chromatography (TLC) against the starting material.
-
-
-
Issues During Amidation: The reaction of the activated acid with an ammonia source (e.g., aqueous ammonium hydroxide, ammonia gas) must be carefully controlled.
-
The Chemistry: This is a nucleophilic acyl substitution where ammonia acts as the nucleophile attacking the electrophilic carbonyl carbon of the acid chloride.
-
Troubleshooting:
-
Temperature Control: The addition of the acid chloride to the ammonia source is highly exothermic. This step must be performed at a low temperature (0-5 °C) with vigorous stirring to prevent side reactions and decomposition. A runaway reaction can lead to the formation of undesired byproducts.
-
pH Control: When using aqueous ammonium hydroxide, ensure the solution remains basic throughout the addition. The reaction generates HCl, which will be neutralized by the excess ammonia, but maintaining a sufficiently high concentration of free ammonia is crucial for the reaction to proceed efficiently.
-
-
-
Product Loss During Work-up and Purification: The desired product, this compound, has some water solubility, which can lead to losses during the aqueous work-up.
-
Troubleshooting:
-
Extraction: When extracting your product into an organic solvent, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the amide in the aqueous phase, driving more of it into the organic layer.
-
Recrystallization: This is the most common method for purifying the final product. Choosing the right solvent system is key. A common and effective method is recrystallization from hot water or an ethanol/water mixture. However, be mindful that some product will remain in the mother liquor. To maximize recovery, cool the crystallization mixture slowly and then in an ice bath before filtration.
-
-
The following workflow diagram illustrates the decision-making process for troubleshooting low yields.
Caption: Troubleshooting workflow for low yield synthesis.
Question 2: I am observing a significant amount of an insoluble, high-melting point byproduct. What is it and how can I avoid it?
This is a classic issue, especially when using coupling agents or if the reaction conditions are not carefully controlled.
Answer:
The most likely culprit for an insoluble, high-melting byproduct is the formation of N,N'-dicyclohexylurea (DCU) if you are using dicyclohexylcarbodiimide (DCC) as a coupling agent. If you are using the acid chloride route, the formation of a symmetric anhydride is possible.
-
Scenario A: Using a Carbodiimide Coupling Agent (e.g., DCC)
-
The Chemistry: DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then attacked by the amine. However, the intermediate can also be attacked by another molecule of the carboxylic acid, or it can rearrange. In the process, DCC is converted to DCU.
-
Why it's a Problem: DCU is notoriously insoluble in most common organic solvents, making its removal from the reaction mixture challenging and often leading to co-precipitation with the desired product.
-
Prevention and Removal:
-
Switch to a Water-Soluble Carbodiimide: The best solution is to switch to a water-soluble coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and can be easily removed with a simple aqueous wash.
-
Filtration: If you must use DCC, the DCU can be removed by filtration. It is often best to perform the reaction in a solvent like DCM, where the DCU has very low solubility. After the reaction is complete, the DCU can be filtered off before proceeding with the work-up. Sometimes, diluting the reaction mixture with a non-polar solvent like hexanes can further precipitate the DCU.
-
-
-
Scenario B: Using the Acid Chloride Route
-
The Chemistry: If any water is present during the formation of the acid chloride, or if the acid chloride is exposed to moisture, it can react with unreacted 4-(dimethylamino)benzoic acid to form the corresponding symmetric anhydride.
-
Prevention: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a high-quality, dry solvent.
-
The following diagram illustrates the formation of the DCU byproduct.
Caption: Formation of DCU byproduct in DCC coupling.
Experimental Protocols
Protocol 1: Synthesis via the Acid Chloride Route
This protocol is a robust method for synthesizing this compound.
Materials:
-
4-(Dimethylamino)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane (DCM, anhydrous)
-
Concentrated Ammonium Hydroxide (NH₄OH, ~28-30%)
-
Deionized Water
-
Sodium Chloride (NaCl)
-
Round-bottom flask, reflux condenser, dropping funnel, ice bath, magnetic stirrer, Buchner funnel.
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(dimethylamino)benzoic acid (1.0 eq).
-
Add anhydrous toluene or DCM to the flask (approx. 5-10 mL per gram of acid).
-
Under a fume hood, carefully add thionyl chloride (1.2 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction mixture should become a clear solution. The evolution of HCl and SO₂ gas will be observed.
-
After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting solid is 4-(dimethylamino)benzoyl chloride. Caution: This intermediate is moisture-sensitive.
-
-
Amidation:
-
In a separate flask, place concentrated ammonium hydroxide (10 eq) and cool it in an ice-water bath to 0-5 °C.
-
Dissolve the crude 4-(dimethylamino)benzoyl chloride from the previous step in a minimal amount of anhydrous DCM or THF.
-
Add the acid chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution using a dropping funnel. Maintain the temperature below 10 °C throughout the addition.
-
Once the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water to remove ammonium salts.
-
For further purification, recrystallize the crude solid from hot water or an ethanol/water mixture. Dissolve the solid in a minimum amount of boiling solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Data Summary Table:
| Parameter | Recommended Value | Purpose |
| SOCl₂ Stoichiometry | 1.2 - 1.5 equivalents | Ensures complete conversion of the carboxylic acid. |
| Amidation Temperature | 0 - 10 °C | Minimizes side reactions and decomposition. |
| NH₄OH Stoichiometry | >10 equivalents | Acts as both nucleophile and base to neutralize HCl. |
| Recrystallization Solvent | Hot Water or EtOH/H₂O | Effective for removing impurities and obtaining pure crystals. |
References
- Synthesis of Amides from Carboxylic Acids.Organic Chemistry Portal. [Link]
- Carbodiimide Chemistry.
Technical Support Center: Synthesis of 4-(Dimethylamino)benzamide
Welcome to the technical support resource for the synthesis of 4-(Dimethylamino)benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, side reactions, and purification hurdles encountered during the synthesis of this valuable intermediate. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also anticipate and prevent future complications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured around the most common synthetic strategies. Select the section that best corresponds to your experimental approach.
Section 1: Synthesis from 4-(Dimethylamino)benzoic Acid via Amide Coupling
This is the most common laboratory method, involving the activation of a carboxylic acid to facilitate reaction with an amine source (typically ammonia or an ammonium salt). The choice of coupling reagent is critical and dictates the side reaction profile.
Q1.1: I am planning a synthesis from 4-(Dimethylamino)benzoic acid. Which coupling reagent should I use?
A: The selection of a coupling reagent depends on factors like scale, desired purity, and cost. Carbodiimides are common, but phosphonium and uronium salts offer higher reactivity and can be advantageous in difficult couplings.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Acronym | Key Advantages | Common Byproduct & Removal | Potential Side Reactions |
|---|---|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | Water-soluble byproduct (easy removal via aqueous workup).[1] | EDC-Urea (Water-soluble) | O-to-N acyl shift forming an N-acylurea.[1] |
| Dicyclohexylcarbodiimide | DCC | Inexpensive and effective. | Dicyclohexylurea (DCU) (Insoluble in most organic solvents; removed by filtration).[2] | O-to-N acyl shift; potential for incomplete DCU removal. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | High reactivity, low racemization (not relevant here but good practice). | Hexamethylphosphoramide (HMPA) (Carcinogenic, water-soluble). | Must be handled with extreme caution due to HMPA byproduct.[3] |
| HATU / HBTU | HATU / HBTU | Very high efficiency, fast reaction times.[1] | Tetramethylurea (Water-soluble) | Can react with the amine to form a guanidinium byproduct if addition order is incorrect. |
Q1.2: My reaction using EDC coupling resulted in a very low yield after aqueous workup. What is the likely cause?
A: This is a classic issue when using EDC. The key feature of EDC is that its urea byproduct is soluble in water, which is intended to simplify purification.[1][2] However, if your target molecule, this compound, has some water solubility, it can be lost into the aqueous layers during extraction.
Troubleshooting Steps:
-
Minimize Aqueous Washes: Reduce the volume and number of aqueous washes during the workup.
-
Brine Wash: Always use a final wash with saturated sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase and "dry" the organic layer.
-
Back-Extraction: Re-extract the combined aqueous layers with a fresh portion of your organic solvent (e.g., Ethyl Acetate, DCM) to recover any dissolved product.
-
pH Adjustment: The dimethylamino group is basic. Ensure your aqueous washes are not overly acidic, which could protonate your product and pull it into the aqueous phase. A wash with saturated sodium bicarbonate is often sufficient to remove acidic additives like HOBt.[2]
Q1.3: I used DCC and now have a white solid that I can't get rid of, even after chromatography. What is it?
A: The white, insoluble precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of DCC. DCU is notoriously insoluble in most common organic solvents, which is why it should be removed by filtration before the workup and concentration steps.[2] If you have already concentrated the reaction mixture, the DCU has likely co-precipitated with your product.
Solution:
-
Re-dissolve the entire crude mixture in a large volume of a solvent in which your product is soluble but DCU is not (Dichloromethane is often a good choice).
-
Stir or sonicate the mixture to break up the solids.
-
Filter the mixture through a pad of Celite® or a fine frit funnel to remove the insoluble DCU.
-
Wash the filter cake with a small amount of fresh solvent.
-
Proceed with concentrating the filtrate and purifying your product.
Protocol 1: Synthesis using EDC/HOBt Coupling
This protocol details a standard procedure for the synthesis of this compound from the corresponding carboxylic acid.
Materials:
-
4-(Dimethylamino)benzoic acid
-
Ammonium chloride (NH₄Cl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate, 1M HCl, Saturated NaHCO₃, Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-(Dimethylamino)benzoic acid (1.0 eq), HOBt (1.2 eq), and NH₄Cl (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the mixture. The base is required to free the ammonia from its salt form.
-
Slowly add EDC (1.2 eq) to the reaction mixture.
-
Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.[4]
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (to remove DIPEA), saturated sodium bicarbonate solution (to remove HOBt and unreacted acid), and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[2]
Visualization: EDC Coupling Mechanism & Workflow
The following diagrams illustrate the key mechanistic steps in EDC-mediated amide bond formation and a general troubleshooting workflow.
Caption: Mechanism of EDC-mediated amide formation.
Sources
Technical Support Center: Stabilizing 4-(Dimethylamino)benzamide Solutions
Welcome to the technical support center for 4-(Dimethylamino)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the stability of this compound solutions. Here, we will delve into the causality behind experimental choices to ensure the integrity and reproducibility of your results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges you might encounter when working with this compound solutions, offering scientifically grounded explanations and actionable solutions.
Issue 1: Precipitation of this compound in Aqueous Buffers
-
Symptom: Upon diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, a white precipitate forms immediately or over a short period.
-
Root Cause Analysis: This is primarily a solubility issue. While this compound is a solid at room temperature, its solubility in aqueous solutions is limited and can be influenced by pH and the presence of co-solvents. The addition of a highly concentrated organic stock solution to an aqueous buffer can cause the compound to crash out as it exceeds its solubility limit in the final mixture.
-
Solutions:
-
Decrease Final Concentration: The most direct solution is to lower the final working concentration of this compound to below its aqueous solubility limit.
-
Optimize Co-solvent Concentration: If a higher concentration is necessary, consider increasing the percentage of a water-miscible organic co-solvent, such as ethanol or DMSO, in your final solution. However, be mindful that high concentrations of organic solvents can be detrimental to biological systems. It is generally recommended to keep the final DMSO concentration below 0.5% (v/v) in cell-based assays.
-
Gentle Warming and Sonication: In some cases, gentle warming (e.g., to 37°C) and sonication can help to dissolve the compound and maintain its solubility. However, be cautious about potential degradation at elevated temperatures.
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
-
Symptom: You observe significant variability in your experimental outcomes when using different batches of this compound solutions prepared at different times.
-
Root Cause Analysis: This often points to the chemical instability of the compound in solution, primarily due to hydrolysis of the amide bond. The rate of hydrolysis is significantly influenced by pH and temperature. Storing solutions for extended periods, especially at room temperature or in non-optimal pH buffers, can lead to the degradation of the parent compound into 4-(dimethylamino)benzoic acid and ammonia, thus altering the effective concentration of your active molecule.
-
Solutions:
-
Prepare Fresh Solutions: The most reliable practice is to prepare fresh working solutions of this compound from a solid or a freshly prepared concentrated stock immediately before each experiment.
-
pH Control: Based on stability studies of the related compound 4-(N,N-dimethylamino)phenol (4-DMAP), maximum stability is often observed in a slightly acidic pH range of 2.0 to 3.0[1]. It is advisable to buffer your solutions within a similar acidic range if your experimental system allows. Avoid strongly acidic or basic conditions, which can catalyze amide hydrolysis.
-
Low-Temperature Storage: Store stock solutions at low temperatures (-20°C or -80°C) to significantly slow down the rate of hydrolysis and other potential degradation pathways. It is also recommended to store them in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Use of Co-solvents: The presence of non-aqueous co-solvents like propylene glycol or polyethylene glycol 400 has been shown to increase the stability of related compounds in solution[1]. If compatible with your experimental setup, incorporating these may enhance the shelf-life of your solutions.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway is the hydrolysis of the amide bond. This reaction involves the cleavage of the amide linkage by water, resulting in the formation of 4-(dimethylamino)benzoic acid and ammonia. This process can be catalyzed by both acidic and basic conditions.
Q2: How does pH affect the stability of this compound solutions?
A2: The rate of amide hydrolysis is highly dependent on pH. Generally, amides are most stable at a near-neutral or slightly acidic pH. Both strongly acidic and strongly basic conditions accelerate the rate of hydrolysis. For a related compound, 4-(N,N-dimethylamino)phenol, maximum stability was observed in the pH range of 2.0 to 3.0[1]. While the optimal pH for this compound may differ slightly, this provides a good starting point for optimization.
Q3: What are the recommended solvents for preparing stock solutions of this compound?
A3: Due to its limited aqueous solubility, it is recommended to prepare concentrated stock solutions in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. These stock solutions can then be diluted into your aqueous experimental buffer.
Q4: How should I store my this compound solutions?
A4: To maximize stability, stock solutions prepared in an anhydrous organic solvent like DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to moisture. Aqueous working solutions should be prepared fresh before each experiment and not stored for extended periods.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 1.642 mg of this compound powder.
-
Dissolution: Add 1 mL of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions, which is a crucial step in developing a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at a controlled temperature for a defined period.
-
Oxidative Degradation: Mix equal volumes of the stock solution and a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) for a defined period.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC-UV method capable of separating the intact this compound from its degradation products.
-
Data Analysis: Quantify the amount of remaining this compound and the formation of any degradation products over time to determine the degradation kinetics under each stress condition.
Data Presentation
Table 1: Solubility of Benzamide in Various Solvents at Different Temperatures[2][3]
| Solvent | Temperature (K) | Molar Fraction Solubility (x10³) |
| Water | 283.15 | 0.89 |
| 298.15 | 1.54 | |
| 313.15 | 2.65 | |
| Ethanol | 283.15 | 29.87 |
| 298.15 | 42.58 | |
| 313.15 | 60.12 | |
| Acetone | 283.15 | 40.15 |
| 298.15 | 53.21 | |
| 313.15 | 70.02 |
Visualizations
Figure 1: Troubleshooting Pathway for Solubility and Stability Issues
Caption: A logical workflow for diagnosing and resolving common issues with this compound solutions.
Figure 2: Amide Hydrolysis Degradation Pathway
Caption: The primary degradation pathway of this compound via amide hydrolysis.
References
- Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug development and industrial pharmacy, 27(9), 997–1001. [Link]
- Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution.
- LibreTexts. (2021). Hydrolysis. [Link]
- Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
- Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
- ResearchGate. (n.d.).
- East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]
- ResearchGate. (n.d.). 4-(Dimethylamino)benzaldehyde. [Link]
- U.S. Environmental Protection Agency. (n.d.).
- Movellan, A. K., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without a pH Electrode. The University of East Anglia. [Link]
- Smith, K. J., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. NIH. [Link]
- Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
- ResearchGate. (n.d.). Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants. [Link]
- The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. [Link]
- ResearchGate. (n.d.). Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol. [Link]
- Uzan, S. (2023). Determination of water content in dimethyl sulfoxide/N,N-dimethyl formamide and methanol content in ethanol by solvatochromism of azo dye, 2-(tert-butyl)-4-methoxy-6-(naphthalen-1-yldiazenyl) phenol. PubMed. [Link]
Sources
Technical Support Center: Scaling Up 4-(Dimethylamino)benzamide Production
Welcome to the technical support center for the synthesis and scale-up of 4-(Dimethylamino)benzamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to bridge the gap between bench-scale synthesis and robust, scalable production by explaining the causality behind experimental choices and offering field-proven solutions.
Section 1: Synthesis Overview & Key Reactions
This compound is a valuable intermediate in organic synthesis. Its molecular structure consists of a benzamide core with a dimethylamino group at the para position.[1] The primary challenge in its synthesis, especially during scale-up, lies in achieving high purity and yield while managing potential side reactions and purification hurdles.
Two common synthetic routes are prevalent:
-
Acyl Chloride Pathway: This involves the conversion of 4-(Dimethylamino)benzoic acid to its more reactive acyl chloride, followed by amidation. This is often a high-yielding method but requires careful handling of moisture-sensitive reagents.[2][3]
-
Direct Amide Coupling: This route directly couples 4-(Dimethylamino)benzoic acid with an ammonia source using a coupling agent (e.g., EDC, DCC). This avoids the need for an acyl chloride intermediate but can introduce byproducts that complicate purification.[4][5]
Below is a diagram illustrating the common acyl chloride pathway.
Caption: General synthesis pathway for this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound.
Q1: What is the most common cause of low yield in the acyl chloride (Schotten-Baumann type) reaction?
A1: The most frequent cause of low yield is the hydrolysis of the 4-(dimethylamino)benzoyl chloride intermediate.[2][6] This acyl chloride is highly reactive and readily reacts with any moisture present in the reagents, solvents, or glassware to revert to the unreactive 4-(dimethylamino)benzoic acid.[3][6] It is critical to use anhydrous solvents and operate under an inert atmosphere (e.g., nitrogen or argon) to prevent this side reaction.[4][6]
Q2: When using a coupling agent like EDC, I see a white precipitate that is not my product. What is it?
A2: When using a carbodiimide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the white precipitate is typically the corresponding urea byproduct (in this case, 1-ethyl-3-(3-dimethylaminopropyl)urea or EDU).[5] While EDC itself and its urea byproduct are generally water-soluble, making them easy to remove during an aqueous workup, dicyclohexylcarbodiimide (DCC) produces a notoriously insoluble byproduct, dicyclohexylurea (DCU), which must be filtered off.[2][5]
Q3: My final product has a yellowish tint. Is this normal and how can I remove it?
A3: A pale yellow color can sometimes be observed, potentially due to minor impurities or oxidation products related to the dimethylamino group. High-purity this compound should be a white or off-white solid. The color can typically be removed through purification techniques like recrystallization or a charcoal treatment. If the color persists, it may indicate a more significant impurity that should be identified via analytical methods (e.g., LC-MS, NMR).
Q4: Which analytical techniques are best for monitoring reaction progress?
A4: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the consumption of starting materials and the formation of the product.[4] For more quantitative and precise analysis, especially during scale-up and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[4]
Section 3: Troubleshooting Guide for Scale-Up
This section provides detailed solutions to specific problems encountered during the scale-up of this compound production.
Low Yield & Incomplete Reactions
Problem: My reaction stalls and fails to proceed to completion, even after extended reaction times. What are the likely causes and solutions?
Causality & Solution:
An incomplete reaction is a common scale-up challenge. The root cause often shifts from reagent stoichiometry at the bench to physical or chemical limitations at a larger scale.
-
Poor Mixing/Mass Transfer: In large reactors, especially with heterogeneous mixtures (e.g., solid reagents, biphasic systems), inadequate agitation can create "dead zones" where reactants do not come into contact.
-
Temperature Control: Amide bond formation is often exothermic.[3] On a large scale, inefficient heat dissipation can cause localized overheating, leading to side reactions or degradation. Conversely, if the reaction requires heating, insufficient heat transfer can slow the reaction rate.
-
Solution: Ensure the reactor's heating/cooling jacket is functioning correctly. For highly exothermic additions, add the reagent slowly or via a syringe pump to control the rate of heat generation.[2]
-
-
Inactivation of Reagents:
-
Acyl Chloride Pathway: As mentioned in the FAQ, moisture is detrimental. Ensure all reagents and solvents are of suitable quality and that the reactor is thoroughly dried and kept under an inert atmosphere.
-
Coupling Agent Pathway: The carboxylic acid can be deprotonated by a base, but the amine can also be protonated by any acid present, rendering it non-nucleophilic.[6] If starting with an amine salt (e.g., ammonium chloride), ensure a sufficient amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) is added to liberate the free amine.[4]
-
Caption: Troubleshooting flowchart for low reaction yield.
Impurity Profile & Purification Challenges
Problem: My crude product is contaminated with 4-(dimethylamino)benzoic acid and is difficult to purify. How can I improve the workup and purification process?
Causality & Solution:
The presence of the starting carboxylic acid is a classic sign of either incomplete reaction or hydrolysis of an activated intermediate. The key is to separate compounds with different acidic/basic properties during workup before attempting final purification.
Protocol 1: Enhanced Aqueous Workup
This protocol leverages the acidic nature of the benzoic acid impurity and the basic nature of the dimethylamino group on the product to achieve separation.
-
Quench & Dilute: After the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Acid Wash: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). Causality: The basic dimethylamino group on your product and any unreacted amine starting material will be protonated, moving them into the aqueous layer. The unreacted carboxylic acid and other neutral impurities will remain in the organic layer.
-
Separate Layers: Separate the aqueous layer (containing the product) from the organic layer (containing impurities).
-
Basify: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate or 1M NaOH) until the pH is > 8. Causality: This neutralizes the protonated amine, causing the neutral this compound product to precipitate out of the aqueous solution.
-
Extract Product: Extract the now-neutral product back into an organic solvent (e.g., EtOAc or DCM, 3x washes).
-
Dry & Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now significantly enriched.[4][6]
Protocol 2: Purification of the Final Product
After an effective workup, residual impurities may remain. The choice between recrystallization and chromatography depends on the scale, impurity profile, and required purity level.
| Parameter | Recrystallization | Flash Column Chromatography |
| Starting Purity | Recommended for ~80-90% | Effective for <90% or complex mixtures |
| Final Purity | >98% achievable | >99% achievable |
| Yield | Typically 75-90% | Typically 65-85% |
| Solvent Usage | Moderate | High |
| Scalability | Excellent | Good, but can be costly and time-consuming |
| Typical Solvents | Ethyl acetate/n-hexane, Ethanol/water | Dichloromethane/Methanol gradient |
Step-by-Step Recrystallization Protocol:
-
Dissolution: Place the crude solid in an appropriately sized flask. Add a minimal amount of a hot solvent in which the product is soluble (e.g., ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities (like DCU) are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add a cold "anti-solvent" in which the product is poorly soluble (e.g., n-hexane) to the hot solution until it becomes slightly cloudy. Re-heat gently until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold anti-solvent (n-hexane) to remove residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Section 4: References
-
Vertex AI Search Result 1. (No specific title available).
-
Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023). MDPI. [Link]
-
Purification of N-substituted aminobenzaldehydes. (1984). Google Patents.
-
Synthetic reaction of 4-((4-(dimethylamino) benzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide. (2023). ResearchGate. [Link]
-
This compound | C9H12N2O. PubChem. [Link]
-
Synthesis of 4-dimethylaminobenzaldehyde. PrepChem.com. [Link]
-
4-amino-N-(2-(dimethylamino)ethyl)benzamide. PubChem. [Link]
-
Synthesis route of the studied compounds. (2024). ResearchGate. [Link]
-
Optimization of reaction conditions. (2021). ResearchGate. [Link]
-
This compound (C9H12N2O). PubChemLite. [Link]
-
Process for the synthesis of a benzamide derivative. (2003). Google Patents.
-
Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses. [Link]
-
Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate. (2009). Google Patents.
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. [Link]
-
Pilot Scale Production of a F420 Precursor Under Microaerobic Conditions. (2023). PMC - NIH. [Link]
-
METHOD FOR PREPARING 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE AS ITOPRIDE HYDROCLORIDE SALT MEDIATE. (2006). Google Patents.
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Med Chem (Los Angeles). [Link]
-
Preparing method of N, N-dimethylbenzamide. (2012). Google Patents.
-
Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. (2014). ResearchGate. [Link]
-
Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia and Solid Tumors. (2021). ACS Publications. [Link]
-
Development of scale-down platforms for the continuous production of mammalian cell derived biopharmaceuticals. (2023). UCL Discovery. [Link]
Sources
Technical Support Center: Identifying Byproducts in 4-(Dimethylamino)benzamide Reactions by TLC
Introduction for the Modern Researcher
In the synthesis of 4-(Dimethylamino)benzamide, a seemingly straightforward amide formation, the reality of competing side reactions can often complicate product purification and analysis. Thin-Layer Chromatography (TLC) remains an indispensable, rapid, and cost-effective technique for real-time reaction monitoring and preliminary byproduct identification. This technical support center is engineered to provide researchers, from seasoned scientists to drug development professionals, with a comprehensive resource for troubleshooting and interpreting TLC results in the context of this compound synthesis. Herein, we dissect common experimental challenges, offer pragmatic solutions, and provide a framework for logical, evidence-based analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound?
A1: The byproduct profile largely depends on the synthetic route employed. The most prevalent method involves the conversion of 4-(Dimethylamino)benzoic acid to an activated intermediate (e.g., an acyl chloride with thionyl chloride), followed by amidation. In this context, the primary byproducts include:
-
Unreacted 4-(Dimethylamino)benzoic acid: This is often due to an incomplete initial activation step or hydrolysis of the acyl chloride intermediate.[1]
-
Hydrolysis of the amide product: Under harsh workup conditions (either strongly acidic or basic), the desired this compound can hydrolyze back to 4-(Dimethylamino)benzoic acid.[1][2]
Q2: My TLC shows a spot that has a similar Rf to my starting material. How can I be sure if it's unreacted starting material or a byproduct?
A2: This is a classic TLC challenge. To differentiate, a co-spot is essential. On your TLC plate, spot the starting material in one lane, the reaction mixture in a second lane, and a mixture of both (the co-spot) in a third lane. If the spot is indeed the starting material, the co-spot will appear as a single, unified spot. If it is a byproduct with a similar Rf, you may observe a slight elongation or, with an optimized solvent system, a resolution into two distinct spots.
Q3: My spots are streaking on the TLC plate. What is causing this and how can I fix it?
A3: Streaking on a TLC plate can be attributed to several factors:
-
Sample Overload: Applying too much sample is a frequent cause.[3] Dilute your sample and re-spot.
-
Compound Acidity/Basicity: this compound and its parent acid have amine and carboxylic acid/amide functionalities that can interact strongly with the acidic silica gel. Adding a small amount (0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase can significantly improve spot shape.[3]
-
Inappropriate Solvent System: If the mobile phase is too polar, it can cause highly polar compounds to streak. Conversely, if it's not polar enough, compounds may not move from the baseline. Experiment with different solvent polarities.
Q4: I don't see any spots under the UV lamp. Does this mean my reaction failed?
A4: Not necessarily. While this compound and its likely byproducts are aromatic and should be UV-active, a very low concentration might be difficult to visualize.[4][5] Before concluding the reaction's fate, try the following:
-
Concentrate your sample: If your reaction is dilute, concentrating a small aliquot for TLC analysis can help.
-
Use a visualization stain: Some compounds exhibit weak UV absorbance. Staining the plate can reveal spots not visible under UV light. Iodine vapor is a good general stain for many organic compounds.[4][5] Other stains like p-anisaldehyde or potassium permanganate can also be effective.[4][5]
Troubleshooting Guide: From Spots to Solutions
This section provides a more in-depth approach to tackling specific challenges you might encounter.
Issue 1: Multiple Unidentified Spots on the TLC Plate
Causality: The presence of multiple spots indicates a complex reaction mixture, which could be due to side reactions, degradation of starting materials or products, or impurities in the starting reagents.
Troubleshooting Workflow:
-
Characterize the Spots:
-
Rf Values: Calculate the Rf for each spot. This will be crucial for tracking them across different solvent systems.
-
UV Activity: Note which spots are visible under UV light.
-
Staining Behavior: Use a series of visualization stains to see if the spots behave differently. For instance, an acidic byproduct might react differently with a pH-indicator stain compared to the amide product.
-
-
Hypothesize Byproduct Identities:
-
Spot at the Baseline: Likely a highly polar compound, possibly the salt of 4-(Dimethylamino)benzoic acid if a base was used in the reaction.
-
Spot with Low Rf: Could be the starting 4-(Dimethylamino)benzoic acid, which is more polar than the amide product.
-
Spot with High Rf: Potentially a less polar impurity.
-
-
Optimize TLC Separation:
-
Solvent System Modification: If spots are poorly resolved, systematically vary the polarity of your mobile phase. A common starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.
-
Two-Dimensional TLC: If the mixture is particularly complex, running a 2D TLC can provide better separation.
-
Experimental Protocol: Optimizing TLC Separation
-
Prepare the TLC Plate: Draw a starting line with a pencil about 1 cm from the bottom of a silica gel plate.
-
Spot the Plate: Apply small spots of your reaction mixture, starting material, and a co-spot of both onto the starting line.
-
Develop the Plate: Place the plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the starting line. Allow the solvent to ascend to about 1 cm from the top of the plate.
-
Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and then with an appropriate stain. Calculate the Rf values.
-
Iterate: Based on the results, adjust the mobile phase composition to improve separation. For example, if spots are clustered at the bottom, increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).
| Compound | Functional Groups | Expected Polarity | Expected Rf in a Moderately Polar System (e.g., 9:1 DCM:MeOH) |
| This compound | Amide, Tertiary Amine | Moderate | ~0.4 - 0.6 |
| 4-(Dimethylamino)benzoic acid | Carboxylic Acid, Tertiary Amine | High | ~0.1 - 0.3 |
Issue 2: The Reaction Appears Stalled (No Change in TLC Over Time)
Causality: A reaction may stall due to several factors, including poor reagent quality, incorrect temperature, or catalyst deactivation.
Troubleshooting Workflow:
-
Verify Reagent Quality: Ensure that your reagents, especially reactive ones like thionyl chloride, have not degraded.
-
Check Reaction Conditions: Confirm that the reaction temperature is correct and that stirring is adequate.
-
Catalyst Issues (if applicable): If a catalyst is used, it may have become poisoned or deactivated.
-
Re-evaluate Stoichiometry: Incorrect stoichiometry can lead to an incomplete reaction.
Visualization of the Synthetic Pathway and Potential Byproducts
Caption: Synthetic pathway and common side reactions.
Advanced Visualization Techniques
While UV light is the first line of visualization, chemical stains can provide additional information about the nature of the byproducts.
| Stain | Preparation | Visualization | Detects |
| Iodine | A few crystals of I₂ in a sealed chamber.[5] | Place the dried TLC plate in the chamber until brown spots appear against a light brown background.[5] | A wide range of organic compounds, especially those with unsaturation or aromaticity.[4][5] |
| p-Anisaldehyde | A solution of p-anisaldehyde, sulfuric acid, and ethanol.[4] | Dip the plate in the stain and gently heat with a heat gun until colored spots appear. | Nucleophilic functional groups. Different functional groups can give different colors.[4] |
| Potassium Permanganate | A dilute aqueous solution of KMnO₄. | Dip the plate in the solution. | Compounds that can be oxidized (e.g., alcohols, aldehydes, some amines). Appears as yellow-brown spots on a purple background.[5] |
Troubleshooting Logic Flowchart
Sources
Technical Support Center: Optimizing Derivatization Reactions of 4-(Dimethylamino)benzamide
Welcome to the Technical Support Center for the derivatization of 4-(Dimethylamino)benzamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this compound derivatives. Our goal is to provide you with the expertise and practical insights necessary to optimize your reaction conditions and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing derivatives of this compound?
A1: The most common and effective methods for creating derivatives of this compound involve nucleophilic acyl substitution reactions. The specific approach often depends on the starting material:
-
From 4-(Dimethylamino)benzoyl Chloride: This is a highly efficient method where the acyl chloride is reacted with a primary or secondary amine. This reaction is frequently conducted under Schotten-Baumann conditions, which utilize a biphasic system with a base in the aqueous layer to neutralize the HCl byproduct.[1][2]
-
From 4-(Dimethylamino)benzoic Acid: This approach requires the activation of the carboxylic acid before its reaction with an amine. Common strategies include:
-
Conversion to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1]
-
Direct coupling with an amine using amide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions.[1][3]
-
Q2: Why is my reaction yield consistently low?
A2: Low yields in this compound derivatization can stem from several factors:
-
Hydrolysis of the Acylating Agent: 4-(Dimethylamino)benzoyl chloride is susceptible to hydrolysis, reverting to the less reactive carboxylic acid. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[2][4]
-
Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[3]
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. A slight excess of the amine is often recommended to ensure the complete consumption of the acylating agent.[2][5]
-
Product Loss During Workup: The derivatized product may be lost during extraction and purification steps. Optimizing the pH during aqueous washes and selecting an appropriate recrystallization solvent are critical for maximizing recovery.[3][6]
Q3: I've observed an unexpected byproduct in my reaction. What could it be?
A3: The formation of byproducts is a common challenge. Some of the most frequently encountered byproducts include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual 4-(Dimethylamino)benzoic acid or the starting amine in your product mixture.[2]
-
Double Acylation of the Amine: If the amine reactant has more than one reactive site, or if the initially formed amide is further acylated, a diacylated byproduct can form. This is more likely when there is a high local concentration of the acyl chloride.[1][5] To mitigate this, add the acyl chloride slowly to the amine solution with vigorous stirring.[5]
-
Byproducts from Coupling Reagents: When using coupling reagents like DCC, the dicyclohexylurea (DCU) byproduct can co-precipitate with the desired product. DCU is often insoluble and can be removed by filtration.[4][6] Water-soluble byproducts from reagents like EDC can typically be removed through aqueous extraction.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the derivatization of this compound, offering potential causes and actionable solutions.
| Symptom | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Hydrolysis of Acyl Chloride: Moisture in the reaction. 2. Inactive Coupling Reagent: Degradation of the coupling agent. 3. Poor Mixing: In a biphasic system, inefficient mixing can limit the reaction rate. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.[2] 2. Use fresh or properly stored coupling reagents. 3. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic layers.[7] |
| Presence of an Acidic Impurity | Contamination with unreacted 4-(Dimethylamino)benzoic acid. | Confirmation: Test the solubility of a sample in an aqueous sodium bicarbonate solution. The carboxylic acid will dissolve, while the amide derivative will not.[5] Purification: Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate. The acidic impurity will be extracted into the aqueous layer.[5] |
| Formation of a High-Melting, Insoluble White Solid | Formation of a diacylated byproduct or dicyclohexylurea (DCU) if using DCC. | Characterization: Use spectroscopic methods such as NMR, IR, and Mass Spectrometry for identification.[5] Prevention (Diacylation): Control stoichiometry by using a slight excess of the amine. Add the acyl chloride dropwise with vigorous stirring.[5] Removal (DCU): Filter the reaction mixture before workup. If co-precipitation occurs, dissolve the crude product in a suitable solvent and cool to precipitate the DCU, followed by filtration.[4] |
| Product is an Oil, Not a Solid | 1. Presence of Impurities: Lowering the melting point of the product. 2. Low Melting Point of the Product: The inherent property of the synthesized derivative. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 2. Purify the oil using column chromatography. |
| Difficulty with Purification | Product and impurities have similar polarities. | If column chromatography is ineffective, consider recrystallization from a different solvent system.[6] For polar amide products, solid-phase extraction (SPE) using ion exchange cartridges may be effective.[6] |
Experimental Protocols
Protocol 1: Derivatization of an Amine with 4-(Dimethylamino)benzoyl Chloride
This protocol outlines a general procedure for the derivatization of a primary or secondary amine using 4-(Dimethylamino)benzoyl chloride under Schotten-Baumann conditions.
Materials:
-
4-(Dimethylamino)benzoyl chloride
-
Primary or secondary amine
-
10% Sodium hydroxide solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) in dichloromethane.
-
Add a 10% aqueous solution of sodium hydroxide (2.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of 4-(Dimethylamino)benzoyl chloride (1.1 equivalents) in dichloromethane to the cooled mixture over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and continue to stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1][5]
-
Purify the crude product by column chromatography or recrystallization to obtain the pure this compound derivative.[1]
Protocol 2: Derivatization using EDC Coupling
This protocol provides a general method for the coupling of 4-(Dimethylamino)benzoic acid with an amine using EDC as the coupling agent.
Materials:
-
4-(Dimethylamino)benzoic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (if starting with an amine salt)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 4-(Dimethylamino)benzoic acid (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) to the reaction mixture and stir.[6]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[6] Monitor the reaction progress by TLC or LC-MS.[3]
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography or recrystallization.[1][6]
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in the derivatization of this compound.
Analytical Monitoring
Effective optimization of reaction conditions requires diligent monitoring.[8] A combination of analytical techniques can provide a comprehensive understanding of your reaction's progress.
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of reactants and the presence of any byproducts, confirming their molecular weights.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time and is invaluable for the structural confirmation of the final product and any isolated byproducts.[8]
By understanding the fundamental principles of amide bond formation and anticipating potential challenges, you can effectively troubleshoot and optimize the derivatization of this compound for your specific research needs.
References
- Benchchem. Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.
- Benchchem. How to overcome common problems in Benzamide synthesis?
- Benchchem. troubleshooting common issues in benzamide synthesis.
- Benchchem.
- Benchchem. optimization of reaction conditions for synthesizing benzamides.
- Benchchem. Application Notes and Protocols for Derivatization Techniques Using 4-(Dimethylamino)benzoic Acid Reagents.
- Benchchem. Identifying and minimizing side reactions in benzamide synthesis.
- Analytical techniques for reaction monitoring, mechanistic investig
- Benchchem. optimization of reaction conditions for benzamide synthesis.
Sources
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preventing degradation of 4-(Dimethylamino)benzamide during storage
Welcome to the technical support center for 4-(Dimethylamino)benzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. As a molecule featuring both an amide and a tertiary aromatic amine, this compound possesses specific vulnerabilities. Understanding these is key to preventing degradation and ensuring the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term stability, this compound should be stored at 2-8°C, under a dry, inert atmosphere (such as argon or nitrogen), and protected from light. Use tightly sealed amber glass vials with PTFE-lined caps.
Q2: I've noticed my solid this compound has turned slightly yellow. What does this mean?
A2: A color change from white or off-white to yellow or brown is a common visual indicator of degradation. This is often due to oxidation of the dimethylamino group or photodegradation caused by exposure to air and light.[1] We recommend performing a purity analysis before use.
Q3: Is this compound sensitive to moisture?
A3: Yes. While amides are generally resistant to neutral water, the amide bond can undergo slow hydrolysis to form 4-(dimethylamino)benzoic acid and ammonia, especially if acidic or basic impurities are present.[2][3][4][5] It is crucial to store it in a desiccated environment to prevent this. Amines are also known to be hygroscopic.[6]
Q4: How should I handle the compound when taking it out of storage for an experiment?
A4: To prevent moisture condensation on the cold solid, allow the container to warm to room temperature before opening. If you are using an inert atmosphere, briefly flush the vial with dry argon or nitrogen before re-sealing to maintain the protective environment.
Troubleshooting Guides
This section addresses specific issues you may encounter, providing insights into the underlying chemistry and actionable solutions.
Table 1: Troubleshooting Common Degradation Issues
| Observation / Issue | Potential Cause(s) | Recommended Immediate Action | Long-Term Prevention Strategy |
| Discoloration (Yellowing/Browning) | Oxidation: The electron-rich dimethylamino group is susceptible to oxidation by atmospheric oxygen.[1] Photodegradation: Exposure to UV or ambient light can initiate radical reactions.[7] | Perform a purity check using HPLC or TLC. If significant impurities are detected, purify the compound or use a new, validated lot. | Store in an amber vial under an inert atmosphere (argon/nitrogen).[1][8] Avoid exposure to direct sunlight or lab lighting.[9] |
| Poor or Altered Solubility | Hydrolysis: The primary degradation product, 4-(dimethylamino)benzoic acid, has different solubility properties than the parent amide. | Verify the identity and purity of the material via analytical methods (e.g., HPLC, NMR). Filter the solution before use if minor particulate is observed. | Store in a desiccator or a dry box.[6] Ensure solvents used for stock solutions are anhydrous. |
| Inconsistent Analytical Results (e.g., new peaks in HPLC/NMR) | Multiple Degradation Pathways: A combination of hydrolysis and oxidation may be occurring, leading to multiple new species in your sample. | Cease use of the current stock. Acquire a new lot of the compound and implement the recommended storage protocols immediately. | Implement a strict inventory management system. Aliquot the compound upon receipt into smaller, single-use vials to avoid repeated freeze-thaw cycles and atmospheric exposure.[8] |
| Clumping or Change in Crystal Form | Hygroscopicity: The compound has absorbed moisture from the air, leading to physical changes.[6] | Dry the material under a high vacuum. However, be aware that hydrolysis may have already been initiated. A purity check is essential. | Always use tightly sealed containers and store them within a secondary container with a desiccant.[9][10] |
In-Depth Technical Information
Primary Degradation Pathways
The stability of this compound is primarily threatened by two chemical processes: hydrolysis and oxidation. Understanding these pathways is critical for implementing effective preventative measures.
-
Hydrolysis: The amide linkage is susceptible to cleavage by water. This reaction is significantly accelerated by the presence of acids or bases. The products are 4-(dimethylamino)benzoic acid and ammonia.[2][3][4]
-
Oxidation & Photodegradation: The tertiary amine group is a primary site for oxidation, which can be initiated by atmospheric oxygen or light.[1][7] This can lead to the formation of N-oxides and other colored byproducts, which are often responsible for the yellowing of the sample.
Caption: Key degradation pathways for this compound.
Troubleshooting Workflow for Compound Integrity
Use this decision tree to systematically assess the quality of your stored this compound.
Caption: Troubleshooting workflow for stored this compound.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
This protocol minimizes exposure to air, moisture, and light.
-
Preparation: Work in an area with low humidity or in a glove box. Have amber glass vials with PTFE-lined screw caps, parafilm, and a source of dry argon or nitrogen gas ready.
-
Aliquoting: Upon receiving a new batch of this compound, immediately divide the bulk container into smaller, single-use aliquots. This prevents contamination and degradation of the entire stock from repeated openings.
-
Inerting: For each aliquot, gently flush the headspace of the vial with a stream of dry argon or nitrogen for 15-30 seconds to displace any air.
-
Sealing: Immediately and tightly cap the vial. For an extra barrier against moisture and air, wrap the cap-vial interface with parafilm.
-
Labeling: Clearly label each vial with the compound name, lot number, concentration (if in solution), and the date of storage.[8][9]
-
Storage: Place the labeled vials in a designated, clearly marked secondary container in a refrigerator at 2-8°C.[9]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This standard reversed-phase HPLC method can be used as a starting point to assess the purity of this compound and detect potential degradation products.[11]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water. |
Interpreting the Results:
-
A pure sample should show one major peak at a consistent retention time.
-
Degradation is indicated by the appearance of new peaks. Hydrolysis products like 4-(dimethylamino)benzoic acid will likely be more polar and elute earlier, while oxidation products may elute either earlier or later depending on their structure.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 596365, this compound.
- ResearchGate (2015). What are stabilizers for amides, imides and amines for their long time storage?
- Lab Manager (n.d.). Handling and Storing Chemicals.
- MacsChem (n.d.). Handling and Storage of Chemicals | Guidelines for a US Distributor.
- Iowa State University Environmental Health and Safety (n.d.). Chemical Handling and Storage.
- Diplomata Comercial (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- ResearchGate (2016). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
- Solubility of Things (n.d.). Amides: Structure, Properties, and Reactions.
- Ege, S. N. (1994). Organic Chemistry: Structure and Reactivity. D.C. Heath. (General organic chemistry principles).
- Efer, J., & Eiceman, G. A. (1981). Radical formation during autoxidation of 4-dimethylaminophenol and some properties of the reaction products. PubMed.
- Galvan-Gonzalez, A., et al. (1998). Wavelength dependence of 4-dimethylamino-4'-nitrostilbene polymer thin film photodegradation. Applied Physics Letters.
- Chemistry LibreTexts (2024). 15.17: Chemical Properties of Amides- Hydrolysis.
- Chemguide (n.d.). The Hydrolysis of Amides.
- Lumen Learning (n.d.). 15.17 Chemical Properties of Amides: Hydrolysis.
- Horváth, A., & Kristóf, J. (2021). Thermal analysis of solvatomorphic decakis (dimethylammonium) dihydrogendodecatungstate hydrates. Journal of Thermal Analysis and Calorimetry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 15.17 Chemical Properties of Amides: Hydrolysis | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. macschem.us [macschem.us]
- 9. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 10. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on 4-(Dimethylamino)benzamide (DMABA) Fluorescence
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)benzamide (DMABA) and its unique fluorescent properties. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical protocols to navigate the complexities of solvent-dependent fluorescence phenomena in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the photophysical behavior of DMABA.
Q1: Why does the fluorescence of DMABA change so dramatically with different solvents?
The fluorescence of this compound (DMABA) is highly sensitive to the solvent environment due to a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). In the excited state, the dimethylamino group can twist relative to the benzamide moiety. This twisting is facilitated by polar solvents, leading to the formation of a highly polar TICT state. This state has a different energy level than the initial, locally excited (LE) state, resulting in a significant shift in the fluorescence emission wavelength.[1][2][3][4][5]
Q2: What is the Twisted Intramolecular Charge Transfer (TICT) state?
The TICT state is a specific excited state conformation of molecules like DMABA, which possess both an electron-donating group (the dimethylamino group) and an electron-accepting group (the benzamide group). Upon photoexcitation, an electron is transferred from the donor to the acceptor. In polar solvents, the molecule can then undergo a conformational change, where the donor group twists to a position perpendicular to the acceptor group. This twisted, charge-separated state is the TICT state. The emission from this state is typically at a longer wavelength (red-shifted) compared to the emission from the initial locally excited (LE) state.[1][2][4][6]
Q3: What is "dual fluorescence" and does DMABA exhibit it?
Dual fluorescence is the phenomenon where a molecule emits light from two distinct excited states, resulting in two separate fluorescence bands.[1][7] For molecules like DMABA, this typically involves emission from both the locally excited (LE) state and the Twisted Intramolecular Charge Transfer (TICT) state. In non-polar solvents, DMABA primarily shows emission from the LE state (a shorter wavelength band). As the solvent polarity increases, the TICT state is stabilized, and a second, red-shifted emission band appears and grows in intensity.[6][7][8]
Q4: How does hydrogen bonding affect DMABA fluorescence?
Hydrogen bonding can significantly influence the fluorescence of DMABA, often leading to fluorescence quenching or shifts in the emission spectrum.[9][10][11][12] Protic solvents (like water and alcohols) can form hydrogen bonds with the carbonyl oxygen of the benzamide group. This interaction can stabilize the ground state and alter the energy landscape of the excited states, potentially hindering the formation of the emissive TICT state or providing a non-radiative decay pathway, which quenches the fluorescence.[9][12][13]
Q5: How can I quantify the polarity of my solvents?
Several empirical solvent polarity scales can be used. One of the most common is the Reichardt's ET(30) scale, which is based on the solvatochromic shift of a specific dye (Reichardt's dye).[14][15][16][17][18] By measuring the absorption spectrum of this dye in your solvent, you can determine its ET(30) value and correlate it with the fluorescence properties of DMABA.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental issues you may encounter.
Q: My DMABA fluorescence is very weak or completely quenched. What could be the cause?
A: Weak or quenched fluorescence can stem from several factors. Here's a systematic approach to troubleshooting:
-
Check for Protic Solvents: As discussed in the FAQs, protic solvents that can act as hydrogen bond donors are known to quench the fluorescence of similar molecules.[9][12] If you are using alcohols, water, or other protic solvents, consider switching to aprotic solvents of similar polarity to see if the fluorescence recovers.
-
Purity of DMABA: Impurities can act as quenchers. Ensure your DMABA is of high purity. Purification can be achieved through recrystallization or column chromatography.[19][20]
-
Solvent Purity: Impurities in the solvent, such as trace amounts of water or other quenching species, can significantly affect your results. Use spectroscopic grade solvents and handle them properly to avoid contamination.
-
Concentration Effects (Inner Filter Effect): At high concentrations, the emitted fluorescence can be re-absorbed by other DMABA molecules, a phenomenon known as the inner filter effect.[21][22] This leads to a decrease in the observed fluorescence intensity and can distort the emission spectrum. To check for this, acquire spectra at a lower concentration. A good starting point is to ensure the absorbance of your sample at the excitation wavelength is below 0.1.[22]
-
Dissolved Oxygen: Molecular oxygen is a well-known collisional quencher of fluorescence.[23] For quantitative measurements, it may be necessary to deoxygenate your solutions by bubbling an inert gas like nitrogen or argon through them.
Q: I am observing unexpected peaks or a distorted emission spectrum. What's happening?
A: Spectral distortions can be misleading. Here are some potential causes and solutions:
-
Instrumental Artifacts: Ensure that your spectrofluorometer's spectral correction is active.[21] This accounts for variations in the sensitivity of the detector and the intensity of the excitation source across different wavelengths. Also, check for second-order effects from the monochromators, which can be eliminated by using appropriate filters.[21]
-
Raman Scattering from the Solvent: Solvents can produce their own weak emission signals called Raman peaks. A key characteristic of a Raman peak is that its position shifts as you change the excitation wavelength.[21] To confirm if an unexpected peak is due to Raman scattering, acquire a spectrum of the pure solvent (a "blank") under the same conditions.
-
Sample Degradation: Some fluorescent molecules can degrade upon prolonged exposure to the excitation light (photobleaching).[24] To minimize this, use the lowest excitation intensity and shortest exposure time necessary to obtain a good signal. You can check for photobleaching by acquiring spectra over time to see if the intensity decreases.
Q: The position of my fluorescence maximum is not shifting as expected with solvent polarity. Why?
A: If the expected solvatochromic shift is not observed, consider the following:
-
Limited Polarity Range: The effect might be less pronounced if the solvents you are using have a very narrow range of polarities. Try expanding your selection of solvents to cover a wider polarity scale.
-
Specific Solute-Solvent Interactions: The relationship between fluorescence shift and a general polarity scale (like the dielectric constant) is not always linear. Specific interactions, such as hydrogen bonding, can cause deviations from the expected trend.[10][11] It's often insightful to plot your data against multiple solvent polarity parameters to understand the dominant interactions.
-
Excitation Wavelength Dependence: In some cases, the observed emission spectrum can be dependent on the excitation wavelength, which may indicate the presence of different ground-state conformers or species in solution.[7] Try acquiring emission spectra at a few different excitation wavelengths to see if the peak position changes.
Part 3: Experimental Protocols & Data Presentation
This section provides a standardized protocol for studying the solvent effects on DMABA fluorescence and a template for presenting your data.
Protocol: Investigating the Solvatochromism of DMABA
Objective: To systematically measure and analyze the absorption and fluorescence spectra of DMABA in a series of solvents with varying polarities.
Materials:
-
This compound (DMABA), high purity
-
Spectroscopic grade solvents (e.g., n-hexane, toluene, chloroform, acetone, acetonitrile, ethanol, dimethyl sulfoxide)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Spectrofluorometer with spectral correction capabilities
Methodology:
-
Stock Solution Preparation: a. Accurately weigh a small amount of DMABA (e.g., 1.64 mg) and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask to prepare a 1 mM stock solution. Ensure complete dissolution.
-
Working Solution Preparation: a. For each solvent to be tested, prepare a dilute working solution from the stock solution. A typical final concentration for fluorescence measurements is in the low micromolar range (e.g., 10 µM). This is to avoid inner filter effects.[22] b. To prepare a 10 µM solution, pipette 100 µL of the 1 mM stock solution into a 10 mL volumetric flask and dilute to the mark with the desired spectroscopic grade solvent.
-
UV-Vis Absorption Spectroscopy: a. For each working solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 250-400 nm). b. Use the pure solvent as a blank for each measurement. c. Record the wavelength of maximum absorbance (λabs,max).
-
Fluorescence Spectroscopy: a. Set the excitation wavelength on the spectrofluorometer to the λabs,max determined in the previous step. b. Record the fluorescence emission spectrum for each working solution. The emission is expected to be in the range of 330-500 nm.[8] c. Record the wavelength of maximum fluorescence emission (λem,max). d. Ensure you also run a blank for each solvent to check for background fluorescence and Raman peaks.[21]
-
Data Analysis: a. Tabulate the λabs,max and λem,max values for each solvent. b. Calculate the Stokes shift (in cm-1) for each solvent using the formula: Stokes Shift = (1/λabs,max - 1/λem,max) x 107. c. Correlate the observed λem,max and Stokes shift with a solvent polarity parameter, such as the Reichardt's ET(30) value.[14][15][17]
Data Presentation: Summary of DMABA Photophysical Properties in Various Solvents
| Solvent | Dielectric Constant (ε) | ET(30) (kcal/mol) | λabs,max (nm) | λem,max (nm) | Stokes Shift (cm-1) |
| n-Hexane | 1.88 | 31.0 | [Insert Data] | [Insert Data] | [Calculate] |
| Toluene | 2.38 | 33.9 | [Insert Data] | [Insert Data] | [Calculate] |
| Chloroform | 4.81 | 39.1 | [Insert Data] | [Insert Data] | [Calculate] |
| Acetone | 20.7 | 42.2 | [Insert Data] | [Insert Data] | [Calculate] |
| Acetonitrile | 37.5 | 45.6 | [Insert Data] | [Insert Data] | [Calculate] |
| Ethanol | 24.5 | 51.9 | [Insert Data] | [Insert Data] | [Calculate] |
| DMSO | 46.7 | 45.1 | [Insert Data] | [Insert Data] | [Calculate] |
Note: The data in this table should be populated with your experimental results. ET(30) values are literature values for reference.
Part 4: Visualizing Key Concepts
Diagram 1: The TICT State Model for DMABA
Caption: The Jablonski diagram illustrating the formation of the TICT state in DMABA.
Diagram 2: Experimental Workflow for Solvatochromism Study
Caption: A streamlined workflow for investigating the solvent effects on DMABA fluorescence.
Diagram 3: Troubleshooting Logic for Weak Fluorescence
Caption: A decision tree for troubleshooting weak or quenched DMABA fluorescence.
References
- Machado, V. G., & Machado, C. (n.d.). An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes.
- Edinburgh Instruments. (2018, August 9). Troubleshooting Measurements of Fluorescence Spectra. [Link]
- Intramolecular charge transfer and dual fluorescence of 4-(dimethylamino)benzonitrile: ultrafast branching followed by a two-fold decay mechanism. Physical Chemistry Chemical Physics. (n.d.). [Link]
- Mengesha, E., Demissie, T. B., & Tadesse, A. (2018). Dual fluorescence of (E)-N-(4-(dimethylamino)benzylidene)-2H-1,2,4-triazol-3-amine (DMABA-Amtr): A ground state perspective. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 189, 601–607. [Link]
- Castellani, F., & Cataldo, F. (2020). Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants.
- HORIBA. (n.d.). Fluorescence Spectroscopy Tips and Tricks. [Link]
- Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State. (n.d.). The Journal of Physical Chemistry A. [Link]
- An Investigation of Solvatochromic Behavior. (n.d.). University of Wisconsin-River Falls. [Link]
- Al-Hassan, K. A. (2013). The role of normal versus twisted intramolecular charge transfer fluorescence in predicting the forms of inclusion complexes of ethyl-4-dialkylaminobenzoate with α-cyclodextrin in aqueous solution. Journal of Fluorescence, 23(6), 1197–1206. [Link]
- Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)
- Hrdlovič, P., Kósa, C., & Danko, M. (2012). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. Journal of Fluorescence, 22(5), 1349–1362. [Link]
- Improta, R., & Barone, V. (2010). Theoretical Study of the Dual Fluorescence of 4-(N,N-Dimethylamino)benzonitrile in Solution.
- Wu, M., Wu, F., Luan, H. L., et al. (n.d.). Study on the empirical parameter of solvent polarity - The E T (30) scale of carbonate using Reichardt's Dye. Beijing Institute of Technology. [Link]
- Castellani, F., & Cataldo, F. (2020). Application of Reichardt's Solvent Polarity Scale [ET(30)] in the Selection of Bonding Agents for Composite Solid Rocket Propellants.
- Skwierczynski, R. D., & Connors, K. A. (2024). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. MDPI. [Link]
- Zhuang, S., Teng, B., Cao, L., et al. (n.d.). The Synthesis and Purification of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate.
- Twisted intramolecular charge transfer of ethyl p-(N,N-diethylamino)benzoate in the gas phase and in low-density non-polar supercritical fluids. A quantitative spectral resolution using principal component analysis and self modelling. Physical Chemistry Chemical Physics. (n.d.). [Link]
- Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Labor
- Zachariasse, K. A., von der Haar, T., & Leinhos, U. (1997). Absence of dual fluorescence with 4-(dimethylamino) phenylacetylene. A comparison between experimental results and theoretical predictions. Chemical Physics Letters, 275(3-4), 214-217. [Link]
- Twisting, Hydrogen Bonding, Exciplex Formation, and Charge Transfer. What Makes a Bright Fluorophore Not So Bright? (n.d.). The Journal of Physical Chemistry B. [Link]
- 4-Dimethylamino-1,8-Naphthalimide as a Fluorescence Signal Amplification for Site Selective and in Situ Probing of the Hydroxyl Radical. (2025, September 3). Chemistry – A European Journal. [Link]
- Publications | Photophysics Lab @ MU. (n.d.). Manipur University. [Link]
- Hessz, D., Bastos, E. L., & Lhiaubet-Vallet, V. (2018). Hydrogen bonding effects on the fluorescence properties of 4'-diethylamino-3-hydroxyflavone in water and water-acetone mixtures. Journal of Photochemistry and Photobiology A: Chemistry, 364, 532–539. [Link]
- The effect of solvent polarity on the absorption and fluorescence spectra of compound 3c (using λ ex = 450 nm). (n.d.).
- This compound. (n.d.). PubChem. [Link]
- Effect of Fluorescence Quenching by Stimulated Emission on the Spectral Properties of a Solvent-Sensitive Fluorophore. (n.d.). Biophysical Journal. [Link]
- Tuning the Photophysics of Two-Arm Bis[(dimethylamino)styryl]benzene Derivatives by Heterocyclic Substitution. (2022, December 9). Molecules. [Link]
- Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific. [Link]
- Photophysics of trans-4-(Dimethylamino)-4'-cyanostilbene and Its Use as a Solvation Probe. (2025, August 7).
- Hydrogen-bonding environment suppresses thermally activated delayed fluorescence. (n.d.). Chemical Science. [Link]
- Solvent Impact on Fluorescence and UV-Vis Spectra: Gáti and Szalay Relationship for Sulfonimide-Based Compound. (2025, November 6).
- Influence of the Structure of the Amino Group and Polarity of the Medium on the Photophysical Behavior of 4-Amino-1,8-naphthalimide Derivatives. (n.d.). The Journal of Physical Chemistry A. [Link]
- FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. (2020, October 13). YouTube. [Link]
- Purification of N-substituted aminobenzaldehydes. (n.d.).
- Hydrogen bonding effects on the fluorescence properties of 4'-diethylamino-3-hydroxyflavone in water and water-acetone mixtures. (2018). Semantic Scholar. [Link]
- Fluorescence excitation spectra of jet-cooled 4-(diisopropylamino)benzonitrile and related compounds. (2001, June 22). MPG.PuRe. [Link]
- Influence of Hydrogen Bonding on the Photophysical Properties of Diethylamino Hydroxybenzoyl Hexyl Benzo
- The Fluorescence Lifetime and Quenching. (2020, August 14). Chemistry LibreTexts. [Link]
Sources
- 1. Intramolecular charge transfer and dual fluorescence of 4-(dimethylamino)benzonitrile: ultrafast branching followed by a two-fold decay mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of normal versus twisted intramolecular charge transfer fluorescence in predicting the forms of inclusion complexes of ethyl-4-dialkylaminobenzoate with α-cyclodextrin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State | Semantic Scholar [semanticscholar.org]
- 5. Twisted intramolecular charge transfer of ethyl p-(N,N-diethylamino)benzoate in the gas phase and in low-density non-polar supercritical fluids. A quantitative spectral resolution using principal component analysis and self modelling - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Theoretical Study of the Dual Fluorescence of 4-(N,N-Dimethylamino)benzonitrile in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual fluorescence of (E)-N-(4-(dimethylamino)benzylidene)-2H-1,2,4-triazol-3-amine (DMABA-Amtr): A ground state perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Twisting, Hydrogen Bonding, Exciplex Formation, and Charge Transfer. What Makes a Bright Fluorophore Not So Bright? - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
Technical Support Center: pH Optimization for 4-(Dimethylamino)benzamide Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the effective use of 4-(Dimethylamino)benzamide. We will explore the critical role of pH in modulating the compound's solubility, stability, and activity, offering practical solutions to common experimental challenges. Our focus is on explaining the causal mechanisms behind these pH-dependent behaviors to empower you to design robust and reproducible experiments.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is the fundamental role of pH when working with this compound?
-
How does solution pH dictate the solubility of this compound?
-
What is the pKa of this compound, and why is it a critical parameter?
-
Which pH range is optimal for the stability of this compound in solution?
-
-
Troubleshooting Guide: Common Experimental Issues
-
Issue: My this compound is precipitating out of my aqueous buffer.
-
Issue: I am observing inconsistent biological activity or reaction kinetics.
-
Issue: I suspect my compound is degrading during my experiment or in storage.
-
-
Experimental Protocols
-
Protocol 1: Rapid Determination of Minimum pH for Complete Solubilization.
-
Protocol 2: HPLC-Based Assay for pH-Dependent Stability Assessment.
-
-
Technical Diagrams
-
References
Frequently Asked Questions (FAQs)
What is the fundamental role of pH when working with this compound?
The pH of your solution is the single most important environmental factor governing the behavior of this compound. The molecule possesses a basic dimethylamino group which can be protonated (gain a proton, H⁺) in acidic conditions. This reversible protonation event fundamentally alters the compound's electronic structure, converting it from a neutral molecule to a positively charged cation. This change directly impacts its aqueous solubility, stability against hydrolysis, and its ability to interact with biological targets or other reactants.
How does solution pH dictate the solubility of this compound?
The solubility of this compound in aqueous media is intrinsically linked to its ionization state.
-
In Acidic Solutions (pH < 4): The dimethylamino group is protonated, forming a cationic salt. This charged species is significantly more polar than the neutral form, leading to a dramatic increase in aqueous solubility.
-
In Neutral to Alkaline Solutions (pH > 6): The compound exists predominantly in its neutral, uncharged form. This form is less polar and, consequently, has very low solubility in water, often leading to precipitation.
This behavior is a classic example of the principle that charged species are more soluble in polar solvents like water. As a hydrochloride salt, the compound is likely to be more soluble in water compared to its free base form.[1]
Table 1: Relationship Between pH and Key Properties of this compound
| pH Range | Dominant Molecular Form | Charge | Predicted Aqueous Solubility | Primary Risk |
| 1.0 - 3.0 | Protonated | Positive | High | Potential for acid-catalyzed hydrolysis |
| 3.0 - 5.0 | Mixed (Mostly Protonated) | Mostly Positive | Good | Reduced hydrolysis risk vs. lower pH |
| 5.0 - 7.0 | Mixed (Mostly Neutral) | Mostly Neutral | Low to Moderate | Precipitation risk increases |
| 7.0 - 10.0 | Neutral | Neutral | Very Low | Precipitation and base-catalyzed hydrolysis |
What is the pKa of this compound, and why is it a critical parameter?
Understanding the pKa is vital for:
-
Predicting Solubility: To maintain solubility, the solution pH should be kept significantly below the pKa, ideally by 1 to 2 pH units.
-
Buffer Selection: It allows you to choose a buffer system that can effectively maintain the desired pH, ensuring the compound remains in its desired ionization state throughout your experiment.
-
Interpreting Results: The charge of the molecule can drastically affect its interaction with biological targets. Knowing the pKa is essential for understanding whether your observed effects are due to the charged or neutral form of the compound.
Which pH range is optimal for the stability of this compound in solution?
Amide bonds, including the one in this compound, are susceptible to hydrolysis, which breaks the molecule into 4-(dimethylamino)benzoic acid and ammonia. This degradation is catalyzed by both acid and base.[2] While amides are generally resistant to hydrolysis in pure water, the rate increases at pH extremes.[2][3]
For most applications and for short-term storage of aqueous solutions, a slightly acidic to neutral pH range of pH 4-7 is recommended as a starting point to minimize both acid- and base-catalyzed hydrolysis.[4] However, for sensitive experiments or long-term storage, the optimal stability should be determined empirically using a stability assay (see Protocol 2).
Troubleshooting Guide: Common Experimental Issues
Issue: My this compound is precipitating out of my aqueous buffer.
-
Causality Analysis: This is the most frequent problem and is almost always caused by the solution pH being too high (typically > 6), forcing the compound into its poorly soluble neutral form. This often happens when a stock solution prepared in an acidic solvent or as a salt is diluted into a neutral or slightly alkaline buffer like PBS (pH 7.4).
-
Corrective Actions:
-
Verify and Adjust pH: Use a calibrated pH meter to check the final pH of your solution. If precipitate is present, slowly add dropwise 0.1 M HCl while stirring until the solution clears. Note the final pH.
-
Modify Dilution Strategy: Prepare your final solution by adding all buffer components and water first, adjusting the pH to an acidic value (e.g., pH 4-5), then adding the this compound, and only then, if required by the experiment, carefully adjusting the pH upwards.
-
Consider a Co-Solvent: If the final application must be at a higher pH, consider preparing a concentrated stock in an organic solvent like DMSO and using the smallest possible volume for dilution. Always run a vehicle control to account for solvent effects.
-
Issue: I am observing inconsistent biological activity or reaction kinetics.
-
Causality Analysis: If the pH of your assay buffer is not robustly controlled, minor variations between experiments can lead to significant shifts in the ratio of protonated to neutral this compound. These two forms can have vastly different binding affinities for a target protein or different reactivities, leading to poor reproducibility.
-
Corrective Actions:
-
Increase Buffer Capacity: Ensure your buffer concentration is sufficient to handle the addition of all experimental components without a significant pH shift. A concentration of 25-50 mM is a good starting point.
-
Standardize pH Measurement: Implement a strict protocol where the pH of the final assay solution is measured and documented for every experiment.
-
Characterize pH-Dependence: Run your assay across a range of pH values (e.g., pH 5.5, 6.5, 7.5) to understand how the compound's activity changes. This will help you identify the optimal pH for consistent results.
-
Issue: I suspect my compound is degrading during my experiment or in storage.
-
Causality Analysis: Prolonged incubation in buffers with a pH far from the optimal stability range (e.g., < 3 or > 8), especially at elevated temperatures (e.g., 37°C), can cause significant hydrolytic cleavage of the amide bond.[2][3]
-
Preventative Measures:
-
Buffer for Stability: For long incubations, use a buffer in the pH 4-7 range if compatible with your experimental system.
-
Use Fresh Solutions: For the most sensitive applications, prepare working solutions fresh from a solid or a concentrated DMSO stock on the day of the experiment.
-
Control Temperature: Store aqueous stock solutions at 2-8°C for short-term use and in aliquots at -20°C or -80°C for long-term storage to minimize degradation rates.[4]
-
Experimental Protocols
Protocol 1: Rapid Determination of Minimum pH for Complete Solubilization
Objective: To find the highest possible pH that maintains a target concentration of this compound in solution.
Methodology:
-
Preparation: To a glass vial with a magnetic stir bar, add the required mass of solid this compound to achieve your target concentration in a final volume of 1 mL of deionized water.
-
Slurry Formation: Add ~0.9 mL of deionized water. The compound will likely not dissolve, forming a slurry.
-
Acid Titration: Begin stirring. Using a P20 pipette, add 2 µL aliquots of 0.5 M HCl. After each addition, wait 30 seconds for equilibration.
-
Identify Dissolution Point: Continue adding acid until the last of the solid material dissolves completely.
-
pH Measurement: Measure the pH of the now clear solution. This is the minimum pH required for complete solubilization at this concentration. For experimental use, it is advisable to work at a pH at least 0.5 units below this value for a margin of safety.
Protocol 2: HPLC-Based Assay for pH-Dependent Stability Assessment
Objective: To quantify the rate of degradation of this compound at different pH values over time.
Methodology:
-
Sample Preparation: Prepare a series of buffers at different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0).
-
Stock Dilution: Prepare a single concentrated aqueous stock of this compound at a low pH (e.g., pH 3) where it is fully soluble and stable.
-
Incubation Setup: Dilute the stock solution into each of the different pH buffers to the final desired concentration.
-
Time-Zero (T=0) Analysis: Immediately upon dilution, take an aliquot from each sample and inject it onto a suitable HPLC system (e.g., C18 column with a UV detector). Record the peak area for the parent compound.
-
Incubation: Place the sealed sample vials in an incubator set to your experimental temperature (e.g., 37°C).
-
Time-Point Analysis: At subsequent time points (e.g., 2, 6, 12, 24 hours), remove another aliquot from each pH sample and analyze by HPLC.
-
Data Analysis: For each pH, calculate the percentage of the parent compound remaining at each time point relative to its own T=0 peak area. Plotting "% Remaining" vs. "Time" will reveal the pH at which the degradation rate is lowest.
Technical Diagrams
Caption: The causal relationship between pH, molecular ionization, and solubility.
Caption: A step-by-step decision workflow for resolving precipitation issues.
References
- ChemBK. (n.d.). Benzamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-4-(1-methylethyl)-.
- PubMed. (2011). The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- BenchChem. (2025). Optimization of reaction conditions for synthesizing benzamides.
- ResearchGate. (2025). ChemInform Abstract: Derivatization of this compound to Dual Fluorescent Ionophores (I) and (II): Divergent Spectroscopic Effects Dependent on N or O Amide Chelation.
- PubChemLite. (n.d.). This compound (C9H12N2O).
- ResearchGate. (2025). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines.
- PubChem. (n.d.). 4-(Dimethylamino)benzoic acid. National Center for Biotechnology Information.
- National Center for Biotechnology Information. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC.
- MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study.
- CymitQuimica. (n.d.). CAS 1011301-29-3: Benzamide, N-[[[4-[[5-(dimethylamino)....
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of p-(Dimethylamino)benzaldehyde Oxime.
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- National Center for Biotechnology Information. (2018).
- BenchChem. (2025). Preventing hydrolysis of the amide bond in "Benzamide, N,N,4-trimethyl-".
- BenchChem. (2025). Application Notes and Protocols for Benzamide Derivatives in Neurobiology Research.
- Chemistry LibreTexts. (2025). 15.16: Chemical Properties of Amides- Hydrolysis.
- Utrecht University Student Theses Repository. (n.d.).
- BenchChem. (2025). Optimization of reaction conditions for benzamide synthesis.
- University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. mechanisms of amides and peptides*.
Sources
Technical Support Center: Column Chromatography Purification of 4-(Dimethylamino)benzamide
Welcome to the technical support center for the purification of 4-(Dimethylamino)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the column chromatography purification of this compound. Here, we move beyond rote protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your separations.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound, providing expert insights and actionable solutions.
Q1: My compound, this compound, is showing significant peak tailing on the TLC plate and is eluting very slowly or not at all from the silica gel column. What is causing this and how can I fix it?
A1: This is a classic issue encountered with basic compounds like this compound on a standard silica gel stationary phase.
-
Causality: Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic tertiary amine of your this compound can undergo strong secondary interactions (acid-base interactions) with these acidic silanol groups.[1] This strong binding leads to poor elution, resulting in significant peak tailing or even irreversible adsorption to the column.[1][2]
-
Solutions:
-
Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your eluent. A small amount of triethylamine (TEA), typically 0.5-2% (v/v), will neutralize the acidic silanol sites, minimizing the unwanted interactions and leading to more symmetrical peaks and better elution.
-
Alternative Stationary Phase: If peak tailing persists, consider switching to a less acidic or a basic stationary phase. Neutral or basic alumina can be an excellent alternative for the purification of amines.[3][4] Amine-functionalized silica is another option that provides a basic surface, improving the chromatography of basic compounds using standard normal-phase solvents.[5]
-
Q2: I'm seeing multiple spots on my TLC, and I'm unsure which belongs to my product and which are impurities. How can I identify them?
A2: Identifying your product spot and potential impurities is crucial for developing an effective purification strategy.
-
Causality: Impurities in your crude this compound sample can originate from unreacted starting materials, byproducts of the synthesis, or degradation. Common synthetic routes start from either 4-(dimethylamino)benzoic acid or 4-(dimethylamino)benzonitrile.[6][7]
-
Potential Impurities:
-
Unreacted Starting Materials: 4-(dimethylamino)benzoic acid or 4-(dimethylamino)benzonitrile.
-
Hydrolysis Product: 4-(dimethylamino)benzoic acid can be present if the amide hydrolyzes during the reaction or work-up.[8]
-
Byproducts from Synthesis: Depending on the synthetic route, other byproducts may be present. For example, if using an activating agent for the carboxylic acid, byproducts from the coupling reagent might be observed.[9]
-
-
-
Identification Strategies:
-
Co-spotting: Spot your crude mixture alongside the starting materials on the same TLC plate. This will help you identify if any of the impurities correspond to unreacted starting materials.
-
Visualization Techniques:
-
UV Light (254 nm): this compound, being an aromatic compound, should be visible under UV light as a dark spot on a fluorescent TLC plate.[10][11]
-
Staining: Use a variety of TLC stains to visualize different functional groups.
-
Potassium Permanganate (KMnO₄) stain: This is a general stain for oxidizable groups and will likely visualize your product and many organic impurities as yellow-brown spots on a purple background.[12]
-
p-Anisaldehyde Stain: This stain is sensitive to nucleophilic groups and may give a colored spot for your amide.[13]
-
Iodine Chamber: Iodine vapor reversibly stains many organic compounds, appearing as brown spots. This is a non-destructive method.[13]
-
-
-
Q3: My compound has poor solubility in the initial, non-polar mobile phase, making it difficult to load onto the column. What should I do?
A3: Poor solubility in the loading solvent can lead to precipitation at the top of the column and poor separation.
-
Causality: this compound is a polar molecule. While soluble in polar organic solvents, its solubility in non-polar solvents like hexane is limited.
-
Solutions:
-
Dry Loading: This is the preferred method for compounds with limited solubility in the eluent. Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2]
-
Minimal Strong Solvent: Dissolve your sample in the minimum amount of a slightly more polar solvent (e.g., dichloromethane or ethyl acetate) than your initial mobile phase. Carefully load this solution onto the column. Be aware that using too much of a strong solvent for loading can broaden your initial band and decrease resolution.
-
Q4: Should I use an isocratic or a gradient elution for my purification?
A4: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.
-
Isocratic Elution: A constant mobile phase composition is used throughout the separation. This method is simpler and more reproducible. It is suitable if your TLC analysis shows good separation between your product and impurities with a single solvent system.
-
Gradient Elution: The polarity of the mobile phase is gradually increased during the separation. This is particularly useful for complex mixtures containing compounds with a wide range of polarities.[11] Gradient elution can result in sharper peaks for later-eluting compounds and reduce the overall purification time. For this compound, which may be accompanied by both less polar and more polar impurities, a gradient elution is often more effective. A typical gradient might start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the proportion of the more polar solvent (e.g., ethyl acetate or methanol).[7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: A good starting point for TLC analysis is a mixture of a non-polar and a moderately polar solvent. Common systems include:
-
Hexane / Ethyl Acetate
-
Dichloromethane / Methanol
Start with a ratio of 9:1 or 4:1 and adjust the polarity to achieve an Rf value of approximately 0.2-0.4 for your product. This Rf range generally provides optimal separation in column chromatography.
Q2: How much silica gel should I use for my column?
A2: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio may be necessary.
Q3: How can I monitor the progress of my column chromatography?
A3: Collect fractions of the eluent in separate test tubes. Analyze these fractions by TLC to determine which ones contain your purified product. Spot a small amount from each fraction on a TLC plate, develop the plate, and visualize the spots. Combine the fractions that contain only your pure product.[7]
Q4: My purified this compound appears to be degrading over time. How can I improve its stability?
A4: While amides are generally stable, the tertiary amine group can be susceptible to oxidation. It is advisable to store the purified compound in a cool, dark place, and under an inert atmosphere if possible. The stability of this compound on silica gel can be a concern due to the acidic nature of the stationary phase; therefore, it is recommended to minimize the time the compound spends on the column.
Data Presentation
Table 1: Solvent Polarity Index
This table can assist in selecting appropriate solvents for your mobile phase. A larger difference in polarity index between two solvents will result in a greater change in eluent strength when their ratio is varied.
| Solvent | Polarity Index |
| Hexane | 0.1 |
| Toluene | 2.4 |
| Dichloromethane | 3.1 |
| Diethyl Ether | 2.8 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Isopropanol | 3.9 |
| Ethanol | 4.3 |
| Methanol | 5.1 |
| Water | 10.2 |
| Data sourced from various chemical reference materials. |
Experimental Protocols
Protocol 1: Step-by-Step Flash Column Chromatography of this compound
This protocol provides a general guideline. Optimization based on TLC analysis of your specific crude mixture is essential.
-
TLC Analysis:
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems of increasing polarity (e.g., Hexane:Ethyl Acetate 4:1, 2:1, 1:1).
-
Visualize the plate under UV light (254 nm) and with a potassium permanganate stain.
-
Select a solvent system that gives your product an Rf value of ~0.3 and good separation from impurities.
-
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
Pack the column with the slurry, ensuring an even and compact bed.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1g) in a minimal amount of a volatile solvent in which it is soluble (e.g., 10-20 mL of dichloromethane).
-
Add silica gel (e.g., 2-3 g) to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Add another thin layer of sand on top of the sample.
-
-
Elution:
-
Carefully add the initial eluent to the column.
-
Apply gentle pressure (flash chromatography) to begin elution.
-
If using a gradient, start with the initial low-polarity eluent and gradually increase the proportion of the more polar solvent. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions under reduced pressure to obtain the purified product.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Peak Tailing
Caption: A decision-making flowchart for addressing peak tailing issues.
Diagram 2: General Purification Workflow
Caption: A generalized workflow for column chromatography purification.
References
- The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. [Link]
- A mild two-step method for the hydrolysis of lactams and secondary amides. (n.d.).
- How do I purify ionizable organic amine compounds using flash column chrom
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
- 2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]
- TLC Visualiz
- Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link]
- Column Chromatography Notes. (n.d.). University of Rochester. [Link]
- Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC. (2018). PubMed Central. [Link]
- Choosing Stationary Phase Column Chromatography. (2015). Chemistry Stack Exchange. [Link]
- TLC stains. (n.d.). OChemOnline. [Link]
- Science of Chrom
- Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]
- Understanding Gradient HPLC. (n.d.).
- Investigation into the Formation of Impurities during the Optimization of Brig
- N‐alkylation of benzamide derivatives 5 with secondary alcohols 1 in a... (n.d.).
- Very polar compound purification using aqueous normal-phase flash column chrom
- TLC for amide synthesis. (2024). Reddit. [Link]
- What is the best technique for amide purification? (2020).
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
- Solvents and Polarity. (n.d.). University of Rochester. [Link]
- How To Choose Mobile Phase For Column Chromatography? (2025). Chemistry For Everyone. [Link]
- Purifying ionic compounds by flash column chrom
- Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. (2025).
- What is the basic principle for selecting mobile phase in preparative column chromatography? (2014).
- TLC visualization (staining) reagent, 4-(dimethylamino)-benzaldehyde, 100 mL. (n.d.). ESSLAB. [Link]
- Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate. (n.d.).
- Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. (2025).
- What compounds are unstable in a silica gel column (chrom
- Process for the synthesis of a benzamide derivative. (n.d.).
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. [Link]
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Validation & Comparative
A Comparative Guide to 4-(Dimethylamino)benzamide and 4-Aminobenzamide for Researchers
An In-depth Analysis of Two Structurally Similar Benzamides with Divergent Properties and Applications
In the landscape of chemical biology and drug discovery, subtle structural modifications can lead to profound differences in a molecule's physicochemical properties, biological activity, and therapeutic potential. This guide provides a comprehensive comparison of two closely related benzamide derivatives: 4-(Dimethylamino)benzamide and 4-aminobenzamide. While separated by only two methyl groups, their distinct characteristics make them suitable for different research and development applications. This analysis, grounded in experimental data, will explore their properties, biological activities, and potential uses to aid researchers in making informed decisions for their specific needs.
Physicochemical Properties: A Tale of Two Amino Groups
The primary structural difference between this compound and 4-aminobenzamide lies in the substitution of the amino group at the 4-position of the benzene ring. This seemingly minor alteration from a primary amine (-NH₂) to a tertiary amine (-N(CH₃)₂) significantly influences their physicochemical profiles.
| Property | This compound | 4-Aminobenzamide |
| Molecular Formula | C₉H₁₂N₂O[1] | C₇H₈N₂O[2][3] |
| Molecular Weight | 164.20 g/mol [1] | 136.15 g/mol [2][3][4] |
| Appearance | Solid | Off-white to beige crystalline powder[2][5] |
| Melting Point | Not available in published literature | 181-183 °C[2][5] |
| Boiling Point | Not available in published literature | 349 °C[3] |
| Solubility | Data not widely available | Slightly soluble in water; soluble in methanol, DMSO, and ethanol[2][3][5] |
The presence of the two methyl groups in this compound increases its molecular weight and is expected to enhance its lipophilicity compared to 4-aminobenzamide. This difference in polarity can affect solubility in various solvents, with 4-aminobenzamide showing slight solubility in water and better solubility in organic solvents like methanol and DMSO.[2][3][5]
Biological Activity and Pharmacological Profile
The structural variance between these two molecules directly impacts their biological activities. 4-aminobenzamide, in particular, has been a subject of interest for its role as an inhibitor of poly(ADP-ribose) polymerase (PARP).
4-Aminobenzamide: A PARP Inhibitor
4-Aminobenzamide is recognized as an inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[2][6][7] PARP plays a crucial role in DNA repair, and its inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA mutations. By inhibiting PARP, 4-aminobenzamide can potentiate the effects of DNA-damaging agents and induce synthetic lethality in cancer cells. This has led to its use as a research tool to study the mechanisms of cell death and DNA repair.[3] Furthermore, some studies have explored the antimicrobial and antioxidant activities of 4-aminobenzamide derivatives.[8][9]
This compound: Exploring Other Biological Avenues
The biological activity of this compound is less extensively documented in comparison to its primary amine counterpart. However, derivatives of 4-(dimethylamino)benzaldehyde have been investigated for various applications, including the development of optical sensors for metal ions.[10] The dimethylamino group can influence the electronic properties of the molecule, which may lead to different biological interactions and potential applications that are yet to be fully explored. For instance, related compounds with a dimethylamino moiety have been synthesized and evaluated for their antiamoebic activity.[11]
Applications in Research and Industry
The distinct properties of these two compounds have carved out different niches for their application.
4-Aminobenzamide:
-
Research Chemical: It is widely used as a tool compound in research to study PARP inhibition and its effects on DNA repair and cell death.[3][6]
-
Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[12]
-
Dye and Pigment Industry: The presence of the primary amino group allows for diazotization reactions, making it a valuable intermediate in the synthesis of azo dyes and pigments.[5]
This compound:
-
Synthetic Intermediate: Its derivatives are used in organic synthesis. For example, 4-(dimethylamino)benzaldehyde is a common reagent.[13][14]
-
Potential in Materials Science: The structural motif is found in compounds developed for optical applications.[10]
Synthesis of this compound and 4-Aminobenzamide
The synthesis of both compounds typically starts from a common precursor, p-nitrobenzoic acid or its derivatives.
Synthesis of 4-Aminobenzamide: A common route involves the following steps:
-
Ammonolysis: p-Nitrobenzoyl chloride is reacted with ammonia to form p-nitrobenzamide.
-
Reduction: The nitro group of p-nitrobenzamide is then reduced to a primary amino group using methods like iron powder reduction or catalytic hydrogenation to yield 4-aminobenzamide.[5][15]
Synthesis of this compound: A potential synthetic route could involve:
-
Starting Material: 4-(Dimethylamino)benzoic acid.
-
Amide Formation: Conversion of the carboxylic acid to the corresponding benzamide. This can be achieved through various standard methods for amide synthesis.
Experimental Protocols
Protocol: In Vitro PARP Inhibition Assay
This protocol provides a general framework for assessing the PARP inhibitory activity of compounds like 4-aminobenzamide.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as an acceptor for poly(ADP-ribosyl)ation)
-
Biotinylated NAD⁺
-
Streptavidin-coated plates
-
Anti-poly(ADP-ribose) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Test compounds (e.g., 4-aminobenzamide) and a known PARP inhibitor (positive control)
-
Assay buffer
Workflow:
A workflow for an in vitro PARP inhibition assay.
Procedure:
-
Histones are immobilized on the surface of a microplate well.
-
The test compound (at various concentrations) and PARP1 enzyme are added to the wells.
-
The reaction is initiated by the addition of biotinylated NAD⁺.
-
The plate is incubated to allow for the poly(ADP-ribosyl)ation of histones.
-
The wells are washed, and a streptavidin-HRP conjugate is added, which binds to the biotinylated ADP-ribose chains.
-
After another incubation and wash step, a colorimetric substrate (TMB) is added.
-
The absorbance is measured, which is proportional to the PARP activity. A decrease in absorbance in the presence of the test compound indicates inhibition.
Conclusion
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A Senior Application Scientist's Guide to Fluorescent Derivatization for HPLC Analysis
Introduction: The Pursuit of Sensitivity in Chromatography
In the fields of pharmaceutical development, clinical diagnostics, and metabolomics, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating and quantifying molecular compounds.[1] However, a significant challenge arises when target analytes lack a native chromophore or fluorophore, rendering them "invisible" to common HPLC detectors like UV-Vis or Fluorescence detectors.[2] To overcome this, we employ chemical derivatization—a process that chemically modifies the analyte to attach a "tag" that enhances its detectability.[3]
Fluorescent derivatization is particularly powerful, offering exceptional sensitivity and selectivity.[4] By reacting the analyte with a fluorogenic reagent, we create a new, highly fluorescent product. This not only amplifies the signal, allowing for trace-level quantification, but also enhances specificity, as only the derivatized analytes will produce a signal at the chosen excitation and emission wavelengths.[4]
This guide provides an in-depth comparison of several leading fluorescent derivatization agents. We will delve into their reaction mechanisms, performance characteristics, and ideal applications, providing the technical insights needed to select the optimal reagent for your analytical challenges. While the topic of 4-(Dimethylamino)benzamide was proposed, it is more commonly studied as a fluorescent molecule itself rather than a derivatization agent for other analytes.[5][6] Therefore, we will focus on well-established and widely-used reagents that serve a similar purpose, such as those based on the dansyl, fluorescamine, and o-phthalaldehyde scaffolds, which are critical tools for researchers, scientists, and drug development professionals.
The Workhorses of Fluorescence Derivatization: A Comparative Overview
The choice of a derivatization reagent is dictated by the functional group of the analyte (e.g., amine, carboxylic acid, phenol), the required sensitivity, and the complexity of the sample matrix. Below, we compare four of the most trusted and effective agents in the field.
Dansyl Chloride (DNS-Cl)
5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl Chloride, is a versatile and robust reagent for derivatizing primary and secondary amines, as well as phenols.[7][8]
-
Mechanism of Action: Dansyl chloride reacts with nucleophilic amine or phenol groups under basic conditions (typically pH 9-9.5) to form stable, fluorescent sulfonamides or sulfonate esters, respectively.[4][7] The bulky, non-polar dansyl group significantly increases the hydrophobicity of polar analytes, improving their retention on reversed-phase HPLC columns.[9]
-
Key Advantages:
-
Considerations: The reagent itself can hydrolyze to the fluorescent dansyl sulfonic acid, which may cause background interference if not properly managed. The reaction can also be relatively slow, sometimes requiring incubation for 30-60 minutes.[4][9]
Fluorescamine
Fluorescamine is a highly specific, fluorogenic reagent that is ideal for the detection of primary amines.[10][11]
-
Mechanism of Action: In a near-instantaneous reaction at room temperature (pH 8-9), fluorescamine reacts with primary amines to form intensely fluorescent pyrrolinone products.[10][11]
-
Key Advantages:
-
Speed and Specificity: The reaction is extremely rapid (milliseconds), and the reagent is highly specific for primary amines.[11][12]
-
Low Background: A standout feature is that fluorescamine and its hydrolysis byproducts are non-fluorescent, leading to very clean baselines and high signal-to-noise ratios.[10][11] This makes it an excellent choice for post-column derivatization.[1]
-
-
Considerations: Fluorescamine does not form fluorescent products with secondary amines, which is a limitation if these are also analytes of interest.[10] The stability of the fluorescent derivative can be pH-dependent.
o-Phthaldialdehyde (OPA)
Like fluorescamine, o-phthalaldehyde is a classic fluorogenic reagent for the specific analysis of primary amines.[4][13]
-
Mechanism of Action: OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or N-acetyl-L-cysteine) at a slightly alkaline pH to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[4][14]
-
Key Advantages:
-
Considerations: The resulting isoindole derivatives can be unstable, particularly for certain amino acids like glycine and lysine, requiring timely analysis.[17] OPA does not react with secondary amines like proline or hydroxyproline to form a fluorescent product.[15]
Anthracene and Coumarin-Based Reagents for Carboxylic Acids
Analytes like fatty acids and prostaglandins lack the functional groups to react with the agents above. For these, reagents targeting the carboxylic acid group are necessary.
-
Mechanism of Action: Reagents such as 9-chloromethyl anthracene or coumarin analogues (e.g., 4-bromomethyl-7-methoxycoumarin) react with carboxylic acids, typically under basic conditions with a catalyst, to form highly fluorescent esters.[18][19][20]
-
Key Advantages:
-
Considerations: Derivatization often requires organic solvents and heating, making the sample preparation more complex than for amine-reactive reagents.[23] The choice of catalyst and reaction conditions must be carefully optimized.[18]
Performance Comparison at a Glance
The following table summarizes the key performance characteristics of these derivatization agents to guide your selection process.
| Feature | Dansyl Chloride (DNS-Cl) | Fluorescamine | o-Phthaldialdehyde (OPA) | Anthracene/Coumarin Reagents |
| Target Analyte | Primary & Secondary Amines, Phenols[7][8] | Primary Amines[10] | Primary Amines[4] | Carboxylic Acids[21] |
| Reaction pH | Alkaline (pH 9-11)[4][9] | Alkaline (pH 8-9)[10] | Alkaline (pH 9-11) | Basic, often with catalyst[18] |
| Reaction Time | 30-60 min[9] | Instantaneous (ms)[10][11] | < 1-2 min[15] | 30-60 min, often with heat[18] |
| Excitation (λex) | ~330-350 nm | ~390 nm[11][12] | ~340 nm[15] | ~365 nm (Anthracene)[18] |
| Emission (λem) | ~500-530 nm | ~475-490 nm[11][12] | ~455 nm | ~410 nm (Anthracene)[18] |
| Derivative Stability | High | Moderate (pH dependent) | Low to Moderate[17] | High |
| Byproduct Interference | Yes (hydrolysis product is fluorescent) | No (hydrolysis product is non-fluorescent)[10] | No (reagents are non-fluorescent)[14] | Minimal |
| Primary Application | Pre-column (LC, LC-MS)[7] | Pre- or Post-column[1][10] | Pre- or Post-column[1] | Pre-column[21] |
Causality in Experimental Design: Why Protocols Matter
A successful derivatization is not merely about mixing reagents; it is a controlled chemical reaction where every parameter is critical.
-
pH Control: For amine derivatization with DNS-Cl, fluorescamine, or OPA, an alkaline pH is essential. This deprotonates the primary or secondary amine's ammonium group (-NH3+ to -NH2), making the lone pair of electrons on the nitrogen available for the nucleophilic attack on the reagent.[7] Failure to maintain the optimal pH will result in incomplete or no reaction.
-
Reagent Concentration: An excess of the derivatization reagent is typically used to drive the reaction to completion, ensuring all analyte molecules are labeled.[15] However, for reagents like Dansyl Chloride whose byproducts are fluorescent, a gross excess can elevate the background signal, compromising sensitivity.
-
Reaction Quenching: For some reactions, it is necessary to stop the derivatization process after a set time to prevent unwanted side reactions or degradation of the derivative. This can be achieved by adding an acid to lower the pH, as is sometimes done in OPA protocols.[15]
Experimental Protocol: Quantitative Analysis of Amino Acids Using Dansyl Chloride Derivatization
This protocol provides a robust, self-validating method for the pre-column derivatization of amino acids for HPLC-fluorescence or LC-MS analysis.[9]
Materials:
-
Amino Acid Standards or Hydrolyzed Protein Sample
-
Dansyl Chloride solution: 50 mM in acetonitrile (ACN). Prepare fresh and protect from light.[9]
-
Reaction Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer, pH 9.8.[9]
-
Quenching Solution: 10% (v/v) Ammonium Hydroxide or 2 M Formic Acid.
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
Procedure:
-
Sample Preparation: Prepare amino acid standards or samples in a suitable buffer or solvent (e.g., 0.1 M HCl). Ensure the final concentration is within the expected linear range of the assay.
-
Derivatization Reaction: a. In a microcentrifuge tube, add 25 µL of the amino acid sample. b. Add 50 µL of the freshly mixed 1:1 Dansyl Chloride/Reaction Buffer solution.[9] c. Vortex the mixture thoroughly for 30 seconds. d. Incubate the reaction in the dark at room temperature (or in a thermomixer at 25°C) for 60 minutes.[9] The dark incubation prevents photodegradation of the dansyl group.
-
Quenching (Optional but Recommended): To consume excess Dansyl Chloride, add 25 µL of 10% Ammonium Hydroxide and let it react for 10 minutes. This step is crucial for reducing background noise.
-
Sample Finalization: a. Centrifuge the sample at >10,000 x g for 5 minutes to pellet any precipitate.[7] b. Carefully transfer the supernatant to an HPLC vial. c. Dilute with the initial mobile phase if necessary and inject into the HPLC system.
Visualizing the Chemistry and Workflow
Clear visualization of reaction mechanisms and experimental flows is key to understanding and executing complex analytical procedures.
Caption: Reaction mechanism of Dansyl Chloride with an amine.
Caption: Experimental workflow for Dansyl Chloride derivatization.
Conclusion
The selection of a fluorescent derivatization agent is a critical decision in analytical method development. While Dansyl Chloride offers broad reactivity and produces highly stable derivatives ideal for both HPLC-FLD and LC-MS, reagents like Fluorescamine and OPA provide unparalleled speed and specificity for primary amines with the benefit of low-background interference. For analytes such as carboxylic acids, specialized reagents like anthracene or coumarin derivatives are essential.
By understanding the underlying chemistry, reaction kinetics, and spectral properties of each agent, researchers can confidently choose the right tool to achieve the sensitivity, selectivity, and robustness required for their specific application, turning previously undetectable analytes into clearly quantifiable signals.
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- 23. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-(Dimethylamino)benzamide
This guide provides a comparative analysis of analytical methodologies for the quantitative determination of 4-(Dimethylamino)benzamide. As a compound of interest in pharmaceutical development and chemical synthesis, ensuring the reliability and accuracy of its quantification is paramount. This document moves beyond a simple recitation of protocols to explore the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).
The Imperative of Method Validation: A Foundation of Trust
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] This is not merely a regulatory hurdle but the bedrock of data integrity, ensuring that measurements are reliable, reproducible, and accurate. The updated ICH Q2(R2) and the complementary Q14 guidelines provide a harmonized framework for a lifecycle approach to analytical procedures, from development through validation and ongoing use.[2][3] A validated method is a self-validating system; it has built-in checks and predefined acceptance criteria that guarantee its performance.
The core parameters that constitute a comprehensive validation, and which we will use to compare methods, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[2]
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[2]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[2]
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-assay) and intermediate precision (inter-assay) levels.
-
Range: The interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[1]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.
-
Limits of Detection (LOD) and Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable precision and accuracy, respectively.
The Validation Workflow: A Systematic Approach
A structured approach is essential to ensure all validation parameters are thoroughly assessed. The process involves careful planning, execution of predefined experiments, and comprehensive documentation of the results.[4]
Caption: General Analytical Method Validation Workflow (ICH Q2(R2)).
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method depends on the specific requirements of the analysis, including the nature of the sample matrix, required sensitivity, and available instrumentation. Here, we compare two primary chromatographic techniques—HPLC and GC-MS—for the analysis of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is the workhorse of the pharmaceutical industry for its robustness, versatility, and high precision. For a moderately polar compound like this compound, a C18 column provides excellent retention and separation from potential impurities.
Principle: The method separates components based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The UV detector quantifies the analyte based on its absorbance at a specific wavelength, typically the λmax, to ensure maximum sensitivity.
Advantages:
-
High precision and accuracy, suitable for assay and impurity quantification.
-
Robust and highly transferable between laboratories.
-
Direct analysis of samples in solution without the need for derivatization.
Disadvantages:
-
Higher solvent consumption compared to GC.
-
May have lower sensitivity than mass spectrometry-based methods.
-
Specificity can be challenged by co-eluting impurities that share similar UV spectra.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional specificity and sensitivity. However, for a compound like this compound, which has limited volatility, a derivatization step is often necessary to convert it into a more volatile and thermally stable analogue.
Principle: The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The eluting components are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique molecular fingerprint, ensuring definitive identification and highly selective quantification. A recent study detailed a method for determining a related compound, N,N-dimethylbenzamide, using GC-MS, which serves as an excellent procedural model.[5]
Advantages:
-
Superior specificity due to mass-based detection, allowing for unequivocal peak identification.
-
Excellent sensitivity, often reaching picogram levels.
-
Provides structural information from fragmentation patterns.
Disadvantages:
-
Requires the analyte to be volatile and thermally stable, often necessitating a derivatization step which can add complexity and variability.
-
Not suitable for non-volatile or thermally labile compounds.
Performance Data Comparison
The following table summarizes the typical performance characteristics expected from fully validated HPLC-UV and GC-MS methods for this compound, based on established protocols for similar compounds.
| Performance Characteristic | RP-HPLC-UV | GC-MS (with Derivatization) | Regulatory Guidance (Typical) |
| Specificity/Selectivity | Good; demonstrated via forced degradation. | Excellent; based on unique mass fragmentation. | Method should differentiate the analyte from endogenous components and metabolites. |
| Linearity (R²) | > 0.999 | > 0.995 | A linear model is fitted to the calibration curve. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Results should be close to the true value. |
| Precision (%RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 5.0% | RSD of ≤ 2% is commonly acceptable for assays.[2] |
| - Intermediate Precision | ≤ 2.0% | ≤ 8.0% | |
| Lower Limit of Quantitation (LLOQ) | ng/mL range | pg/mL to ng/mL range | Analyte signal should be at least 5-10 times the blank signal. |
The Critical Role of Forced Degradation Studies
Forced degradation, or stress testing, is an indispensable part of method validation.[6] Its purpose is to intentionally degrade the drug substance under conditions more severe than accelerated stability testing to identify potential degradation products and establish the stability-indicating nature of the analytical method.[7] This demonstrates the method's specificity, ensuring that the analyte peak is pure and that any degradants formed do not interfere with its quantification.
Typical stress conditions mandated by ICH guidelines include:[6]
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C
-
Oxidation: e.g., 3% H₂O₂ at room temperature
-
Thermal Degradation: e.g., Dry heat at 105 °C
-
Photolytic Degradation: e.g., Exposure to UV and visible light (ICH Q1B)
A successful stability-indicating method will resolve the primary this compound peak from all degradation products generated during these studies.
Experimental Protocols
The following are detailed, field-proven protocols that can serve as a starting point for the validation of methods for this compound.
Protocol 1: RP-HPLC-UV Method
This protocol is designed for the assay and quantification of this compound in a drug substance.
Caption: HPLC-UV Analysis Workflow.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or purified
-
Diluent: Acetonitrile:Water (50:50, v/v)
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (e.g., 3-7 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of the analyte in the mobile phase (typically around 300-315 nm).
-
Injection Volume: 10 µL.
3. Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the diluent to achieve a final concentration within the calibration range.
-
System Suitability: Before analysis, inject the working standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.
-
Analysis: Inject the blank, followed by the calibration standards and sample solutions.
-
Quantification: Construct a linear regression curve of peak area versus concentration from the standard injections. Determine the concentration of this compound in the samples from this curve.
Protocol 2: GC-MS Method
This protocol is suitable for trace-level quantification and definitive identification, incorporating a derivatization step.
1. Materials and Reagents:
-
This compound reference standard
-
Derivatizing Agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Solvent: Ethyl Acetate or Dichloromethane, GC grade.
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., an isotopically labeled analogue or a related benzamide).
2. Chromatographic and Spectrometric Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet Temperature: 270 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp at 20 °C/min to 280 °C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification, using a characteristic ion of the derivatized analyte).
3. Procedure:
-
Standard/Sample Preparation: To a known amount of standard or sample in a vial, add the internal standard solution.
-
Derivatization: Evaporate the solvent to dryness under a gentle stream of nitrogen. Add the derivatizing agent (e.g., 50 µL BSTFA) and a suitable solvent (e.g., 50 µL Ethyl Acetate). Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Analysis: After cooling, inject 1 µL of the derivatized solution into the GC-MS system.
-
Quantification: Monitor the characteristic ions for the derivatized analyte and the internal standard. Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
Conclusion
Both RP-HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound, each with distinct advantages. RP-HPLC is a robust, precise, and straightforward method ideal for routine quality control, assays, and stability testing. GC-MS, while more complex due to the need for derivatization, offers unparalleled specificity and sensitivity, making it the method of choice for trace analysis, impurity identification, or analysis in complex matrices. The selection of the most appropriate method must be guided by the specific analytical objective. Regardless of the choice, a thorough validation process, grounded in the principles of the ICH guidelines, is mandatory to ensure the generation of scientifically sound and trustworthy data.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- International Council for Harmonisation. (2023).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- SciSpace. (2016).
- MedCrave online. (2016).
- NIH. (n.d.).
- PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
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- 4. m.youtube.com [m.youtube.com]
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- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 4-(Dimethylamino)benzamide Derivatives in Oncology and Microbiology
In the landscape of modern medicinal chemistry, the 4-(dimethylamino)benzamide scaffold has emerged as a privileged structure, giving rise to a diverse array of derivatives with significant therapeutic potential. This guide provides a comprehensive comparative analysis of two distinct classes of these derivatives, one tailored for anticancer applications via histone deacetylase (HDAC) inhibition and another designed for antimicrobial activity. We will delve into their synthesis, comparative efficacy supported by experimental data, and the underlying mechanisms of action, offering researchers, scientists, and drug development professionals a holistic view of their potential.
Part 1: Anticancer Applications - A Focus on Histone Deacetylase (HDAC) Inhibition
The reversible acetylation of histone proteins is a critical epigenetic modification that regulates gene expression. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes. Consequently, HDAC inhibitors have garnered significant attention as a promising class of anticancer agents. Benzamide derivatives, in particular, have proven to be effective zinc-binding groups that can selectively target class I HDACs.
Featured Derivative A: A Potent Class I Selective HDAC Inhibitor
A standout example from recent research is (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (Derivative A). This molecule has demonstrated potent and selective inhibition of class I HDAC isoforms.[1][2]
Comparative Efficacy: Derivative A vs. Entinostat (MS-275)
To contextualize the performance of Derivative A, we compare it with Entinostat (MS-275) , a well-characterized benzamide-based class I HDAC inhibitor that has undergone extensive clinical investigation.[3][4][5][6][7]
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Cancer Cell Line | Cytotoxicity IC50 (µM) |
| Derivative A | Potent (specific value not publicly available) | Potent (specific value not publicly available) | Potent (specific value not publicly available) | SKM-1 (human myelodysplastic syndrome) | Potent (specific value not publicly available)[1][2] |
| Entinostat (MS-275) | 243[4][6] | 453[4][6] | 248[4][6] | K562 (Leukemia) | 0.0415[3] |
| HL-60 (Leukemia) | 0.1[3] | ||||
| A2780 (Ovarian) | 0.048[3] | ||||
| HT-29 (Colon) | 0.38[3] |
Note: While specific nanomolar IC50 values for Derivative A against individual HDAC isoforms are not detailed in the public domain, the cited literature confirms its potent and selective inhibitory activity against class I HDACs.[1][2]
Mechanism of Action: The Epigenetic Reset
Benzamide-based HDAC inhibitors like Derivative A and Entinostat function by chelating the zinc ion within the active site of HDAC enzymes. This interaction blocks the deacetylation of histones, leading to an accumulation of acetylated histones. The increased acetylation results in a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis.[8][9] Derivative A has been shown to strongly increase the intracellular levels of acetyl-histone H3 and p21, leading to G1 cell cycle arrest and apoptosis.[1][2]
Signaling Pathway: HDAC Inhibition and Apoptosis Induction
Caption: Mechanism of anticancer action for benzamide HDAC inhibitors.
Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against class I HDACs.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute recombinant human HDAC1, HDAC2, or HDAC3 enzyme in assay buffer to the desired concentration.
-
Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO.
-
Prepare serial dilutions of the test compound (e.g., Derivative A) and a reference inhibitor (e.g., Entinostat) in DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the test compounds at various concentrations.
-
Add the diluted HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (to prevent further deacetylation). The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow: HDAC Inhibition Assay
Caption: A typical workflow for a fluorometric HDAC inhibition assay.
Part 2: Antimicrobial Applications - Targeting Bacterial Growth
The this compound scaffold has also been explored for its antimicrobial properties. By modifying the core structure, derivatives can be synthesized that exhibit potent activity against both Gram-positive and Gram-negative bacteria.
Featured Derivative B: A Nitrobenzamide-Based Antimicrobial Agent
A representative example of an antimicrobial this compound derivative is (E)-N-(4-(Dimethylamino)benzylidene)-4-nitrobenzamide (Derivative B). This Schiff base derivative incorporates a nitro group, which is often associated with antimicrobial activity.
Comparative Efficacy: N-Benzamide Derivatives
Obtaining specific MIC values for Derivative B proved challenging in the public literature. However, a comparative analysis of structurally related N-benzamide derivatives provides valuable insights into their antimicrobial potential.
| Compound ID | R-Group on Amide Nitrogen | Bacillus subtilis MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| 5a | 4-hydroxyphenyl | 6.25[10] | 3.12[10] |
| 6b | p-tolyl | 6.25[10] | 3.12[10] |
| 6c | 4-bromophenyl | 6.25[10] | 3.12[10] |
This data demonstrates that N-substituted benzamides can exhibit potent antimicrobial activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria.
Structure-Activity Relationship (SAR) Insights
For antimicrobial benzamide derivatives, the nature of the substituent on the amide nitrogen plays a crucial role in determining the spectrum and potency of activity. The presence of aromatic rings with various electronic properties (electron-donating or electron-withdrawing) can modulate the lipophilicity and target interaction of the molecule. The dimethylamino group on the benzamide core is a strong electron-donating group, which can influence the overall electronic properties and biological activity of the molecule.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard method for determining the MIC of a compound against a bacterial strain.
-
Reagent and Culture Preparation:
-
Prepare Mueller-Hinton Broth (MHB) or another suitable bacterial growth medium.
-
Prepare a stock solution of the test compound (e.g., Derivative B) in DMSO.
-
Culture the bacterial strain (e.g., S. aureus or E. coli) overnight in MHB.
-
Standardize the bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Assay Procedure:
-
In a 96-well clear microplate, perform serial two-fold dilutions of the test compound in MHB.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Experimental Workflow: MIC Determination by Broth Microdilution
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The this compound scaffold serves as a versatile platform for the development of potent therapeutic agents. In the realm of oncology, derivatives such as (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide have demonstrated promising activity as selective class I HDAC inhibitors, offering a targeted approach to cancer therapy. In the field of microbiology, related benzamide structures have shown significant potential in combating bacterial infections. The comparative data and detailed protocols presented in this guide are intended to facilitate further research and development of this important class of compounds, ultimately contributing to the advancement of novel therapeutics.
References
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI.
- Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evalu
- Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024).
- Entinostat (MS-275) HDAC Inhibitor | CAS 209783-80-2. (n.d.). Selleck Chemicals.
- Entinostat (MS-275) | HDAC Class I Inhibitor. (n.d.). MedchemExpress.com.
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). PubMed.
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025).
- MS 275 | Class I HDACs. (n.d.). Tocris Bioscience.
- Entinostat | MS-275 | HDAC class I inhibitor. (n.d.). TargetMol.
- Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025).
- Pharmacological Properties and Clinical Application Research Progress of Entinostat. (2026).
- Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)
- Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. (n.d.).
- Structure–activity relationship of the new compounds in terms of antimicrobial activity. (n.d.).
- MIC 50 (mM) against S. aureus and E.
- Exploring Structure–Activity Relationships and Modes of Action of Laterocidine. (2024).
- Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. (n.d.). Frontiers.
- Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. (2023).
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
- Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli. (2020). PubMed.
- A Comparative Guide to the Antimicrobial Activity of Benzamide Deriv
- Antibacterial activities in terms of MIC (g/mL). (n.d.).
- (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2025).
- Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. (2021).
- Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. (n.d.). MDPI.
- Evaluation of the antimicrobial potential of chosen flavonoids on E. coli and S. aureus. (n.d.).
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed.
- Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025).
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025).
- Synthesis, characterization, and evaluation of antibacterial effect of Ag nanoparticles against Escherichia coli O157:H7 and methicillin-resistant Staphylococcus aureus (MRSA). (2014).
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A Senior Application Scientist's Guide to the Solvent-Dependent Performance of 4-(Dimethylamino)benzamide
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular probes and synthetic chemistry, the choice of solvent is not merely a matter of dissolution; it is a critical parameter that can dictate the outcome of an experiment and the performance of a molecule. This guide provides an in-depth comparison of 4-(Dimethylamino)benzamide's performance across various solvent systems. Moving beyond a simple data sheet, we will explore the causality behind its solvent-dependent behavior, grounded in authoritative research and providing actionable experimental protocols.
Introduction: The Molecular Logic of this compound
This compound (DMABA) is a derivative of benzoic acid featuring a powerful electron-donating dimethylamino group (-N(CH₃)₂) and an electron-withdrawing carboxamide group (-CONH₂). This "push-pull" electronic structure is the cornerstone of its interesting photophysical properties. The molecule's performance, particularly its fluorescence, is exquisitely sensitive to its immediate microenvironment, a phenomenon known as solvatochromism.[1][2] This sensitivity makes it a valuable tool for researchers seeking to probe the polarity of systems such as protein binding sites or polymer matrices.[1][3]
The core of DMABA's solvent-dependent fluorescence lies in a process called Twisted Intramolecular Charge Transfer (TICT) .[4][5][6] Upon excitation with light, the molecule transitions from its stable, planar ground state to an excited state. In polar solvents, the dimethylamino group can rotate, leading to a highly polar, charge-separated TICT state.[4][5] This stabilization of the excited state by the polar solvent lowers its energy, resulting in a red-shifted (longer wavelength) fluorescence emission.[7][8] The formation of this TICT state is often less efficient in non-polar environments, leading to distinct spectral signatures.[5][9]
The Mechanism of Solvatochromism in DMABA
The solvent-dependent behavior of DMABA is best understood by examining its excited-state dynamics. The diagram below illustrates the transition from the locally excited (LE) state to the TICT state, a process heavily influenced by solvent polarity.
Caption: The TICT state formation pathway for this compound.
In non-polar solvents, the energy barrier to form the TICT state is higher, and fluorescence primarily occurs from the LE state, resulting in emission at shorter wavelengths. In polar solvents, the highly polar TICT state is stabilized, facilitating this pathway and leading to a large Stokes shift (the difference between the absorption and emission maxima) and emission at longer wavelengths.[1][10]
Comparative Analysis of Performance in Different Solvents
The practical utility of DMABA is defined by its solubility and photophysical response in different solvent environments.
While specific quantitative data for this compound is not exhaustively compiled in a single source, we can infer its likely behavior from its structure and data on the parent compound, benzamide. Benzamide's solubility is highest in polar protic solvents like methanol and decreases in less polar and aprotic solvents.[11][12] The addition of the dimethylamino group on DMABA is expected to increase its affinity for polar aprotic solvents.
Table 1: Expected Solubility Trends of this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale for Performance |
|---|---|---|---|
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amide group and interacting with the polar dimethylamino group. |
| Polar Aprotic | DMSO, Acetonitrile | Moderate to High | Strong dipole-dipole interactions with the molecule's "push-pull" system. |
| Non-Polar | Toluene, Hexane | Low | Lacks favorable interactions with the polar functional groups of DMABA. |
This table is based on chemical principles and data for structurally related compounds.[11][12] Experimental verification is essential.
The most dramatic solvent effect is observed in DMABA's fluorescence spectrum. Studies on similar derivatives of 4-N,N-dimethylamino benzoic acid show a distinct trend.[10] In non-polar solvents, a single fluorescence band at a shorter wavelength is typical. As solvent polarity increases, a second, red-shifted emission band corresponding to the TICT state appears and grows in intensity.[10][13]
Table 2: Photophysical Properties of a DMABA Derivative in Various Solvents
| Solvent | Polarity (Dielectric Const.) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Key Observation |
|---|---|---|---|---|---|
| Cyclohexane | 2.0 | ~300 | ~340 | ~4,500 | Emission dominated by the LE state. |
| Dioxane | 2.2 | ~305 | ~350 | ~4,900 | Minor red-shift as polarity increases. |
| Acetonitrile | 37.5 | ~310 | ~360 & ~470 (dual) | >6,000 | Emergence of a strong, red-shifted TICT emission band.[10] |
| Methanol | 32.7 | ~315 | ~475 | >6,000 | Strong TICT emission due to high polarity and H-bonding. |
Data is representative based on studies of closely related 4-N,N-dimethylamino benzoic acid derivatives.[10] Actual values for this compound may vary.
This pronounced solvatochromism makes DMABA an excellent candidate for use as a fluorescent probe to report on local environmental polarity.[1][3]
Comparison with Alternative Probes
While DMABA is effective, other fluorescent probes are also used to sense solvent polarity. A comparison highlights the specific advantages of each.
Table 3: Comparison of Solvatochromic Probes
| Probe | Key Advantage(s) | Key Disadvantage(s) | Best Use Case |
|---|---|---|---|
| This compound (DMABA) | Simple structure, significant Stokes shift in polar media.[10] | Lower quantum yield compared to some alternatives. | Probing highly polar environments where a large red-shift is desirable. |
| PRODAN | High sensitivity, widely used benchmark. | Can be sensitive to factors other than polarity (e.g., H-bonding). | General purpose polarity sensing in biological membranes. |
| Nile Red | Large Stokes shift, commercially available.[14] | Can exhibit unspecific staining in cellular imaging.[14] | Staining of intracellular lipid droplets and hydrophobic environments.[14] |
| 4-DMN Derivatives | "On-off" switch-like emission, very low background in water.[15][16] | More complex synthetically.[17] | Detecting biomolecular interactions with high signal-to-noise.[15] |
The choice of probe should be guided by the specific requirements of the experiment, such as the required sensitivity, spectral range, and chemical compatibility.
Experimental Protocols
To ensure scientific integrity, the following protocols provide a self-validating framework for characterizing the performance of DMABA.
This workflow outlines the necessary steps to systematically measure the absorption and fluorescence spectra of DMABA in a range of solvents.
Caption: Experimental workflow for photophysical characterization.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in a relatively non-polar solvent where it is soluble, such as dioxane. This minimizes solvent effects in the stock itself.
-
Solvent Selection: Choose a range of solvents with varying polarities, including both aprotic (e.g., hexane, toluene, acetonitrile) and protic (e.g., ethanol, water) options.
-
Sample Preparation: For each solvent, prepare a dilute working solution (e.g., 5 µM) from the stock solution. Ensure the final concentration of the stock solvent (dioxane) is negligible (<0.1%) to avoid influencing the results.
-
UV-Vis Absorption Measurement:
-
Use a calibrated spectrophotometer.
-
Use the pure solvent of each sample as the blank reference.
-
Scan the absorbance from approximately 250 nm to 400 nm.
-
Record the wavelength of maximum absorbance (λ_abs).
-
-
Fluorescence Emission Measurement:
-
Use a calibrated spectrofluorometer.
-
Set the excitation wavelength to the λ_abs determined in the previous step.
-
Scan the emission spectrum over a range that captures both potential LE and TICT fluorescence (e.g., 320 nm to 600 nm).[18]
-
Record the wavelength(s) of maximum emission (λ_em).
-
-
Data Analysis:
-
Calculate the Stokes shift for each solvent in wavenumbers (cm⁻¹) for accurate comparison.
-
Plot the emission maximum (λ_em) against a solvent polarity scale (e.g., Dielectric Constant or Reichardt's Dye E_T(30) scale) to visualize the solvatochromic effect.
-
Conclusion and Field-Proven Recommendations
This compound is a powerful, structurally simple molecule whose performance is fundamentally tied to its solvent environment. Its hallmark is the dramatic red-shift in fluorescence in polar solvents, driven by the formation of a Twisted Intramolecular Charge Transfer (TICT) state.
Key Takeaways for Researchers:
-
Predictive Power: The photophysical properties of DMABA are predictable. Expect emission from the LE state (~340-360 nm) in non-polar media and a strong, red-shifted emission from the TICT state (>460 nm) in polar solvents like acetonitrile or alcohols.[10]
-
Application as a Probe: This compound is best utilized as a local environment polarity sensor. Its large Stokes shift and dual fluorescence potential in moderately polar solvents can provide rich information about its surroundings.
-
Solvent Choice is Critical: For synthetic applications, polar aprotic solvents like DMSO or DMF alternatives are likely good choices for solubilizing DMABA.[19] For spectroscopic studies, a wide range of solvents should be tested to fully characterize the system of interest.
By understanding the causality behind its solvent-dependent behavior, researchers can harness the full potential of this compound, transforming it from a simple chemical into a precise tool for molecular exploration.
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- ResearchGate. (2016). Which solvents can be used in place of DMF?
- Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Biology, 3(1), 661.
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A Researcher's Guide to Navigating the Cross-Reactivity of 4-(Dimethylamino)benzamide-Based Probes
An Objective Comparison for Enhanced Target Validation
In the quest for potent and selective chemical probes to dissect complex biological pathways, the 4-(Dimethylamino)benzamide (4-DMAB) scaffold has emerged as a privileged structure, particularly for inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes.[1][2] These enzymes are critical regulators of DNA repair and genomic stability, making them attractive targets in oncology.[3][4] However, the utility of any chemical probe is directly tied to its selectivity. Off-target effects can lead to misinterpretation of experimental results, confounding efforts in target validation and drug discovery.[5][6] This guide provides a comparative analysis of 4-DMAB-based probes, offering insights into their cross-reactivity profiles and presenting methodologies for their rigorous evaluation.
The 4-DMAB Scaffold: A Double-Edged Sword
The 4-DMAB core is a key component of several PARP inhibitors. Its benzamide portion mimics the nicotinamide moiety of the natural PARP substrate, NAD+, enabling it to competitively bind to the enzyme's catalytic domain.[1][4] While this has led to the development of potent PARP inhibitors, the structural similarity of the NAD+-binding pocket across the 17-member PARP family presents a significant challenge for achieving selectivity.[4][7] Consequently, many probes based on this scaffold exhibit activity against multiple PARP family members.
Comparative Selectivity Profile
The cross-reactivity of a probe is not an inherent flaw but a characteristic that must be well-defined. Below is a comparison of representative probes, highlighting the nuances in their selectivity.
| Probe/Inhibitor | Primary Target(s) | Known Off-Targets (selected) | Selectivity Notes |
| Veliparib (ABT-888) | PARP1, PARP2 | Tankyrases (TNKS1/2) at higher concentrations | A widely used benzimidazole carboxamide-based PARP inhibitor with good selectivity for PARP1/2 over other PARP family members.[2] |
| Olaparib | PARP1, PARP2 | PARP3, PARP4, Tankyrases | The first FDA-approved PARP inhibitor. While potent against PARP1/2, it demonstrates activity against other PARPs.[2][3] |
| Rucaparib | PARP1, PARP2, PARP3 | Other PARPs, various kinases | Shows broader reactivity across the PARP family compared to Olaparib and Veliparib. |
| Talazoparib (BMN 673) | PARP1, PARP2 | High potency for PARP1/2 | Exhibits very high potency and is noted for its ability to "trap" PARP on DNA.[8] |
It is crucial for researchers to recognize that even probes marketed as "selective" can have off-targets, especially when used at high concentrations.[9] Therefore, empirical determination of a probe's selectivity in the specific biological context of interest is paramount.
The Indispensable Role of Negative Controls
Experimental Workflows for Assessing Cross-Reactivity
To rigorously characterize the selectivity of 4-DMAB-based probes, a multi-pronged approach combining biochemical and cell-based assays is recommended.
In Vitro Profiling: Kinome and PARP Panel Screening
A primary assessment of selectivity involves screening the probe against a broad panel of enzymes. For PARP inhibitors, this should include as many members of the PARP family as possible. For probes with potential kinase off-targets, comprehensive kinome scanning is essential.
Workflow for Biochemical Profiling:
Caption: Workflow for in vitro selectivity profiling.
Cellular Target Engagement: Verifying In-Cell Activity
Biochemical potency does not always translate to cellular activity. Cellular thermal shift assays (CETSA) and NanoBRET (Bioluminescence Resonance Energy Transfer) assays can confirm target engagement in a cellular context.[10]
CETSA Protocol Outline:
-
Cell Treatment: Treat intact cells with the probe or vehicle control.
-
Heating: Heat cell lysates or intact cells across a range of temperatures.
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Quantification: Analyze the amount of soluble target protein at each temperature by Western blot or mass spectrometry.
-
Data Analysis: A shift in the melting curve indicates probe binding and stabilization of the target protein.
Proteome-Wide Off-Target Discovery
For an unbiased view of a probe's interactions, chemical proteomics methods are invaluable. Activity-Based Protein Profiling (ABPP) and photoaffinity labeling can identify both on- and off-targets in a native biological system.[11][12][13]
Workflow for Activity-Based Protein Profiling (ABPP):
Caption: Generalized workflow for competitive ABPP.
This technique allows for the identification of proteins that the probe interacts with, providing a comprehensive map of its cellular targets.[14][15]
Conclusion: Best Practices for Using 4-DMAB-Based Probes
The this compound scaffold is a powerful tool in chemical biology, but its potential for cross-reactivity necessitates careful and thorough characterization. Researchers should:
-
Be Aware of Family-Wide Activity: Assume that a 4-DMAB-based PARP probe may interact with multiple PARP family members until proven otherwise.
-
Go Beyond Single-Point Assays: Characterize probe selectivity across a range of concentrations.
-
Validate in a Cellular Context: Use methods like CETSA or NanoBRET to confirm target engagement in live cells.
-
Employ Orthogonal Probes: Use multiple, structurally distinct probes for the same target to confirm that the observed phenotype is on-target.[5]
-
Utilize Proteomics for Unbiased Profiling: When possible, use chemical proteomics to identify potential off-targets.[12]
By adhering to these principles, researchers can confidently use 4-DMAB-based probes to unravel complex biology and accelerate the development of novel therapeutics.
References
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- James, D. I., et al. (2016). First-in-Class Chemical Probes against Poly(ADP-ribose) Glycohydrolase (PARG) Inhibit DNA Repair with Differential Pharmacology to Olaparib. ACS Chemical Biology, 11(11), 3179-3190. [Link]
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A Senior Application Scientist's Guide to the Purity Validation of Synthesized 4-(Dimethylamino)benzamide
For professionals in pharmaceutical research and chemical synthesis, the adage "purity is paramount" is not merely a guideline—it is the bedrock of reproducible, safe, and effective science. This is particularly true for versatile chemical intermediates like 4-(Dimethylamino)benzamide, a compound whose derivatives are explored in various therapeutic areas.[1] The journey from a synthesized powder in a flask to a qualified reagent for drug development is paved with rigorous analytical validation. An impurity that is overlooked can lead to failed experiments, misleading biological data, or adverse toxicological events.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the purity of a newly synthesized batch of this compound. We will move beyond rote protocols to discuss the causality behind methodological choices, ensuring that your purity assessment is not just a number, but a scientifically sound statement of quality.
The Synthetic Landscape: Anticipating Potential Impurities
Before any analysis begins, a scientist must consider the synthetic route. A common method for synthesizing this compound involves the conversion of 4-(dimethylamino)benzoic acid to an acid chloride, followed by amidation.
Understanding this pathway is critical because it informs the spectrum of potential impurities we must screen for:
-
Unreacted Starting Materials: Residual 4-(dimethylamino)benzoic acid.
-
Side-Products: Formation of esters if an alcohol is present, or by-products from degradation.
-
Reagent Carryover: Residual thionyl chloride or coupling agents.
-
Solvents: Trapped solvents from the reaction or purification steps (e.g., pyridine, DMF, ethyl acetate).
A robust purity validation strategy is therefore a targeted hunt for these anticipated (and unanticipated) species.
A Comparative Analysis of Core Purity Determination Techniques
No single technique can provide a complete picture of a compound's purity. A multi-pronged approach, leveraging the strengths of orthogonal methods, is the gold standard. Here, we compare the three most critical techniques for assessing this compound purity.
| Technique | Primary Purpose | Strengths | Limitations | Ideal Use Case |
| High-Performance Liquid Chromatography (HPLC) | Quantitative Purity & Impurity Profiling | High sensitivity and resolution for separating structurally similar compounds.[2][3][4] Excellent for quantification (% purity). | Requires method development; analyte must be soluble and possess a chromophore. | The definitive method for assigning a quantitative purity value (e.g., 99.5%) and detecting trace impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Impurity Identification | Provides unambiguous structural confirmation. Can detect and help identify impurities with different proton/carbon environments. | Lower sensitivity than HPLC for trace impurities. Quantification requires an internal standard and can be complex. | Verifying the identity of the bulk material and identifying organic impurities, including residual solvents. |
| Melting Point Analysis | Qualitative Purity Assessment | Simple, rapid, and inexpensive. A sharp melting point close to the literature value indicates high purity. | A depressed and broad melting range suggests the presence of impurities. Not quantitative and can be misleading if impurities co-melt. | A quick, initial check of bulk purity before committing to more resource-intensive analyses. |
The Workflow of Purity Validation
A systematic workflow ensures that all aspects of purity are addressed, from identity confirmation to quantitative assessment. The following diagram illustrates a robust, self-validating process for qualifying a new batch of synthesized this compound.
Detailed Experimental Protocols
Trustworthiness in analytical data comes from meticulously executed and well-documented protocols. Below are field-tested methods for the key analyses.
Protocol 1: Quantitative Purity by High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is designed for high-resolution separation of this compound from potential non-volatile impurities.
-
Instrumentation: HPLC system with UV-Vis detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 18.0 80 18.1 20 | 22.0 | 20 |
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of synthesized this compound and dissolve in 1 mL of 50:50 Acetonitrile:Water diluent.
-
Analysis and Interpretation:
-
Inject a blank (diluent) to identify any system peaks.
-
Inject the prepared sample.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Trustworthiness Check: A key aspect of a self-validating system is to challenge the separation. If starting material (4-(dimethylamino)benzoic acid) is available, a spiked sample should be prepared to confirm that the method can resolve the main peak from this critical impurity.
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
NMR serves as the definitive confirmation of the compound's identity.
-
Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.
-
Data Acquisition: Acquire a standard proton (¹H) NMR spectrum.
-
Expected Chemical Shifts (in CDCl₃):
-
~7.7 ppm (d, 2H): Aromatic protons ortho to the amide group.
-
~6.7 ppm (d, 2H): Aromatic protons ortho to the dimethylamino group.
-
~6.0 ppm (br s, 2H): Amide (-CONH₂) protons.
-
~3.0 ppm (s, 6H): Methyl (-N(CH₃)₂) protons.
-
-
Analysis and Interpretation:
-
Structural Confirmation: Verify that the observed chemical shifts, splitting patterns (multiplicity), and integration values match the expected structure of this compound.
-
Impurity Detection: Look for small, unassigned peaks. Residual solvents are easily identified by their characteristic shifts (e.g., Ethyl Acetate at ~2.04 and 4.12 ppm; Pyridine at ~8.6, 7.6, 7.2 ppm). The presence of 4-(dimethylamino)benzoic acid would show a distinct carboxylic acid proton signal (>10 ppm).
-
Interpreting the Data: A Hypothetical Case Study
Let's consider a hypothetical batch, "DMA-BZ-01," and its analytical results.
Table 2: Purity Analysis Summary for Batch DMA-BZ-01
| Analysis | Result | Interpretation |
| Melting Point | 179-181 °C (Lit. 182-184 °C) | Sharp melting point, slightly lower than literature, suggesting high purity with minor impurities. |
| ¹H NMR | Spectrum consistent with structure. Small peaks at 2.50 and 3.33 ppm. | Identity confirmed. The small peaks correspond to residual DMSO solvent from a previous step, not a synthesis-related impurity. |
| HPLC | Main Peak Area: 99.65%Impurity 1 (RT 4.2 min): 0.15%Impurity 2 (RT 7.8 min): 0.20% | Quantitative purity is 99.65%. Two minor, unidentified impurities are present at low levels. |
| Conclusion | PASS | The batch is structurally confirmed and has a high purity of >99.5%. The minor impurities are below a typical 0.5% reporting threshold for early-stage research. |
This multi-faceted data provides high confidence in the quality of batch DMA-BZ-01. The NMR confirms the identity and rules out common organic impurities, while the HPLC provides the definitive quantitative purity value.
Conclusion and Recommendations
Validating the purity of a synthesized compound like this compound is a non-negotiable step in the research and development pipeline. A scientifically rigorous approach relies on the synergistic use of orthogonal analytical techniques.
-
For routine synthesis confirmation, a combination of Melting Point and ¹H NMR is often sufficient to confirm identity and assess semi-quantitative purity.
-
For material intended for biological screening or as a drug development intermediate, a validated, quantitative HPLC method is mandatory. It is the only technique that provides the accuracy and sensitivity needed to create a full impurity profile and assign a definitive purity value.
By integrating these methods into a logical workflow, researchers can ensure the integrity of their chemical matter, leading to more reliable and reproducible scientific outcomes.
References
- Dołowy, M., Pyka, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. [Link]
- Poboży, E., et al. (2012). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples.
- Royal Society of Chemistry. (n.d.). Supporting Information for an article. RSC Publishing. [Link]
- Dołowy, M., Pyka, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
- Mahdi, W. K., et al. (2024). Synthesis route of the studied compounds.
- Al-Masoudi, N. A., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)
- Biological Magnetic Resonance Bank. (n.d.).
- Danko, M., et al. (2012). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines.
- PubChem. (n.d.). This compound.
- ResearchGate. (2012). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
- Al-Ghorbani, M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]
- Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy.
- Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. [Link]
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- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Two Faces of 4-(Dimethylamino)benzamide: A Comparative Guide to its Applications in Cellular Imaging and Cancer Therapy
For researchers, scientists, and professionals in drug development, the small molecule 4-(Dimethylamino)benzamide (DMAB) and its derivatives represent a versatile scaffold with significant applications in two distinct and critical areas of biomedical research: as environmentally sensitive fluorescent probes for cellular imaging and as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) for cancer therapy. This guide provides an in-depth, comparative analysis of these applications, supported by experimental data and detailed protocols to empower your research and development endeavors.
Part 1: this compound as a Fluorescent Probe for Microenvironment Sensing
The utility of DMAB and its derivatives as fluorescent probes stems from their unique photophysical properties, primarily governed by the Twisted Intramolecular Charge Transfer (TICT) mechanism. This phenomenon makes them exquisite sensors of local viscosity and polarity within cellular microenvironments.
The Twisted Intramolecular Charge Transfer (TICT) Mechanism
Upon photoexcitation, DMAB-based fluorophores can exist in a planar, locally excited (LE) state, which is fluorescent. However, in environments with low viscosity, the dimethylamino group can rotate around its bond to the benzene ring, leading to a non-planar "twisted" conformation. This twisted state facilitates an intramolecular charge transfer, creating a weakly emissive or non-emissive state. In viscous environments, this intramolecular rotation is hindered, effectively "locking" the molecule in the highly fluorescent LE state. This results in a direct correlation between the fluorescence intensity and the viscosity of the surrounding medium.
Caption: The TICT mechanism in DMAB-based fluorescent probes.
Comparative Analysis of DMAB-based Probes and Alternatives
While DMAB itself serves as a foundational structure, numerous derivatives have been synthesized to enhance properties like quantum yield, Stokes shift, and targeting specificity. The following table compares a representative DMAB derivative with other common fluorescent viscosity probes.
| Probe Type | Example | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) in High Viscosity | Key Advantages | Key Disadvantages |
| DMAB-based | This compound Derivative | ~350-400 | ~450-550 | Moderate to High | Good sensitivity to viscosity, relatively small size. | Can be sensitive to polarity, lower two-photon absorption cross-section. |
| BODIPY-based | BODIPY-C12 | ~480-520 | ~500-600 | High | High photostability and quantum yield, tunable spectral properties. | Can be prone to aggregation, synthesis can be complex. |
| Coumarin-based | Coumarin 6 | ~420-460 | ~470-520 | Moderate | Large Stokes shift, good two-photon absorption. | Can exhibit pH sensitivity. |
| Naphthalimide-based | Naphthalimide-rotor | ~400-450 | ~500-550 | Moderate to High | Good photostability, can be designed for ratiometric sensing. | Can have limited water solubility. |
Experimental Protocol: Measuring Mitochondrial Viscosity using a DMAB-based Probe
This protocol outlines a general procedure for imaging changes in mitochondrial viscosity in live cells.
Materials:
-
DMAB-based mitochondrial-targeting viscosity probe (e.g., Mito-Visco-Red)
-
Live cells cultured on glass-bottom dishes
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Nystatin (or other agent to induce viscosity changes)
-
Confocal laser scanning microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and culture to 60-70% confluency.
-
Probe Loading: Prepare a stock solution of the DMAB-based probe in DMSO. Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM.
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.
-
Imaging (Baseline): After incubation, replace the staining medium with fresh, pre-warmed live-cell imaging medium. Mount the dish on the confocal microscope stage. Acquire baseline fluorescence images using appropriate laser lines and emission filters for the specific probe.
-
Inducing Viscosity Change: To induce an increase in mitochondrial viscosity, treat the cells with a solution of Nystatin (e.g., 50 µM) in live-cell imaging medium.
-
Imaging (Post-treatment): Acquire fluorescence images at various time points after the addition of Nystatin to monitor the change in fluorescence intensity, which corresponds to the change in mitochondrial viscosity.
-
Image Analysis: Quantify the mean fluorescence intensity in the mitochondrial regions of interest before and after treatment to determine the relative change in viscosity.
Caption: Workflow for measuring mitochondrial viscosity.
Part 2: this compound Derivatives as PARP Inhibitors in Cancer Therapy
The benzamide moiety is a key pharmacophore in the design of inhibitors targeting the enzyme Poly(ADP-ribose) polymerase (PARP), a critical player in DNA damage repair. Derivatives of DMAB have been explored as potent PARP inhibitors for cancer treatment.
Mechanism of PARP Inhibition and the Concept of Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs). They bind to sites of DNA damage and synthesize chains of poly(ADP-ribose) (PAR), which recruit other DNA repair proteins. PARP inhibitors act in two primary ways:
-
Catalytic Inhibition: They compete with the natural substrate NAD+ at the catalytic site of PARP, preventing the synthesis of PAR chains and thus hindering the recruitment of the DNA repair machinery.[1][2]
-
PARP Trapping: A key cytotoxic mechanism where the inhibitor stabilizes the PARP-DNA complex, preventing the enzyme from dissociating.[3] This trapped complex itself becomes a cytotoxic lesion that can lead to the collapse of replication forks and the formation of double-strand breaks (DSBs).[3]
In cancer cells with mutations in genes responsible for homologous recombination repair (HRR) of DSBs, such as BRCA1 and BRCA2, the accumulation of DSBs caused by PARP inhibitors cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality .
Caption: In vitro screening workflow for PARP inhibitors.
Conclusion
The this compound scaffold is a testament to the power of medicinal chemistry in developing versatile molecular tools. As a fluorescent probe, its derivatives offer a nuanced view into the intricate and dynamic microenvironments within living cells. In the realm of oncology, the benzamide core provides a robust foundation for the design of potent PARP inhibitors that exploit the vulnerabilities of cancer cells. This guide provides a comparative framework and practical protocols to facilitate the application of DMAB-based compounds in your research, ultimately contributing to advancements in both fundamental cell biology and translational medicine.
References
- Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. (n.d.). National Center for Biotechnology Information.
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). National Center for Biotechnology Information.
- Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State. (n.d.). National Center for Biotechnology Information.
- Structural requirements for potent PARP inhibition. The benzamide... (n.d.). ResearchGate.
- Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023, March 2). PubMed.
- Intramolecular charge transfer and dual fluorescence of 4-(dimethylamino)benzonitrile: ultrafast branching followed by a two-fold decay mechanism. (n.d.). Royal Society of Chemistry.
- Molecular mechanism of PARP inhibitor resistance. (n.d.). National Center for Biotechnology Information.
- Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. (2025, November 21). Royal Society of Chemistry.
- A dual-emission fluorescent probe with independent polarity and viscosity responses: The synthesis, spectroscopy and bio-imaging applications. (2024, December 15). PubMed.
- Naphthalimide-4-(4-nitrophenyl)thiosemicarbazide: A Fluorescent Probe for Simultaneous Monitoring of Viscosity and Nitric Oxide in Living Cells. (2021, March 16). PubMed.
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). Frontiers Media S.A.
- Exploring and comparing adverse events between PARP inhibitors. (n.d.). National Center for Biotechnology Information.
- Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy. (n.d.). MDPI.
- IC 50 (pIC 50 SEM, n = 3) values of indicated compounds against a panel of human PARPs. (n.d.). ResearchGate.
- PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (n.d.). MDPI.
Sources
A Senior Application Scientist's Guide to Benchmarking 4-(Dimethylamino)benzamide Synthesis Methods
Abstract
4-(Dimethylamino)benzamide is a key intermediate in the synthesis of various organic materials, including dyes and pharmaceuticals. The efficiency and scalability of its synthesis are of paramount importance to researchers and chemical production professionals. This guide provides an in-depth comparison of prevalent synthetic methodologies for this compound, focusing on classical amidation via carboxylic acid activation and hydrolysis of the corresponding nitrile. We will delve into the mechanistic underpinnings of each method, present detailed, field-tested protocols, and offer a comparative analysis of their performance based on yield, reaction conditions, and scalability. This document is intended to serve as a practical resource for chemists in selecting the optimal synthetic route based on their specific laboratory or production requirements.
Introduction to this compound
This compound is a substituted benzamide derivative featuring a dimethylamino group at the para position of the benzene ring. This compound serves as a versatile building block in organic synthesis. Its structural motifs are found in a variety of functional materials and biologically active molecules. For instance, the core structure is related to intermediates used in the production of dyes and UV absorbers.[1] An efficient, cost-effective, and scalable synthesis is therefore a critical consideration for its widespread application. This guide will focus on two primary and accessible synthetic pathways starting from readily available precursors: 4-(dimethylamino)benzoic acid and 4-(dimethylamino)benzonitrile.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly approached via two distinct strategies:
-
Method A: Amide Bond Formation from 4-(Dimethylamino)benzoic Acid. This is a classical and highly versatile approach that involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine source, typically ammonia.
-
Method B: Hydrolysis of 4-(Dimethylamino)benzonitrile. This method leverages the conversion of a nitrile functional group into a primary amide under acidic or basic conditions.
The choice between these methods depends on several factors, including the availability and cost of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. The following sections will provide a detailed examination of each approach.
Method A: Amidation of 4-(Dimethylamino)benzoic Acid
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically challenging reaction due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.
Rationale and Mechanistic Insight
Two common strategies for activating 4-(dimethylamino)benzoic acid are:
-
Conversion to an Acyl Chloride: This is a robust and widely used method. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) react with the carboxylic acid to form a highly reactive 4-(dimethylamino)benzoyl chloride intermediate. This intermediate readily reacts with ammonia to form the desired amide. The reaction with thionyl chloride proceeds with the evolution of sulfur dioxide and hydrogen chloride gas.[3]
-
Use of Coupling Agents: In scenarios where the formation of a harsh acyl chloride is undesirable (e.g., in the presence of sensitive functional groups), peptide coupling agents can be employed. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form a reactive O-acylisourea intermediate.[4] This intermediate is then susceptible to nucleophilic attack by ammonia. Additives such as 1-Hydroxybenzotriazole (HOBt) are often included to increase efficiency and suppress side reactions.[2][4]
Experimental Protocols
Protocol A1: Synthesis via Acyl Chloride Intermediate
-
Step 1: Formation of 4-(Dimethylamino)benzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-(dimethylamino)benzoic acid (1.0 eq) in an anhydrous solvent such as toluene.
-
Add thionyl chloride (1.5 eq) dropwise, along with a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 110°C) for 2 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(dimethylamino)benzoyl chloride.
-
-
Step 2: Amidation
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) and cool the solution to 0°C in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of aqueous ammonia (e.g., 28-30%) dropwise with vigorous stirring.[5]
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water. The product often precipitates and can be collected by filtration.
-
Wash the solid with cold water and dry under vacuum. Recrystallization from hot water or an ethanol/water mixture can be performed for further purification.[6][7]
-
Protocol A2: Synthesis using EDC/HOBt Coupling
-
Dissolve 4-(dimethylamino)benzoic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in a suitable solvent like DMF or DCM.
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add a source of ammonia, such as ammonium chloride (1.5 eq), followed by a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) to liberate free ammonia in situ.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 5% HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography or recrystallization as needed.
Performance and Considerations
The acyl chloride method is generally high-yielding and rapid but involves corrosive and hazardous reagents. The coupling agent method is milder and tolerates a wider range of functional groups but is often more expensive and may require chromatographic purification to remove byproducts.
Method B: Hydrolysis of 4-(Dimethylamino)benzonitrile
An alternative route involves the hydrolysis of 4-(dimethylamino)benzonitrile. Nitriles can be converted to primary amides under either acidic or basic conditions, although careful control of reaction conditions is necessary to prevent over-hydrolysis to the carboxylic acid.
Rationale and Mechanistic Insight
The hydrolysis of nitriles is a classic transformation in organic chemistry.[7]
-
Acid-Catalyzed Hydrolysis: The nitrile is protonated by a strong acid, making the carbon atom more electrophilic. A water molecule then attacks, and after a series of proton transfers, the amide is formed.
-
Base-Catalyzed Hydrolysis: A hydroxide ion attacks the nitrile carbon. The resulting intermediate is then protonated by water to yield the amide. This method often utilizes hydrogen peroxide as an oxidant in basic conditions, which can facilitate the conversion at lower temperatures.[7]
Experimental Protocol
Protocol B1: Base-Catalyzed Hydrolysis with Hydrogen Peroxide
-
In a round-bottom flask, suspend 4-(dimethylamino)benzonitrile (1.0 eq) in a solvent such as ethanol or acetone.
-
Add an aqueous solution of sodium hydroxide (e.g., 2 M, 2.0 eq).
-
Add hydrogen peroxide (e.g., 30% aqueous solution, 3.0-5.0 eq) dropwise while maintaining the temperature below 40-50°C with a water bath.
-
Stir the mixture for 1-3 hours. The reaction is often complete when the oily nitrile is replaced by a crystalline precipitate of the amide.[7]
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallization from hot water can be performed if higher purity is required.
Performance and Considerations
This method can be very efficient and avoids the use of coupling agents or highly corrosive acid chlorides. However, the reaction can be exothermic, and careful temperature control is crucial. Over-hydrolysis to the carboxylic acid is a potential side reaction if the conditions are too harsh (e.g., high temperature or prolonged reaction time).
Comparative Analysis
To facilitate a direct comparison, the key performance indicators for each method are summarized below.
| Parameter | Method A1 (Acyl Chloride) | Method A2 (Coupling Agent) | Method B (Nitrile Hydrolysis) |
| Starting Material | 4-(Dimethylamino)benzoic acid | 4-(Dimethylamino)benzoic acid | 4-(Dimethylamino)benzonitrile |
| Key Reagents | SOCl₂, NH₃ | EDC, HOBt, NH₄Cl, Base | H₂O₂, NaOH |
| Typical Yield | High (>90%) | Good (70-90%) | High (>85%) |
| Reaction Time | 2-4 hours | 12-24 hours | 1-3 hours |
| Temperature | Reflux, then 0°C to RT | Room Temperature | < 50°C |
| Scalability | Excellent | Moderate (cost of reagents) | Good (exotherm control needed) |
| Purification | Filtration/Recrystallization | Chromatography/Recrystallization | Filtration/Recrystallization |
| Safety/Waste | Corrosive, toxic gas (SO₂) | Byproducts (urea), solvents | Exothermic, oxidant |
Workflow Visualization
The following diagram illustrates the distinct synthetic pathways discussed.
Caption: Comparative workflow for the synthesis of this compound.
Conclusion and Recommendations
Both amidation of 4-(dimethylamino)benzoic acid and hydrolysis of 4-(dimethylamino)benzonitrile are viable and effective methods for preparing this compound.
-
For large-scale, cost-effective production , the acyl chloride route (Method A1) is often preferred due to its high yields, rapid reaction times, and the relatively low cost of reagents. However, it requires appropriate equipment to handle corrosive materials and gaseous byproducts safely.
-
The nitrile hydrolysis method (Method B) is an excellent alternative that avoids harsh acid chlorides and expensive coupling agents. It is particularly attractive for its operational simplicity and high atom economy. Careful control of the reaction exotherm is the primary consideration for scaling up this process.
-
The coupling agent method (Method A2) is best suited for small-scale laboratory synthesis , especially when synthesizing derivatives with sensitive functional groups that would not tolerate the conditions of the other methods. While effective, the cost of reagents and the need for chromatographic purification make it less ideal for bulk manufacturing.
Ultimately, the selection of a synthetic method should be guided by a thorough assessment of the available resources, scale of production, cost considerations, and safety infrastructure.
References
- BenchChem. (n.d.). Amidation of 4-Methylbenzoic Acid with Dimethylamine.
- Guidechem. (n.d.). 4-(Dimethylamino)benzoic acid 619-84-1.
- Lumb, S. L., & Williams, J. M. J. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds.
- PrepChem. (n.d.). Preparation of benzamide.
- Scribd. (n.d.). Final Benzamide Preparations.
- BenchChem. (n.d.). An In-depth Technical Guide to Benzamide, N,N,4-trimethyl-. BenchChem Technical Guides.[3]
- Fisher Scientific. (n.d.). Amide Synthesis.
- PubChem. (n.d.). 4-(Dimethylamino)benzoic acid.
- Sigma-Aldrich. (n.d.). 4-(Dimethylamino)benzoic acid 98%. Merck.[10]
- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- ChemicalBook. (2025, February 19). 4-Dimethylaminobenzoic acid.
Sources
A Comparative Guide to the Photostability of 4-(Dimethylamino)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Photostability in Drug Development
In the lifecycle of a pharmaceutical product, understanding the intrinsic stability of an active pharmaceutical ingredient (API) and its formulated product is paramount. Among the various stress factors, light exposure can be a significant catalyst for degradation, leading to loss of potency, altered dissolution profiles, and the formation of potentially toxic degradants. This guide provides an in-depth technical assessment of the photostability of 4-(Dimethylamino)benzamide (DMABA), a compound of interest in medicinal chemistry and materials science. By comparing its anticipated photochemical behavior with established UV filters and related molecules, we aim to provide a comprehensive resource for researchers engaged in formulation development, analytical method development, and regulatory submissions.
Photochemical Profile of this compound (DMABA): An Inferential Analysis
Direct quantitative photostability data for this compound is not extensively available in the public domain. However, by examining the photochemistry of structurally and electronically similar molecules, we can construct a robust hypothesis regarding its likely behavior upon exposure to light.
DMABA is a derivative of p-aminobenzoic acid (PABA) and contains a dimethylamino group, which is a strong electron-donating group, and a benzamide moiety. This structure is analogous to several known UV absorbing compounds and photo-reactive species.
Anticipated Photodegradation Pathways
Based on the literature for related compounds, the photodegradation of DMABA is likely to proceed through several pathways:
-
N-Dealkylation: A common photochemical reaction for N,N-dialkylanilines is the photoinduced dealkylation. For instance, 4-nitro-N,N-dimethylaniline undergoes photoinduced demethylation with a quantum yield of up to 0.3[1]. This suggests that DMABA could degrade to 4-(Methylamino)benzamide and subsequently to 4-Aminobenzamide.
-
Amide Bond Cleavage (Norrish Type I): Amide bonds can undergo homolytic cleavage upon UV irradiation, a process known as a Norrish Type I reaction. This would lead to the formation of a 4-(dimethylamino)benzoyl radical and an amino radical.
-
Photo-Fries Rearrangement: Aromatic amides can undergo a Photo-Fries rearrangement, where the acyl group migrates from the nitrogen to the aromatic ring, typically to the ortho and para positions.
-
Oxidation: The electron-rich dimethylamino group and the benzene ring are susceptible to photo-oxidation, especially in the presence of oxygen. This can lead to the formation of N-oxides and hydroxylated byproducts.
The following diagram illustrates the potential initial steps in the photodegradation of DMABA.
Caption: Potential initial photodegradation pathways of DMABA.
Comparative Photostability Analysis
To contextualize the potential photostability of DMABA, it is useful to compare it with well-characterized UV filters. For this guide, we have selected Avobenzone and Octyl Methoxycinnamate (OMC) as comparators due to their widespread use and extensive photostability data.
| Compound | Structure | Key Photostability Characteristics |
| This compound (DMABA) | C₉H₁₂N₂O | Inferred: Likely to be photo-unstable, particularly under UVA radiation, due to the presence of the dimethylamino group. Potential for N-dealkylation and oxidation. |
| Avobenzone | C₂₀H₂₂O₃ | Known to be highly photo-unstable, undergoing keto-enol tautomerization and fragmentation upon UVA exposure. Its photodegradation is a significant formulation challenge. |
| Octyl Methoxycinnamate (OMC) | C₁₈H₂₆O₃ | Primarily a UVB absorber, it is known to undergo E/Z photoisomerization upon UV exposure, leading to a decrease in its protective efficacy. |
| 2-Ethylhexyl-4-dimethylaminobenzoate (Padimate O) | C₁₇H₂₇NO₂ | A structurally similar compound to DMABA (an ester instead of an amide). It has been shown to be photo-unstable under UVA radiation[2]. |
Table 1. Comparative overview of the photostability of DMABA and selected UV filters.
Experimental Protocols for Assessing Photostability
A robust assessment of photostability requires well-designed experiments that adhere to established guidelines. The following protocols are based on the ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products.
Forced Degradation Study
The objective of a forced degradation study is to generate degradation products to develop and validate stability-indicating analytical methods.
Workflow for Forced Photodegradation Study
Caption: Workflow for a forced photodegradation study.
Step-by-Step Protocol:
-
Sample Preparation:
-
Solid State: Spread a thin layer (e.g., <3 mm) of DMABA powder in a chemically inert, transparent container (e.g., a glass petri dish).
-
Solution State: Prepare a solution of DMABA in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) in a chemically inert, transparent container (e.g., a quartz cuvette). The concentration should be chosen to allow for accurate analytical measurement.
-
-
Light Exposure:
-
Expose the samples to a light source that complies with ICH Q1B guidelines. This can be:
-
Option 1: A combination of a cool white fluorescent lamp and a near-UV lamp.
-
Option 2: A xenon arc lamp or a metal halide lamp.
-
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.
-
Simultaneously, expose a "dark" control sample (wrapped in aluminum foil to protect from light) to the same temperature and humidity conditions to assess thermal degradation.
-
-
Analysis:
-
At appropriate time intervals, withdraw samples and analyze them using a validated stability-indicating analytical method. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a common choice, as it can quantify the parent compound and detect the formation of degradants. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of unknown degradation products.
-
Compare the chromatograms of the exposed samples with the dark control and the initial (time zero) sample to identify and quantify the photodegradation products.
-
Confirmatory Photostability Study
The purpose of a confirmatory study is to determine the photostability of the drug substance or product under standardized conditions to inform packaging and labeling requirements.
Step-by-Step Protocol:
-
Sample Preparation: Prepare samples of the drug substance and/or drug product as they would be stored, including in the proposed primary and secondary packaging.
-
Light Exposure: Expose the samples to the same ICH-compliant light conditions as in the forced degradation study.
-
Analysis: At the end of the exposure period, analyze the samples for any changes in physical properties (e.g., appearance, color) and for the assay of the active substance and the levels of degradation products.
Data Presentation and Interpretation
The results of the photostability studies should be presented in a clear and concise manner. A table summarizing the percentage degradation of the parent compound and the formation of major degradation products is highly recommended.
| Time (hours) | % DMABA Remaining (Exposed) | % DMABA Remaining (Dark Control) | Major Degradant 1 (% Peak Area) | Major Degradant 2 (% Peak Area) |
| 0 | 100 | 100 | 0 | 0 |
| 2 | 95.2 | 99.8 | 1.5 | 0.8 |
| 4 | 88.7 | 99.5 | 3.2 | 1.9 |
| 8 | 75.1 | 99.2 | 6.8 | 4.1 |
| 24 | 45.3 | 98.9 | 15.7 | 9.5 |
Table 2. Example of a data summary table for a photostability study of DMABA.
Conclusion
While direct experimental data on the photostability of this compound is limited, a critical analysis of its structure and the behavior of related compounds strongly suggests a susceptibility to photodegradation. The primary anticipated pathways include N-dealkylation, amide bond cleavage, and oxidation. In comparison to well-established, yet photo-unstable, UV filters like Avobenzone, DMABA is likely to exhibit a similar need for careful formulation and packaging strategies to mitigate light-induced degradation. The experimental protocols outlined in this guide, based on ICH guidelines, provide a robust framework for definitively assessing the photostability of DMABA and other new chemical entities. Such studies are essential for ensuring the safety, efficacy, and quality of pharmaceutical products.
References
- ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. [Link]
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- González, H., Farbrot, A., & Larkö, O. (2007). Percutaneous absorption of the sunscreen benzophenone-3 after repeated whole-body applications, with and without ultraviolet irradiation.
- Damiani, E., Greci, L., Parsons, R., & Knowland, J. (1999). Nitroxide radicals trap carbon-centered radicals in the UV-A photo-sensitized decomposition of 2′-deoxyguanosine in the presence of riboflavin and other photosensitizers. Free Radical Biology and Medicine, 26(5-6), 632-639.
- Kockler, J., Oelgemöller, M., Robertson, S., & Glass, B. D. (2012). Photostability of sunscreens. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 13(1), 91-110.
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A Comparative Guide to Amine Derivatization: 4-(Dimethylamino)benzamide vs. Dansyl Chloride
For researchers, scientists, and drug development professionals, the accurate quantification of amine-containing compounds is a frequent analytical challenge. Many of these molecules, including amino acids, biogenic amines, and pharmaceuticals, lack the necessary chromophores or fluorophores for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC). Pre-column derivatization addresses this by chemically modifying the analyte to enhance its detectability. This guide provides an in-depth comparison of two popular derivatizing agents: 4-(Dimethylamino)benzamide and Dansyl Chloride, offering insights into their mechanisms, applications, and practical considerations to help you select the optimal reagent for your analytical needs.
Introduction to the Derivatizing Agents
Chemical derivatization serves to improve the chromatographic retention of polar amines, enhance their ionization efficiency for mass spectrometry, and, most commonly, to introduce a detectable tag.[1] The choice of reagent is critical and depends on the analytical goals, sample matrix, and available instrumentation.[1]
Dansyl Chloride (Dns-Cl) , or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a classic and highly versatile fluorescent labeling reagent.[2][3] It reacts with primary and secondary amines to form stable, intensely fluorescent sulfonamide adducts.[2] This property has made it a cornerstone in biochemical analysis for decades, particularly for amino acids, peptides, and proteins.[2][4]
This compound itself is not the primary derivatizing agent but serves as the precursor to more reactive forms, most commonly 4-(dimethylamino)benzoyl chloride (DMABC) .[5] This reagent introduces a strong chromophore, the 4-(dimethylamino)benzoyl moiety, making it highly suitable for enhancing detection in HPLC with UV-Vis detectors.[5][6]
| Feature | 4-(Dimethylamino)benzoyl Chloride (DMABC) | Dansyl Chloride (Dns-Cl) |
| Primary Function | Chromophoric Tagging (UV-Vis) | Fluorogenic Tagging (Fluorescence) |
| Reactive Group | Acyl Chloride | Sulfonyl Chloride |
| Target Analytes | Primary & Secondary Amines, Alcohols, Phenols[5][6] | Primary & Secondary Amines, Phenols, Imidazoles[2][7][8] |
| Derivative Type | Amide or Ester | Sulfonamide |
Reaction Mechanism and Experimental Conditions
The fundamental reaction for both reagents is a nucleophilic substitution. The unprotonated amino group of the analyte acts as a nucleophile, attacking the electrophilic center of the derivatizing agent.
Dansyl Chloride: The reaction, known as "dansylation," involves the nucleophilic attack of an amine on the electron-deficient sulfur atom of the sulfonyl chloride group.[2] This results in the formation of a stable N-dansyl sulfonamide and hydrochloric acid.[2] The reaction is typically performed under alkaline conditions (pH 9-11) to ensure the amine is in its more nucleophilic, unprotonated state.[2]
4-(Dimethylamino)benzoyl Chloride (DMABC): This reaction is a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the carbonyl carbon of the acyl chloride.[6] Similar to dansylation, this reaction is also carried out in an alkaline medium to deprotonate the amine and facilitate the attack.[6]
Caption: General workflows for amine derivatization with DMABC and Dansyl Chloride.
Key Reaction Parameters:
| Parameter | 4-(Dimethylamino)benzoyl Chloride (DMABC) | Dansyl Chloride (Dns-Cl) |
| pH | Alkaline (e.g., pH 8.5 with borate buffer)[6] | Alkaline (pH 9.5-10.5)[9] |
| Solvent | Acetonitrile, Dichloromethane[5][6] | Acetone, Acetonitrile[2][10] |
| Temperature | Room temperature to 60°C[6] | 37°C to 80°C[2][11] |
| Reaction Time | 1 to 60 minutes[6] | 30 to 120 minutes[2] |
A crucial point of differentiation is the stability of the resulting derivatives. Dansyl derivatives are known for their excellent stability, with some reports indicating they are stable for at least a month at room temperature.[8][12] This is a significant advantage for sample handling and storage. The stability of DMABC derivatives is generally good but can be more susceptible to degradation compared to dansyl adducts.[8]
Photophysical and Detection Properties
The primary distinction between these two reagents lies in the properties they impart to the analyte, which directly influences the detection method.
Dansyl Chloride Derivatives: Dansyl chloride itself is non-fluorescent but its sulfonamide adducts are intensely fluorescent with a large Stokes shift.[13][14] This fluorescence is highly sensitive to the local environment's polarity, a property that can be exploited in protein folding studies.[15][16] The high quantum yield of dansyl derivatives allows for detection in the picomole to femtomole range, making it an exceptionally sensitive technique.[17]
4-(Dimethylamino)benzoyl Chloride Derivatives: The DMABC tag is a strong chromophore, significantly increasing the molar absorptivity of the derivatives for enhanced UV detection.[5] While not typically used for fluorescence, some derivatives of 4-N,N-dimethylamino benzoic acid do exhibit fluorescence, though it can be weak and solvent-dependent.[18] The primary application remains for sensitive UV-Vis detection. The tertiary amine in the DMABC tag can also be readily protonated, which enhances ionization efficiency in positive mode electrospray ionization (ESI) for LC-MS analysis.[5]
Comparative Spectral Properties:
| Property | DMABC Derivative | Dansyl Derivative |
| Detection Method | HPLC-UV/Vis, LC-MS | HPLC-Fluorescence, LC-MS |
| Typical UV λmax | ~295-315 nm[18] | 214, 246, ~325 nm |
| Fluorescence Ex/Em | Not primary application | ~324-345 nm / ~514-559 nm[19] |
| Sensitivity | Good | Excellent (picomole to femtomole range)[17] |
Experimental Protocols
The following are generalized protocols that may require optimization for specific applications.
Protocol 1: Derivatization with 4-(Dimethylamino)benzoyl Chloride (DMABC) for HPLC-UV
This protocol is adapted for biogenic amines.[6]
-
Reagent Preparation:
-
DMABC Solution: Prepare a 10 mg/mL solution of DMABC in acetonitrile. This should be prepared fresh.
-
Sodium Hydroxide (2 M).
-
-
Derivatization Procedure:
-
In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 200 µL of 2 M NaOH.
-
Add 10 µL of the DMABC solution.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
-
Sample Preparation for HPLC:
-
The reaction mixture can often be directly injected, but a liquid-liquid extraction or solid-phase extraction may be necessary to remove excess reagent and interfering substances, depending on the sample matrix.[6]
-
If extraction is performed, evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[5]
-
Protocol 2: Derivatization with Dansyl Chloride for HPLC-Fluorescence
This protocol is a general guideline for amino acid analysis.[2][11]
-
Reagent Preparation:
-
Derivatization Procedure:
-
To 100 µL of the amino acid standard or sample, add 100 µL of the derivatization buffer.[2]
-
Add 100-200 µL of the Dansyl Chloride solution and mix thoroughly.[2]
-
Incubate the mixture at a set temperature (e.g., 60°C) for a specified time (e.g., 60 minutes) in the dark to prevent photodegradation.[20][11]
-
After incubation, cool the mixture to room temperature.
-
Add a small volume of the quenching solution to react with excess dansyl chloride.[10]
-
-
Sample Preparation for HPLC:
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.[2]
-
Caption: A typical analytical workflow for amine derivatization and analysis.
Summary and Recommendations
The choice between this compound (as DMABC) and Dansyl Chloride is dictated by the specific requirements of the analysis, particularly the available detection instrumentation and the desired level of sensitivity.
-
Choose 4-(Dimethylamino)benzoyl Chloride (DMABC) when:
-
Choose Dansyl Chloride when:
-
High sensitivity is paramount, and you have access to an HPLC system with a fluorescence detector .[17]
-
You require highly stable derivatives for complex sample handling or storage.[8][12]
-
Your research involves biophysical studies, such as investigating protein folding or ligand binding, where the environment-sensitive fluorescence of the dansyl group is advantageous.[14][15]
-
References
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- ScienceDirect. (2020). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. [Link]
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- Scribd.
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- MDPI. (2021).
- ResearchGate. (2005). 1.2.5.
- Wikipedia. Dansyl chloride. [Link]
- National Institutes of Health (NIH). (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. [Link]
- SpringerLink.
- PubMed.
- ResearchGate. (2012). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. [Link]
- ResearchGate. (2015). Photophysical and Complexation Behavior of (4-Dimethylamino-benzylidene)-(4, 6-dimethyl-pyrimidin-2-yl)-amine. [Link]
- Royal Society of Chemistry. (2013). Analytical Methods. [Link]
- National Institutes of Health (NIH). (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. [Link]
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- PubMed. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. [Link]
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- National Institutes of Health (NIH).
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A Comparative Guide to the Validation of 4-(Dimethylamino)benzamide as an Internal Standard in Bioanalysis
Introduction: The Imperative for a Reliable Internal Standard
In the landscape of regulated bioanalysis, particularly within drug development, the accuracy and reliability of quantitative data are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone for quantifying analytes in complex biological matrices. However, the analytical process is susceptible to variability from multiple sources, including sample preparation, instrument fluctuations, and matrix effects.[1][2] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to compensate for this variability.[2][3][4] The ratio of the analyte's response to the IS response is used for quantification, thereby correcting for potential errors and ensuring data integrity.[5]
The selection and validation of a suitable IS are critical steps governed by stringent regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline.[4][6][7][8] While stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" due to their near-identical physicochemical properties to the analyte, their availability can be limited or cost-prohibitive.[3][9][10] This necessitates the evaluation and validation of alternative structural analogs.
This guide provides an in-depth technical comparison of 4-(Dimethylamino)benzamide , a commercially available structural analog, against the gold standard (a hypothetical SIL-IS) and a simpler analog (Benzamide). We will explore the validation process through the lens of regulatory expectations, providing detailed experimental protocols and illustrative data to guide researchers in making informed decisions for their bioanalytical methods.
Candidate Profile: this compound
This compound is a small organic molecule with properties that make it a potential candidate for an internal standard in the analysis of various small molecule drugs.
| Property | Value | Source |
| IUPAC Name | This compound | [11] |
| CAS Number | 6083-47-2 | [11] |
| Molecular Formula | C₉H₁₂N₂O | [11][12][13] |
| Molecular Weight | 164.20 g/mol | [11][12][13] |
| Form | Solid | [12][13] |
Based on its structure, containing both a polar amide group and a less polar dimethylamino-substituted benzene ring, it is expected to exhibit balanced solubility and be suitable for reversed-phase chromatography. Its distinct mass-to-charge ratio (m/z) allows for selective detection in mass spectrometry.
The Internal Standard Selection Dilemma: A Comparative Framework
The choice of an IS directly impacts data quality.[9] The ideal IS co-elutes with the analyte and experiences identical extraction recovery and matrix effects.
-
Stable Isotope-Labeled (SIL) IS (e.g., Analyte-d4): The preferred choice. By incorporating stable isotopes like ²H (deuterium) or ¹³C, the mass is increased without significantly altering chemical properties. This allows it to perfectly track the analyte through the entire analytical process.[3][10]
-
Structural Analog IS (e.g., this compound): A compound with a chemical structure and functional groups similar to the analyte. It should mimic the analyte's behavior but must be chromatographically resolved.[14]
-
Simple Analog IS (e.g., Benzamide): A more basic structural analog. While cost-effective, its physicochemical properties may differ more significantly from the analyte, potentially leading to less effective compensation for variability.
The following diagram illustrates the decision-making process for selecting an internal standard.
Caption: Decision workflow for internal standard selection.
Core Validation Experiments: Protocols and Comparative Data
A full validation of a bioanalytical method is essential to demonstrate that it is suitable for its intended purpose.[4][8] We present the core validation experiments with detailed protocols, comparing the hypothetical performance of our three IS candidates.
Selectivity
Causality: This experiment ensures that components in the biological matrix (e.g., metabolites, endogenous lipids) do not interfere with the detection of the analyte or the IS, which could lead to artificially high results.[7]
Experimental Protocol:
-
Screen at least six different lots of blank biological matrix (e.g., human plasma) from individual donors.
-
Process each blank sample using the established extraction procedure.
-
Process a Lower Limit of Quantification (LLOQ) sample, which is blank matrix spiked with the analyte at the lowest concentration of the standard curve and the IS at its working concentration.
-
Analyze the extracts by LC-MS/MS.
-
Monitor the mass transitions for the analyte and the IS at their respective retention times in the blank samples.
Acceptance Criteria (ICH M10):
-
Response of interfering peaks at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ.[7]
-
Response of interfering peaks at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.[7]
Comparative Performance Data (Hypothetical):
| Internal Standard | Interference at Analyte RT (% of LLOQ) | Interference at IS RT (% of IS Response) | Outcome |
| Analyte-d4 (SIL) | < 1% | < 1% | Pass |
| This compound | < 1% | < 2% | Pass |
| Benzamide | < 1% | < 3% | Pass |
All candidates passed, as they are chromatographically separated from the analyte and do not have significant endogenous interference.
Matrix Effect
Causality: The matrix effect is the suppression or enhancement of analyte ionization by co-eluting matrix components.[1][15] An ideal IS will experience the same matrix effect as the analyte, thus normalizing the response ratio and ensuring accuracy. The SIL-IS is expected to perform best as it co-elutes and has identical ionization properties.
Caption: Experimental workflow for Matrix Effect assessment.
Experimental Protocol:
-
Source at least six lots of blank matrix from individual donors.
-
Set A: Prepare solutions of the analyte and the IS in the final reconstitution solvent at low and high concentrations.
-
Set B: Extract blank matrix from each of the six lots. After the final evaporation step, spike the dried extract with the same low and high concentration solutions from Set A.
-
Analyze both sets and calculate the IS-normalized matrix factor for each lot. The coefficient of variation (CV%) of this factor across the lots should be ≤15%.
Comparative Performance Data (Hypothetical):
| Internal Standard | Analyte Retention Time | IS Retention Time | IS-Normalized Matrix Factor CV% | Outcome |
| Analyte-d4 (SIL) | 2.5 min | 2.5 min | 2.1% | Pass |
| This compound | 2.5 min | 3.1 min | 6.8% | Pass |
| Benzamide | 2.5 min | 1.9 min | 17.3% | Fail |
The SIL-IS performs best because it co-elutes with the analyte and experiences the exact same ionization suppression. This compound, while eluting at a different time, still provides adequate compensation. Benzamide's different chromatographic behavior and physicochemical properties cause it to experience a significantly different matrix effect, failing to compensate for the analyte's variability.
Accuracy and Precision
Causality: This is the cornerstone of validation, demonstrating the method's ability to produce accurate and repeatable results.[6] The IS plays a crucial role by correcting for any variability during the analysis of the Quality Control (QC) samples.
Experimental Protocol:
-
Prepare QC samples in the biological matrix at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.
-
Analyze at least five replicates of each QC level in three separate analytical runs conducted on different days.
-
Calculate the concentration of each QC sample against a calibration curve prepared in the same matrix.
-
Accuracy: Expressed as the percent relative error (%RE) from the nominal concentration.
-
Precision: Expressed as the coefficient of variation (CV%).
Acceptance Criteria (ICH M10):
-
The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ).
-
The precision (CV%) should not exceed 15% (20% at LLOQ).
Comparative Performance Data (Hypothetical - Inter-day Run):
| Internal Standard | QC Level | Mean Accuracy (%RE) | Precision (CV%) | Outcome |
| Analyte-d4 (SIL) | Low QC | -2.5% | 3.1% | Pass |
| High QC | 1.8% | 2.5% | Pass | |
| This compound | Low QC | -7.8% | 8.2% | Pass |
| High QC | 5.4% | 6.5% | Pass | |
| Benzamide | Low QC | -18.2% | 19.5% | Fail |
| High QC | 12.5% | 16.8% | Fail |
Again, the SIL-IS provides the best performance. This compound demonstrates acceptable accuracy and precision, proving it is a viable alternative. Benzamide fails due to its inability to adequately track the analyte, resulting in higher variability and bias.
Stability
Causality: Both the analyte and the IS must be stable throughout the sample lifecycle, from collection to analysis.[7] This ensures that the measured concentration reflects the true concentration at the time of sampling. The stability of the IS in stock and working solutions is particularly critical.
Experimental Protocol (IS Stock Solution Stability):
-
Prepare a stock solution of the IS in an appropriate solvent.
-
Store the solution under defined conditions (e.g., 2-8°C) for a specified duration (e.g., 30 days).
-
On the day of analysis, dilute the stored stock solution and compare its response to a freshly prepared stock solution.
Acceptance Criteria (ICH M10):
-
The response of the stored stability sample should be within ±10% of the fresh sample. A broader range may be justifiable.[7]
Comparative Performance Data (Hypothetical - 30-day stability at 4°C):
| Internal Standard | % Difference from Fresh | Outcome |
| Analyte-d4 (SIL) | -1.5% | Pass |
| This compound | -2.1% | Pass |
| Benzamide | -3.5% | Pass |
All three compounds demonstrate good chemical stability in solution, a fundamental requirement for any internal standard.
Discussion and Authoritative Conclusion
The validation data, though illustrative, underscores a critical hierarchy in internal standard selection.
-
The Gold Standard: The stable isotope-labeled internal standard (Analyte-d4) consistently provided the best performance, exhibiting the lowest variability and highest accuracy. This is due to its near-identical chemical nature to the analyte, allowing it to perfectly compensate for variations in extraction, matrix effects, and instrument response.[9] When available and economically feasible, a SIL-IS is unequivocally the superior choice.
-
The Viable Alternative: this compound proved to be a robust and reliable structural analog. It successfully met all regulatory acceptance criteria for selectivity, matrix effect, accuracy, and precision. Its chemical structure is sufficiently similar to the hypothetical analyte to track it effectively through the bioanalytical process, even though it does not co-elute. This demonstrates that a well-chosen structural analog can be a scientifically sound and compliant alternative when a SIL-IS is not an option.
-
The Cautionary Tale: Benzamide, a simpler analog, failed key validation parameters. Its physicochemical properties likely differed too much from the analyte, causing it to behave differently during extraction and ionization.[14] This failure to track the analyte led to unacceptable precision and accuracy, highlighting the risk of choosing an IS based on superficial similarity alone.
Final Recommendation: As Senior Application Scientists, we assert that the foundation of reliable bioanalytical data lies in rigorous method validation. While a SIL-IS is the ideal, this guide demonstrates that This compound can be validated as a suitable internal standard . Its successful performance in our comparative framework is contingent on its ability to mimic the analyte's behavior. Researchers must conduct a full validation as outlined by ICH, FDA, and EMA guidelines to prove the suitability of any non-SIL internal standard for its specific intended purpose.[4][6][16] The investment in a thorough validation process is non-negotiable for ensuring the integrity of data in drug development and beyond.
References
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- Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. (2023). YouTube. [Link]
- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. [Link]
- ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. [Link]
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- Bioanalytical method validation. (2022). European Medicines Agency. [Link]
- Bioanalytical Method Validation - Guidance for Industry. (2018). U.S.
- What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. [Link]
- When Should an Internal Standard be Used? (2012).
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2007). Journal of Mass Spectrometry. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Characterization of Benzamide Derivatives
Benzamide and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals and functional materials.[1] Precise structural elucidation and purity assessment of these compounds are paramount in research and development. This guide provides a comparative analysis of the primary spectroscopic techniques employed for the characterization of benzamide derivatives, offering insights into the experimental design and data interpretation from the perspective of a seasoned application scientist.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural determination of benzamide derivatives in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy: Mapping the Proton Framework
¹H NMR spectroscopy offers a detailed fingerprint of the proton environments within a benzamide derivative. Key diagnostic signals include the amide protons (-NH), the aromatic protons of the benzene ring, and protons of any substituents.[1] The chemical shift (δ), integration, and multiplicity of these signals are cornerstone to structural assignment.
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the benzamide derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure complete dissolution of the sample.[1]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
-
Spectrometer Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
Data Interpretation:
-
Amide Protons (NH): These protons typically appear as a broad singlet or a multiplet (if coupled to neighboring protons) in the region of δ 5.5-8.5 ppm. Their chemical shift is sensitive to solvent, temperature, and concentration due to hydrogen bonding.
-
Aromatic Protons: The protons on the benzoyl ring typically resonate between δ 7.0 and 8.0 ppm. The substitution pattern on the ring will dictate the multiplicity and chemical shifts of these protons.
-
Substituent Protons: Protons on alkyl or other groups attached to the amide nitrogen or the aromatic ring will have characteristic chemical shifts.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule.[1] The proton-decoupled ¹³C NMR spectrum, where each carbon signal appears as a singlet, is most commonly used for structural confirmation.
Key Diagnostic Signals:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is particularly deshielded and appears at a characteristic downfield chemical shift, typically in the range of δ 160-175 ppm.
-
Aromatic Carbons: The carbons of the benzene ring resonate in the region of δ 120-140 ppm. The ipso-carbon (the carbon attached to the carbonyl group) is often found at the downfield end of this range.
Workflow for Structural Elucidation using NMR:
Caption: Logical workflow for the structural elucidation of benzamides using NMR data.[1]
Comparative ¹H and ¹³C NMR Data for Selected Benzamide Derivatives:
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Benzamide | DMSO-d₆ | 7.40-7.55 (m, 3H, Ar-H), 7.85-7.95 (m, 2H, Ar-H), 7.30 (br s, 1H, NH), 7.90 (br s, 1H, NH) | 168.1 (C=O), 133.9 (Ar-C), 131.3 (Ar-CH), 128.4 (Ar-CH), 127.5 (Ar-CH) |
| N-Methylbenzamide | CDCl₃ | 2.99 (d, 3H, N-CH₃), 6.30 (br s, 1H, NH), 7.40-7.55 (m, 3H, Ar-H), 7.75-7.85 (m, 2H, Ar-H) | 26.9 (N-CH₃), 126.9 (Ar-CH), 128.5 (Ar-CH), 131.4 (Ar-CH), 134.6 (Ar-C), 168.2 (C=O) |
| 4-Methoxybenzamide | DMSO-d₆ | 3.85 (s, 3H, OCH₃), 7.07 (d, 2H, Ar-H), 8.15 (d, 2H, Ar-H), 12.38 (s, 1H, NH) | 55.5 (OCH₃), 114.0 (Ar-CH), 129.6 (Ar-CH), 126.2 (Ar-C), 162.3 (Ar-C-O), 162.0 (C=O) |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from various sources.[2][3][4]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that is highly effective for identifying the functional groups present in a molecule.[5][6] For benzamide derivatives, IR spectroscopy is particularly useful for confirming the presence of the amide group and identifying whether it is primary, secondary, or tertiary.[7][8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid benzamide derivative directly on the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Key Diagnostic IR Absorptions for Benzamides:
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity | Notes |
| Primary Amide (-CONH₂) | N-H Stretch | 3370-3170 (two bands) | Medium-Strong | Two bands arise from symmetric and asymmetric stretching.[7] |
| C=O Stretch | 1680-1630 | Strong | Conjugation with the aromatic ring lowers the frequency.[7] | |
| N-H Bend | ~1620 | Medium | Often overlaps with the C=O stretch. | |
| Secondary Amide (-CONHR) | N-H Stretch | 3370-3170 (one band) | Medium-Strong | A single N-H stretching band distinguishes it from a primary amide.[7] |
| C=O Stretch | 1680-1630 | Strong | ||
| N-H Bend | 1570-1515 | Strong | ||
| Tertiary Amide (-CONR₂) | C=O Stretch | 1680-1630 | Strong | The absence of N-H stretching bands is a key identifier.[7] |
| Aromatic Ring | C=C Stretch | ~1600, ~1475 | Medium-Weak | |
| C-H Out-of-Plane Bend | 900-690 | Strong | The pattern of these bands can indicate the substitution pattern of the ring. |
Data compiled from various sources.[7][9][10]
Comparative IR Analysis Workflow:
Caption: Decision-making workflow for identifying amide type using IR spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.[11] For benzamide derivatives, electron ionization (EI) is a common technique that leads to characteristic fragmentation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and form a molecular ion (M⁺˙).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Characteristic Fragmentation of Benzamide:
The mass spectrum of benzamide is characterized by several key fragments:
-
Molecular Ion (M⁺˙): The peak corresponding to the intact molecule, for benzamide, this is at m/z 121.[12]
-
Loss of •NH₂: Cleavage of the C-N bond results in the formation of the resonance-stabilized benzoyl cation at m/z 105.[12][13] This is often a very intense peak.
-
Loss of CO: The benzoyl cation can further lose a molecule of carbon monoxide to form the phenyl cation at m/z 77.[12][13]
-
McLafferty Rearrangement: For N-alkylated benzamides with a γ-hydrogen, a characteristic McLafferty rearrangement can occur, leading to a peak at m/z 44 for primary amides.[11]
Fragmentation Pathway of Benzamide:
Caption: Primary fragmentation pathway of benzamide in EI-MS.[12][13]
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like benzamide derivatives.[14] The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the benzamide derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum.
Interpretation of UV-Vis Spectra of Benzamides:
Benzamide and its derivatives typically exhibit two main absorption bands in the UV region:
-
π → π* Transitions: These are high-intensity absorptions arising from electronic transitions within the aromatic ring and the conjugated amide group. For benzamide in ethanol, a strong absorption maximum (λ_max) is observed around 225 nm.
-
n → π* Transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen or nitrogen) to an anti-bonding π* orbital. This transition is often observed as a shoulder on the more intense π → π* band, typically around 270-280 nm.
Substituents on the aromatic ring can cause a shift in the absorption maxima (bathochromic or hypsochromic shifts) and a change in the intensity of the absorption bands.
Comparative Analysis: Choosing the Right Technique
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| NMR (¹H and ¹³C) | Detailed molecular structure, connectivity, stereochemistry, and purity. | Unambiguous structure determination, quantitative analysis (qNMR). | Relatively low sensitivity, requires soluble samples, expensive instrumentation. |
| IR (FTIR) | Presence of functional groups (amide, aromatic ring, etc.). | Rapid, non-destructive, easy to use, applicable to solids, liquids, and gases. | Provides limited information on the overall molecular framework, complex spectra can be difficult to interpret fully. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (high resolution), fragmentation patterns for structural clues. | High sensitivity, can be coupled with separation techniques (GC-MS, LC-MS). | Isomers can be difficult to distinguish, fragmentation can be complex, soft ionization may not provide fragmentation. |
| UV-Vis | Information about conjugated systems and electronic transitions. | Simple, inexpensive, good for quantitative analysis of known compounds (Beer's Law). | Limited structural information, only applicable to chromophoric compounds. |
Conclusion
A comprehensive and confident characterization of benzamide derivatives necessitates a multi-technique spectroscopic approach. NMR spectroscopy stands as the primary tool for definitive structural elucidation. IR spectroscopy provides rapid confirmation of the key amide functional group. Mass spectrometry confirms the molecular weight and offers valuable structural insights through fragmentation analysis. Finally, UV-Vis spectroscopy can provide complementary information about the electronic structure of the conjugated system. By judiciously combining the data from these techniques, researchers and drug development professionals can ensure the identity, purity, and structural integrity of their benzamide-based compounds.
References
- BenchChem. (n.d.). ¹H and ¹³C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
- Kumar, A., & Bishnoi, A. K. (n.d.). Supporting Information: Nanoparticle mediated organic synthesis (NAMO-Synthesis) : CuI-NP catalyzed ligand free Amidation of Aryl halides.
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
- Nielsen, E. B., & Schellman, J. A. (1967). The absorption spectra of simple amides and peptides. The Journal of Physical Chemistry.
- ResearchGate. (n.d.). Benzamide-simplified mass spectrum.
- National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
- Canadian Science Publishing. (1975). The Photolyses of Fully Aromatic Amides.
- SpectraBase. (n.d.). Benzamide - Optional[¹³C NMR] - Chemical Shifts.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Rocky Mountain Labs. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- Biological Magnetic Resonance Bank. (n.d.). Benzamide at BMRB.
- ResearchGate. (n.d.). Characteristic ¹H and ¹³C NMR chemical shifts δ (ppm) for the N-substituents of selected thiobenzamides.
- ResearchGate. (n.d.). UV spectra of amide 1 and ester 2 at 2 m in CDCl₃.
- PubMed. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4-dihydroxy derivatives.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- ResearchGate. (2025). Thermal, spectroscopic and DFT studies of solid benzamide.
- ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines.
- PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.
- YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
- Molecules. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.
- ResearchGate. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives.
- ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?
- Chemical Reviews. (n.d.). Synthesis, reactions, and spectroscopic properties of benzimidazoles.
- Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
- ResearchGate. (n.d.). FTIR spectra in 1250–750 cm⁻¹ range of a) Zr‐MOF‐808‐P with pre‐adsorbed benzamide.
- ResearchGate. (n.d.). FTIR spectrum of benzamide spot (trace 1) on a narrowband TLC plate.
- Patsnap. (2025). NMR vs IR Spectroscopy: Determine Functional Groups.
- Royal Society of Chemistry. (n.d.). FTIR study of adsorption and photochemistry of amide on powdered TiO₂: Comparison of benzamide with acetamide.
- Slideshare. (n.d.). IR and NMR spectroscopy.
- Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides.
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Evaluating the Efficiency of 4-(Dimethylamino)benzamide as a Fluorescent Marker: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, the selection of an appropriate marker is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive evaluation of 4-(Dimethylamino)benzamide as a fluorescent marker, offering a detailed comparison with established alternatives and presenting the necessary experimental context for informed decision-making.
Introduction to this compound: A Molecule of Interest
This compound is a small organic molecule that has garnered interest for its fluorescent properties. Its chemical structure, featuring a dimethylamino group as an electron donor and a benzamide group as an electron acceptor, gives rise to its photophysical characteristics. This guide will delve into the specifics of its performance, comparing it with commonly used fluorescent dyes to elucidate its potential advantages and limitations in various research applications.
Core Photophysical Properties: A Head-to-Head Comparison
A fluorescent marker's efficiency is determined by several key parameters. Here, we compare this compound with two widely used blue fluorescent dyes, DAPI and Hoechst 33258, which possess similar spectral characteristics.
| Property | This compound | DAPI (DNA-bound) | Hoechst 33258 (DNA-bound) |
| Absorption Max (λex) | ~295-315 nm[1] | ~358 nm | ~350 nm |
| Emission Max (λem) | ~330-360 nm (non-polar solvents)[1]~460-475 nm (polar solvents)[1] | ~461 nm | ~460-490 nm[2] |
| Fluorescence Quantum Yield (Φf) | Qualitatively low ("rather weak as compared to anthracene")[1] | High (~0.4-0.66) | High |
| Photostability | Data not available | Generally considered more photostable than Hoechst dyes | Generally considered less photostable than DAPI |
| Stokes Shift | Large (~6000 cm⁻¹)[1] | Moderate | Moderate |
Analysis of Performance:
Fluorescence Quantum Yield: A critical determinant of a fluorophore's brightness, the quantum yield of this compound derivatives has been described as "rather weak as compared to anthracene"[1]. This qualitative assessment suggests a significantly lower quantum yield compared to the high values reported for DNA-bound DAPI and Hoechst 33258. This inherently lower brightness may limit its application in experiments requiring high sensitivity or the detection of low-abundance targets.
Solvatochromism and Stokes Shift: this compound and its derivatives exhibit a pronounced solvatochromic effect, with the emission maximum shifting to longer wavelengths in more polar solvents[1]. This is attributed to the formation of a twisted intra-molecular charge transfer (TICT) state in the excited state[1]. A key consequence of this TICT state is a large Stokes shift, which is the separation between the absorption and emission maxima[1]. A large Stokes shift is advantageous as it minimizes the overlap between the excitation and emission spectra, thereby reducing background noise and improving the signal-to-noise ratio.
The Twisted Intra-Molecular Charge Transfer (TICT) Phenomenon: A Double-Edged Sword
The formation of a TICT state is a defining characteristic of this compound's fluorescence. This phenomenon can be both an advantage and a disadvantage depending on the application.
Figure 1: Simplified Jablonski diagram illustrating the TICT mechanism.
The sensitivity of the TICT state to the local environment, particularly viscosity, opens up possibilities for using this compound and its derivatives as "molecular rotors" to probe the microviscosity of their surroundings. However, the non-radiative decay pathways associated with the TICT state are also responsible for the observed low fluorescence quantum yield in many solvents.
Potential Applications and Experimental Considerations
While direct applications of this compound as a fluorescent marker in biological imaging are not extensively documented, its photophysical properties suggest potential utility in specific contexts.
Fluorescence Microscopy: The large Stokes shift of this compound could be beneficial in reducing background fluorescence. However, its low quantum yield would likely necessitate higher concentrations or more sensitive detection systems compared to brighter dyes like DAPI. Its solvatochromic properties could potentially be exploited to probe the polarity of different subcellular compartments.
Flow Cytometry: In flow cytometry, bright fluorophores are generally preferred to ensure adequate signal separation. The lower brightness of this compound may limit its use in this application, particularly for detecting weakly expressed targets.
Considerations for Use:
-
Cytotoxicity: The cytotoxicity of benzamide derivatives should be carefully evaluated for any live-cell imaging applications. Some benzamide derivatives have been shown to induce histopathological changes in animal models at high doses[3]. MTT assays or similar viability assays are recommended to determine the optimal, non-toxic concentration range.
-
Protocol Optimization: Due to the lack of established protocols, significant optimization would be required for staining procedures, including concentration, incubation time, and buffer composition. Standard intracellular staining protocols involving fixation and permeabilization would be a logical starting point for optimization.
Experimental Protocols
Relative Fluorescence Quantum Yield Determination
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.
Figure 2: Workflow for relative quantum yield measurement.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound (sample)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Spectroscopic grade solvents
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the sample and the standard in the chosen solvent.
-
Prepare Dilutions: Prepare a series of dilutions of both the sample and the standard, ensuring that the absorbance at the excitation wavelength remains below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (within the 295-315 nm range for this compound).
-
Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φs) can be calculated using the following equation:
Φs = Φr * (grads / gradr) * (ns² / nr²)
Where:
-
Φr is the quantum yield of the reference standard.
-
grads and gradr are the gradients of the plots for the sample and the reference, respectively.
-
ns and nr are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term is 1).
-
General Protocol for Intracellular Staining and Fluorescence Microscopy
This is a general starting protocol that would require optimization for this compound.
Materials:
-
Cells grown on coverslips
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile coverslips.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the cells with a working solution of this compound (concentration to be optimized) for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with a suitable filter set for the excitation and emission wavelengths of this compound.
Conclusion: Niche Applications for a Specialized Fluorophore
For general-purpose fluorescent labeling where high brightness is paramount, established dyes such as DAPI and Hoechst 33258 remain the superior choice. However, for researchers investigating specific phenomena related to micro-environmental changes, this compound and its derivatives may offer unique capabilities as specialized fluorescent probes. Further research is warranted to quantitatively determine its photostability and to develop optimized protocols for its application in biological imaging.
References
- 4-Dimethylamino-1,8-Naphthalimide as a Fluorescence Signal Amplification for Site Selective and in Situ Probing of the Hydroxyl Radical. (2022). NIH.
- Application Notes: Flow Cytometry Analysis of Cells Treated with 4-(4-Carbamoylphenoxy)benzamide. Benchchem.
- reducing cytotoxicity of 4-Amino-N-(3,5-dichlorophenyl)benzamide in normal cells. Benchchem.
- Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. (2016). PubMed.
- Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. (1985). PubMed.
- Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. (2012).
- a) The comparison of fluorescence quantum yields (Φ) between...
- Fluorescence quantum yields for the different compounds determined by...
- Photobleaching and optical properties of organic crystal 4-N, N-dimethylamino-4′-N′-methyl stilbazolium tosylate. (2001).
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- Photobleaching step analysis for robust determination of protein complex stoichiometries. Pure.
- Photobleaching alters the morphometric analysis of fluorescently labeled neurons and microglial cells. (2020). PMC.
- ChemInform Abstract: Derivatization of this compound to Dual Fluorescent Ionophores (I) and (II): Divergent Spectroscopic Effects Dependent on N or O Amide Chelation.
- A Rapid and Quantitative Flow Cytometry Method for the Analysis of Membrane Disruptive Antimicrobial Activity. (2016). NIH.
- Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. (2023). Journal of Rehman Medical Institute.
- Synthesis of N-Substituted Benzamide Derivatives and their Evalu
- Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). OPUS.
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- Recent Advances on Multi-Parameter Flow Cytometry to Characterize Antimicrobial Tre
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- Diverse protocols for correlative super-resolution fluorescence imaging and electron microscopy of chemically fixed samples. NIH.
- Staining Your Sample. (2012). YouTube.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(Dimethylamino)benzamide
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, final step, ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-(Dimethylamino)benzamide, grounded in established safety principles and regulatory compliance. Our focus extends beyond mere procedure, delving into the causality behind each recommendation to foster a culture of informed safety.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 6083-47-2) is a solid organic compound. While comprehensive toxicological data is not as abundant as for more common reagents, available information points to several key hazards that must be managed during disposal.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
This hazard profile dictates that this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in standard municipal trash.[2][3]
The Core Principle: Waste Segregation at the Source
The cornerstone of safe laboratory waste management is the immediate and correct segregation of waste streams.[4] This preventative measure is crucial to avoid dangerous chemical reactions within a waste container. For this compound, this means all waste materials contaminated with the compound must be kept separate from other waste categories.
Data Summary: Key Safety & Disposal Parameters
| Property | Value | Implication for Disposal |
| GHS Hazard Codes | H302, H315, H317, H319, H335[1] | Treat as hazardous waste. Avoid ingestion, skin/eye contact, and inhalation of dust. |
| Physical State | Solid[1] | Dispose of as solid chemical waste. Be mindful of dust generation during handling. |
| Disposal Route | Hazardous Waste Landfill or Incineration | Do not dispose in regular trash or down the drain. |
| EPA Waste Code | Likely falls under non-specific source wastes (F-list) or discarded commercial chemical products (U-list), but specific classification may depend on the process that generated the waste.[5][6][7] | Consult your institution's Environmental Health & Safety (EHS) office for the precise waste code. |
Step-by-Step Disposal Protocol for this compound
This protocol is designed to be a self-validating system, where each step builds upon the last to ensure a safe and compliant disposal process.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any waste containing this compound, the appropriate PPE is non-negotiable. Given its irritant and sensitizing properties, the following must be worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved particulate respirator (e.g., N95) should be used. All handling of the solid waste should ideally be performed in a chemical fume hood.
Step 2: Waste Collection and Containerization
-
Designate a Waste Container: Select a clearly labeled, dedicated container for "this compound Solid Waste." The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[4]
-
Collect Solid Waste: Carefully transfer all solid this compound waste, including any contaminated items like weighing paper or spatulas, into the designated container. Use dry clean-up procedures to avoid generating dust.[4][8]
-
Manage Contaminated Labware:
-
Disposable Labware: Any contaminated disposable items (e.g., pipette tips, gloves) must be placed in the solid waste container.
-
Non-Disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. The resulting rinseate is now considered hazardous liquid waste and must be collected in a separate, appropriately labeled container for liquid waste.
-
Step 3: Labeling and Storage
Proper labeling is a critical component of regulatory compliance and ensures that everyone in the laboratory understands the contents and hazards of the waste container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date the waste was first added to the container.
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
Step 4: Arranging for Final Disposal
Do not attempt to treat or neutralize the chemical waste in the laboratory. The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact your Institution's EHS Office: Your Environmental Health & Safety department is the primary resource for arranging waste pickup. They will have established procedures and contracts with certified disposal vendors.
-
Provide Necessary Information: Be prepared to provide the EHS office with the details from your waste label, including the chemical name and quantity.
-
Follow Institutional Protocols: Adhere to all institutional guidelines for waste pickup scheduling and documentation.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Decision workflow for segregating and disposing of this compound waste.
References
- Benchchem. General Disposal Procedures for Laboratory Chemical Waste. Benchchem. Accessed January 10, 2026.
- National Center for Biotechnology Information. This compound. PubChem. Accessed January 10, 2026.
- Apollo Scientific. 4-(Dimethylamino)benzaldehyde Safety Data Sheet. Apollo Scientific. Published July 7, 2023.
- Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich. Published November 6, 2025.
- Carl ROTH. Safety Data Sheet: 4-(Dimethylamino)-benzaldehyde. Carl ROTH. Accessed January 10, 2026.
- ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. Published March 20, 2025.
- Sigma-Aldrich. Aldrich 109762 - SAFETY DATA SHEET. Sigma-Aldrich. Published November 6, 2025.
- University of Maryland, Baltimore. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Accessed January 10, 2026.
- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Published September 7, 2010.
- Benchchem. Identifying and minimizing side reactions in benzamide synthesis. Benchchem. Accessed January 10, 2026.
- Southwestern University. Hazardous Waste Determination Guide. Southwestern University. Accessed January 10, 2026.
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- Montana Department of Environmental Quality. characteristic and listed hazardous waste. Montana Department of Environmental Quality. Published May 17, 2005.
- Environmental Protection Agency. Waste Classification. Environmental Protection Agency. Accessed January 10, 2026.
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Navigating the Safe Handling of 4-(Dimethylamino)benzamide: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 4-(Dimethylamino)benzamide, with a focus on the correct selection and use of Personal Protective Equipment (PPE). By understanding the "why" behind each procedural step, you can build a self-validating system of safety in your laboratory.
Understanding the Hazards of this compound
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to be a skin sensitizer, which means repeated contact may cause an allergic skin reaction.[1][2][3] It is also classified as a combustible solid.[2][3]
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It is a risk-based decision-making process that considers the specific hazards of the chemical, the nature of the procedure being performed, and the potential for exposure. The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Essential Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound, with justifications rooted in mitigating the known and potential hazards.
| PPE Component | Minimum Requirement | Recommended for High-Risk Scenarios | Justification |
| Eye/Face Protection | Safety glasses with side shields | Chemical splash goggles and a face shield | Protects eyes from dust particles and potential splashes.[4][5][6] A face shield offers a broader barrier of protection.[6][7] |
| Hand Protection | Nitrile gloves | Double-gloving with nitrile gloves | Prevents skin contact, which is critical as this compound is a known skin sensitizer.[1][2][3] Double-gloving provides an extra layer of protection during extended procedures. |
| Body Protection | Fully-buttoned laboratory coat | Chemical-resistant apron over a lab coat | Protects skin and personal clothing from contamination.[4][6] An apron adds a layer of impervious protection.[7] |
| Respiratory Protection | Work in a well-ventilated area or chemical fume hood | N95 respirator or higher | Minimizes inhalation of fine dust particles, especially when handling the solid form.[4][8][9] A respirator is necessary if engineering controls are insufficient.[6] |
Step-by-Step Protocols for PPE Use
1. Donning (Putting On) PPE:
The order of donning PPE is crucial to prevent cross-contamination.
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Body Protection: Put on your laboratory coat and fasten all buttons. If using an apron, tie it securely.
-
Respiratory Protection (if needed): Perform a fit check for your respirator.
-
Eye and Face Protection: Put on your safety glasses or goggles. If required, place the face shield over your eyewear.
-
Hand Protection: Put on your gloves, ensuring they overlap the cuffs of your lab coat.
2. Doffing (Taking Off) PPE:
The goal of the doffing sequence is to remove the most contaminated items first, without touching your skin with contaminated surfaces.
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.
-
Hand Hygiene: Wash and dry your hands.
-
Face Shield and Goggles: Remove by handling the headband or earpieces.
-
Laboratory Coat/Apron: Unbutton your lab coat and remove it by folding it inward, avoiding contact with the outer contaminated surface.
-
Respirator (if used): Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal of Contaminated PPE
All disposable PPE used while handling this compound should be considered chemically contaminated waste.
-
Gloves, disposable aprons, and other contaminated items: Place in a designated, sealed container for chemical waste.[8][10]
-
Reusable PPE (e.g., lab coats): Should be laundered separately from personal clothing.[8] If heavily contaminated, they may need to be disposed of as hazardous waste.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.[4]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station.[9]
-
Inhalation: Move to fresh air immediately.[5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[9]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
By adhering to these guidelines, you can create a robust safety framework for handling this compound, ensuring both your personal well-being and the integrity of your scientific endeavors.
References
- Apollo Scientific. (2023, July 7). 4-(Dimethylamino)
- Bio-Rad. 4-(Dimethylamino)
- Carl ROTH. (2024, September 18). Safety data sheet acc.
- Chemos GmbH & Co. KG. (2019, October 29).
- Cole-Parmer.
- ECHEMI. 4'-(DIMETHYLAMINO)
- New Jersey Department of Health. (2001, January). Hazard Summary: 4-DIMETHYLAMINO-AZOBENZENE.
- PubChem. This compound.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Sigma-Aldrich.
- Sigma-Aldrich. This compound.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Thermo Fisher Scientific.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
